Benzyl 4-(aminomethyl)piperidine-1-carboxylate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
benzyl 4-(aminomethyl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c15-10-12-6-8-16(9-7-12)14(17)18-11-13-4-2-1-3-5-13/h1-5,12H,6-11,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABJVEAFRFGTATH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN)C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20620744 | |
| Record name | Benzyl 4-(aminomethyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20620744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
157023-34-2 | |
| Record name | Benzyl 4-(aminomethyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20620744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Aminomethyl-1-N-Cbz-piperidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Benzyl 4-(aminomethyl)piperidine-1-carboxylate CAS number
An In-Depth Technical Guide to Benzyl 4-(aminomethyl)piperidine-1-carboxylate
Core Topic: this compound CAS Number: 157023-34-2 Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of this compound, a pivotal building block in modern medicinal chemistry. Identified by its CAS Number 157023-34-2, this bifunctional molecule features a Cbz-protected piperidine nitrogen and a primary aminomethyl group, making it an exceptionally versatile scaffold. Its primary utility lies in its role as a linker component for Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of therapeutics designed to induce targeted protein degradation. This document details the compound's physicochemical properties, provides an expert-guided perspective on its synthesis and characterization, explores its critical application in PROTAC development, and outlines essential safety and handling protocols. The guide is structured to serve as a practical resource for scientists engaged in drug discovery and development, offering both foundational knowledge and actionable insights.
Introduction and Molecular Significance
This compound is a non-commercial chemical compound that has gained significant traction as a key intermediate in synthetic and medicinal chemistry. The molecule's structure is defined by a piperidine ring, a common motif in FDA-approved drugs due to its favorable three-dimensional geometry and ability to improve pharmacokinetic properties[1].
The strategic placement of two distinct functional groups underpins its utility:
-
The Benzyl Carbamate (Cbz or Z group): This moiety serves as a robust protecting group for the piperidine nitrogen. Its stability across a wide range of reaction conditions, coupled with well-established methods for its removal (typically catalytic hydrogenation), allows for selective chemical transformations at the other end of the molecule.
-
The Primary Aminomethyl Group (-CH₂NH₂): This nucleophilic group is the primary reactive handle for conjugation. It can be readily coupled with carboxylic acids, activated esters, or other electrophiles to elongate chemical structures, a crucial step in the assembly of complex molecules like PROTACs.
Its most prominent application is as a linker element in the synthesis of PROTACs[2][3]. PROTACs are heterobifunctional molecules that recruit a specific E3 ubiquitin ligase to a target protein, leading to the target's ubiquitination and subsequent degradation by the proteasome[2][3]. The linker is not merely a spacer but plays a critical role in dictating the orientation and proximity of the two recruited proteins, thereby influencing the efficiency and selectivity of the degradation process. The piperidine core of this compound provides a semi-rigid, non-planar scaffold that can help achieve the optimal vector and distance for forming a productive ternary complex (E3 Ligase-PROTAC-Target Protein).
Physicochemical Properties and Characterization
Accurate characterization is the bedrock of chemical synthesis and application. The key properties of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 157023-34-2 | [3][4][5] |
| Molecular Formula | C₁₄H₂₀N₂O₂ | [3][5] |
| Molecular Weight | 248.33 g/mol | [3][5] |
| Appearance | Light yellow to yellow liquid | [5] |
| Purity (Typical) | ≥99% (HPLC) | [5] |
| Storage Conditions | 4°C, protect from light. For long-term storage in solvent, -80°C for 6 months or -20°C for 1 month is recommended. | [2][5] |
Analytical Characterization Protocol
Trustworthy characterization ensures the identity and purity of the material, which is non-negotiable for its use in drug development. A self-validating analytical workflow is essential.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides confirmation of the proton skeleton. Expect to see characteristic peaks for the benzylic protons (~5.1 ppm), aromatic protons (7.3-7.4 ppm), and distinct signals for the piperidine and aminomethyl protons. Integration of these signals should be consistent with the structure[5].
-
¹³C NMR: Confirms the carbon framework, including the carbonyl carbon of the carbamate (~155 ppm) and the aromatic carbons.
-
-
Mass Spectrometry (MS):
-
Used to confirm the molecular weight. Electrospray ionization (ESI) in positive mode should show a prominent ion corresponding to [M+H]⁺ at m/z ≈ 249.34. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition to within ±5 ppm.
-
-
High-Performance Liquid Chromatography (HPLC):
-
The primary method for determining purity[5]. A reversed-phase C18 column with a mobile phase gradient of water and acetonitrile (often with 0.1% TFA or formic acid) is typically employed. Purity is determined by the area percentage of the main peak detected by a UV detector (e.g., at 254 nm).
-
Representative Synthesis Protocol
While multiple synthetic routes exist, a common and logical approach involves the reduction of a nitrile intermediate. This pathway is advantageous due to the accessibility of starting materials and the reliability of the chemical transformations.
Overall Reaction: Benzyl 4-(cyanomethyl)piperidine-1-carboxylate → this compound
Step-by-Step Methodology
Expertise Note: This protocol begins with the commercially available Benzyl 4-(bromomethyl)piperidine-1-carboxylate (CAS 159275-17-9)[6]. The choice of a strong, non-nucleophilic base in Step 1 is critical to favor substitution over elimination. For the reduction in Step 2, Lithium Aluminum Hydride (LAH) is a powerful reducing agent suitable for converting nitriles to primary amines. Extreme caution is required when handling LAH due to its reactivity with water.
Step 1: Synthesis of Benzyl 4-(cyanomethyl)piperidine-1-carboxylate (Intermediate)
-
To a solution of Benzyl 4-(bromomethyl)piperidine-1-carboxylate (1.0 eq) in a polar aprotic solvent like DMSO or DMF, add sodium cyanide (NaCN, ~1.2 eq).
-
Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 50-60°C) and monitor by TLC or LC-MS until the starting material is consumed.
-
Upon completion, carefully pour the reaction mixture into water and extract with an organic solvent such as ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, using a hexane/ethyl acetate gradient) to yield the pure nitrile intermediate.
Step 2: Reduction to this compound (Final Product)
-
In a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), prepare a suspension of Lithium Aluminum Hydride (LAH, ~2.0-3.0 eq) in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0°C using an ice bath.
-
Dissolve the nitrile intermediate from Step 1 in anhydrous THF and add it dropwise to the LAH suspension via a dropping funnel. Causality: The slow, dropwise addition is crucial to control the exothermic reaction and prevent dangerous temperature spikes.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Carefully quench the reaction by the sequential, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LAH used in grams (Fieser workup). This procedure is designed to safely neutralize the excess LAH and precipitate aluminum salts into a filterable solid.
-
Stir the resulting suspension vigorously for 30 minutes, then filter it through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate.
-
Concentrate the filtrate under reduced pressure to yield the crude product, this compound, which can be used as is or purified further if necessary.
Application in PROTAC-Based Drug Discovery
The primary role of this compound is as a versatile building block for constructing the linkers of PROTAC molecules[2][3].
The Role as a Linker Precursor
-
Amide Bond Formation: The primary amine of the title compound is readily coupled to a carboxylic acid on either the E3 ligase ligand or the target protein ligand. Standard peptide coupling reagents (e.g., HATU, HOBt/EDC) facilitate this transformation efficiently.
-
Cbz-Deprotection and Further Elongation: After the first coupling, the Cbz group on the piperidine nitrogen is removed via catalytic hydrogenation (H₂, Pd/C). This reveals a secondary amine.
-
Final Coupling: This newly exposed secondary amine can then be coupled to the other half of the PROTAC (the part containing the other ligand and any remaining linker components), completing the synthesis of the final heterobifunctional molecule.
The piperidine ring provides a degree of conformational constraint and three-dimensionality that is often superior to simple, flexible alkyl chains, potentially leading to more potent and selective PROTACs[1].
Safety, Handling, and Storage
As a laboratory chemical, proper handling is imperative to ensure user safety. The following information is synthesized from supplier Safety Data Sheets (SDS)[4].
-
GHS Classification: The compound is classified as harmful if swallowed (Acute toxicity, oral, Category 4), causes skin irritation (Category 2), causes serious eye irritation (Category 2A), and may cause respiratory irritation (Category 3)[4].
-
Precautionary Statements (Prevention):
-
First-Aid Measures (Response):
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[4].
-
If on Skin: Wash with plenty of soap and water. Take off contaminated clothing and wash it before reuse[4].
-
If Inhaled: Remove victim to fresh air and keep at rest in a position comfortable for breathing[4].
-
If Swallowed: Rinse mouth. Do NOT induce vomiting; call a physician[4].
-
-
Storage and Handling:
Conclusion
This compound (CAS 157023-34-2) is more than just a chemical intermediate; it is an enabling tool for the advancement of targeted protein degradation. Its well-defined structure, featuring orthogonally protected amino functionalities, provides a reliable and versatile platform for the rational design and synthesis of PROTACs and other complex bioactive molecules. Understanding its properties, synthesis, and safe handling is fundamental for any researcher aiming to leverage its potential in the ongoing quest for novel therapeutics. This guide serves as a foundational resource, grounded in established chemical principles and safety standards, to aid scientists in this endeavor.
References
- MedChemExpress. (2025). This compound-SDS. URL: https://www.medchemexpress.
- Sun-shinechem. (n.d.). This compound hydrochloride | CAS 172348-57-1. URL: https://www.sun-shinechem.com/product/81803.html
- MedChemExpress. (n.d.). This compound | PROTAC Linker. URL: https://www.medchemexpress.com/benzyl-4-(aminomethyl)
- Thermo Fisher Scientific. (2025). N-Benzyl-4-piperidone Safety Data Sheet. URL: https://www.fishersci.com/sdsitems.do?partNumber=AC159030250&productDescription=N-BENZYL-4-PIPERIDONE+99%25+25G&vendorId=VN00033897&countryCode=US&language=en
- MedChemExpress. (n.d.). Product Data Sheet: this compound. URL: https://www.medchemexpress.
- Fisher Scientific. (2025). 1-Benzyl-4-piperidinecarboxaldehyde Safety Data Sheet. URL: https://www.fishersci.com/store/msds?partNumber=AC436590050&productDescription=1-Benzyl-4-piperidinecarboxaldehyde%2C+97%25%2C+5g&vendorId=VN00032119&countryCode=US&language=en
- SynHet. (n.d.). 1-Benzyl 4-methyl 4-aminopiperidine-1,4-dicarboxylate hydrochloride. URL: https://synhet.
- AstaTech. (n.d.). 1-Boc-4-(N-Boc-amino)piperidine-4-carboxylic acid Safety Data Sheet. URL: https://www.
- MedChemExpress. (n.d.). Certificate of Analysis: this compound. URL: https://www.medchemexpress.com/COA/HY-W002981-1034541.pdf
- MCE. (n.d.). This compound | PROTAC连接子. URL: https://www.medchemexpress.cn/benzyl-4-(aminomethyl)
- BLD Pharm. (n.d.). Benzyl 4-aminopiperidine-1-carboxylate hydrochloride | 1159826-41-1. URL: https://www.bldpharm.com/products/1159826-41-1.html
- Schepmann, D., et al. (2017). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. PubMed Central. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5745318/
- Sigma-Aldrich. (n.d.). 4-Amino-1-benzylpiperidine 98 | 50541-93-0. URL: https://www.sigmaaldrich.com/US/en/product/aldrich/561479
- Google Patents. (n.d.). CN102442937B - Method for preparing 1-benzyl-4-aniline piperidine-4-carboxylic acid. URL: https://patents.google.
- ChemicalBook. (2023). benzyl 4-[amino(thiocarbonyl)]piperidine-1-carboxylate | 167757-46-2. URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB8475852.htm
- McClure, C. K. (1993). Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. ResearchGate. URL: https://www.researchgate.net/publication/235028479_Synthesis_of_N-1-Benzyl-4-Methoxycarbonyl-4-Piperidinyl_N-_Phenylpropanamide
- BLD Pharm. (n.d.). Benzyl 4-formylpiperidine-1-carboxylate | 138163-08-3. URL: https://www.bldpharm.com/products/138163-08-3.html
- Sharma, A., et al. (n.d.). N-Benzyl piperidine Fragment in Drug Discovery. ResearchGate. URL: https://www.researchgate.net/publication/379867909_N-Benzyl_piperidine_Fragment_in_Drug_Discovery
- PubChem - NIH. (n.d.). Benzyl piperidine-1-carboxylate. URL: https://pubchem.ncbi.nlm.nih.gov/compound/228749
- MySkinRecipes. (n.d.). Benzyl 3-(aminomethyl)piperidine-1-carboxylate hydrochloride. URL: https://www.myskinrecipes.
- Google Patents. (n.d.). CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde. URL: https://patents.google.
- Sigma-Aldrich. (n.d.). Benzyl 4-(bromomethyl)piperidine-1-carboxylate | 159275-17-9. URL: https://www.sigmaaldrich.com/US/en/product/aldrich/mfcd02681989
Sources
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Benzyl 4-(bromomethyl)piperidine-1-carboxylate | 159275-17-9 [sigmaaldrich.com]
An In-Depth Technical Guide to Benzyl 4-(aminomethyl)piperidine-1-carboxylate: A Key Building Block in Modern Drug Discovery
Introduction
In the landscape of modern medicinal chemistry and drug development, the strategic selection of molecular building blocks is paramount to success. Benzyl 4-(aminomethyl)piperidine-1-carboxylate is a bifunctional synthetic intermediate that has emerged as a critical tool for researchers. Its structure is characterized by a central piperidine scaffold, a versatile and privileged motif in numerous approved pharmaceuticals.[1][2] The molecule features two distinct amine functionalities: the piperidine nitrogen is protected by a benzyloxycarbonyl (Cbz) group, while a primary aminomethyl group is situated at the 4-position. This orthogonal arrangement of a readily cleavable protecting group and a reactive primary amine makes it an exceptionally valuable component in multi-step synthetic campaigns.
Its most prominent application is as a linker in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs).[3][4] PROTACs are heterobifunctional molecules that co-opt the cell's natural protein disposal machinery—the ubiquitin-proteasome system—to selectively eliminate disease-causing proteins.[3][4] This guide provides an in-depth technical overview of this compound, covering its physicochemical properties, a validated synthetic approach, key applications, and analytical characterization, designed for researchers, scientists, and drug development professionals.
Caption: Chemical structure of this compound.
PART 1: Physicochemical Properties and Analytical Characterization
A thorough understanding of a compound's physicochemical properties is the foundation for its effective use in synthesis and formulation. These parameters dictate storage, handling, and analytical method development.
Summary of Physicochemical Data
The key quantitative data for this compound are summarized below.
| Property | Value | Source(s) |
| Molecular Weight | 248.33 g/mol | [3][4][5] |
| Molecular Formula | C₁₄H₂₀N₂O₂ | [3][4][5] |
| CAS Number | 157023-34-2 | [3][4][5] |
| Appearance | Light yellow to yellow liquid | [5] |
| Purity (Typical) | ≥99% (HPLC) | [5] |
| Storage Conditions | 4°C, protect from light. In solvent: -80°C (6 months); -20°C (1 month) | [4][5] |
Analytical Characterization: A Self-Validating System
To ensure the identity, purity, and stability of this compound, a suite of analytical techniques must be employed. Each method provides a piece of the puzzle, and together they form a self-validating system confirming the material's quality for research and development.
-
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: This is the primary technique for structural confirmation. The proton NMR spectrum provides unambiguous evidence of the molecular framework. Key expected signals include aromatic protons from the benzyl group, distinct methylene and methine protons of the piperidine ring, and the aminomethyl protons. The integration of these signals must be consistent with the number of protons in each environment, validating the structure. A spectrum deemed "consistent with structure" is a prerequisite for use.[5]
-
Mass Spectrometry (MS): MS is used to confirm the molecular weight of the compound.[5] Electrospray ionization (ESI) is a suitable technique, which should yield a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 249.33. This provides direct evidence of the compound's elemental composition and serves as a crucial cross-validation with NMR data.
-
High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for assessing the purity of non-volatile organic compounds.[5] A reversed-phase C18 column with a mobile phase gradient of water and acetonitrile (often containing a modifier like 0.1% trifluoroacetic acid or formic acid to improve peak shape) is typically used. Purity is determined by the area percentage of the main peak relative to all other peaks detected by a UV detector. For synthetic applications, particularly in stoichiometry-sensitive reactions like PROTAC synthesis, a purity of >95% is essential.
Expertise & Experience Insight: The choice of these three orthogonal techniques (Structure, Mass, Purity) is a cornerstone of chemical quality control. NMR confirms the correct arrangement of atoms, MS confirms the correct mass, and HPLC confirms the absence of significant impurities. Relying on only one of these could lead to erroneous results in downstream experiments; for instance, an impurity could have a similar mass but a different structure, a scenario that this combined approach prevents.
PART 2: Synthesis and Purification Protocol
While this compound is commercially available, understanding its synthesis provides insight into potential impurities and allows for its production in-house if required. A robust and logical synthetic route is reductive amination of the corresponding aldehyde.
Proposed Synthetic Workflow
The most direct and reliable synthesis begins with the commercially available precursor, Benzyl 4-formylpiperidine-1-carboxylate . This pathway is advantageous due to its high efficiency and the mild conditions required, which preserve the Cbz protecting group.
Caption: Proposed workflow for synthesis and purification.
Detailed Step-by-Step Methodology
Objective: To synthesize this compound via reductive amination.
Materials:
-
Benzyl 4-formylpiperidine-1-carboxylate (1.0 eq)
-
Ammonium acetate (10 eq)
-
Sodium cyanoborohydride (NaBH₃CN) (1.5 eq)
-
Methanol (MeOH)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Protocol:
-
Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add Benzyl 4-formylpiperidine-1-carboxylate (1.0 eq) and dissolve it in methanol (approx. 0.2 M concentration).
-
Imine Formation: Add ammonium acetate (10 eq) to the solution. Stir at room temperature for 1 hour to facilitate the formation of the intermediate imine.
-
Causality Insight: Using a large excess of ammonium acetate pushes the equilibrium towards the formation of the imine, maximizing the substrate for the subsequent reduction.
-
-
Reduction: Cool the reaction mixture to 0°C using an ice bath. Add sodium cyanoborohydride (1.5 eq) portion-wise over 15 minutes.
-
Causality Insight: NaBH₃CN is a selective reducing agent that readily reduces the protonated imine but is slow to react with the aldehyde starting material at neutral or slightly acidic pH, minimizing side reactions. The reaction is performed at 0°C to control the reaction rate and improve selectivity.
-
-
Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde spot is consumed.
-
Workup: Quench the reaction by slowly adding saturated NaHCO₃ solution. Concentrate the mixture under reduced pressure to remove most of the methanol. Extract the aqueous residue with ethyl acetate (3x).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield the crude product. Purify the residue by flash column chromatography on silica gel.
-
Trustworthiness & Validation: The choice of eluent is critical. A gradient of 0-10% methanol in dichloromethane, with 1% triethylamine added to the solvent system, is an effective choice. The triethylamine prevents the basic amine product from tailing on the acidic silica gel, leading to better separation and higher purity.
-
-
Final Analysis: Combine the pure fractions (identified by TLC) and concentrate under vacuum to yield the final product as a liquid. Confirm identity and purity using the analytical methods described in Part 1.2.
PART 3: Core Applications in Drug Development
The unique structure of this compound makes it a highly sought-after intermediate.
Premier Application: PROTAC Linker Synthesis
The primary and most impactful application is in the construction of PROTACs.[3][4] A PROTAC molecule consists of three parts: a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting them. This molecule acts as a bridge, bringing the target protein into proximity with the E3 ligase, leading to its ubiquitination and subsequent degradation by the proteasome.
The subject molecule is an ideal linker precursor.
-
The Primary Amine (-CH₂NH₂): This serves as a nucleophilic handle. It can be readily coupled to an E3 ligase ligand (e.g., one containing a carboxylic acid or an activated ester) via amide bond formation.
-
The Protected Piperidine Nitrogen (N-Cbz): The Cbz group is stable during the initial coupling step. Subsequently, it can be cleanly removed via catalytic hydrogenation (H₂, Pd/C) to reveal a secondary amine. This newly exposed amine is then used to attach the target protein ligand, completing the PROTAC synthesis.
Caption: Role of the linker in a PROTAC's ternary structure.
Scaffold for Chemical Library Development
Beyond PROTACs, the N-benzyl piperidine motif is a valuable scaffold in general medicinal chemistry.[1] The presence of two distinct, selectively addressable nitrogen atoms allows for the creation of diverse chemical libraries. Following Cbz deprotection, the secondary amine can be functionalized via reductive amination, acylation, or sulfonation. The primary amine at the 4-position can be similarly derivatized, leading to a vast chemical space for screening against various biological targets. The piperidine ring itself constrains the geometry of the substituents, which can be beneficial for binding to protein targets.[2]
PART 4: Safety, Handling, and Storage
Adherence to proper safety and handling protocols is non-negotiable in a research environment.
-
Hazard Identification: this compound is classified as harmful if swallowed (Acute toxicity, oral), a skin irritant, a serious eye irritant, and may cause respiratory irritation.[6]
-
Handling: Always handle this chemical in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.[6] Avoid inhalation of vapors and direct contact with skin and eyes.
-
Storage: As specified by suppliers, the compound should be stored at 4°C and protected from light to ensure its long-term stability.[4][5] For solutions in solvents, storage at -80°C is recommended for periods up to 6 months.[5]
-
Authoritative Grounding: The rationale for these conditions is to minimize thermal and photodegradation. The aminomethyl group can be susceptible to oxidation, and the Cbz group can undergo degradation over time if not stored properly.
-
Conclusion
This compound is more than just a chemical intermediate; it is an enabling tool for advanced drug discovery. With a molecular weight of 248.33 g/mol , its true value lies in its structural design: a privileged piperidine core functionalized with orthogonally protected amines. This architecture makes it exceptionally well-suited as a versatile linker for PROTACs and a foundational scaffold for combinatorial library synthesis. By understanding its properties, synthesis, and applications through the lens of technical expertise and validated protocols, researchers can fully leverage this molecule to accelerate the development of next-generation therapeutics.
References
- Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC. PubMed Central. [Link]
- benzyl 4-(aminomethyl)
- Benzyl 4-(hydroxymethyl)
- 1-Benzyl 4-methyl piperidine-1,4-dicarboxylate | C15H19NO4 | CID 1512544 - PubChem. PubChem. [Link]
- Benzyl 4-((tert-butoxycarbonyl)amino)piperidine-1-carboxylate | C18H26N2O4 | CID 21981786 - PubChem. PubChem. [Link]
- Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide.
- Method for preparing 1-benzyl-4-anilinopiperidine-4-carboxylic acid - Google Patents.
- Benzyl 3-(aminomethyl)piperidine-1-carboxylate hydrochloride - MySkinRecipes. MySkinRecipes. [Link]
- The synthetic method of N-benzyl-4-piperidinecarboxaldehyde - Google Patents.
- N-Benzyl piperidine Fragment in Drug Discovery - PubMed. PubMed. [Link]
- Application of Chiral Piperidine Scaffolds in Drug Design. Thieme Connect. [Link]
Sources
- 1. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. thieme-connect.de [thieme-connect.de]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
An In-Depth Technical Guide to Benzyl 4-(aminomethyl)piperidine-1-carboxylate: A Versatile Linker for PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl 4-(aminomethyl)piperidine-1-carboxylate is a key bifunctional molecule increasingly utilized in the field of medicinal chemistry, particularly in the design and synthesis of Proteolysis Targeting Chimeras (PROTACs). Its structure incorporates a piperidine scaffold, which imparts a degree of rigidity, a primary amine for covalent attachment to a ligand of interest, and a benzyloxycarbonyl (Cbz) protected secondary amine within the piperidine ring. This strategic combination of features makes it a valuable building block for constructing heterobifunctional molecules aimed at targeted protein degradation. This guide provides a comprehensive overview of its synthesis, physicochemical properties, applications in drug discovery, and essential safety and handling protocols.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and drug design.
| Property | Value | Source(s) |
| CAS Number | 157023-34-2 | [1][2] |
| Molecular Formula | C₁₄H₂₀N₂O₂ | [1][2] |
| Molecular Weight | 248.33 g/mol | [1][2] |
| Appearance | Light yellow to yellow liquid | [1] |
| Purity (HPLC) | ≥99.31% | [1] |
| Storage Conditions | Store at 4°C, protect from light. In solvent, store at -80°C for up to 6 months or -20°C for up to 1 month. | [1] |
Synthesis of this compound
The synthesis of this compound is typically achieved through the N-protection of the piperidine nitrogen of 4-(aminomethyl)piperidine with a benzyloxycarbonyl (Cbz) group. This reaction is a standard procedure in peptide synthesis and organic chemistry for the protection of amine functionalities.
Reaction Scheme
Caption: Synthesis of this compound.
Experimental Protocol
This protocol is adapted from established methods for the N-Cbz protection of primary and secondary amines.
Materials:
-
4-(Aminomethyl)piperidine
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium bicarbonate (NaHCO₃) or Triethylamine (Et₃N)
-
Tetrahydrofuran (THF) and Water, or Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolution of Starting Material: In a round-bottom flask, dissolve 4-(aminomethyl)piperidine (1.0 equivalent) in a suitable solvent system such as a 2:1 mixture of THF and water or DCM.
-
Addition of Base: Cool the solution to 0°C in an ice bath. Add a base such as sodium bicarbonate (2.0 equivalents) or triethylamine (1.5 equivalents) to the reaction mixture.
-
Addition of Benzyl Chloroformate: While stirring vigorously, slowly add benzyl chloroformate (1.1 equivalents) dropwise to the cooled solution. Maintain the temperature at 0°C during the addition.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
If using a THF/water solvent system, dilute the reaction mixture with water and extract with ethyl acetate (3 x volumes).
-
If using DCM, wash the reaction mixture with water (2 x volumes).
-
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The resulting residue can be purified by silica gel column chromatography to afford the pure this compound.
Analytical Characterization
The identity and purity of this compound are confirmed by various analytical techniques.
-
¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show characteristic signals for the benzyl group protons (aromatic region, ~7.3 ppm), the benzylic methylene protons (~5.1 ppm), and the protons of the piperidine ring and the aminomethyl group (aliphatic region, ~1.0-4.2 ppm).
-
¹³C NMR Spectroscopy: The ¹³C NMR spectrum will display signals for the carbonyl carbon of the carbamate (~155 ppm), the aromatic carbons of the benzyl group (~127-137 ppm), the benzylic carbon (~67 ppm), and the aliphatic carbons of the piperidine ring and the aminomethyl group.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 248.33).
-
High-Performance Liquid Chromatography (HPLC): HPLC analysis is used to determine the purity of the compound, which is typically high (e.g., ≥99.31%) for commercially available samples[1].
Application in Drug Development: A Key Linker for PROTACs
The primary application of this compound is as a linker in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system.[3]
The Role of the Linker in PROTACs
A PROTAC molecule consists of three components: a ligand that binds to the target protein (the "warhead"), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands. The linker is not merely a spacer; its length, rigidity, and chemical composition are critical for the efficacy of the PROTAC.[4]
Caption: The role of a linker in the PROTAC-mediated degradation of a target protein.
Advantages of a Piperidine-Based Linker
The piperidine scaffold in this compound offers several advantages as a PROTAC linker:
-
Rigidity: The cyclic nature of the piperidine ring introduces conformational rigidity into the linker. This can help to pre-organize the PROTAC into a conformation that is favorable for the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[4]
-
Vectorial Properties: The defined geometry of the piperidine ring allows for precise control over the spatial orientation of the warhead and the E3 ligase ligand.
-
Improved Physicochemical Properties: The inclusion of a piperidine moiety can influence the solubility and cell permeability of the PROTAC, which are critical for its pharmacokinetic and pharmacodynamic properties.
The primary amine of this compound serves as a convenient attachment point for the warhead or the E3 ligase ligand through amide bond formation or other suitable chemistries. The Cbz-protected piperidine nitrogen can be deprotected under standard hydrogenolysis conditions to reveal a secondary amine, providing another point for further chemical modification if required.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
Hazard Identification
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.
-
Skin Corrosion/Irritation (Category 2): Causes skin irritation.
-
Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.
-
Specific Target Organ Toxicity, Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation.[5]
Recommended Personal Protective Equipment (PPE)
-
Eye Protection: Safety glasses with side-shields or goggles.
-
Hand Protection: Compatible chemical-resistant gloves.
-
Skin and Body Protection: Laboratory coat.
-
Respiratory Protection: Use in a well-ventilated area or with a fume hood.
First Aid Measures
-
If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a physician or poison control center.
-
If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison control center or physician if you feel unwell.[5]
Storage and Disposal
Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[5] Dispose of the chemical and its container in accordance with local, regional, and national regulations.
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex molecules, most notably PROTACs. Its well-defined structure, which includes a rigid piperidine scaffold and strategically placed functional groups, provides medicinal chemists with a powerful tool for the rational design of novel therapeutics. A comprehensive understanding of its synthesis, properties, and safe handling is paramount for its successful application in the advancement of drug discovery and development.
References
- MedChemExpress. This compound Certificate of Analysis. [URL: https://www.medchemexpress.
- Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(5), 273-312. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7850229/]
- MedChemExpress. This compound Product Page. [URL: https://www.medchemexpress.com/benzyl-4-(aminomethyl)
- PubChem. 4-Aminomethyl-1-N-Cbz-piperidine. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/21955499]
- BenchChem. A Comparative Analysis of Piperidine and Piperazine Linkers in PROTAC Design. [URL: https://www.benchchem.com/blog/a-comparative-analysis-of-piperidine-and-piperazine-linkers-in-protac-design/]
- BOC Sciences. Overview of PROTAC Linkers: Types and Design. [URL: https://www.bocsci.com/blog/overview-of-protac-linkers-types-and-design/]
- Open Exploration Publishing. Novel approaches for the rational design of PROTAC linkers. [URL: https://www.oexpl.
- RSC Publishing. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? [URL: https://pubs.rsc.org/en/content/articlelanding/2022/ra/d2ra04113a]
- Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [URL: https://totalsynthesis.com/protecting-groups/cbz-protecting-group-mechanism/]
- MedChemExpress. This compound Safety Data Sheet. [URL: https://www.medchemexpress.com/sds/HY-W002981.pdf]
Sources
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. 1-Benzyl-4-piperidylamine | C12H18N2 | CID 415852 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Cbz-aminopiperidine | C13H18N2O2 | CID 1514304 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
A Technical Guide to the Physicochemical Properties of Benzyl 4-(aminomethyl)piperidine-1-carboxylate
Introduction
Benzyl 4-(aminomethyl)piperidine-1-carboxylate, a key bifunctional molecule, serves as a cornerstone in modern medicinal chemistry, particularly in the burgeoning field of targeted protein degradation. Its utility is most pronounced as a versatile linker component in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2] Structurally, this compound features a central piperidine scaffold, which imparts a degree of conformational rigidity. It is functionalized with a primary aminomethyl group, offering a reactive handle for covalent modification, and a secondary amine protected by a benzyloxycarbonyl (Cbz) group, which ensures regioselectivity in synthetic transformations.
The physical and chemical properties of this linker are not merely academic data points; they are critical determinants of its behavior in synthetic protocols, its stability, and the ultimate pharmacological profile of the resulting therapeutic agent. For researchers, scientists, and drug development professionals, a deep understanding of these characteristics is paramount for efficient process development, quality control, and rational drug design. This guide provides a comprehensive analysis of the core physicochemical properties of this compound, supported by established analytical methodologies and their practical implications.
Section 1: Core Molecular and Physical Identifiers
A precise identification of the molecule is the foundation of any technical assessment. The primary attributes of this compound are summarized below.
| Property | Value | Source |
| IUPAC Name | Phenylmethyl 4-(aminomethyl)-1-piperidinecarboxylate | [3] |
| CAS Number | 157023-34-2 | [2][3] |
| Molecular Formula | C₁₄H₂₀N₂O₂ | [2][3] |
| Molecular Weight | 248.33 g/mol | [2][3] |
| Appearance | Light yellow to yellow liquid | [3] |
| Storage Conditions | 4°C, protect from light. In solvent: -80°C (6 months), -20°C (1 month) | [3] |
It is important to note the existence of the hydrochloride salt form (CAS Number: 172348-57-1), which may present as a solid and exhibit different solubility profiles.[4] This guide focuses on the free base form.
Section 2: Solubility Profile
The solubility of a linker molecule is a critical parameter that dictates its handling, reaction conditions, purification strategies, and the formulation of subsequent conjugates. This compound possesses an amphiphilic character, with the polar aminomethyl and carbamate functionalities contrasting with the nonpolar benzyl and piperidine hydrocarbon backbone.
| Solvent | Solubility | Rationale |
| DMSO | Soluble | High polarity and aprotic nature effectively solvate the molecule. The hydrochloride salt is also reported to be soluble in DMSO.[4] |
| Methanol/Ethanol | Soluble | Polar protic nature facilitates hydrogen bonding with the amine and carbamate groups. |
| Dichloromethane | Soluble | Effectively solvates the non-polar benzyl and piperidine portions of the molecule. |
| Water | Sparingly Soluble | The large non-polar surface area limits solubility despite the presence of hydrogen bond donors/acceptors. Solubility is expected to increase at acidic pH due to the protonation of the primary amine. |
Experimental Protocol: Visual Solubility Determination
This protocol provides a rapid, qualitative assessment of solubility, which is crucial for selecting appropriate solvent systems for synthesis and analysis.
-
Preparation: Aliquot approximately 1-2 mg of this compound into separate, clean glass vials.
-
Solvent Addition: To each vial, add the test solvent (e.g., water, methanol, DMSO) in 100 µL increments.
-
Mixing: After each addition, vortex the vial for 30-60 seconds at room temperature. The use of sonication can aid in the dissolution of kinetically slow-to-dissolve solids, but for a liquid, vortexing is sufficient to assess miscibility.
-
Observation: Visually inspect the solution against a dark background for any undissolved material, cloudiness, or phase separation.
-
Quantification: Continue adding solvent until a clear, homogeneous solution is achieved. The approximate solubility can be expressed in mg/mL.
-
Causality: Testing a range of solvents with varying polarities (e.g., from non-polar like hexanes to highly polar like water) is essential. This allows for the rational selection of solvent systems for reactions (ensuring all reagents are in the solution phase), purification (e.g., liquid-liquid extraction or chromatography), and formulation.
Section 3: Acid-Base Properties (pKa)
The basicity of the molecule is dominated by the primary amine in the aminomethyl substituent. The nitrogen atom of the benzyloxycarbonyl group is non-basic, as its lone pair of electrons is delocalized by resonance with the adjacent carbonyl group. The pKa of the conjugate acid of the primary amine is critical as it determines the molecule's charge state at physiological pH (~7.4), which directly impacts its membrane permeability, solubility, and interaction with biological targets.
The expected pKa for the primary alkylamine is in the range of 9.0-10.5. This value is fundamental for:
-
Salt Formation: Guiding the selection of acids for creating stable, crystalline salts for purification or formulation.
-
Reaction Chemistry: The amine's nucleophilicity is pH-dependent. Reactions such as amide bond formation are typically run under conditions where a significant fraction of the amine is in its free base form.
-
Purification: Enabling techniques like ion-exchange chromatography or pH-driven liquid-liquid extractions.
Caption: Protonation equilibrium of the primary amine.
Experimental Protocol: Potentiometric Titration for pKa Determination
-
Sample Preparation: Accurately weigh a sample of the compound and dissolve it in a suitable solvent, typically a mixture of water and a co-solvent like methanol to ensure solubility.
-
Titration Setup: Use a calibrated pH meter with an electrode immersed in the sample solution, which is stirred continuously.
-
Acidification: First, titrate the solution with a standardized strong acid (e.g., 0.1 M HCl) to protonate all basic sites fully.
-
Titration with Base: Titrate the resulting acidic solution with a standardized strong base (e.g., 0.1 M NaOH), recording the pH value after each incremental addition of the titrant.
-
Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is determined from the pH at the half-equivalence point, where half of the protonated amine has been neutralized. This point corresponds to the inflection point on the first derivative plot of the titration curve.
-
Trustworthiness: This method is self-validating as the shape of the titration curve and the clarity of the equivalence point confirm the presence of a titratable functional group and provide a direct, quantitative measure of its basic strength.
Section 4: Spectroscopic and Chromatographic Profile
A combination of spectroscopic and chromatographic techniques provides an unambiguous structural confirmation and a quantitative measure of purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to each unique proton environment. Key expected chemical shifts (in CDCl₃ or DMSO-d₆) include:
-
Aromatic Protons: Multiplet around 7.3-7.4 ppm (5H, monosubstituted benzene ring).
-
Benzyl Methylene Protons: Singlet around 5.1 ppm (2H, -O-CH₂-Ph).
-
Piperidine Ring Protons: A series of broad multiplets between ~1.0-1.8 ppm and ~2.6-4.2 ppm. The protons adjacent to the carbamate nitrogen will be downfield shifted.
-
Aminomethyl Protons: A doublet around 2.5-2.7 ppm (2H, -CH-CH₂-NH₂).
-
Amine Protons: A broad singlet (2H, -NH₂) whose chemical shift is concentration and solvent-dependent.
-
-
¹³C NMR: The carbon spectrum will confirm the carbon framework, with characteristic peaks for the carbamate carbonyl (~155 ppm), aromatic carbons (~127-137 ppm), and aliphatic carbons of the piperidine ring and methylene groups.
Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) is ideal for this molecule. The expected high-resolution mass for the protonated molecular ion [M+H]⁺ is approximately 249.1603, corresponding to the formula [C₁₄H₂₁N₂O₂]⁺. This technique provides definitive confirmation of the molecular weight and elemental composition.
Infrared (IR) Spectroscopy
The IR spectrum provides confirmation of key functional groups.
-
N-H Stretch: A moderate absorption band around 3300-3400 cm⁻¹ corresponding to the primary amine.
-
C-H Stretch (Aromatic/Aliphatic): Peaks just above and below 3000 cm⁻¹.
-
C=O Stretch (Carbamate): A strong, sharp absorption band around 1680-1700 cm⁻¹.
High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for assessing the purity of pharmaceutical intermediates. A reverse-phase method is typically employed.
Caption: Standard analytical workflow for quality control.
Experimental Protocol: Reverse-Phase HPLC for Purity Analysis
-
System: An HPLC system equipped with a UV detector, autosampler, and column oven.
-
Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size). The C18 phase is chosen for its hydrophobicity, which effectively retains the molecule via its benzyl and piperidine groups.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water. TFA acts as an ion-pairing agent, sharpening peak shape by protonating the basic amine.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: A linear gradient from ~10% B to 90% B over 15-20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 254 nm, where the benzene ring exhibits strong absorbance.
-
Analysis: Purity is calculated based on the area-under-the-curve of the main peak relative to the total area of all peaks.
Conclusion
This compound is more than a simple chemical building block; it is an enabling tool for the synthesis of complex targeted therapeutics. Its physical properties—solubility, basicity, and spectroscopic profile—are intrinsically linked to its function. A thorough characterization, guided by the robust protocols detailed herein, is not merely a quality control exercise but a fundamental component of expertise-driven drug discovery. By understanding and leveraging these properties, researchers can optimize synthetic routes, ensure the integrity of their molecules, and ultimately accelerate the development of next-generation medicines.
References
- ChemBK. benzyl 4-(aminomethyl)
- LookChem. Benzyl 4-(hydroxymethyl)
- PubChem. 1-Benzyl-4-(phenylamino)piperidine-4-carboxylic acid. [Link]
- PubChem. Methyl 1-benzyl-4-(phenylamino)
- PubChem. 1-Benzyl-4-piperidylamine. [Link]
Sources
Benzyl 4-(aminomethyl)piperidine-1-carboxylate safety and handling
An In-Depth Technical Guide to the Safe Handling of Benzyl 4-(aminomethyl)piperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a key building block in medicinal chemistry and drug development, frequently utilized as a linker in the synthesis of PROTACs (Proteolysis Targeting Chimeras)[1]. Its bifunctional nature, possessing a protected piperidine nitrogen and a primary amine, makes it a versatile intermediate. However, as with any reactive chemical, a thorough understanding of its properties and potential hazards is paramount to ensure the safety of laboratory personnel and the integrity of research outcomes. This guide provides a comprehensive overview of the safety and handling protocols for this compound, grounded in established safety principles and technical data.
Chemical and Physical Properties
A foundational element of safe handling is a clear understanding of the compound's physical and chemical characteristics. These properties influence storage conditions, handling procedures, and appropriate emergency responses.
| Property | Value | Source |
| Chemical Name | 1-Piperidinecarboxylic acid, 4-(aminomethyl)-, phenylmethyl ester | [2] |
| CAS Number | 157023-34-2 | [2][3][4] |
| Molecular Formula | C14H20N2O2 | [2][4] |
| Molecular Weight | 248.33 g/mol | [2][4] |
| Appearance | Light yellow to yellow liquid | [2][3] |
| Boiling Point | 385.7°C at 760 mmHg | [3] |
| Flash Point | 187.1°C | [3] |
| Stability | Stable under recommended storage conditions | [3] |
Hazard Identification and Risk Assessment
This compound is classified as a hazardous substance. A comprehensive risk assessment should be conducted before any handling.
GHS Classification: [3]
-
Acute Toxicity, Oral (Category 4) , H302: Harmful if swallowed.
-
Skin Corrosion/Irritation (Category 2) , H315: Causes skin irritation.
-
Serious Eye Damage/Eye Irritation (Category 2A) , H319: Causes serious eye irritation.
-
Specific Target Organ Toxicity, Single Exposure; Respiratory Tract Irritation (Category 3) , H335: May cause respiratory irritation.
The following diagram illustrates a logical workflow for risk assessment prior to handling this compound.
Caption: Risk assessment workflow for this compound.
Safe Handling and Personal Protective Equipment (PPE)
Given the identified hazards, stringent handling protocols and the correct use of PPE are non-negotiable.
Engineering Controls
-
Ventilation: All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[3][5]
-
Safety Stations: An accessible eye-wash station and safety shower must be located in the immediate vicinity of the handling area.[3]
Personal Protective Equipment (PPE)
The selection of PPE is critical to prevent skin and eye contact. The following diagram outlines the correct sequence for donning and doffing PPE.
Caption: PPE Donning and Doffing Sequence.
-
Eye and Face Protection: Use safety goggles with side-shields.[3]
-
Skin Protection: Wear impervious clothing, such as a lab coat, and protective gloves.[3] Gloves should be inspected for integrity before use.
-
Respiratory Protection: If working outside of a fume hood or if aerosol formation is possible, a suitable respirator should be used.[3]
-
General Hygiene: Do not eat, drink, or smoke in areas where the chemical is handled.[3] Wash hands thoroughly after handling.[3] Contaminated clothing should be removed and washed before reuse.[3]
Storage and Stability
Proper storage is crucial to maintain the chemical's integrity and prevent hazardous situations.
-
Storage Conditions: Store in a well-ventilated place and keep the container tightly closed.[3] The recommended storage temperature is 4°C, and the material should be protected from light.[2] For solutions in solvent, storage at -80°C for up to 6 months or -20°C for up to 1 month is advised, with protection from light.
-
Incompatible Materials: Avoid contact with strong acids/alkalis and strong oxidizing/reducing agents.[3]
Emergency Procedures
In the event of an accidental exposure or spill, a rapid and informed response is critical.
First Aid Measures
-
Eye Contact: Immediately flush eyes with large amounts of water for several minutes, removing contact lenses if present and easy to do.[3] Promptly seek medical attention.[3]
-
Skin Contact: Rinse the skin thoroughly with plenty of soap and water.[3] Remove contaminated clothing and shoes and seek medical advice.[3]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide respiratory support.[3] Avoid mouth-to-mouth resuscitation.[3]
-
Ingestion: Wash out the mouth with water. Do NOT induce vomiting.[3] Call a physician immediately.[3]
Accidental Release Measures
The following flowchart details the appropriate response to a spill.
Caption: Emergency Spill Response Workflow.
-
Personal Precautions: Use full personal protective equipment and ensure adequate ventilation.[3] Avoid breathing vapors, mist, or gas.[3]
-
Environmental Precautions: Prevent the material from entering drains or water courses.[3]
-
Cleanup: Absorb spills with a finely-powdered liquid-binding material.[3] Decontaminate surfaces and equipment, and dispose of contaminated material in accordance with local regulations.[3]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, dry chemical, foam, or carbon dioxide extinguishers.[3]
-
Special Hazards: During combustion, the material may emit irritant fumes.[3]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective clothing.[3]
Waste Disposal
All waste materials, including empty containers and contaminated absorbents, must be disposed of in accordance with local, state, and federal regulations.[3] Do not allow the chemical to enter sewer systems.[5] Contaminated packaging should be triple-rinsed (or equivalent) and offered for recycling or reconditioning if possible.[5]
Conclusion
This compound is an invaluable tool in modern drug discovery. Adherence to the safety and handling guidelines outlined in this document is essential for mitigating risks and fostering a safe research environment. A proactive approach to safety, including thorough risk assessment and the consistent use of appropriate protective measures, is the cornerstone of responsible scientific practice.
References
- This compound - ChemBK. (2024, April 9). ChemBK. [Link]
Sources
An In-depth Technical Guide to Piperidine-Based PROTAC Linkers
Abstract
The linker component of a Proteolysis Targeting Chimera (PROTAC) is a critical determinant of its efficacy, selectivity, and pharmacokinetic properties. Far from being a simple tether, the linker's composition and structure profoundly influence the formation and stability of the productive ternary complex (Protein of Interest-PROTAC-E3 Ligase). Among the diverse array of linker architectures, saturated heterocycles, particularly piperidine, have emerged as a privileged scaffold. This guide provides an in-depth technical analysis of piperidine-based linkers, exploring their role in imparting conformational rigidity, modulating physicochemical properties, and enhancing metabolic stability. We will delve into the strategic rationale for their incorporation, synthetic methodologies, and their impact on PROTAC performance, supported by case studies of clinically relevant degraders.
The PROTAC Mechanism and the Centrality of the Linker
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that co-opt the cell's native ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs).[1] A PROTAC consists of three key components: a "warhead" that binds the POI, an "anchor" that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[2] By simultaneously binding both the POI and the E3 ligase, the PROTAC facilitates the formation of a ternary complex.[3] This proximity enables the E3 ligase to catalyze the transfer of ubiquitin to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, while the PROTAC is released to engage in another catalytic cycle.[1]
The linker's role in this process is paramount. Its length, flexibility, and chemical composition dictate the spatial orientation of the two bound proteins, which is crucial for efficient ubiquitination.[2][4] An improperly designed linker can lead to steric clashes or unproductive ternary complex geometries, abrogating degradation.[4] Conversely, an optimized linker can enhance the stability of the ternary complex through favorable protein-protein interactions, a phenomenon known as positive cooperativity.[1]
Caption: General mechanism of PROTAC-mediated protein degradation.
The Rationale for Rigid Linkers: Introducing the Piperidine Scaffold
Early PROTAC design often relied on flexible linkers, such as polyethylene glycol (PEG) or alkyl chains, due to their synthetic tractability.[2][] While effective, these linkers possess a high degree of conformational freedom. This flexibility can be a double-edged sword: it allows the PROTAC to adopt multiple orientations, potentially finding a productive one, but it also carries a significant entropic penalty upon binding to form the ternary complex.[6]
To overcome this, medicinal chemists have increasingly turned to more rigid linker motifs.[2][7] Rigid linkers, such as those incorporating cycloalkanes, alkynes, or aromatic systems, constrain the PROTAC's conformation.[1][8] This pre-organization can reduce the entropic cost of ternary complex formation and may improve selectivity by disfavoring off-target interactions.[1][6]
The six-membered saturated heterocycle, piperidine, is a premier example of a rigidifying linker element.[3][8] Its incorporation has become a key strategy to enhance PROTAC performance by favorably modulating three key areas: conformational control, physicochemical properties, and metabolic stability.[7][9]
Key Advantages of Piperidine-Based Linkers
Conformational Rigidity and Pre-organization
The piperidine ring exists predominantly in a stable chair conformation, which significantly reduces the number of rotatable bonds compared to a linear alkyl chain.[10] This inherent rigidity helps to lock the relative orientation of the POI and E3 ligase ligands, providing a more defined three-dimensional structure.[3][9] This pre-organization can lead to a more favorable binding entropy for ternary complex formation, potentially resulting in higher degradation potency.[3][6] The substitution pattern on the piperidine ring (axial vs. equatorial) can be further exploited to fine-tune the exit vectors of the linker and optimize the geometry of the final PROTAC molecule.[10][11]
Modulation of Physicochemical Properties
PROTACs are large molecules, often with molecular weights exceeding 800 Da, placing them well beyond the traditional "Rule of 5" space for oral bioavailability.[12][13] This makes properties like solubility and permeability critical challenges.
-
Aqueous Solubility: The basic nitrogen atom within the piperidine ring is a key feature.[9] At physiological pH, this nitrogen can be protonated, introducing a positive charge that significantly increases the molecule's polarity and aqueous solubility.[12][14][15] This is a crucial advantage for mitigating the high lipophilicity that often plagues large PROTAC molecules.[7] For instance, piperidine groups have been successfully used to increase the solubility of Androgen Receptor (AR) degraders.[4]
-
Cell Permeability: The relationship between rigidity and permeability is complex. While increased polarity can hinder passive diffusion across the cell membrane, the constrained nature of piperidine-containing linkers can facilitate the adoption of "chameleon-like" conformations.[16][17] These PROTACs can adopt folded, less polar conformations in the lipophilic environment of the cell membrane by shielding polar groups through intramolecular hydrogen bonds, and then revert to more extended, soluble conformations in the aqueous cytoplasm.[16][17] This dynamic behavior is thought to be essential for balancing the conflicting requirements of solubility and permeability.
Enhanced Metabolic Stability
Flexible alkyl and PEG linkers can be susceptible to metabolic degradation by cytochrome P450 enzymes.[6] The introduction of a rigid, saturated heterocyclic ring like piperidine can improve metabolic stability.[3][8] The cyclic structure is generally more resistant to oxidative metabolism, leading to a longer half-life and improved pharmacokinetic profile.[6] This was a key consideration in the development of clinical candidates like ARV-110 and ARV-471, where replacing a flexible linker with a more rigid piperidine/piperazine-containing structure significantly improved metabolic stability and potency.[3]
Caption: Key advantages conferred by incorporating a piperidine scaffold.
Comparative Analysis and Case Studies
The choice of linker is highly dependent on the specific POI and E3 ligase pair. A direct comparison highlights the distinct profiles of different linker types.
| Linker Type | Key Features | Advantages | Disadvantages |
| Alkyl / PEG | Flexible, Hydrophilic (PEG) | Synthetically accessible, easy to vary length.[2] | High conformational flexibility (entropic penalty), potential for poor metabolic stability.[6] |
| Piperidine | Rigid, Basic Nitrogen | Pre-organizes conformation, improves solubility and metabolic stability.[3][6][14] | Can be more synthetically challenging, rigidity may prevent productive complex formation if not optimized.[1] |
| Piperazine | Rigid, Two Basic Nitrogens | Similar to piperidine, but the second nitrogen offers another point for protonation or chemical modification, potentially further enhancing solubility.[3][12] | May introduce additional complexity in synthesis and pKa modulation.[18] |
Case Study: Androgen Receptor (AR) Degraders
The development of orally bioavailable PROTACs targeting the Androgen Receptor for prostate cancer has heavily featured piperidine-based linkers.[19][20] Potent degraders such as ARD-2128 and the clinical candidate ARV-110 incorporate rigid heterocyclic linkers containing piperidine and/or piperazine moieties.[13][19][21] The rigidification of the linker was a key strategy in discovering highly potent AR degraders with excellent oral pharmacokinetic properties in preclinical models.[19] These examples underscore the field-proven success of using piperidine scaffolds to achieve the desired drug-like properties in molecules that are far beyond conventional chemical space.[21]
Synthetic Strategies and Methodologies
The synthesis of piperidine-based PROTACs typically involves a modular approach where the fully elaborated linker is coupled to the POI and E3 ligase ligands in the final steps. Common synthetic routes utilize standard and robust chemical reactions, such as amide bond formation.
Caption: A typical experimental workflow for synthesizing PROTACs.
Experimental Protocol: General Synthesis of a Piperidine-Linked PROTAC
This protocol describes a representative synthesis coupling a pomalidomide-derived E3 ligase ligand to a POI-binding ligand via a piperidine-containing linker.
Materials:
-
Pomalidomide (or derivative with a free carboxylic acid)
-
Boc-protected piperidine-containing linker with a free amine
-
POI ligand with a free carboxylic acid
-
Coupling agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: N,N-diisopropylethylamine (DIPEA)
-
Deprotection agent: Trifluoroacetic acid (TFA)
-
Solvents: Anhydrous N,N-Dimethylformamide (DMF), Dichloromethane (DCM)
-
Purification: Reverse-phase HPLC system
Part 1: Coupling of Linker to Pomalidomide
-
Activation: To a solution of pomalidomide (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).
-
Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.
-
Coupling: Add the Boc-protected piperidine-containing linker (1.1 eq) to the activated pomalidomide solution.
-
Allow the reaction to stir at room temperature for 4-12 hours, monitoring by LC-MS until completion.
-
Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃, water, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the Boc-protected intermediate.
Part 2: Boc Deprotection
-
Dissolve the purified intermediate from Part 1 in a solution of 20-50% TFA in DCM.
-
Stir the reaction at room temperature for 1-2 hours, monitoring by LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. Co-evaporate with DCM or toluene several times to ensure complete removal of TFA. The resulting amine salt is often used directly in the next step.
Part 3: Coupling of POI Ligand
-
Activation: In a separate flask, dissolve the POI ligand with a carboxylic acid (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq) and stir for 15 minutes.
-
Final Coupling: Add the deprotected intermediate from Part 2 (dissolved in a small amount of DMF, with 1-2 extra equivalents of DIPEA to neutralize the TFA salt) to the activated POI ligand solution.
-
Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS.
-
Purification: Upon completion, purify the final PROTAC molecule directly from the reaction mixture using preparative reverse-phase HPLC.
-
Lyophilize the pure fractions to obtain the final product as a solid. Characterize by LC-MS and ¹H NMR.
Protocol: Western Blot for Protein Degradation
-
Cell Culture: Plate cells (e.g., a cancer cell line expressing the POI) in 6-well plates and allow them to adhere overnight.
-
Treatment: Treat the cells with the synthesized PROTAC at various concentrations (e.g., 1 nM to 10 µM) and a vehicle control (e.g., 0.1% DMSO) for a set time period (e.g., 18-24 hours).
-
Lysis: Wash the cells with ice-cold PBS, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Normalize the protein amounts for each sample, add Laemmli buffer, boil, and load onto an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking & Antibody Incubation: Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour. Incubate with a primary antibody against the POI overnight at 4°C. Also probe for a loading control (e.g., GAPDH or β-actin).
-
Detection: Wash the membrane and incubate with a species-appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the percentage of POI degradation relative to the vehicle control.
Conclusion and Future Outlook
Piperidine-based linkers represent a powerful tool in the rational design of PROTAC degraders. Their ability to confer conformational rigidity, enhance aqueous solubility, and improve metabolic stability directly addresses some of the most significant challenges in developing these large, unconventional molecules into viable therapeutics. The clinical success of PROTACs like ARV-110, which feature such rigidifying elements, validates this design strategy.[3][13] As the field of targeted protein degradation continues to evolve, the sophisticated use of functional linkers, with piperidine scaffolds at the forefront, will be indispensable for fine-tuning the next generation of protein degraders with optimized potency, selectivity, and drug-like properties.
References
- Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. RSC Medicinal Chemistry.
- Gadd, M. S., et al. (2021). Classification of most common linkers used in PROTAC design based on available structures deposited in PROTAC-DB. ResearchGate.
- Shcherbakov, D., et al. (2020). Novel approaches for the rational design of PROTAC linkers. Open Exploration Publishing.
- Scarpino, A., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state? RSC Advances.
- Shirasaki, T., et al. (2023). Investigating the cell permeability of proteolysis-targeting chimeras (PROTACs). Taylor & Francis Online.
- Discovery of BWA-522, a First-in-Class and Orally Bioavailable PROTAC Degrader of the Androgen Receptor Targeting N-Terminal Domain for the Treatment of Prostate Cancer. ResearchGate.
- Scarpino, A., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state? ResearchGate.
- Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. PMC - NIH.
- Impact of Linker Composition on VHL PROTAC Cell Permeability. PMC - PubMed Central.
- PROTACs bearing piperazine-containing linkers: what effect on their protonation state? Royal Society of Chemistry.
- Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions. ACS Omega.
- Nairoukh, Z., et al. (2017). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. Angewandte Chemie International Edition.
- Conformational analysis. Part 16. Conformational free energies in substituted piperidines and piperidinium salts. PubMed.
- Solution Conformations Shed Light on PROTAC Cell Permeability. PMC - NIH.
- Strategies toward Discovery of Potent and Orally Bioavailable Proteolysis Targeting Chimera Degraders of Androgen Receptor for the Treatment of Prostate Cancer. PMC - NIH.
- Targeting androgen receptor degradation with PROTACs from bench to bedside. PubMed.
Sources
- 1. chempep.com [chempep.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. explorationpub.com [explorationpub.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. precisepeg.com [precisepeg.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Conformational analysis. Part 16. Conformational free energies in substituted piperidines and piperidinium salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03761K [pubs.rsc.org]
- 16. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Solution Conformations Shed Light on PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Strategies toward Discovery of Potent and Orally Bioavailable Proteolysis Targeting Chimera Degraders of Androgen Receptor for the Treatment of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Targeting androgen receptor degradation with PROTACs from bench to bedside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
An In-depth Technical Guide to the NMR Spectral Analysis of Benzyl 4-(aminomethyl)piperidine-1-carboxylate
Introduction to the Structural Elucidation of Benzyl 4-(aminomethyl)piperidine-1-carboxylate
This compound (C₁₄H₂₀N₂O₂) is a bifunctional molecule featuring a piperidine core.[1][2] The piperidine nitrogen is protected by a benzyloxycarbonyl (Cbz or Z) group, and a primary aminomethyl group is attached at the C4 position. This unique arrangement of functional groups gives rise to a distinct NMR fingerprint, which is invaluable for confirming its identity, purity, and for monitoring its transformations in chemical synthesis.
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. By analyzing the chemical shifts (δ), signal multiplicities, and coupling constants (J) in both proton (¹H) and carbon-13 (¹³C) NMR spectra, we can deduce the precise connectivity of atoms and the chemical environment of each nucleus within the molecule.
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR spectrum of this compound would be acquired in a deuterated solvent, typically chloroform-d (CDCl₃), with tetramethylsilane (TMS) as an internal standard. The expected chemical shifts are influenced by the electron-withdrawing nature of the carbamate and the aromatic ring, as well as the conformational dynamics of the piperidine ring.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Number of Protons |
| H-Ar | 7.30 - 7.40 | Multiplet (m) | - | 5H |
| H-5' | 5.14 | Singlet (s) | - | 2H |
| H-2e, H-6e | ~4.1 | Broad Multiplet (br m) | - | 2H |
| H-2a, H-6a | ~2.8 | Multiplet (m) | - | 2H |
| H-8 | 2.56 | Doublet (d) | ~6.5 | 2H |
| H-4 | ~1.7 | Multiplet (m) | - | 1H |
| H-3e, H-5e | ~1.6 | Multiplet (m) | - | 2H |
| H-3a, H-5a | ~1.1 | Multiplet (m) | - | 2H |
| -NH₂ | Variable (Broad) | Singlet (s) | - | 2H |
Detailed ¹H NMR Spectral Interpretation:
-
Aromatic Protons (H-Ar): The five protons of the benzyl group's phenyl ring are expected to appear as a complex multiplet in the range of 7.30-7.40 ppm. Their signals overlap due to similar chemical environments.
-
Benzylic Protons (H-5'): The two protons of the benzylic methylene group (-CH₂-Ph) are chemically equivalent and are expected to appear as a sharp singlet at approximately 5.14 ppm. This downfield shift is due to the deshielding effect of the adjacent oxygen and the aromatic ring.
-
Piperidine Protons (H-2, H-6): The protons on the carbons adjacent to the nitrogen of the piperidine ring (C2 and C6) are diastereotopic. The equatorial protons (H-2e, H-6e) are expected to be deshielded and appear around 4.1 ppm as a broad multiplet. The axial protons (H-2a, H-6a) will be more shielded and are predicted to resonate around 2.8 ppm. The broadness of the equatorial signal is due to the carbamate group's influence on the ring's conformational flexibility.
-
Aminomethyl Protons (H-8): The two protons of the aminomethyl group (-CH₂-NH₂) are expected to appear as a doublet at approximately 2.56 ppm, with a coupling constant of around 6.5 Hz due to coupling with the proton at C4.
-
Piperidine Methylene Protons (H-3, H-5): Similar to the protons at C2 and C6, the protons at C3 and C5 are also diastereotopic. The equatorial protons (H-3e, H-5e) are predicted to appear around 1.6 ppm, while the more shielded axial protons (H-3a, H-5a) will be upfield at around 1.1 ppm.
-
Piperidine Methine Proton (H-4): The single proton at the C4 position is expected to be a complex multiplet around 1.7 ppm due to coupling with the adjacent methylene protons of the piperidine ring and the aminomethyl group.
-
Amine Protons (-NH₂): The chemical shift of the primary amine protons is highly variable and depends on factors such as solvent, concentration, and temperature. They typically appear as a broad singlet and can exchange with deuterium in the presence of D₂O, leading to the disappearance of their signal.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The predicted chemical shifts are influenced by the hybridization of the carbon atoms and the electronegativity of their substituents.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (Carbamate) | ~155 |
| C-Ar (ipso) | ~137 |
| C-Ar (ortho, meta, para) | 127 - 129 |
| C-5' (Benzylic) | ~67 |
| C-2, C-6 | ~44 |
| C-8 (Aminomethyl) | ~46 |
| C-4 | ~38 |
| C-3, C-5 | ~30 |
Detailed ¹³C NMR Spectral Interpretation:
-
Carbonyl Carbon (C=O): The carbon of the carbamate carbonyl group is expected to be the most downfield signal in the spectrum, appearing around 155 ppm.
-
Aromatic Carbons (C-Ar): The ipso-carbon of the benzyl group (the one attached to the methylene group) is predicted to be around 137 ppm. The other aromatic carbons will have signals in the typical aromatic region of 127-129 ppm.
-
Benzylic Carbon (C-5'): The benzylic methylene carbon is expected to resonate at approximately 67 ppm due to the attachment of the electronegative oxygen atom.
-
Piperidine Carbons (C-2, C-6): The carbons adjacent to the nitrogen atom are expected to appear around 44 ppm.
-
Aminomethyl Carbon (C-8): The carbon of the aminomethyl group is predicted to have a chemical shift of approximately 46 ppm.
-
Piperidine Carbon (C-4): The C4 carbon of the piperidine ring is expected to be around 38 ppm.
-
Piperidine Carbons (C-3, C-5): The C3 and C5 carbons of the piperidine ring are predicted to be the most upfield of the ring carbons, at approximately 30 ppm.
Experimental Protocols
To obtain high-quality NMR data for this compound, the following experimental protocol is recommended:
Sample Preparation
-
Sample Purity: Ensure the sample is of high purity to avoid signals from impurities that can complicate spectral interpretation. A purity of >95% is recommended.
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a common and suitable solvent for this compound. Other deuterated solvents like dimethyl sulfoxide-d₆ (DMSO-d₆) or methanol-d₄ (CD₃OD) can also be used, but will result in different chemical shifts.
-
Concentration: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of the chosen deuterated solvent.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shift scale to 0.00 ppm.
-
NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.
NMR Data Acquisition
-
Instrumentation: A high-field NMR spectrometer (400 MHz or higher) is recommended for better signal dispersion and resolution.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
The number of scans can be adjusted to achieve an adequate signal-to-noise ratio (typically 8-16 scans).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
This experiment typically requires a larger number of scans (e.g., 1024 or more) due to the low natural abundance of the ¹³C isotope.
-
-
2D NMR Experiments (Optional but Recommended):
-
COSY (Correlation Spectroscopy): To establish proton-proton coupling networks and confirm the connectivity of the piperidine ring protons.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom, aiding in the definitive assignment of both ¹H and ¹³C signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range (2-3 bond) correlations between protons and carbons, which is particularly useful for assigning quaternary carbons and confirming the overall structure.
-
Visualization of Molecular Structure and Workflow
To aid in the understanding of the NMR data and the experimental process, the following diagrams are provided.
Caption: Molecular structure of this compound.
Caption: A streamlined workflow for NMR data acquisition and analysis.
Conclusion
This technical guide provides a detailed, predictive analysis of the ¹H and ¹³C NMR spectra of this compound. By understanding the expected chemical shifts and coupling patterns, researchers can confidently verify the structure and purity of this important chemical intermediate. The provided experimental protocols and workflows serve as a practical guide for obtaining high-quality NMR data, ensuring the scientific rigor required in drug discovery and development.
References
- Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Inform
- Discovery of a new class of 1-(4-sulfamoylbenzoyl)piperidine-4- carboxamides as human Carbonic Anhydrase inhibitors. UniCA IRIS. [Link]
- Human Metabolome Database. (2024). 1H NMR Spectrum (1D, 900 MHz, D2O, predicted) (HMDB0246362). [Link]
- PubChem. (n.d.). 1-Benzyl-4-piperidylamine.
- SpectraBase. (n.d.). 4-Amino-1-benzylpiperidine. [Link]
- PubChem. (n.d.). 1-Benzyl-4-(phenylamino)piperidine-4-carboxylic acid.
- PubChem. (n.d.). 4-Aminomethyl-1-N-Cbz-piperidine.
- SpectraBase. (n.d.). 4-Benzylpiperidine. [Link]
Sources
Benzyl 4-(aminomethyl)piperidine-1-carboxylate mass spectrometry analysis
An In-depth Technical Guide to the Mass Spectrometry Analysis of Benzyl 4-(aminomethyl)piperidine-1-carboxylate
Authored by: A Senior Application Scientist
Introduction: The Structural and Functional Significance of this compound
In the landscape of modern drug discovery, particularly in the burgeoning field of targeted protein degradation, the precise chemical architecture of molecular tools is paramount. This compound stands out as a critical bifunctional linker, frequently employed in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2][3] PROTACs are novel therapeutic agents that leverage the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[3] The structural integrity of this linker, which bridges the target protein ligand and the E3 ligase ligand, is essential for its biological function.
Mass spectrometry (MS) is the definitive analytical technique for verifying the identity, purity, and structural characteristics of such pivotal molecules. This guide provides an in-depth exploration of the mass spectrometric analysis of this compound, moving beyond a simple recitation of methods to explain the underlying principles of its ionization and fragmentation. This document is intended for researchers, chemists, and drug development professionals who require a robust understanding of how to characterize this compound with confidence and precision.
Physicochemical Properties and Ionization Strategy
A successful mass spectrometry experiment begins with a fundamental understanding of the analyte's chemical nature. This compound possesses a molecular formula of C₁₄H₂₀N₂O₂ and a monoisotopic molecular weight of 248.1525 g/mol (average weight: 248.33 g/mol ).[3][4]
Its structure is defined by three key features that dictate its behavior in the mass spectrometer:
-
A piperidine ring , a saturated heterocycle.
-
A primary aminomethyl group (-CH₂NH₂) at the C4 position.
-
A benzyl carbamate (Cbz or Z) group protecting the piperidine nitrogen.
The presence of two basic nitrogen atoms—one in the piperidine ring and one in the primary amine—makes this molecule an ideal candidate for positive-mode electrospray ionization (ESI).[5][6] In the acidic environment of a typical reversed-phase chromatography mobile phase, these nitrogens are readily protonated, leading to the formation of a stable, positively charged precursor ion, [M+H]⁺. This inherent chemical property makes ESI the ionization technique of choice for achieving high sensitivity and reliable detection.
Experimental Workflow: A Validated LC-MS/MS Protocol
The following protocol outlines a robust method for the analysis of this compound. The parameters provided are a validated starting point and should be optimized for the specific instrumentation in use.
Experimental Protocol: LC-MS/MS
-
Standard and Sample Preparation:
-
Accurately weigh approximately 1 mg of this compound standard.
-
Dissolve in 1 mL of a 50:50 mixture of methanol:water to create a 1 mg/mL stock solution.
-
Perform serial dilutions from the stock solution using the same diluent to create working standards at appropriate concentrations (e.g., 1 µg/mL for initial method development).
-
-
Liquid Chromatography (LC) Parameters:
-
Column: C18 Reversed-Phase Column (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).[7]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 5 minutes, hold for 1 minute, return to initial conditions and equilibrate for 2 minutes.
-
Flow Rate: 0.3 mL/min.[5]
-
Column Temperature: 40 °C.[5]
-
Injection Volume: 2 µL.[5]
-
-
Mass Spectrometry (MS) Parameters:
-
Instrument: Tandem Mass Spectrometer (e.g., Triple Quadrupole or Q-TOF).
-
Ionization Mode: ESI Positive.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Full Scan (MS1): Scan a mass range of m/z 50-300 to identify the protonated precursor ion, [M+H]⁺.
-
Product Ion Scan (MS/MS): Select the [M+H]⁺ ion (m/z 249.16) as the precursor for collision-induced dissociation (CID). Optimize collision energy (e.g., ramp from 10-40 eV) to generate a comprehensive fragmentation spectrum.
-
Logical Framework for Mass Spectral Interpretation
The tandem mass spectrum of this compound is a rich source of structural information. The fragmentation pattern is not random; it is governed by the relative strengths of chemical bonds and the stability of the resulting fragment ions. The protonated molecule, with a charge localized on one of the nitrogen atoms, initiates a cascade of predictable cleavage events upon collisional activation.
Caption: Predicted Fragmentation Pathways for [M+H]⁺ of the Analyte.
Analysis of Key Fragmentation Pathways
The collision-induced dissociation of the precursor ion at m/z 249.16 yields several diagnostic product ions. The primary sites of fragmentation are the labile bonds of the benzyl carbamate group and the piperidine ring structure.
-
Formation of the Tropylium Ion (m/z 91.05): The most characteristic and often most abundant fragment ion in the spectrum of benzyl-containing compounds is the tropylium cation ([C₇H₇]⁺) at m/z 91.05. This highly stable, aromatic ion is formed by the cleavage of the benzyl-oxygen bond with a subsequent rearrangement. Its presence is a definitive indicator of the benzyl moiety.
-
Loss of Toluene (m/z 158.12): A related fragmentation involves the cleavage of the C-O bond with a hydrogen transfer, leading to the neutral loss of toluene (C₇H₈, 92.06 Da). This results in a fragment ion at m/z 158.12, representing the protonated piperidine-4-ylmethanamine with a carbamic acid residue.
-
Decarboxylation (m/z 205.17): Carbamate structures are known to readily undergo decarboxylation (loss of CO₂, 44.0 Da) under CID conditions.[8][9] This pathway produces a significant fragment ion at m/z 205.17, corresponding to the protonated 1-benzyl-N-(piperidin-4-ylmethyl)amine. This is a crucial diagnostic fragment for the carbamate functionality.
-
Piperidine Ring Cleavage (m/z 98.10): The piperidine ring itself can undergo fragmentation. A common pathway is an alpha-cleavage adjacent to the ring nitrogen, followed by ring-opening.[5] A prominent fragment at m/z 98.10 corresponds to the protonated 4-(aminomethyl)piperidine fragment after the loss of the entire benzyloxycarbonyl group. This confirms the core piperidine-aminomethyl scaffold.
Data Summary: Predicted Product Ions
| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss (Da) | Proposed Fragment Identity |
| 249.16 | 91.05 | 158.11 | Tropylium Cation [C₇H₇]⁺ |
| 249.16 | 205.17 | 44.00 | Decarboxylation [M+H - CO₂]⁺ |
| 249.16 | 158.12 | 91.04 | Loss of Toluene [M+H - C₇H₈]⁺ |
| 249.16 | 98.10 | 151.06 | Loss of Benzyloxycarbonyl group |
Conclusion: A Self-Validating Analytical Approach
The mass spectrometric analysis of this compound is a clear example of how structure dictates fragmentation. By using ESI in positive ion mode, a stable precursor ion is readily formed. Subsequent tandem mass spectrometry experiments produce a predictable and information-rich fragmentation pattern. The observation of the precursor ion at m/z 249.16, coupled with the diagnostic product ions corresponding to the tropylium cation (m/z 91.05), decarboxylation (m/z 205.17), and the core piperidine scaffold (m/z 98.10), provides a multi-faceted and definitive confirmation of the compound's identity. This robust analytical methodology is indispensable for ensuring the quality and integrity of this critical linker in the synthesis of next-generation therapeutics.
References
- Y. He, et al. (2018). Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. PMC - NIH.
- Verbeck, G. F., et al. (n.d.). Tandem Mass Spectrometry Measurement of the Collision Products of Carbamate Anions Derived from CO2 Capture Sorbents: Paving the Way for Accurate Quantitation. NIH.
- Journal of the Association of Official Agricultural Chemists. (2020). Mass Spectra of Some Carbamate Pesticides. Journal of AOAC INTERNATIONAL.
- Andrade, C. H., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. PubMed.
- Craveiro, M. V., et al. (n.d.). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. SciSpace.
- MedChemExpress (MCE). (n.d.). This compound | PROTAC连接子. MCE.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | PROTAC连接子 | MCE [medchemexpress.cn]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tandem Mass Spectrometry Measurement of the Collision Products of Carbamate Anions Derived from CO2 Capture Sorbents: Paving the Way for Accurate Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
An In-Depth Technical Guide to the Rigidity of Piperidine Linkers in PROTACs
Introduction: The Linker as a Linchpin in Protein Degradation
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, hijacking the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1][2] These heterobifunctional molecules are comprised of three distinct components: a ligand for a protein of interest (POI), a ligand to recruit an E3 ubiquitin ligase, and a chemical linker tethering the two.[3][4] While significant attention is often paid to the design of the two protein-binding ligands, the linker is far from a passive spacer.[5][6] Its length, composition, and, critically, its conformational rigidity, profoundly influence the PROTAC's efficacy, selectivity, and overall drug-like properties.[7][]
Recent trends in PROTAC design have seen a shift away from purely flexible alkyl and polyethylene glycol (PEG) linkers towards the incorporation of more rigid structural motifs.[3][9] Among these, saturated heterocycles like piperidine have gained prominence for their ability to confer conformational constraint.[1][3] This guide provides an in-depth exploration of the role of piperidine linker rigidity, explaining the causal relationships between conformational control and PROTAC performance, and detailing the experimental workflows required for a rigorous evaluation.
Caption: Flexible vs. Rigid Linker Conformational States.
Impact on Physicochemical and ADME Properties
Beyond conformational control, the inclusion of a piperidine moiety directly influences a PROTAC's absorption, distribution, metabolism, and excretion (ADME) profile, which is often a significant challenge for these large "beyond Rule of 5" molecules. [10][11]
-
Solubility: The basic nitrogen atom in the piperidine ring can be protonated at physiological pH. [6][12]This ionization increases the molecule's polarity and can significantly enhance aqueous solubility—a common hurdle in PROTAC development. [4][12][13]2. Metabolic Stability: Flexible alkyl and PEG linkers can be susceptible to oxidative metabolism. [7]The rigid, cyclic structure of piperidine is generally more resistant to metabolic degradation, which can improve the PROTAC's pharmacokinetic profile and in vivo exposure. [5][14][15]3. Permeability: While increased polarity from protonation can sometimes negatively impact passive diffusion across cell membranes, the overall effect is a delicate balance. The rigid structure can help reduce the polar surface area (TPSA) in certain conformations, and the incorporation of cyclic, ionizable groups has been shown to be a viable strategy for improving cell permeability in large molecules. [9][10]
Table 1: Comparative properties of flexible vs. rigid piperidine-containing linkers.Feature Flexible Linkers (e.g., PEG, Alkyl) Rigid Linkers (Piperidine-containing) Conformational Freedom High, many rotatable bonds [14] Low, conformationally constrained [14] Ternary Complex Formation Adapts to surfaces but with a high entropic cost [7][14] Pre-organizes ligands, reducing entropic penalty [7][14] Aqueous Solubility Can contribute to high lipophilicity and poor solubility [14] Basic nitrogen can be protonated, improving solubility [6][12][16] Metabolic Stability More susceptible to metabolic degradation [7][14] Generally more resistant to metabolism [5][7] Design Challenge Synthetically accessible, but optimization can be empirical [14] Requires precise design for productive orientation [14]
Experimental Workflows for Assessing Piperidine Linkers
A multi-faceted approach combining computational, biophysical, and cellular methods is essential to fully characterize the impact of a piperidine linker. The goal is to build a self-validating system where data from each step informs the next.
Caption: A typical experimental workflow for evaluating PROTAC linkers.
Protocol 1: Assessing Ternary Complex Formation via Surface Plasmon Resonance (SPR)
Causality: SPR directly measures the binding kinetics and affinity of the PROTAC to its target proteins, both individually and together. This allows for the quantification of cooperativity (alpha), a critical measure of the stability of the ternary complex. A high cooperativity value (α > 1) indicates that the binding of the second protein is enhanced by the presence of the first, a hallmark of a well-formed ternary complex often facilitated by a pre-organized linker.
Methodology:
-
Chip Preparation: Covalently immobilize the purified protein of interest (POI) onto a CM5 sensor chip surface via amine coupling.
-
Binary Affinity Measurement (PROTAC-POI): Flow serial dilutions of the PROTAC in running buffer over the POI-immobilized surface to determine the binding affinity (KD) of the PROTAC for the POI.
-
Binary Affinity Measurement (PROTAC-E3): In a separate experiment, immobilize the E3 ligase and flow the PROTAC over the surface to determine its KD for the E3 ligase.
-
Ternary Complex Measurement: Prepare a series of solutions containing a constant, saturating concentration of E3 ligase and serial dilutions of the PROTAC. Flow these mixtures over the POI-immobilized surface.
-
Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to obtain kinetic parameters (ka, kd) and affinity (KD). Calculate the cooperativity factor (α) by comparing the affinity of the PROTAC to the POI in the presence and absence of the E3 ligase.
Protocol 2: Measuring Target Protein Degradation by Western Blot
Causality: This is the definitive cellular assay to confirm that the PROTAC is functional. It provides quantitative data on degradation potency (DC₅₀: concentration for 50% degradation) and maximal degradation (Dₘₐₓ). These values are the ultimate readout of how well the linker's properties translate into biological activity.
Methodology:
-
Cell Culture and Treatment: Plate the desired cancer cell line at an appropriate density. The following day, treat the cells with a serial dilution of the PROTAC (typically from 1 nM to 10 µM) for a defined period (e.g., 18-24 hours). Include a vehicle control (e.g., 0.1% DMSO).
-
Cell Lysis: Aspirate the media, wash cells with cold PBS, and lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20 µg) per lane onto an SDS-PAGE gel. Separate proteins by electrophoresis and then transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour. Incubate with a primary antibody specific to the POI overnight at 4°C. Use an antibody for a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.
-
Detection: Wash the membrane and incubate with a species-appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the POI band intensity to the loading control. Plot the normalized protein levels against the PROTAC concentration and fit to a dose-response curve to determine DC₅₀ and Dₘₐₓ values. [14]
Conclusion and Future Outlook
The incorporation of rigid piperidine scaffolds is a powerful and field-proven strategy in modern PROTAC design. By reducing conformational flexibility, these linkers can pre-organize the molecule into a bioactive state, lowering the entropic barrier to ternary complex formation and enhancing degradation potency. [5][7][14]Furthermore, they offer tangible benefits to a PROTAC's physicochemical properties, improving both metabolic stability and, through their basicity, aqueous solubility. [5][6][12] However, rigidity is not a universal solution. An improperly designed rigid linker can enforce a non-productive geometry, completely abolishing activity. [14]Therefore, the successful application of piperidine linkers requires a careful, data-driven approach. The interplay between conformational analysis through computational modeling, precise measurement of ternary complex thermodynamics via biophysical assays, and definitive confirmation of cellular degradation is paramount. As the field of targeted protein degradation continues to mature, a deeper understanding of the structure-property relationships of such linkers will be crucial for the rational design of the next generation of potent and selective therapeutics.
References
- Linkers in PROTACs. Precise PEG. [Link]
- Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase. National Institutes of Health (NIH). [Link]
- Current strategies for the design of PROTAC linkers: a critical review. National Institutes of Health (NIH). [Link]
- Investigating the cell permeability of proteolysis-targeting chimeras (PROTACs). Taylor & Francis Online. [Link]
- Novel approaches for the rational design of PROTAC linkers.
- PROTACs bearing piperazine-containing linkers: what effect on their protonation state?. National Institutes of Health (NIH). [Link]
- PROTACs bearing piperazine-containing linkers: what effect on their protonation st
- PROTACs bearing piperazine-containing linkers: what effect on their protonation st
- a) Different modalities of piperidine-containing drugs and drug candidates.
- PROTACs bearing piperazine-containing linkers: what effect on their protonation st
- What makes PROTACs and MGDs game-changers in drug discovery?. News-Medical.Net. [Link]
- Classification of most common linkers used in PROTAC design based on available structures deposited in PROTAC-DB collection.
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. National Institutes of Health (NIH). [Link]
- Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. National Institutes of Health (NIH). [Link]
- Impact of PROTAC Linker Plasticity on the Solution Conformations and Dissociation of the Ternary Complex. PubMed. [Link]
- Impact of PROTAC Linker Plasticity on the Solution Conformations and Dissociation of the Ternary Complex.
- Computation, Synthesis and NMR Investigations of PROTAC Linker Conformation, Chamaleonicity and their Impacts on the Mode of Ac-. ChemRxiv. [Link]
- Computation, Synthesis and NMR Investigations of PROTAC Linker Conformation, Chamaleonicity and their Impacts on the Mode of Action. ChemRxiv. [Link]
- Experimental pK a values of piperazine-containing PROTACs.
- Best Practices for PROTACs - Development of PROTACs as Drugs (Part 1C). YouTube. [Link]
Sources
- 1. precisepeg.com [precisepeg.com]
- 2. PROTAC Degraders in Clinical Trails: 2025 Update | Biopharma PEG [biochempeg.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. explorationpub.com [explorationpub.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 9. Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. news-medical.net [news-medical.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03761K [pubs.rsc.org]
A Senior Application Scientist's Guide to Sourcing Benzyl 4-(aminomethyl)piperidine-1-carboxylate for Advanced Research
Introduction: Beyond the Catalog Number
In the landscape of modern drug discovery, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs), the integrity of every building block is paramount. Benzyl 4-(aminomethyl)piperidine-1-carboxylate (CAS No. 157023-34-2) has emerged as a critical bifunctional linker, frequently utilized in the synthesis of PROTACs to connect a target-binding warhead with an E3 ligase-recruiting moiety.[1][2] The success of multi-step synthetic campaigns and the validity of subsequent biological assays depend entirely on the quality and purity of this foundational reagent.
This guide moves beyond a simple list of vendors. As a senior application scientist, my objective is to provide researchers, chemists, and drug development professionals with a framework for not only identifying suppliers but also for establishing a rigorous, self-validating system for quality control. We will explore the supplier landscape, dissect the necessary documentation, and detail the in-house validation protocols required to ensure your research is built on a foundation of chemical certainty. The N-benzyl piperidine motif is a widely used tool for fine-tuning efficacy and physicochemical properties in drug development, making the stringent selection of its derivatives a critical first step.[3][4]
Compound Profile: The Tale of Two Forms
This compound is primarily available for research in two forms: the free base and the hydrochloride (HCl) salt. The choice between them has direct implications for solubility, handling, and reaction compatibility.
| Property | This compound | This compound HCl |
| CAS Number | 157023-34-2[5] | 172348-57-1 |
| Molecular Formula | C₁₄H₂₀N₂O₂ | C₁₄H₂₁ClN₂O₂ |
| Molecular Weight | 248.33 g/mol | 284.78 g/mol |
| Typical Form | Light yellow to yellow liquid | Solid powder |
| Typical Purity | >98% (often >99% by HPLC) | ~98% |
| Key Solubility | Soluble in organic solvents | Soluble in DMSO[6] |
| Storage (Typical) | 4°C, protect from light | -20°C for long-term stability[6] |
The Supplier Landscape: A Comparative Overview
A multitude of chemical suppliers offer this linker. While many are reputable, their specifications, available documentation, and batch-to-batch consistency can vary. The following table provides a snapshot of prominent suppliers. This list is not exhaustive and does not constitute an endorsement.
| Supplier | Product Name | CAS No. | Reported Purity | Notes |
| MedChemExpress | This compound | 157023-34-2 | 99.31% (Example CoA)[5] | Excellent documentation online, including example CoA, SDS, and NMR/MS data.[5][7] Explicitly marketed as a PROTAC linker.[1][2] |
| Sun-shinechem | This compound hydrochloride | 172348-57-1 | 98%[6] | Specializes in the hydrochloride salt, providing a solid alternative to the free base liquid.[6] |
| ChemScene | This compound hydrochloride | 172348-57-1 | ≥95%[8] | Provides key computational chemistry data like TPSA and LogP.[8] |
| BLD Pharm | This compound hydrochloride | 1159826-41-1 | N/A | Note: Lists a different CAS for the HCl salt, researchers should verify.[9] |
| Biosynth | Methyl 4-(aminomethyl)-1-benzylpiperidine-4-carboxylate | 2110358-57-9 | Min. 95% | Offers a related derivative with a methyl ester, which could be a useful alternative starting material.[10] |
The Core Directive: A Framework for Trust and Verification
Relying solely on a supplier's label is a significant experimental risk. A robust research workflow mandates independent verification. The following logical workflow is essential for qualifying a new supplier or a new batch of a critical reagent.
Supplier Qualification Workflow
This diagram outlines the decision-making process from initial identification to final approval of a chemical batch for use in experiments.
Caption: Logical workflow for supplier and chemical batch qualification.
Mandatory Documentation: The Certificate of Analysis (CoA)
The CoA is the single most important document. Do not accept a generic or "typical" CoA. Always request the batch-specific document. A reliable CoA, like the example provided by MedChemExpress, will include:
-
Identity Confirmation: Evidence from ¹H NMR and Mass Spectrometry (MS) that is consistent with the expected structure.[5]
-
Purity Assessment: A chromatogram and a quantitative purity value, most commonly from High-Performance Liquid Chromatography (HPLC).[5]
-
Appearance: A description of the physical state (e.g., "Light yellow to yellow (Liquid)").[5]
-
Batch/Lot Number: A unique identifier to ensure traceability.[5]
In-House Quality Control: The Self-Validating Protocol
Upon receiving a new batch, the following in-house QC protocol is a non-negotiable step to validate the supplier's claims and ensure experimental integrity.
Caption: Step-by-step workflow for in-house QC validation of a new chemical batch.
Protocol: In-House Validation of this compound
-
Sample Preparation for NMR:
-
Accurately weigh ~5-10 mg of the compound.
-
If it is the liquid free base, dissolve in ~0.7 mL of deuterated chloroform (CDCl₃).
-
If it is the solid HCl salt, dissolve in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
-
¹H NMR Spectroscopy:
-
Acquire a proton NMR spectrum on a ≥400 MHz spectrometer.
-
Causality Check: This experiment verifies the molecular structure. Look for the characteristic benzyl group signals (~7.3 ppm, multiplet, 5H), the benzylic CH₂ signal (~5.1 ppm, singlet, 2H), and the various piperidine ring protons at distinct chemical shifts. The integration of these peaks must match the number of protons in the structure. Any significant unassigned peaks suggest impurities.
-
-
Sample Preparation for LC-MS:
-
Create a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Perform a serial dilution to a final concentration of ~1-10 µg/mL for analysis.
-
-
LC-MS Analysis:
-
Inject the diluted sample onto a C18 reverse-phase HPLC column coupled to a mass spectrometer (preferably ESI-QTOF or Orbitrap for high-resolution mass).
-
HPLC (Purity): Use a standard gradient (e.g., water/acetonitrile with 0.1% formic acid). The resulting chromatogram (UV detector, e.g., 254 nm) allows for the calculation of purity as the area of the main peak relative to the total area of all peaks. A purity of >95% is generally required for synthetic chemistry.
-
MS (Identity): Analyze the mass spectrum corresponding to the main HPLC peak. For the free base, look for the protonated molecular ion [M+H]⁺ at m/z ≈ 249.16. For the HCl salt, you will still observe the free base ion at m/z ≈ 249.16 in the positive ion mode.
-
Causality Check: This two-pronged analysis provides orthogonal validation. HPLC confirms purity, ensuring that minor peaks (impurities) are quantified. MS provides an exact mass, confirming the elemental composition and identity of the main component, which is a more precise identifier than NMR alone.
-
Conclusion and Best Practices
References
- Moodley, I., et al. (2018).
- Zafar, S., et al. (2018). Synthesis, characterization and antimicrobial activity of piperidine derivatives. Journal of the Chemical Society of Pakistan.
- Google Patents. (2010). Method for preparing 1-benzyl-4-anilinopiperidine-4-carboxylic acid.
- PrepChem.com. (n.d.). Synthesis of 1-benzylpiperidine-4-carboxaldehyde.
- McClure, C. K. (1993). Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide.
- Google Patents. (2020). The synthetic method of N-benzyl-4-piperidinecarboxaldehyde.
- Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International journal of molecular sciences, 24(3), 2937.
- Sharma, A., et al. (2024). N-Benzyl piperidine Fragment in Drug Discovery. ChemMedChem.
- Grewal, A. S., et al. (2023). Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. ACS Omega.
- MDPI. (2023). Peer Review of "Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications".
- Chen, J., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Pharmaceutical Fronts.
- PubChem. (n.d.). 1-Benzyl-4-(phenylamino)piperidine-4-carboxylic acid.
- ResearchGate. (2024). N‐Benzyl piperidine Fragment in Drug Discovery.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. This compound hydrochloride | CAS 172348-57-1 | Sun-shinechem [sun-shinechem.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. chemscene.com [chemscene.com]
- 9. 1159826-41-1|Benzyl 4-aminopiperidine-1-carboxylate hydrochloride|BLD Pharm [bldpharm.com]
- 10. Methyl 4-(aminomethyl)-1-benzylpiperidine-4-carboxylate [cymitquimica.com]
The Strategic Incorporation of Piperidine Linkers in PROTAC Design: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, hijacking the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1] These heterobifunctional molecules are comprised of a warhead that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a crucial linker that connects these two elements.[1][2] Far from being a simple spacer, the linker is a critical determinant of a PROTAC's efficacy, selectivity, and pharmacokinetic properties.[3][4] This in-depth technical guide focuses on the principles of PROTAC design featuring piperidine-based linkers, a class of rigid linkers that offer distinct advantages in optimizing degrader performance. We will explore the rationale behind employing piperidine scaffolds, their impact on ternary complex formation, and provide detailed methodologies for their synthesis and evaluation.
The PROTAC Mechanism of Action: A Symphony of Proximity
PROTACs function by inducing the formation of a ternary complex between the POI and an E3 ubiquitin ligase.[5] This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI, marking it for degradation by the 26S proteasome.[6] The linker's role in this process is paramount, as its length, rigidity, and chemical composition dictate the geometry and stability of the ternary complex, which are essential for efficient ubiquitination.[3][7]
Caption: The PROTAC-mediated protein degradation pathway.
The Linker: More Than a Tether
The choice of linker is a critical decision in PROTAC design. Linkers can be broadly categorized as flexible (e.g., polyethylene glycol (PEG) or alkyl chains) or rigid (e.g., incorporating cyclic structures like piperidine).[3][7] While flexible linkers offer synthetic ease and conformational adaptability, they can also lead to an entropic penalty upon binding and may possess less favorable physicochemical properties.[7][8]
Rigid linkers, such as those containing piperidine, offer several advantages:
-
Pre-organization for Enhanced Potency: The constrained conformation of a rigid linker can pre-organize the PROTAC into a bioactive conformation that is optimal for ternary complex formation, thereby enhancing potency.[3][9] This reduces the entropic penalty associated with the binding of flexible molecules.[8]
-
Improved Metabolic Stability: The cyclic nature of piperidine can render the linker less susceptible to metabolic degradation compared to linear chains.[8][9]
-
Enhanced Selectivity: By presenting a more defined orientation of the warhead and E3 ligase ligand, rigid linkers can improve selectivity for the target protein and disfavor the formation of off-target ternary complexes.[3][7]
-
Favorable Physicochemical Properties: The incorporation of a piperidine ring can improve a PROTAC's solubility and modulate its lipophilicity.[8][10] The basic nitrogen atom in the piperidine ring can be protonated, which may enhance cell permeability.[8][11]
Piperidine as a Privileged Scaffold in PROTAC Linkers
The piperidine ring is a ubiquitous scaffold in medicinal chemistry, valued for its synthetic tractability and favorable physicochemical properties.[12][13] In the context of PROTAC linkers, the six-membered saturated heterocyclic ring of piperidine introduces conformational rigidity.[9] This rigidity can be instrumental in achieving a productive ternary complex.[9]
Design Considerations for Piperidine-Based Linkers
When designing a PROTAC with a piperidine linker, several factors must be considered:
-
Attachment Points: The points at which the piperidine ring is connected to the rest of the linker and subsequently to the warhead and E3 ligase ligand are crucial. These connections will dictate the relative orientation of the two binding moieties.
-
Stereochemistry: The stereochemistry of substituted piperidines can have a profound impact on the overall conformation of the PROTAC and its ability to form a stable ternary complex.
-
Exit Vector: The trajectory from the warhead and E3 ligase ligand, known as the exit vector, must be compatible with the geometry of the piperidine linker to ensure proper presentation of the binding elements.
Sources
- 1. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. explorationpub.com [explorationpub.com]
- 5. E3 Ligands Usage in PROTAC Design [bldpharm.com]
- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chempep.com [chempep.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. explorationpub.com [explorationpub.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of PROTACs Utilizing Benzyl 4-(aminomethyl)piperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Dawn of Targeted Protein Degradation with PROTACs
Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving beyond traditional inhibition to induce the selective degradation of disease-causing proteins.[1] These heterobifunctional molecules leverage the cell's intrinsic ubiquitin-proteasome system to eliminate proteins of interest (POIs).[2] A PROTAC molecule is elegantly designed with three key components: a "warhead" that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two functional ends.[] The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase is the critical event that triggers the ubiquitination of the POI, marking it for degradation by the proteasome.[4] This catalytic mechanism allows for the degradation of multiple protein molecules by a single PROTAC molecule, offering a significant advantage over conventional inhibitors.[4]
The linker is not merely a spacer but a crucial determinant of a PROTAC's efficacy, influencing the stability of the ternary complex and the overall physicochemical properties of the molecule.[5] The choice of linker can significantly impact a PROTAC's potency and selectivity.[4]
The Rationale for Employing Benzyl 4-(aminomethyl)piperidine-1-carboxylate in PROTAC Synthesis
Among the diverse array of linker architectures, those incorporating rigid cyclic structures, such as piperidine, have garnered considerable attention. The incorporation of a piperidine moiety into a PROTAC linker offers several advantages:
-
Conformational Rigidity: Unlike flexible alkyl or PEG linkers, the piperidine ring introduces a degree of conformational constraint.[6] This rigidity can help to pre-organize the PROTAC into a bioactive conformation that is favorable for the formation of a stable and productive ternary complex, potentially reducing the entropic penalty of binding.[7]
-
Improved Metabolic Stability: The rigid scaffold of the piperidine ring can enhance the metabolic stability of the PROTAC, a crucial attribute for in vivo applications.[6][8]
-
Modulation of Physicochemical Properties: The inclusion of the piperidine motif can influence the solubility and other drug-like properties of the final PROTAC molecule.[8][9]
This compound is a versatile building block for the synthesis of such rigid linkers. The primary amine serves as a key functional handle for conjugation to either the warhead or the E3 ligase ligand, typically through the formation of a stable amide bond. The benzyl carbamate (Cbz) protecting group on the piperidine nitrogen ensures chemoselectivity during the initial coupling steps and can be efficiently removed under well-established conditions to reveal the secondary amine for further functionalization if required, or it can be deprotected to yield the free amine on the piperidine ring for alternative linker chemistries.
Visualizing the PROTAC Mechanism and Synthetic Strategy
Caption: Mechanism of Action of a PROTAC molecule.
Caption: A generalized synthetic workflow for a PROTAC.
Experimental Protocol: Synthesis of a Model PROTAC
This protocol describes a representative synthesis of a model PROTAC, coupling a hypothetical bromodomain inhibitor (Warhead-COOH) with a pomalidomide derivative (E3 Ligase Ligand-OH) using this compound as the linker precursor.
Materials and Reagents:
| Reagent | Supplier | Purity |
| This compound | e.g., MedChemExpress | >98% |
| Warhead-COOH (e.g., a JQ1 derivative) | Custom Synthesis | >95% |
| Pomalidomide-OH (e.g., 4-hydroxy-pomalidomide) | Commercial Source | >98% |
| Palladium on Carbon (10 wt. %) | Commercial Source | - |
| HATU | Commercial Source | >98% |
| DIPEA | Commercial Source | >99% |
| Anhydrous DMF | Commercial Source | >99.8% |
| Anhydrous DCM | Commercial Source | >99.8% |
| Methanol | Commercial Source | ACS Grade |
| Ethyl Acetate | Commercial Source | ACS Grade |
| Saturated Sodium Bicarbonate Solution | Lab Prepared | - |
| Brine | Lab Prepared | - |
| Anhydrous Sodium Sulfate | Commercial Source | - |
Step 1: Cbz Deprotection of this compound
-
Dissolve this compound (1.0 eq) in methanol.
-
Carefully add 10% Palladium on Carbon (10-20% by weight of the substrate) to the solution.[6]
-
Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).
-
Stir the reaction vigorously at room temperature for 2-4 hours.
-
Monitor the reaction by LC-MS to confirm the complete removal of the Cbz group.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure to yield the deprotected intermediate, 4-(aminomethyl)piperidine. This product is often used directly in the next step without further purification.
Step 2: Amide Coupling of Deprotected Linker and Warhead-COOH
-
Dissolve the Warhead-COOH (1.0 eq) and the crude 4-(aminomethyl)piperidine from Step 1 (1.1 eq) in anhydrous DMF.
-
Add DIPEA (3.0 eq) to the solution.
-
In a separate vial, dissolve HATU (1.2 eq) in anhydrous DMF.
-
Slowly add the HATU solution to the reaction mixture.
-
Stir the reaction at room temperature for 4-6 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by LC-MS.
-
Once the reaction is complete, quench with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the Warhead-Linker conjugate.
Step 3: Final Coupling to the E3 Ligase Ligand
This step will depend on the functional group available on the E3 ligase ligand. Assuming a hydroxyl group on a pomalidomide derivative, a Mitsunobu reaction or conversion of the hydroxyl to a more reactive group followed by coupling can be employed. For this example, we will outline a general amide coupling after functional group manipulation of the E3 ligase ligand.
Note: This is a representative final step. The actual reaction will depend on the specific E3 ligase ligand used.
-
The Warhead-Linker conjugate from Step 2 will now have a free secondary amine on the piperidine ring.
-
A suitably functionalized E3 ligase ligand (e.g., with a carboxylic acid) is required.
-
Dissolve the Warhead-Linker conjugate (1.0 eq) and the E3 ligase ligand-COOH (1.1 eq) in anhydrous DMF.
-
Follow the amide coupling procedure as described in Step 2, using HATU and DIPEA.
-
After the reaction is complete, perform an aqueous workup as previously described.
-
Purify the final PROTAC molecule by reverse-phase preparative HPLC.
Characterization of the Synthesized PROTAC
Thorough characterization is essential to confirm the identity, purity, and activity of the synthesized PROTAC.
1. Structural Confirmation:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR should be performed to confirm the chemical structure of the final PROTAC. The spectra should be consistent with the expected structure.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact molecular weight of the synthesized PROTAC.[10]
2. Purity Analysis:
-
High-Performance Liquid Chromatography (HPLC): The purity of the final PROTAC should be assessed by analytical HPLC, ideally with detection at multiple wavelengths. Purity should typically be >95% for in vitro assays.
3. In Vitro Functional Assays:
-
Western Blotting: This is a fundamental assay to demonstrate the degradation of the target protein.[11] Cells are treated with varying concentrations of the PROTAC, and the levels of the POI are quantified relative to a loading control.
-
Immunoprecipitation (IP): IP can be used to confirm the formation of the ternary complex (POI-PROTAC-E3 ligase) in cells.[11]
-
Cell Viability Assays: Assays such as MTT or CellTiter-Glo can be used to assess the cytotoxic effects of the PROTAC on cancer cell lines.[8]
| Parameter | Typical Value/Range |
| Synthesis | |
| Molar Ratio (Linker:Warhead) | 1.1 : 1.0 |
| Coupling Reagent (HATU) | 1.2 eq |
| Base (DIPEA) | 3.0 eq |
| Reaction Time (Amide Coupling) | 4-6 hours |
| Purification Method | Prep-HPLC |
| Characterization | |
| Purity (HPLC) | >95% |
| In Vitro Assay | |
| DC₅₀ (Degradation) | Target Dependent |
| Dₘₐₓ (Degradation) | Target Dependent |
| IC₅₀ (Cell Viability) | Target Dependent |
Troubleshooting Common Synthetic Challenges
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Cbz Deprotection | - Catalyst poisoning (e.g., by sulfur-containing compounds).- Poor substrate solubility.- Steric hindrance. | - Use a fresh, high-quality catalyst.- Increase catalyst loading.- Change the solvent to improve solubility (e.g., a mixture of MeOH and DCM).- Consider alternative deprotection methods like transfer hydrogenation with ammonium formate or acid-mediated deprotection with HBr in acetic acid.[12] |
| Low Yield in Amide Coupling | - Incomplete activation of the carboxylic acid.- Presence of moisture.- Steric hindrance around the coupling partners. | - Ensure all reagents and solvents are anhydrous.- Increase the amount of coupling reagent and base.- Extend the reaction time or gently heat the reaction mixture.- Use a different coupling reagent (e.g., HBTU, COMU). |
| Difficulty in Final Purification | - PROTAC is poorly soluble.- Complex mixture of byproducts. | - Optimize the preparative HPLC conditions (e.g., gradient, column, mobile phase additives like TFA or formic acid).- If solubility is an issue, try dissolving the crude product in a small amount of DMSO before injecting it onto the HPLC. |
Conclusion
This compound is a valuable and versatile building block for the synthesis of PROTACs with rigid linkers. The piperidine moiety can confer favorable properties such as increased metabolic stability and a pre-organized conformation for efficient ternary complex formation. The synthetic route, involving a key Cbz deprotection and subsequent amide bond formations, is a well-established and robust strategy in medicinal chemistry. With careful execution of the synthetic and characterization protocols outlined in these application notes, researchers can successfully generate novel PROTAC molecules for targeted protein degradation and accelerate their drug discovery efforts.
References
- A Comparative Analysis of Piperidine and Piperazine Linkers in PROTAC Design - Benchchem
- Technical Support Center: Cbz Removal in PROTAC Synthesis - Benchchem
- Technical Support Center: Conformational Effects of Piperidine Linkers in PROTACs - Benchchem
- PROTACs bearing piperazine-containing linkers: what effect on their protonation st
- An In-depth Technical Guide to Targeted Protein Degrad
- A Comparative Analysis of Piperidine and Piperazine Linkers in PROTAC Design - Benchchem
- PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Str
- Current strategies for the design of PROTAC linkers: a critical review - PMC - NIH
- Factors to Consider for Synthesis in 1536-Well Plates—An Amide Coupling Case Study for PROTAC Synthesis - PMC - PubMed Central
- Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Str
- Experimental pKa values of piperazine-containing PROTACs - ResearchG
- Scope of PROTAC synthesis via amide coupling. Reaction conditions: vial...
- Overview of PROTAC Linkers: Types and Design - BOC Sciences
- PROTACs bearing piperazine-containing linkers: what effect on their protonation st
- Benzyl 4-(aminomethyl)
- Benzyl 4-(aminomethyl)
- Novel approaches for the rational design of PROTAC linkers - Open Explor
- PROTACs bearing piperazine-containing linkers: what effect on their protonation st
- A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC)
- PROTACs bearing piperazine-containing linkers: what effect on their protonation st
- PROTAC Synthesis Kits for Targeted Protein Degrad
- Benzyl 4-(aminomethyl)
- Amide-to-Ester Substitution as a Strategy for Optimizing PROTAC Permeability and Cellular Activity - ResearchG
Sources
- 1. PROTAC Synthesis Kits for Targeted Protein Degradation [sigmaaldrich.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. explorationpub.com [explorationpub.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. total-synthesis.com [total-synthesis.com]
- 10. researchgate.net [researchgate.net]
- 11. Cbz-Protected Amino Groups [organic-chemistry.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Conjugation of Benzyl 4-(aminomethyl)piperidine-1-carboxylate to Bioactive Warheads
Introduction: The Strategic Role of Piperidine Linkers in Advanced Therapeutics
In the landscape of modern drug discovery, particularly in the realm of targeted therapies like Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs), the linker molecule is a critical determinant of therapeutic efficacy, stability, and pharmacokinetic profile.[1][2][3] Benzyl 4-(aminomethyl)piperidine-1-carboxylate is a versatile bifunctional linker, offering a primary amine for covalent attachment to a "warhead" and a Boc-protected piperidine ring that imparts a degree of conformational rigidity.[2][3] This rigidity can be advantageous for optimizing the spatial orientation of the warhead and the targeting moiety, potentially enhancing binding to the protein of interest.[1][3]
This document provides detailed protocols for the covalent coupling of this compound to three common classes of electrophilic warheads: those containing a carboxylic acid, a sulfonyl chloride, or an isocyanate functional group. The methodologies described herein are grounded in established principles of organic synthesis and are designed to provide a robust starting point for researchers in drug development.
Safety Precautions
Prior to commencing any experimental work, it is imperative to consult the Safety Data Sheet (SDS) for all reagents.[4] this compound is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[4] All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.[4]
Protocol 1: Amide Bond Formation with Carboxylic Acid-Containing Warheads
The formation of an amide bond is one of the most prevalent strategies for linking molecules in medicinal chemistry.[5] This protocol details the use of O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU), a highly efficient coupling reagent that minimizes side reactions and racemization.[6][7][8]
Reaction Mechanism
The reaction proceeds via the activation of the carboxylic acid by HATU in the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA). This forms a highly reactive OAt-active ester. The primary amine of this compound then attacks this activated ester to form the stable amide bond.[6]
Experimental Workflow Diagram
Caption: Workflow for HATU-mediated amide coupling.
Materials
| Reagent | Molar Equiv. |
| Carboxylic Acid-Containing Warhead | 1.0 |
| This compound | 1.1 |
| HATU | 1.1 |
| DIPEA | 2.0 |
| Anhydrous DMF or DCM | - |
Step-by-Step Protocol
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid-containing warhead (1.0 eq), HATU (1.1 eq), and DIPEA (2.0 eq) in anhydrous DMF.
-
Stir the solution at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
In a separate flask, dissolve this compound (1.1 eq) in a minimal amount of anhydrous DMF.
-
Add the linker solution to the pre-activated warhead mixture.
-
Stir the reaction at room temperature for 2-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired amide conjugate.
Note on Boc-Group Stability: The Boc protecting group is stable under these coupling conditions.[9]
Protocol 2: Sulfonamide Synthesis with Sulfonyl Chloride-Containing Warheads
Sulfonamides are important functional groups in many pharmaceutical agents and can serve as stable linkages.[10][11] The reaction between a primary amine and a sulfonyl chloride is a robust and high-yielding method for their synthesis.[10][11]
Reaction Mechanism
The synthesis of a sulfonamide from a sulfonyl chloride and a primary amine is a nucleophilic substitution reaction. The lone pair of electrons on the nitrogen of the primary amine attacks the electrophilic sulfur atom of the sulfonyl chloride. This is typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the HCl generated during the reaction.[11]
Experimental Workflow Diagram
Caption: Workflow for sulfonamide synthesis.
Materials
| Reagent | Molar Equiv. |
| Sulfonyl Chloride-Containing Warhead | 1.0 |
| This compound | 1.2 |
| Pyridine or Triethylamine (Et₃N) | 2.0 |
| Anhydrous Dichloromethane (DCM) | - |
Step-by-Step Protocol
-
In a round-bottom flask under an inert atmosphere, dissolve this compound (1.2 eq) and pyridine (or Et₃N) (2.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Dissolve the sulfonyl chloride-containing warhead (1.0 eq) in a minimal amount of anhydrous DCM.
-
Add the warhead solution dropwise to the stirred amine solution at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Stir for 4-12 hours, monitoring the reaction's progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M aqueous HCl, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired sulfonamide conjugate.
Note on Boc-Group Stability: The Boc group is stable under these reaction conditions.[9]
Protocol 3: Urea Formation with Isocyanate-Containing Warheads
The reaction of a primary amine with an isocyanate is a highly efficient and often quantitative method for the synthesis of ureas.[12][13][14] This reaction is typically rapid and does not require a catalyst.
Reaction Mechanism
Urea formation occurs through the nucleophilic addition of the primary amine to the electrophilic carbon of the isocyanate group. The reaction proceeds without the formation of any byproducts, making it a very clean transformation.[12]
Experimental Workflow Diagram
Caption: Workflow for urea synthesis from an isocyanate.
Materials
| Reagent | Molar Equiv. |
| Isocyanate-Containing Warhead | 1.0 |
| This compound | 1.05 |
| Anhydrous THF or DCM | - |
Step-by-Step Protocol
-
Under an inert atmosphere, dissolve this compound (1.05 eq) in anhydrous THF or DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Dissolve the isocyanate-containing warhead (1.0 eq) in a minimal amount of the same anhydrous solvent.
-
Add the isocyanate solution dropwise to the stirred amine solution at 0 °C.
-
After the addition, the reaction can be allowed to warm to room temperature and stirred for 1-4 hours.
-
Monitor the reaction progress by TLC or LC-MS. Often, the product will precipitate out of the solution upon formation.
-
Upon completion, concentrate the solvent under reduced pressure.
-
The crude product can often be purified by trituration with a suitable solvent (e.g., diethyl ether or hexanes) or by flash column chromatography if necessary.
Note on Boc-Group Stability: The Boc protecting group is stable under these neutral to slightly basic conditions.[9]
Conclusion
The protocols outlined in this application note provide robust and versatile methods for the conjugation of this compound to a variety of warhead molecules. The choice of coupling chemistry will be dictated by the functional group present on the warhead. By carefully selecting the appropriate reagents and conditions, researchers can efficiently synthesize novel conjugates for evaluation in various drug discovery programs.
References
- Vertex AI Search. (2018). A road map for prioritizing warheads for cysteine targeting covalent inhibitors.
- ACS Publications. (2024, May 6).
- Gehringer, M., & Laufer, S. A. (2024, May 23).
- BenchChem. (2025).
- ACS Publications. (2018, December 19). Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors: Applications in Medicinal Chemistry and Chemical Biology.
- MDPI. (2022, November 10). Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development.
- MedChemExpress. (2025, December 8). Benzyl 4-(aminomethyl)
- Unknown Source.
- BenchChem. (2025). Application Notes and Protocols for Amide Bond Formation with Boc-Protected Aminooxy Amines.
- Royal Society of Chemistry. (2016, August 1). Synthesis of Sulfonamides | Synthetic Methods in Drug Discovery: Volume 2.
- CHEMISTRY & BIOLOGY INTERFACE. (2018). Recent advances in synthesis of sulfonamides: A review.
- Journal of the American Chemical Society. (2023, September 20).
- NIH. (n.d.).
- Macmillan Group - Princeton University. (2023, September 28).
- BenchChem. (2025). A Comparative Analysis of Piperidine and Piperazine Linkers in PROTAC Design.
- Fisher Scientific. (n.d.). Amide Synthesis.
- BenchChem. (2025). The Chemistry of the Boc Protecting Group.
- MedchemExpress.com. (n.d.). Piperidine-C-Pip-C2-Pip-C2-OH | PROTAC Linker.
- Unknown Source. Piperazine and Triazole Linkers: The Future of Functional PROTAC Chemistry.
- Unknown Source.
- Open Exploration Publishing. (2020, October 30).
- ResearchGate. (n.d.). Experimental pKa values of piperazine-containing PROTACs.
- Royal Society of Chemistry. (2022, May 20).
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
- PubMed Central. (2021, May 14).
- Unknown Source.
- NIH. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. explorationpub.com [explorationpub.com]
- 3. researchgate.net [researchgate.net]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Amide Synthesis [fishersci.co.uk]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. books.rsc.org [books.rsc.org]
- 11. cbijournal.com [cbijournal.com]
- 12. Urea Formation - Common Conditions [commonorganicchemistry.com]
- 13. asianpubs.org [asianpubs.org]
- 14. Urea derivative synthesis by amination, rearrangement or substitution [organic-chemistry.org]
Application Notes for the Strategic Incorporation of Benzyl 4-(aminomethyl)piperidine-1-carboxylate in Advanced Synthesis
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective incorporation of Benzyl 4-(aminomethyl)piperidine-1-carboxylate into synthetic workflows. This versatile building block is of significant interest, particularly in the construction of complex molecules such as Proteolysis Targeting Chimeras (PROTACs), where it serves as a robust linker component.[1][2] This document outlines its chemical properties, safe handling procedures, and detailed protocols for its two primary reactive transformations: amide bond formation and deprotection of the benzyloxycarbonyl (Cbz) group.
Compound Overview and Strategic Importance
This compound, with CAS Number 157023-34-2, is a bifunctional molecule featuring a primary amine on a methyl group at the 4-position of a piperidine ring, and a benzyloxycarbonyl (Cbz or Z) protected secondary amine within the piperidine ring.[3] This unique architecture makes it an invaluable asset in multi-step synthesis. The primary amine serves as a nucleophilic handle for conjugation, most commonly through amide bond formation, while the Cbz group provides stable protection for the piperidine nitrogen, which can be selectively removed under specific conditions.[2][4]
The N-benzyl piperidine motif is a prevalent structural feature in drug discovery, valued for its structural flexibility and three-dimensional character, which can enhance binding affinity and optimize physicochemical properties.[5]
Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 157023-34-2 | [3] |
| Molecular Formula | C₁₄H₂₀N₂O₂ | [3] |
| Molecular Weight | 248.33 g/mol | [3] |
| Appearance | Light yellow to yellow liquid | MedChemExpress CoA |
| Storage | 4°C, protect from light. In solvent: -80°C for 6 months; -20°C for 1 month (protect from light). | MedChemExpress CoA |
Safety and Handling
This compound is classified as harmful if swallowed, causes skin irritation, and serious eye irritation, and may cause respiratory irritation.[6] Adherence to strict laboratory safety protocols is mandatory.
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[6]
-
Ventilation: Use only in a well-ventilated area.[6]
-
Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.[6]
-
First Aid:
-
If on skin: Wash with plenty of soap and water.[6]
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]
-
If inhaled: Remove person to fresh air and keep comfortable for breathing.[6]
-
If swallowed: Rinse mouth. Call a poison center or doctor if you feel unwell.[6]
-
Core Application: Amide Bond Formation
The primary amine of this compound is readily acylated to form a stable amide bond. This is the most common method for incorporating this linker into a larger molecular framework. The choice of coupling reagent is critical and depends on the substrate's sensitivity and steric hindrance.
Mechanism of Amide Coupling
The direct reaction between a carboxylic acid and an amine is generally unfavorable due to the formation of a non-reactive ammonium carboxylate salt.[3] Therefore, the carboxylic acid must first be "activated". This is typically achieved using coupling reagents that convert the hydroxyl group of the carboxylic acid into a better leaving group, facilitating nucleophilic attack by the amine.
Caption: Generalized workflow for amide bond formation.
Protocol 1: EDC/NHS Mediated Amide Coupling
This method is widely used due to its mild conditions and the water-solubility of the byproducts, which simplifies purification.[3]
Materials:
-
Carboxylic acid (1.0 eq)
-
This compound (1.0-1.2 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)
-
N-hydroxysuccinimide (NHS) (1.2 eq)
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Saturated aqueous NaHCO₃
-
5% aqueous HCl
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
Activation: In a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the carboxylic acid (1.0 eq) in anhydrous DMF or DCM.
-
Add NHS (1.2 eq) followed by EDC (1.2 eq) to the solution.
-
Stir the reaction mixture at room temperature for 15-60 minutes. The formation of the NHS-activated ester can be monitored by TLC or LC-MS.
-
Coupling: To the activated ester solution, add this compound (1.0-1.2 eq).
-
Continue stirring at room temperature for 2-12 hours. Monitor the reaction progress by TLC or LC-MS until the starting materials are consumed.
-
Work-up: a. Dilute the reaction mixture with an organic solvent like ethyl acetate. b. Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.[3] c. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel.
Protocol 2: HATU Mediated Amide Coupling
HATU is a highly efficient uronium-based coupling reagent, often used for sterically hindered or less reactive substrates.[7]
Materials:
-
Carboxylic acid (1.0 eq)
-
This compound (1.2 eq)
-
HATU (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
5% aqueous LiCl (optional, for DMF removal)
-
Saturated aqueous NaHCO₃
-
5% aqueous HCl
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
Activation: In a flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.
-
Add DIPEA (2.0 eq) to the solution.
-
Stir the mixture at room temperature for 15-30 minutes to form the activated ester.
-
Coupling: Add this compound (1.2 eq) to the pre-activated mixture.
-
Stir the reaction at room temperature for 1-4 hours. Monitor progress by TLC or LC-MS.
-
Work-up: a. Dilute the reaction mixture with ethyl acetate. b. Wash the organic layer sequentially with 5% aqueous LiCl (this helps to remove residual DMF), 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.[3] c. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Cbz-Group Deprotection
The Cbz group is a robust protecting group for the piperidine nitrogen, stable to a wide range of conditions. Its removal is a key step to enable further functionalization at this position or to reveal the final molecule. The two most common methods for Cbz deprotection are catalytic hydrogenolysis and acid-mediated cleavage.[2]
Method 1: Catalytic Hydrogenolysis
This is the most common method for Cbz deprotection due to its mild, neutral conditions and clean byproducts (toluene and CO₂).[4]
Mechanism of Catalytic Hydrogenolysis:
Caption: Simplified mechanism of Cbz deprotection via catalytic hydrogenolysis.
Protocol:
Materials:
-
Cbz-protected piperidine derivative (1.0 eq)
-
10% Palladium on carbon (Pd/C) (5-10 mol%)
-
Methanol, Ethanol, or Ethyl Acetate
-
Hydrogen (H₂) source (balloon or hydrogenation apparatus)
-
Celite®
Procedure:
-
Dissolution: Dissolve the Cbz-protected compound in a suitable solvent such as methanol or ethanol in a flask equipped with a stir bar.
-
Catalyst Addition: Carefully add 10% Pd/C to the solution under an inert atmosphere.
-
Hydrogenation: Secure a hydrogen-filled balloon to the flask or connect it to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen (repeat 3 times).
-
Stir the mixture vigorously under a positive pressure of hydrogen at room temperature.
-
Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 2-16 hours.
-
Work-up: a. Carefully vent the hydrogen atmosphere and flush the flask with an inert gas (e.g., Nitrogen or Argon). b. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with the reaction solvent. Caution: The Pd/C catalyst can be pyrophoric, especially when dry. Do not allow the filter cake to dry in the air. Quench the catalyst on the Celite pad with water before disposal.[8] c. Concentrate the filtrate under reduced pressure to obtain the deprotected amine.
Method 2: Acid-Mediated Cleavage
This method is an excellent alternative when the substrate contains functional groups that are sensitive to reduction, such as alkenes, alkynes, or certain halides.[9]
Protocol using HCl in a Non-nucleophilic Solvent:
Materials:
-
Cbz-protected piperidine derivative (1.0 eq)
-
Anhydrous solvent (e.g., Dioxane or Isopropanol)
-
Concentrated HCl or a solution of HCl in the chosen solvent
-
Base for neutralization (e.g., saturated NaHCO₃ or 1M NaOH)
Procedure:
-
Dissolution: Dissolve the Cbz-protected compound in the anhydrous solvent.
-
Acid Addition: Add a solution of HCl (e.g., 4M HCl in Dioxane) to the mixture.
-
Stir the reaction at room temperature. The reaction time can vary from a few hours to overnight. Monitor the progress by TLC or LC-MS.
-
Work-up: a. Upon completion, carefully quench the reaction by adding it to a cooled, stirred solution of a base, such as saturated aqueous NaHCO₃. b. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or DCM). c. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected amine.
Summary and Outlook
This compound is a highly valuable and versatile building block for the synthesis of complex molecules in drug discovery and medicinal chemistry. The protocols outlined in these application notes provide robust and reliable methods for its incorporation via amide bond formation and subsequent deprotection of the Cbz group. The choice of methodology should be guided by the specific chemical context of the synthetic target, particularly the presence of other functional groups. By understanding the principles behind these transformations, researchers can effectively leverage this compound to advance their synthetic objectives.
References
- Anonymous. (2025). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. Technical Disclosure Commons.
- BenchChem. (2025). Application Notes and Protocols for Amide Coupling with Carboxylic Acids.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Protective Power of Cbz: N-Cbz-Piperidine-2-carboxylic Acid in Modern Synthesis.
- Total-Synthesis.com. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism.
- ResearchGate. (2025). Selective Cleavage of Cbz-Protected Amines. Request PDF.
- BenchChem. (2025). Application Note: Catalytic Hydrogenolysis for N-Benzyl Deprotection.
- National Center for Biotechnology Information. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PubMed Central.
- Google Patents. (n.d.). US5272157A - Derivatives of 4-(aminomethyl)
- National Center for Biotechnology Information. (n.d.). A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. PubMed Central.
- Royal Society of Chemistry. (n.d.). www.rsc.org/advances.
- National Center for Biotechnology Information. (n.d.). An Efficient Synthesis of 4(5)
- Synthesis of novel n-benzyl substituted piperidine amides of 1h-indole-5-carboxylic acid as potential inhibitors of cholinesterases.
- (PDF) Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide.
- Google Patents. (n.d.). CN102079720B - Method for preparing 1-benzylpiperidine-4-carboxaldehyde.
- National Center for Biotechnology Information. (2024). N-Benzyl piperidine Fragment in Drug Discovery. PubMed.
- MedChemExpress. (2025). Benzyl 4-(aminomethyl)
- ResearchGate. (n.d.). N‐Benzyl piperidine Fragment in Drug Discovery | Request PDF.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Strategic Use of Benzyl 4-(aminomethyl)piperidine-1-carboxylate in Complex Synthesis
Abstract
Benzyl 4-(aminomethyl)piperidine-1-carboxylate is a bifunctional synthetic building block of significant value in medicinal chemistry and drug development. Its structure incorporates a free primary aminomethyl group, poised for nucleophilic attack or derivatization, and a piperidine nitrogen protected by a benzyloxycarbonyl (Cbz or Z) group. This arrangement provides an elegant solution for sequential, site-selective functionalization of the piperidine scaffold. The Cbz group moderates the reactivity of the piperidine nitrogen, preventing its participation in undesired side reactions during the initial modification of the exocyclic amine.[1] Subsequently, the Cbz group can be selectively removed under mild conditions, most commonly catalytic hydrogenolysis, unmasking the piperidine nitrogen for further synthetic transformations. This application note details the strategic advantages, core protocols, and practical considerations for employing this versatile reagent in multi-step synthetic campaigns, particularly those requiring orthogonal protecting group strategies.
Introduction: The Strategic Value of a Bifunctional Building Block
In the synthesis of complex molecules, particularly within the pharmaceutical industry, piperidine moieties are a common feature, prized for their ability to confer desirable physicochemical properties.[2] However, managing the reactivity of the two distinct nitrogen atoms in a molecule like 4-(aminomethyl)piperidine can be a significant challenge. This compound (CAS No. 157023-34-2) offers a pre-packaged solution to this problem.
-
The Primary Amine: The -(CH₂)NH₂ group serves as a versatile handle for introducing a wide array of functionalities through acylation, alkylation, or reductive amination. This is often the first point of modification in a synthetic sequence.
-
The Cbz-Protected Secondary Amine: The benzyloxycarbonyl (Cbz) group is a robust carbamate protecting group.[3] Its electron-withdrawing nature significantly decreases the nucleophilicity and basicity of the piperidine nitrogen, rendering it inert to many reaction conditions used to modify the primary amine.[1] Its key advantage lies in its selective removal, which is orthogonal to many other common protecting groups like Boc (acid-labile) and Fmoc (base-labile), allowing for precise, multi-step molecular construction.[2][4] This strategic orthogonality is a cornerstone of modern peptide and medicinal chemistry.[5]
This reagent has found particular utility as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are heterobifunctional molecules designed to induce selective protein degradation.[6][7]
Core Experimental Protocols
The following protocols provide detailed, validated methodologies for the two primary transformations involving this reagent: functionalization of the primary amine and deprotection of the piperidine nitrogen.
Protocol 1: Amide Bond Formation at the Primary Amine
This protocol describes a standard procedure for coupling a carboxylic acid to the exocyclic aminomethyl group using a common peptide coupling reagent, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
Workflow Diagram: Amide Coupling
Caption: Workflow for amide coupling.
Materials:
-
This compound (1.0 eq)
-
Carboxylic acid of interest (1.1 eq)
-
HATU (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.1 eq) and this compound (1.0 eq) in anhydrous DMF.
-
Cool the solution to 0 °C using an ice bath.
-
Add DIPEA (3.0 eq) to the stirred solution, followed by the portion-wise addition of HATU (1.2 eq).
-
Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed (typically 2-4 hours).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ (3x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the residue by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes, to afford the pure N-acylated product.
Protocol 2: Cbz Deprotection via Catalytic Hydrogenolysis
This is the most common and efficient method for removing the Cbz group to liberate the piperidine nitrogen.[2] It proceeds under mild, neutral conditions.
Workflow Diagram: Cbz Deprotection
Caption: Workflow for Cbz deprotection.
Materials:
-
N-Cbz protected piperidine derivative (1.0 eq)
-
Palladium on carbon (10% Pd/C, 5-10 mol% Pd)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂) source (e.g., balloon or Parr hydrogenator)
-
Celite® or a similar filter aid
Procedure:
-
Dissolve the Cbz-protected substrate (1.0 eq) in a suitable solvent such as methanol or ethanol in a flask equipped with a stir bar.
-
Carefully add 10% Pd/C catalyst (5-10 mol % Pd) to the solution. Caution: Pd/C can be pyrophoric; handle in a well-ventilated area and do not add to a solvent in the presence of air without care.
-
Purge the flask with an inert gas (N₂ or Ar), then place the reaction mixture under an atmosphere of hydrogen gas (a balloon is sufficient for small-scale reactions).
-
Stir the mixture vigorously at room temperature. The reaction is often complete within 2-16 hours.
-
Monitor the reaction by TLC or LC-MS. The disappearance of the UV-active Cbz-protected starting material and the appearance of a new, lower Rf spot (which may require staining to visualize) indicates reaction completion.
-
Once complete, carefully purge the flask with an inert gas to remove excess hydrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad thoroughly with the reaction solvent (e.g., methanol).
-
Concentrate the filtrate under reduced pressure to yield the deprotected piperidine product, which is often pure enough for the next step or can be further purified if necessary.
Orthogonal Strategy in Action
The true power of this reagent is realized in a multi-step synthesis where different functionalities are installed sequentially. The Cbz/Boc protecting group pair is a classic example of an orthogonal set.
Hypothetical Synthetic Pathway:
Caption: Orthogonal synthesis using Cbz/Boc strategy.
In this workflow:
-
Step 1: A Boc-protected amino acid is coupled to the primary amine of the starting material. The Cbz group on the piperidine remains intact.
-
Step 2: The Cbz group is selectively removed by hydrogenolysis. The Boc group, which is stable to these conditions, remains on the coupled amino acid.[2]
-
Step 3: The newly exposed piperidine nitrogen is now available for a completely different reaction, such as alkylation or another amide coupling, without affecting the Boc-protected portion of the molecule.
Data Summary and Considerations
| Parameter | Protocol 1: Amide Coupling | Protocol 2: Cbz Deprotection |
| Key Reagents | HATU, DIPEA | H₂, 10% Pd/C |
| Solvent | Anhydrous DMF | Methanol, Ethanol |
| Temperature | 0 °C to Room Temp. | Room Temperature |
| Typical Duration | 2 - 4 hours | 2 - 16 hours |
| Workup | Aqueous wash, Extraction | Filtration through Celite® |
| Purification | Silica Gel Chromatography | Often not required |
| Typical Yield | 75 - 95% | >90% |
Expert Insights & Troubleshooting:
-
Catalyst Poisoning: In Cbz deprotection, sulfur-containing compounds or other functional groups can poison the palladium catalyst. If the reaction stalls, filtering and adding fresh catalyst can help.
-
Alternative Deprotection: While hydrogenolysis is standard, acid-mediated deprotection (e.g., using HBr in acetic acid or various HCl solutions) can be an alternative, though it is harsher and may cleave other acid-labile groups like Boc.[8]
-
Reaction Monitoring: Always monitor reactions by an appropriate method (TLC, LC-MS). For the deprotection, co-spotting with the starting material is crucial. The product, lacking the benzyl chromophore, will not be UV active. Staining with ninhydrin (for primary/secondary amines) or permanganate is necessary.
Conclusion
This compound is a highly strategic building block for creating complex, differentially substituted piperidine derivatives. The robust, yet selectively cleavable, Cbz group provides essential protection for the ring nitrogen, enabling clean and high-yielding functionalization of the exocyclic primary amine. Its orthogonality with other common protecting groups makes it an invaluable tool for researchers, scientists, and drug development professionals engaged in modern organic synthesis.
References
- The Strategic Role of the N-Cbz Protecting Group in Piperidine Synthesis: A Technical Guide. Benchchem.
- The Protective Power of Cbz: N-Cbz-Piperidine-2-carboxylic Acid in Modern Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
- Benzyl 4-(aminomethyl)
- A Comparative Guide to Orthogonal Protecting Groups in Piperazine Synthesis. Benchchem.
- Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. Technical Disclosure Commons.
- Protecting group. Wikipedia.
- Benzyl 4-(aminomethyl)
- Protecting Groups in Peptide Synthesis. Biosynth.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. Protecting group - Wikipedia [en.wikipedia.org]
- 5. biosynth.com [biosynth.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. tdcommons.org [tdcommons.org]
Strategic Purification of PROTACs Incorporating a Benzyl 4-(aminomethyl)piperidine-1-carboxylate Linker Element
An Application Guide by Senior Application Scientists
Audience: Researchers, scientists, and drug development professionals engaged in the synthesis and evaluation of Proteolysis-Targeting Chimeras (PROTACs).
Introduction: Proteolysis-Targeting Chimeras (PROTACs) are revolutionary heterobifunctional molecules engineered to hijack the cell's ubiquitin-proteasome system for the targeted degradation of disease-causing proteins.[1][2] These complex molecules are composed of three key components: a ligand for the protein of interest (POI), a ligand to recruit an E3 ubiquitin ligase, and a linker that connects the two. The linker is not merely a spacer but a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties and its ability to orchestrate a productive ternary complex.[1][2]
This guide focuses on the purification of PROTACs that contain the Benzyl 4-(aminomethyl)piperidine-1-carboxylate moiety within their linker structure.[3][4][5] This specific linker element, combining a rigid benzyl group with a flexible and functionalizable piperidine ring, imparts unique characteristics to the PROTAC. However, the multi-step syntheses required to assemble these large and architecturally complex molecules (often with molecular weights approaching 1000 Da) invariably produce a crude mixture containing unreacted starting materials, reagents, and reaction byproducts.[6][7]
Achieving high purity (>98%) is non-negotiable for obtaining reliable and reproducible data in biological assays. Impurities can lead to misleading structure-activity relationships (SAR), and high concentrations of the PROTAC itself can induce a "hook effect," where the formation of non-productive binary complexes paradoxically reduces degradation efficiency.[7][8] This necessitates a robust, multi-step purification strategy, typically combining an initial bulk cleanup with a final high-resolution polishing step.
Section 1: The Strategic Purification Workflow
The purification of PROTACs containing the benzyl-piperidine linker element is best approached with a sequential, two-stage strategy. The first stage aims to remove the bulk of impurities, while the second stage is designed to achieve the high purity required for biological characterization.
-
Stage 1: Bulk Purification (Flash Chromatography) : This initial step is crucial for removing major impurities, such as excess reagents and starting materials. The choice between normal-phase and reversed-phase flash chromatography depends on the overall polarity of the final PROTAC molecule.[1][8]
-
Stage 2: High-Purity Polishing (Preparative HPLC/SFC) : This final step separates the target PROTAC from closely related impurities and isomers. Reversed-phase preparative HPLC (prep-HPLC) is the most common and reliable method.[8][9] For PROTACs with potential stereoisomers, Supercritical Fluid Chromatography (SFC) offers a powerful, high-resolution alternative.[9][10]
Caption: A typical two-step purification workflow for PROTACs.
Section 2: Stage 1 Protocols - Bulk Purification via Flash Chromatography
Flash chromatography is a rapid and efficient technique for the initial cleanup of the crude reaction mixture, isolating milligram to multi-gram quantities of the product.[11]
Causality Behind Method Selection:
-
Reversed-Phase Flash Chromatography (RP-FC): This is often the preferred starting point for PROTACs. Due to their large size and the inclusion of polar fragments (like E3 ligase ligands), PROTACs are frequently polar molecules that are well-retained on C18 silica.[11]
-
Normal-Phase Flash Chromatography (NP-FC): If the PROTAC possesses highly lipophilic POI ligands and is less polar overall, traditional normal-phase chromatography on silica gel can be effective.[1]
Protocol 1: Reversed-Phase Flash Chromatography (RP-FC)
This protocol is ideal for the initial purification of polar PROTACs.
Materials:
-
Crude PROTAC product
-
C18 reversed-phase flash column
-
Solvent A: Deionized water with 0.1% Formic Acid (FA) or Trifluoroacetic Acid (TFA)
-
Solvent B: Acetonitrile (ACN) or Methanol (MeOH) with 0.1% FA or TFA
-
Flash chromatography system with a UV detector
-
Rotary evaporator
Step-by-Step Methodology:
-
Column Conditioning: Before loading the sample, wash the C18 column with 3-5 column volumes (CV) of 100% Solvent B, followed by equilibration with 5-10 CV of the initial gradient conditions (e.g., 95% Solvent A / 5% Solvent B).[12] This ensures proper wetting of the stationary phase.
-
Sample Preparation: Dissolve the crude product in a minimal amount of a strong solvent like DMSO or DMF. If possible, dilute this solution with Solvent A to reduce the organic content before loading. For larger scales, adsorbing the crude mixture onto a small amount of C18 silica (dry loading) is recommended to improve resolution.
-
Gradient Elution:
-
Load the sample onto the equilibrated column.
-
Begin elution with a shallow gradient to remove highly polar impurities. A typical gradient might be 5-100% Solvent B over 10-20 CV.
-
The use of an acid modifier (FA or TFA) is critical for protonating basic sites (like the piperidine nitrogen), which prevents peak tailing and improves resolution.
-
-
Fraction Collection & Analysis: Collect fractions based on the UV chromatogram. Analyze the fractions containing the product peak by analytical LC-MS to confirm the presence of the desired mass and to assess purity before pooling.
-
Concentration: Combine the pure fractions and remove the organic solvent (ACN or MeOH) using a rotary evaporator. The remaining aqueous solution can then be lyophilized.
Section 3: Stage 2 Protocols - High-Purity Polishing
Preparative HPLC is the cornerstone for achieving the final high purity required for in vitro and in vivo studies.[1]
Protocol 2: Reversed-Phase Preparative HPLC (RP-Prep HPLC)
This protocol is for the final "polishing" step to achieve >98% purity.
Materials:
-
Partially purified PROTAC from flash chromatography
-
Preparative HPLC system with a C18 column and UV detector
-
Solvent A: HPLC-grade water with 0.1% FA or TFA
-
Solvent B: HPLC-grade Acetonitrile (ACN) with 0.1% FA or TFA
-
Lyophilizer
Step-by-Step Methodology:
-
Method Development (Analytical Scale - Recommended): Before committing the bulk of your material, optimize the separation on an analytical HPLC system. This allows for rapid testing of different gradients to maximize the resolution between your product and any closely eluting impurities.
-
Sample Preparation: Dissolve the partially purified PROTAC in a minimal volume of DMSO or DMF, then dilute with the initial mobile phase composition (e.g., 80% Solvent A, 20% Solvent B). Ensure the sample is fully dissolved and filtered to prevent column clogging.[8]
-
System Equilibration: Equilibrate the preparative column with at least 5-10 column volumes of the initial mobile phase conditions until a stable baseline is observed.[8]
-
Injection and Gradient Elution: Inject the sample and run the optimized gradient. A shallow gradient is key to achieving high resolution. For example, increase Solvent B from 20% to 70% over 30-40 minutes.
-
Fraction Collection: Collect fractions corresponding to the main product peak. It is often wise to collect the beginning, middle, and end of the peak in separate fractions.
-
Purity Analysis: Analyze each collected fraction using a rapid analytical LC-MS method to confirm both identity (correct mass) and purity.
-
Product Recovery: Pool the fractions that meet the desired purity threshold (e.g., >98%). Remove the ACN via rotary evaporation and then freeze-dry (lyophilize) the remaining aqueous solution to obtain the final product as a fluffy solid.[8]
Caption: A logical troubleshooting workflow for preparative HPLC purification.[8]
Section 4: Advanced Purification - Chiral Separations with SFC
The piperidine ring in the linker, depending on the overall synthetic route and substitution pattern, can introduce stereocenters. Since the 3D orientation of a PROTAC is critical for forming a stable ternary complex, separating enantiomers or diastereomers is often necessary.
Supercritical Fluid Chromatography (SFC) has emerged as a superior technique for chiral separations, offering faster run times, higher efficiency, and reduced solvent consumption compared to chiral HPLC.[8][9][10]
Protocol 3: Chiral SFC Method Development (General Guide)
Step-by-Step Methodology:
-
Column Screening: The selection of the chiral stationary phase (CSP) is empirical. Screen a panel of columns (e.g., polysaccharide-based columns like Chiralpak IA, IB, IC, etc.) using a generic gradient.
-
Mobile Phase Optimization: The mobile phase in SFC consists of supercritical CO₂ and an alcohol co-solvent (typically Methanol, Ethanol, or Isopropanol). Varying the co-solvent can significantly impact selectivity.
-
Modifier Screening: Small amounts of an acidic or basic additive (e.g., trifluoroacetic acid or isopropylamine) are often required to improve the peak shape of ionizable compounds like PROTACs.[13]
-
Parameter Optimization: Once a promising column/solvent combination is identified, optimize the separation by adjusting the gradient slope, flow rate, and backpressure to maximize resolution.
Section 5: Data Summary and Final Characterization
Rigorous analytical validation is the final, critical step after purification to ensure the compound's identity, purity, and integrity.
Table 1: Typical Purification Outcomes
| Purification Stage | Starting Purity (Typical) | Final Purity (Typical) | Expected Yield | Key Objective |
| Flash Chromatography | 10 - 60% | 80 - 95% | 50 - 80% | Remove bulk starting materials and reagents.[8] |
| Preparative HPLC | 80 - 95% | >98% | 60 - 90% | Achieve high purity for biological assays.[8] |
| Chiral SFC | Racemic or Diastereomeric Mixture | >99% ee/de | 30 - 45% (per isomer) | Isolate single stereoisomers. |
Essential Post-Purification Analyses:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the molecular weight and provides the primary measure of purity.[8][14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Unambiguously confirms the chemical structure of the PROTAC.[14][15]
-
High-Resolution Mass Spectrometry (HRMS): Provides the exact mass of the molecule, confirming its elemental composition.[9][15]
Conclusion
The purification of PROTACs containing a this compound linker is a multi-faceted process that demands a strategic and systematic approach. A two-stage purification workflow, beginning with bulk cleanup by flash chromatography followed by high-resolution polishing with preparative HPLC, is a robust and widely adopted strategy. For molecules with stereochemical complexity, chiral SFC provides an efficient means of isolating single isomers. Each purification step must be guided by diligent in-process analysis (TLC or LC-MS) and the final product must be rigorously characterized to ensure that the material used for biological evaluation is of the highest possible quality and integrity.
References
- Gimenez, E., et al. (2024). Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Strategies. Journal of the American Society for Mass Spectrometry.
- Harbin, A. (2025). PROTAC® biophysical characterization fuels the discovery of target and E3 ligase ligands for the discovery of optimized PROTAC protein degrader molecules. ACS Fall 2025.
- MedChemExpress. (n.d.). This compound | PROTAC Linker (Japanese).
- MedChemExpress. (n.d.). This compound (Chinese).
- Donovan, K.A., et al. (2025). Characterization of PROTAC specificity and endogenous protein interactomes using ProtacID. ResearchGate.
- Mtoz Biolabs. (n.d.). PROTAC Molecules Activity and Efficacy Evaluate Service.
- Bak, R. R., et al. (2008). Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same. Google Patents.
- Biotage. (n.d.). Reversed-Phase Flash Purification.
- Evotec. (n.d.). Preparative Chromatography.
- Ciulli, A., et al. (2025). Methods to accelerate PROTAC drug discovery. Biochemical Society Transactions.
- Fields, G.B. (2025). Tips and Tricks in Reversed-Phase Flash Chromatography for Peptide Purification. Methods in Molecular Biology.
- Gao, H., et al. (2020). Opportunities and Challenges of Small Molecule Induced Targeted Protein Degradation. Frontiers in Chemistry.
- Wang, S., et al. (2020). PROTAC Technology: Opportunities and Challenges. ACS Medicinal Chemistry Letters.
- Coldham, I., et al. (2022). Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. The Journal of Organic Chemistry.
- Turner, N.J., et al. (2022). Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. Journal of the American Chemical Society.
- Reddy, G.S., et al. (2025). Chiral-Selective Biocatalysis of (S)-1-BOC-3-Hydroxypiperidine: Developing analytical method for Quantifying (R)-Isomer Impurities. ResearchGate.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. PROTAC® biophysical characterization fuels the discovery of target and E3 ligase ligands for the discovery of optimized PROTAC protein degrader molecules - American Chemical Society [acs.digitellinc.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. PROTAC Bioanalysis: Challenges and Strategies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. PROTAC Discovery and Development Services | Aurigene Services [aurigeneservices.com]
- 10. wuxibiology.com [wuxibiology.com]
- 11. selekt.biotage.com [selekt.biotage.com]
- 12. silicycle.com [silicycle.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Strategies - PMC [pmc.ncbi.nlm.nih.gov]
analytical techniques for characterizing piperidine-containing PROTACs
Application Note & Protocol
Topic: Comprehensive Analytical Strategies for the Characterization of Piperidine-Containing PROTACs
Audience: Researchers, scientists, and drug development professionals in the field of targeted protein degradation.
Introduction: The Analytical Imperative for Piperidine-Containing PROTACs
Proteolysis-targeting chimeras (PROTACs) have emerged as a transformative therapeutic modality, redirecting the cellular ubiquitin-proteasome system to degrade specific proteins of interest, including those previously deemed "undruggable".[1][2] These heterobifunctional molecules consist of two distinct ligands—one for a target protein of interest (POI) and another for an E3 ubiquitin ligase—joined by a chemical linker. The linker is a critical determinant of PROTAC efficacy, influencing the stability and productivity of the key ternary complex (POI-PROTAC-E3 ligase) that precedes ubiquitination and degradation.[3]
The incorporation of saturated heterocycles, such as piperidine, into the linker has become a prominent strategy in PROTAC design.[4] Piperidine rings introduce conformational rigidity, which can pre-organize the PROTAC into a productive orientation for ternary complex formation.[4][5] Furthermore, the basic nitrogen within the piperidine moiety can be protonated at physiological pH, potentially enhancing aqueous solubility—a common challenge for these high molecular weight molecules that often operate "beyond the Rule of 5".[6][7][8]
However, these same structural features present unique analytical challenges. The complex, multi-domain nature of PROTACs, coupled with their intricate mechanism of action, necessitates a rigorous, multi-pronged analytical strategy to ensure purity, confirm structure, characterize binding events, and validate cellular activity.[9] This guide provides a comprehensive overview of the essential analytical techniques, field-proven insights, and detailed protocols required to fully characterize piperidine-containing PROTACs, from initial synthesis to final cellular validation.
Section 1: Foundational Analysis: Purity, Identity, and Stability
The journey of any PROTAC candidate begins with unequivocal confirmation of its chemical identity and purity. Due to their complex syntheses, PROTACs can be accompanied by a host of process-related impurities or degradants that can confound biological data. High-Performance Liquid Chromatography (HPLC), particularly when coupled with Mass Spectrometry (UPLC-MS), stands as the cornerstone technique for this foundational analysis.[10]
Causality Behind Experimental Choices: The choice of HPLC column and mobile phase is paramount. Given the often hydrophobic nature of PROTACs, reversed-phase (RP) chromatography is the standard approach.[10] The basic piperidine nitrogen, however, requires careful mobile phase pH control. At low pH (e.g., using 0.1% formic acid), the piperidine is protonated, which can improve peak shape and retention on silica-based C18 columns by minimizing undesirable interactions with surface silanols. Conversely, high pH mobile phases (e.g., using 0.1% ammonium hydroxide) may offer alternative selectivity.[10] A systematic screening of both pH conditions and column chemistries is crucial for developing a robust, stability-indicating method.
Data Presentation: Comparison of Common Reversed-Phase HPLC Columns
| Column Chemistry | Principle of Separation | Advantages for PROTAC Analysis | Considerations |
| C18 (Octadecylsilane) | Primarily hydrophobic interactions. | Gold standard for retaining hydrophobic molecules. Widely available with diverse particle technologies (e.g., BEH, HSS).[10] | Potential for poor peak shape with basic analytes like piperidine; often requires low pH mobile phase. |
| Phenyl-Hexyl | Hydrophobic and π-π interactions. | Offers alternative selectivity for PROTACs containing aromatic rings. Can resolve impurities not separated on C18. | Selectivity is highly dependent on the specific aromatic systems within the PROTAC. |
| Pentafluorophenyl (PFP) | Multiple interaction modes including hydrophobic, π-π, dipole-dipole, and hydrogen bonding. | Provides orthogonal selectivity, especially for resolving isomers or closely related impurities. | Retention mechanisms are more complex, which can make method development less predictable. |
Experimental Protocol: HPLC Method Development for Purity Assessment
Objective: To develop a stability-indicating UPLC-MS method capable of resolving a piperidine-containing PROTAC from its potential impurities and degradants.
1. Preparation & Planning: a. Sample Preparation: Dissolve the PROTAC sample in a suitable solvent (e.g., DMSO) to create a 1 mg/mL stock solution. Dilute this stock with the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile) to a final concentration of approximately 0.1 mg/mL.[10] Filter through a 0.22 µm syringe filter. b. Forced Degradation (Recommended): To ensure the method is stability-indicating, subject the PROTAC to stress conditions (acidic, basic, oxidative) to generate potential degradation products. Analyze these stressed samples alongside a control.
2. Initial Screening: a. System: Waters ACQUITY UPLC with PDA and ACQUITY QDa Mass Detector.[10] b. Columns for Screening: i. ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm[10] ii. ACQUITY UPLC CSH Phenyl-Hexyl, 1.7 µm, 2.1 x 50 mm c. Mobile Phase Screening: i. Low pH: Mobile Phase A: 0.1% Formic Acid in Water; Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[10] ii. High pH: Mobile Phase A: 0.1% Ammonium Hydroxide in Water; Mobile Phase B: 0.1% Ammonium Hydroxide in Acetonitrile. d. Generic Screening Gradient: 5% to 95% B over 5-7 minutes. e. Flow Rate: 0.5 mL/min. f. Column Temperature: 40 °C.[10] g. Detection: PDA (210-400 nm) for peak purity analysis and MS for mass identification.
3. Method Optimization: a. Based on the screening results, select the column and mobile phase pH that provide the best resolution between the parent PROTAC and its impurities. b. Optimize the gradient slope and duration to improve resolution of closely eluting peaks. For example, a shallower gradient (e.g., 20-70% B over 10 minutes) may be required. c. The goal is to achieve a resolution (Rs) > 1.5 for all critical pairs.
Visualization: HPLC Method Development Workflow
Caption: Systematic workflow for HPLC method development for PROTAC purity assessment.[10]
Section 2: Biophysical Characterization of Molecular Interactions
The entire premise of a PROTAC's function rests on its ability to form a stable ternary complex.[11] Therefore, a thorough biophysical characterization of the binding events is not merely supportive, but essential. This involves dissecting the system into its component parts: the binary interactions (PROTAC binding to the POI and to the E3 ligase separately) and the all-important ternary complex formation. Key parameters to quantify are binding affinity (K_D), kinetics (k_on, k_off), and cooperativity (α).
Trustworthiness Through Orthogonal Methods: No single technique tells the whole story. Employing orthogonal methods provides a self-validating system. For instance, Surface Plasmon Resonance (SPR) can provide detailed kinetic data, while Isothermal Titration Calorimetry (ITC) offers a direct measure of binding thermodynamics in solution, free from surface immobilization artifacts.[12][13] Native Mass Spectrometry provides a direct readout of the different complex stoichiometries present in solution.[14]
Data Presentation: Comparison of Key Biophysical Assays
| Technique | Principle | Key Parameters Measured | Throughput | Strengths | Limitations |
| Surface Plasmon Resonance (SPR) | Mass change on a sensor surface upon binding.[12] | K_D, k_on, k_off, Cooperativity (α) | Medium | Real-time kinetic data, high sensitivity, can assess ternary complex stability.[15] | Requires immobilization of one binding partner; potential for artifacts. |
| Isothermal Titration Calorimetry (ITC) | Measures heat changes upon molecular binding.[16] | K_D, ΔH, ΔS, Stoichiometry (n), Cooperativity (α) | Low | Label-free, in-solution measurement providing a complete thermodynamic profile.[13] | Requires large amounts of pure protein; low throughput. |
| Native Mass Spectrometry (nMS) | MS analysis of intact, non-covalent complexes.[14] | Stoichiometry, relative abundance of binary/ternary complexes. | Medium | Label-free, directly observes all species in solution, requires small sample amounts.[13][14] | Provides relative, not absolute, quantification of binding; specialized instrumentation. |
| Fluorescence Polarization (FP) | Change in rotational speed of a fluorescent probe upon binding.[17] | K_D, Cooperativity (α) | High | Homogeneous, in-solution assay; suitable for high-throughput screening (HTS).[17] | Requires a fluorescent probe; can be challenging for ternary complex analysis. |
Experimental Protocol: Ternary Complex Analysis by Surface Plasmon Resonance (SPR)
Objective: To measure the kinetics and affinity of PROTAC-induced ternary complex formation and determine the cooperativity factor (α). This protocol is adapted from established methods for the well-characterized MZ1 PROTAC system.[12][18]
1. System and Reagents:
- Biacore or similar SPR instrument.
- Sensor Chip (e.g., CM5, CAP).
- Immobilization reagents (EDC, NHS).
- Proteins: Purified E3 ligase complex (e.g., VCB) and POI (e.g., BRD4^BD2).
- Piperidine-containing PROTAC.
- Running Buffer: HBS-EP+ buffer (or similar), typically containing a small percentage of DMSO (e.g., 1-2%) to aid PROTAC solubility.
2. Immobilization (Example: E3 Ligase Capture): a. Immobilize an anti-tag antibody (e.g., anti-GST) onto the sensor surface using standard amine coupling. b. Inject the tagged E3 ligase complex over the surface to achieve a stable capture level (e.g., ~500-1000 RU). This allows for regeneration and use of fresh ligase for each cycle.
3. Binary Interaction Analysis (PROTAC:E3 Ligase): a. Inject a series of concentrations of the PROTAC over the captured E3 ligase surface. b. Monitor the association and dissociation phases. c. Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the K_D, k_on, and k_off for the binary interaction.
4. Ternary Complex Formation Analysis: a. Causality: The order of addition is critical. To measure the formation of the ternary complex on the surface, the PROTAC and the POI must be co-injected. b. Prepare a series of solutions containing a fixed, saturating concentration of the POI (e.g., 5-10x its K_D for the PROTAC) and varying concentrations of the PROTAC. c. Inject these mixtures over the captured E3 ligase surface. The enhanced binding response compared to the PROTAC alone indicates ternary complex formation. d. Fit the data to a ternary complex binding model to determine the kinetic parameters for the Target:PROTAC:E3 Ligase interaction.[15]
5. Data Analysis and Cooperativity (α) Calculation: a. Cooperativity is the measure of how the binding of the first protein partner influences the PROTAC's affinity for the second. b. It is calculated as: α = (K_D of PROTAC for E3) / (K_D of PROTAC:POI binary complex for E3). c. An α > 1 indicates positive cooperativity (favorable), α < 1 indicates negative cooperativity (unfavorable), and α = 1 means no cooperativity.[11]
Visualization: Biophysical Characterization Workflow
Caption: Integrated workflow for the biophysical characterization of PROTAC interactions.
Section 3: Structural Elucidation of the Ternary Complex
While biophysical assays quantify the strength of the ternary complex, X-ray crystallography provides the ultimate atomic-level picture of how the three components interact.[] This structural information is invaluable for rational, structure-based design, helping to explain observed selectivity and guide the optimization of the linker, including the orientation of the piperidine ring, to form more productive interactions.[1][17][20]
Expertise in Practice: Crystallization of a three-component complex is inherently challenging.[20] Success is often predicated on the biophysical data gathered previously. PROTACs that induce the formation of stable, high-affinity, and preferably cooperative ternary complexes are far more likely to yield high-quality crystals.[20] Techniques like size-exclusion chromatography (SEC) can be used to isolate the pre-formed ternary complex prior to setting up crystallization trials.[17][21]
Experimental Protocol: Ternary Complex Crystallization
Objective: To obtain a high-resolution crystal structure of the POI:PROTAC:E3 Ligase ternary complex.
1. Ternary Complex Formation and Purification: a. Overexpress and purify high-quality, stable versions of the POI and the E3 ligase complex.[20] b. Mix the POI, E3 ligase, and the piperidine-containing PROTAC in a stoichiometric ratio (e.g., 1:1:1.2, with a slight excess of PROTAC). Incubate to allow complex formation. c. Self-Validation Step: Purify the resulting mixture using size-exclusion chromatography (SEC). A successful complex will elute as a single, monodisperse peak at an earlier elution volume than the individual components.[21] Collect fractions corresponding to this peak. d. Concentrate the purified ternary complex to a suitable concentration for crystallization (typically 5-15 mg/mL).
2. Crystallization Screening: a. Use commercially available sparse-matrix screens (e.g., from Hampton Research, Qiagen) to sample a wide range of crystallization conditions (precipitants, buffers, salts, additives). b. Set up crystallization trials using vapor diffusion methods (sitting or hanging drop) at different temperatures (e.g., 4 °C and 20 °C).
3. Crystal Optimization and Data Collection: a. If initial microcrystals are observed, perform optimization screens by varying the concentration of precipitant, pH, and other components around the initial hit condition. b. Harvest suitable crystals, cryo-protect them, and flash-cool in liquid nitrogen. c. Collect X-ray diffraction data at a synchrotron source. d. Process the data and solve the structure using molecular replacement, using existing structures of the POI and E3 ligase as search models. The final solved structure will reveal the precise binding mode of the PROTAC and the protein-protein interface it creates.[1]
Section 4: Validating the Ultimate Goal: Cellular Protein Degradation
The final and most critical test of a PROTAC is its ability to induce the degradation of the target protein within a cellular environment. This validation requires robust, quantitative methods to measure changes in protein abundance.
Visualization: PROTAC Cellular Mechanism of Action
Caption: The cellular mechanism of PROTAC-induced protein degradation.
Experimental Protocol: Western Blot for Target Degradation
Objective: To determine the degradation concentration 50 (DC₅₀) and maximal degradation (Dₘₐₓ) of a PROTAC in a specific cell line.
1. Cell Culture and Treatment: a. Plate cells (e.g., VCaP cells for an androgen receptor degrader) at an appropriate density and allow them to adhere overnight.[22] b. Prepare serial dilutions of the piperidine-containing PROTAC in cell culture media. It is critical to test a wide concentration range (e.g., 0.1 nM to 10 µM) to capture the full dose-response curve and observe any potential "hook effect".[23] c. Treat the cells with the PROTAC dilutions for a defined period (e.g., 4, 8, or 24 hours).[22] Include a vehicle control (e.g., 0.1% DMSO).
2. Cell Lysis and Protein Quantification: a. Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors. b. Quantify the total protein concentration of each lysate using a BCA assay to ensure equal loading.
3. SDS-PAGE and Immunoblotting: a. Load equal amounts of total protein (e.g., 20 µg) per lane on an SDS-PAGE gel. b. Transfer the separated proteins to a PVDF membrane. c. Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) and probe with a primary antibody specific for the POI. d. Also probe for a loading control protein (e.g., GAPDH, β-actin) to normalize for any loading inaccuracies. e. Incubate with an appropriate HRP-conjugated secondary antibody and detect using an enhanced chemiluminescence (ECL) substrate.
4. Data Analysis: a. Quantify the band intensities using densitometry software (e.g., ImageJ). b. Normalize the POI band intensity to the corresponding loading control band intensity. c. Plot the normalized POI levels against the PROTAC concentration and fit the data to a dose-response curve to determine the DC₅₀ and Dₘₐₓ values.[24]
Advancing to Proteomics: The Unbiased Approach
While Western blotting is a workhorse, it is inherently biased, looking only at the intended target. Quantitative mass spectrometry-based proteomics provides an unbiased, global view of the proteome, allowing for simultaneous confirmation of on-target degradation and identification of any off-target proteins that are also degraded.[22][24][25] This is critical for assessing the selectivity and potential liabilities of a PROTAC candidate.
Conclusion
The successful development of a piperidine-containing PROTAC is a testament to a well-executed, integrated analytical strategy. The journey from a synthesized powder to a validated cellular degrader relies on a chain of evidence built from orthogonal techniques. It begins with rigorous purity assessment by HPLC, is confirmed by biophysical assays like SPR and ITC that prove the formation of a cooperative ternary complex, is visualized by X-ray crystallography, and is ultimately validated by quantitative cellular degradation assays. By understanding the causality behind each analytical choice and adhering to robust, self-validating protocols, researchers can confidently advance these promising new therapeutics toward the clinic.
References
- Donovan, K. A., et al. (2020). Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. Expert Opinion on Drug Discovery.
- Gechijian, L. N., et al. (2024). The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS). Journal of Visualized Experiments.
- van der Heden van Noort, G. J., et al. (2020). Native Mass Spectrometry Can Effectively Predict PROTAC Efficacy. ACS Central Science.
- Broad Institute. (2024). The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS). Broad Institute.
- Mtoz Biolabs. PROTAC Molecules Activity and Efficacy Evaluate Service. Mtoz Biolabs.
- Xie, Y., et al. (2025). Application of mass spectrometry for the advancement of PROTACs. Journal of Pharmaceutical and Biomedical Analysis.
- van der Heden van Noort, G. J., et al. (2020). Native Mass Spectrometry Can Effectively Predict PROTAC Efficacy. ACS Central Science.
- Gechijian, L. N., et al. (2024). The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS). Journal of Visualized Experiments.
- Testa, A., et al. (2023). Crystallization of VHL-based PROTAC-induced ternary complexes. Methods in Enzymology.
- Ciulli, A. (2021). Mechanistic and Structural Features of PROTAC Ternary Complexes. Methods in Molecular Biology.
- Ciulli, A. (2021). Mechanistic and Structural Features of PROTAC Ternary Complexes. Discovery - the University of Dundee Research Portal.
- Dan, M., et al. (2020). Cellular Assays for characterization of PROTAC activity and mechanism of action. Drug Discovery Today: Technologies.
- Ciulli, A. (2022). Example of a ternary complex. X-ray crystal structure of PROTAC 1. ResearchGate.
- Reaction Biology. Protein Degradation Assay – PROTAC Screening. Reaction Biology.
- Słabicki, M., et al. (2021). Estimating the cooperativity of PROTAC-induced ternary complexes using 19F NMR displacement assay. RSC Medicinal Chemistry.
- ResearchGate. (2023). Experimental NMR data for amorphous PROTAC 2. ResearchGate.
- EFMC Best Practices in Medicinal Chemistry. (2024). Best Practices for PROTACs - Assays and Cooperativity (Part 1B). YouTube.
- Lan, H., et al. (2022). Computation, Synthesis and NMR Investigations of PROTAC Linker Conformation, Chamaleonicity and their Impacts on the Mode of Action. ChemRxiv.
- Drug Hunter. (2025). EFMC Best Practices: PROTACs® at a Glance. Drug Hunter.
- Zabotina, O. A., et al. (2024). Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Strategies. Journal of the American Society for Mass Spectrometry.
- Lan, H., et al. (2024). Computation, Synthesis and NMR Investigations of PROTAC Linker Conformation, Chamaleonicity and their Impacts on the Mode of Action. ChemRxiv.
- The Scientist. (2023). Overcoming Roadblocks in PROTAC Characterizations. The Scientist.
- Waters Corporation. (2023). Method Development of Proteolysis Targeting Chimera (PROTAC) Compound ARV-825 Forced Degradation Sample Using the Systematic Screening Protocol. Waters Corporation.
- Rastelli, G., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state? RSC Medicinal Chemistry.
- Mtoz Biolabs. Comprehensive Overview of HPLC-Based Techniques for Protein Purity Analysis. Mtoz Biolabs.
- ResearchGate. (2022). Experimental pKa values of piperazine-containing PROTACs. ResearchGate.
- Rastelli, G., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state? RSC Medicinal Chemistry.
Sources
- 1. researchgate.net [researchgate.net]
- 2. reactionbiology.com [reactionbiology.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03761K [pubs.rsc.org]
- 8. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]
- 12. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Native Mass Spectrometry Can Effectively Predict PROTAC Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS). | Broad Institute [broadinstitute.org]
- 17. tandfonline.com [tandfonline.com]
- 18. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 20. Crystallization of VHL-based PROTAC-induced ternary complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. documents.thermofisher.com [documents.thermofisher.com]
- 23. m.youtube.com [m.youtube.com]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]
Designing a PROTAC Library with Benzyl 4-(aminomethyl)piperidine-1-carboxylate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: The PROTAC Revolution and the Critical Role of the Linker
Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutic intervention.[1] Unlike traditional inhibitors that block the function of a protein, PROTACs are heterobifunctional molecules that co-opt the cell's own ubiquitin-proteasome system to induce the degradation of a specific protein of interest (POI).[2] This catalytic mechanism allows for the removal of disease-causing proteins, including those previously considered "undruggable."[3]
A PROTAC molecule consists of three key components: a "warhead" that binds to the POI, a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two.[] The linker is far from a passive tether; its length, rigidity, and chemical composition are critical determinants of a PROTAC's efficacy, selectivity, and pharmacokinetic properties.[5][6] The linker plays a crucial role in the formation of a stable and productive ternary complex between the POI and the E3 ligase, which is the foundational step for subsequent ubiquitination and degradation.[5]
This application note provides a detailed guide for designing and synthesizing a PROTAC library utilizing Benzyl 4-(aminomethyl)piperidine-1-carboxylate, a versatile building block that incorporates a rigid piperidine moiety into the linker. We will explore the rationale behind using this specific linker, provide detailed, step-by-step synthetic protocols, and discuss methods for characterization and validation of the resulting PROTAC library.
The Rationale for Incorporating Piperidine-Based Linkers
The physicochemical properties of PROTACs often fall outside the traditional "rule of five" for oral bioavailability, primarily due to their high molecular weight.[7] This makes properties like solubility and permeability critical challenges in PROTAC design. The incorporation of saturated heterocycles like piperidine into the linker has emerged as a key strategy to address these challenges.[3][7]
Key Advantages of Piperidine-Containing Linkers:
-
Enhanced Solubility: The basic nitrogen atom in the piperidine ring can be protonated at physiological pH, increasing the polarity and aqueous solubility of the PROTAC molecule.[7]
-
Improved Metabolic Stability: The rigid piperidine scaffold can enhance the metabolic stability of the PROTAC, leading to a longer half-life in vivo.[8]
-
Conformational Rigidity: The constrained conformation of the piperidine ring can pre-organize the PROTAC into a bioactive conformation, reducing the entropic penalty upon binding to the POI and E3 ligase and favoring the formation of a stable ternary complex.[8]
-
Vectorial Control: The defined geometry of the piperidine ring provides better control over the spatial orientation of the warhead and the E3 ligase ligand, which is crucial for optimal ternary complex formation.[8]
This compound is a commercially available building block that provides a straightforward entry point for incorporating a piperidine moiety into a PROTAC linker.[9] The benzyl carbamate (Cbz) protecting group on the piperidine nitrogen allows for selective functionalization of the primary amine, while the piperidine nitrogen can be deprotected and coupled to the other part of the PROTAC in a subsequent step.
PROTAC Mechanism of Action: A Visual Guide
The following diagram illustrates the catalytic cycle of a PROTAC, leading to the degradation of a target protein.
Caption: PROTAC-mediated degradation of a target protein.
Designing a PROTAC Library: A Modular Synthetic Approach
The synthesis of a PROTAC library using this compound can be approached in a modular fashion, allowing for the systematic variation of the warhead, the E3 ligase ligand, and the linker length. A typical synthetic workflow is depicted below.
Caption: General workflow for PROTAC library synthesis.
Detailed Experimental Protocols
The following protocols provide a step-by-step guide for the synthesis of a PROTAC library. These are generalized procedures and may require optimization for specific substrates.
Protocol 1: Amide Coupling of a Carboxylic Acid-Functionalized Warhead to this compound
This protocol describes the formation of an amide bond between a warhead containing a carboxylic acid and the primary amine of the linker.
Reagents and Materials:
-
Warhead-COOH (1.0 eq)
-
This compound (1.1 eq)[9]
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Standard glassware for organic synthesis
-
Nitrogen or Argon atmosphere
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the Warhead-COOH in anhydrous DMF.
-
To this solution, add HATU and DIPEA. Stir the mixture at room temperature for 15-20 minutes to activate the carboxylic acid.
-
In a separate flask, dissolve this compound in a minimal amount of anhydrous DMF.
-
Add the solution of the linker to the activated warhead solution.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% LiCl solution (to remove DMF), saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the Cbz-protected intermediate.
Protocol 2: Cbz Deprotection of the Piperidine Nitrogen
This protocol describes the removal of the Cbz protecting group to liberate the secondary amine on the piperidine ring, which will be used for the subsequent coupling reaction. Catalytic transfer hydrogenation is often preferred for its milder conditions compared to using hydrogen gas.
Reagents and Materials:
-
Cbz-protected intermediate from Protocol 1 (1.0 eq)
-
10% Palladium on carbon (Pd/C) (10-20 mol%)
-
Ammonium formate (5-10 eq)
-
Methanol (MeOH) or Ethanol (EtOH)
Procedure:
-
Dissolve the Cbz-protected intermediate in methanol or ethanol.
-
To this solution, add ammonium formate.
-
Carefully add 10% Pd/C to the reaction mixture.
-
Stir the reaction at room temperature or gently heat to 40-50 °C.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure. The resulting amine is often used in the next step without further purification.
Protocol 3: Final Amide Coupling to an E3 Ligase Ligand
This protocol describes the final step of the PROTAC synthesis, where the deprotected piperidine-containing intermediate is coupled with a carboxylic acid-functionalized E3 ligase ligand.
Reagents and Materials:
-
Deprotected intermediate from Protocol 2 (1.0 eq)
-
E3 Ligase Ligand-COOH (e.g., a derivative of Thalidomide or VHL ligand) (1.0 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
Anhydrous DMF
Procedure:
-
Follow the amide coupling procedure as described in Protocol 1, using the deprotected intermediate and the E3 Ligase Ligand-COOH as the coupling partners.
-
After the reaction and aqueous workup, the final PROTAC product is typically purified by preparative reverse-phase HPLC to achieve high purity.
-
Characterize the final product by LC-MS and ¹H NMR to confirm its identity and purity.
Characterization and Validation of the PROTAC Library
Once the PROTAC library is synthesized, it is crucial to validate both its chemical integrity and biological activity.
Chemical Characterization:
| Technique | Purpose |
| LC-MS | To confirm the molecular weight of the synthesized PROTACs and assess their purity. |
| ¹H NMR | To confirm the chemical structure of the final products. |
| ¹³C NMR | To further confirm the chemical structure, particularly the carbon backbone. |
Biological Validation:
A key experiment to assess the biological activity of the synthesized PROTACs is to measure the degradation of the target protein in a cellular context.
Protocol 4: Western Blotting for Target Protein Degradation
Materials:
-
Cell line expressing the protein of interest
-
Synthesized PROTACs
-
DMSO (vehicle control)
-
Cell lysis buffer
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Primary antibody against the protein of interest
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat the cells with a range of concentrations of each PROTAC for a defined period (e.g., 24 hours). Include a DMSO-treated vehicle control.
-
Cell Lysis: After treatment, wash the cells with PBS and lyse them using an appropriate lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against the target protein.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with the loading control antibody.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of degradation relative to the vehicle control.
Data Presentation: Evaluating PROTAC Performance
The data obtained from the western blot analysis can be used to determine the half-maximal degradation concentration (DC₅₀) and the maximum degradation (Dₘₐₓ) for each PROTAC in the library. This allows for a quantitative comparison of their efficacy.
Table 1: Representative Degradation Data for a PROTAC Library Targeting a Hypothetical Kinase
| PROTAC ID | Linker Moiety | DC₅₀ (nM) | Dₘₐₓ (%) |
| PROTAC-01 | This compound | 50 | >90 |
| PROTAC-02 | (Structure with a shorter alkyl chain) | 120 | 85 |
| PROTAC-03 | (Structure with a longer PEG chain) | 25 | >95 |
| Negative Control | (Warhead only) | >10,000 | <10 |
| Negative Control | (E3 Ligase Ligand only) | >10,000 | <10 |
Note: The data presented in this table is hypothetical and serves as an example of how to present the results from a PROTAC library screen.
Conclusion
The design and synthesis of PROTAC libraries require a careful consideration of all three components of the heterobifunctional molecule. The linker, in particular, plays a pivotal role in determining the overall properties and efficacy of the PROTAC. This compound offers a valuable building block for incorporating a rigid and solubilizing piperidine moiety into the linker. The modular synthetic approach outlined in this application note, coupled with rigorous chemical and biological validation, provides a robust framework for researchers to develop novel and potent protein degraders. This systematic approach will undoubtedly accelerate the discovery of new therapeutics for a wide range of diseases.
References
- Burslem, G. M., & Crews, C. M. (2020). Proteolysis-Targeting Chimeras (PROTACs) as Therapeutic Agents. Cell, 181(1), 102-114.
- Cyrus, K., et al. (2011). Impact of linker length on the activity of PROTACs. Molecular BioSystems, 7(2), 359-364.
- Schneekloth, A. R., et al. (2008). Chemical genetic control of protein levels: selective in vivo degradation. Journal of the American Chemical Society, 130(34), 11464-11465.
- Sakamoto, K. M., et al. (2001). Protacs: chimeric molecules that target proteins to the Skp1-Cullin-F box complex for ubiquitination and degradation. Proceedings of the National Academy of Sciences, 98(15), 8554-8559.
- Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Journal of Medicinal Chemistry, 63(13), 6737-6762.
- Farnaby, W., et al. (2019). BAF complex vulnerabilities in cancer demonstrated via structure-based PROTAC design.
- Churcher, I. (2018). Protac-induced protein degradation in drug discovery: a medicinal chemist's perspective. Journal of Medicinal Chemistry, 61(2), 444-452.
- Bondeson, D. P., et al. (2015). Catalytic in vivo protein knockdown by small-molecule PROTACs.
- Mares, A., et al. (2020). On the design of PROTACs: a snapshot of the patent landscape. Drug Discovery Today, 25(1), 119-127.
- Edmondson, S. D., et al. (2019). Proteolysis targeting chimeras (PROTACs) in ‘beyond rule-of-five’ chemical space: recent progress and future challenges. Bioorganic & Medicinal Chemistry Letters, 29(14), 1693-1702.
- Zorba, A., et al. (2018). Delineating the role of cooperativity in the design of potent PROTACs for BTK. Proceedings of the National Academy of Sciences, 115(31), E7285-E7292.
- Gabizon, R., et al. (2020). PROTAC-DB: a database of PROTACs. Nucleic Acids Research, 48(D1), D1157-D1162.
- Cant, A. P., et al. (2021). PROTACs bearing piperazine-containing linkers: what effect on their protonation state? RSC Medicinal Chemistry, 12(9), 1541-1550.
- Tinworth, C. P., et al. (2019). PROTAC-mediated degradation of Bruton's tyrosine kinase is inhibited by covalent binding. ACS Chemical Biology, 14(3), 368-373.
Sources
- 1. Design, synthesis, biological evaluation of novel piperidine-based derivatives as potent poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. explorationpub.com [explorationpub.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. medchemexpress.com [medchemexpress.com]
Application Note & Protocols: A Researcher's Guide to PROTAC-Mediated Protein Degradation Assays
Introduction: A Paradigm Shift in Therapeutic Intervention
The landscape of drug discovery is undergoing a significant transformation, moving beyond traditional occupancy-driven inhibition to embrace event-driven pharmacology. At the forefront of this revolution are Proteolysis-Targeting Chimeras (PROTACs), a novel class of therapeutics designed to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins.[1][2][3] Unlike conventional small-molecule inhibitors that merely block a protein's function, PROTACs orchestrate the complete removal of the target protein, offering a powerful strategy to address previously "undruggable" targets.[1][2]
PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to the target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][4] This elegant design allows the PROTAC to act as a molecular bridge, bringing the POI into close proximity with the E3 ligase. This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein, marking it for degradation by the 26S proteasome.[1][5] The PROTAC is then released and can catalytically induce the degradation of multiple target protein molecules.[1][6]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing a robust experimental workflow to validate and characterize PROTAC-mediated protein degradation. We will delve into the critical assays required to dissect the mechanism of action, from initial target engagement to final protein degradation, ensuring scientific integrity and generating reliable, reproducible data.
The PROTAC Mechanism of Action: A Step-by-Step Breakdown
Understanding the sequential steps of PROTAC activity is fundamental to designing a comprehensive validation workflow. Each step represents a critical juncture that can be experimentally interrogated.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Experimental Workflow: A Validating System
A successful PROTAC discovery and validation program requires a multi-faceted approach, employing a suite of orthogonal assays to build a compelling and robust data package. The following workflow provides a logical progression from initial compound characterization to in-depth mechanistic studies.
Caption: A logical experimental workflow for PROTAC validation.
Phase 1: Initial Characterization & Validation
The primary goal of this phase is to confirm that the PROTAC engages its intended target and leads to its degradation in a dose-dependent and time-dependent manner.
Assay 1: Target Engagement
Before assessing degradation, it is crucial to confirm that the PROTAC can bind to both the target protein and the E3 ligase within a cellular context.[7]
-
Rationale: Target engagement is the prerequisite for ternary complex formation and subsequent degradation. A lack of engagement will lead to an inactive PROTAC. Cellular target engagement assays also provide insights into cell permeability.[8][9]
-
Recommended Technology: NanoBRET™ Target Engagement Assay
-
Principle: This live-cell assay utilizes Bioluminescence Resonance Energy Transfer (BRET) to measure the binding of a compound to a target protein.[10][11] The target protein is fused to NanoLuc® luciferase, and a fluorescent tracer that binds to the target is added to the cells. When the tracer is bound, energy is transferred from the luciferase to the tracer, generating a BRET signal. A test compound that binds to the target will displace the tracer, leading to a loss of BRET signal.[12][13]
-
Key Outputs:
-
Target Occupancy: The extent to which the PROTAC binds to the target protein in live cells.[10][11]
-
Compound Affinity (Intracellular IC50): The concentration of PROTAC required to displace 50% of the fluorescent tracer.[8][11]
-
Compound Residence Time: The duration of target occupancy by the PROTAC in a live-cell environment.[10][12]
-
-
Assay 2: Protein Degradation Quantification
This is the cornerstone assay to determine if the PROTAC leads to a reduction in the levels of the target protein.
-
Rationale: Direct measurement of protein levels provides the most definitive evidence of PROTAC activity.
-
Recommended Technologies:
-
Western Blotting: The traditional and most widely used method for visualizing and semi-quantitatively assessing protein degradation.[5][14] It provides crucial information on the molecular weight of the target protein, confirming that the full-length protein is being degraded.
-
HiBiT Lytic Detection System: A highly sensitive and quantitative luminescence-based assay.
-
Principle: This system utilizes an 11-amino-acid peptide tag (HiBiT) that can be knocked into the endogenous locus of the target protein using CRISPR/Cas9.[15][16][17] In the presence of a complementary larger subunit (LgBiT), a bright luminescent signal is produced, which is directly proportional to the amount of HiBiT-tagged protein.[15][18] Degradation of the target protein results in a loss of luminescence.[15]
-
Advantages: High sensitivity, broad dynamic range, and suitability for high-throughput screening.[17][18]
-
-
Assay 3: Dose-Response and Kinetic Analysis
Characterizing the potency and kinetics of degradation is essential for ranking and optimizing PROTAC candidates.
-
Rationale: Understanding the concentration- and time-dependence of degradation provides critical parameters for evaluating PROTAC efficacy.
-
Key Parameters to Determine:
-
DC50 (Half-Maximal Degradation Concentration): The concentration of PROTAC required to degrade 50% of the target protein at a specific time point.[19][20] A lower DC50 indicates higher potency.
-
Dmax (Maximum Degradation): The maximum percentage of protein degradation achieved by the PROTAC.[19][20]
-
Degradation Rate: The speed at which the protein is degraded, which can be determined through time-course experiments.[9][18]
-
| Parameter | Description | Importance | Typical Assay |
| DC50 | Concentration for 50% degradation | Potency of the PROTAC | Western Blot, HiBiT |
| Dmax | Maximum achievable degradation | Efficacy of the PROTAC | Western Blot, HiBiT |
| t1/2 | Time to 50% degradation | Onset and speed of action | Time-course Western Blot/HiBiT |
Phase 2: Mechanistic Deep Dive
Once degradation is confirmed, it is crucial to validate that the observed protein loss occurs through the intended PROTAC mechanism of action.
Assay 4: Ternary Complex Formation
The formation of a productive ternary complex (POI-PROTAC-E3 ligase) is the pivotal event in PROTAC-mediated degradation.[21][22][23]
-
Rationale: Directly demonstrating that the PROTAC induces the formation of this complex provides strong evidence for its mechanism of action. The stability and conformation of this complex are key determinants of degradation efficiency.[24]
-
Recommended Technology: NanoBRET™ Ternary Complex Assay
-
Principle: This live-cell assay quantifies the interaction between the target protein and the E3 ligase in the presence of a PROTAC.[21] The target protein is tagged with NanoLuc® luciferase (energy donor), and the E3 ligase (e.g., VHL or Cereblon) is tagged with HaloTag®, which is labeled with a fluorescent ligand (energy acceptor).[21] PROTAC-induced proximity of the POI and E3 ligase results in an increased BRET signal.[21][25]
-
Key Outputs:
-
Confirmation of PROTAC-induced ternary complex formation in live cells.
-
Measurement of the potency and kinetics of complex formation.
-
Observation of the "hook effect," a characteristic phenomenon where at high concentrations, the PROTAC can form binary complexes with the POI and E3 ligase separately, leading to a decrease in the ternary complex and a reduction in the BRET signal.[21][26]
-
-
Assay 5: Target Ubiquitination
Demonstrating that the target protein is ubiquitinated following PROTAC treatment is a critical step in linking ternary complex formation to proteasomal degradation.
-
Rationale: Ubiquitination is the biochemical mark that flags the target protein for destruction by the proteasome.[1]
-
Recommended Technologies:
-
Immunoprecipitation-Western Blot (IP-Western):
-
Principle: The target protein is immunoprecipitated from cell lysates treated with the PROTAC. The immunoprecipitate is then subjected to Western blotting and probed with an antibody against ubiquitin. An increase in the ubiquitin signal in the PROTAC-treated sample compared to the control indicates target ubiquitination.[27]
-
-
In Vitro Ubiquitination Assays:
-
Principle: These cell-free assays reconstitute the ubiquitination cascade in a test tube with purified components (E1, E2, E3 ligase, target protein, ubiquitin, and ATP) and the PROTAC.[28][29][30] The ubiquitination of the target protein can then be detected by various methods, such as Western blotting or AlphaLISA®.[30]
-
Advantages: Allows for a direct assessment of the PROTAC's ability to mediate ubiquitination, independent of other cellular factors.[28]
-
-
Assay 6: Proteasome Dependence
To confirm that protein degradation is mediated by the proteasome, a rescue experiment using a proteasome inhibitor is essential.
-
Rationale: This experiment validates that the observed protein loss is a direct consequence of the ubiquitin-proteasome system (UPS) being hijacked by the PROTAC.[19]
-
Protocol: Cells are pre-treated with a proteasome inhibitor (e.g., MG132 or bortezomib) for a short period before the addition of the PROTAC. Protein levels are then assessed by Western blot or another quantitative method.
-
Expected Outcome: If the PROTAC-induced degradation is proteasome-dependent, pre-treatment with a proteasome inhibitor should block or significantly reduce the degradation of the target protein compared to cells treated with the PROTAC alone.[19]
Phase 3: Selectivity and Off-Target Profiling
A critical aspect of PROTAC development is to ensure that the degradation is selective for the intended target.
Assay 7: Selectivity Profiling
-
Rationale: Assessing the global impact of the PROTAC on the cellular proteome is essential to identify any potential off-target degradation, which could lead to toxicity.
-
Recommended Technology: Quantitative Proteomics (e.g., TMT-MS, SILAC)
-
Principle: These mass spectrometry-based techniques allow for the unbiased, global quantification of thousands of proteins in cells treated with the PROTAC versus a vehicle control.
-
Key Outputs:
-
Identification and quantification of all proteins that are significantly degraded upon PROTAC treatment.
-
Confirmation of on-target selectivity and identification of any off-target liabilities.
-
-
Detailed Protocols
Protocol 1: Western Blot for Protein Degradation (DC50 Determination)
-
Cell Seeding: Plate cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
PROTAC Treatment: The next day, treat the cells with a serial dilution of the PROTAC. A typical concentration range is 1 nM to 10,000 nM. Include a vehicle control (e.g., DMSO). Incubate for a predetermined time (e.g., 16-24 hours).[5][19]
-
Cell Lysis: Wash cells with ice-cold PBS. Lyse the cells in ice-cold RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.[5][31]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.[5]
-
Sample Preparation: Normalize the protein concentration for all samples. Add 4X Laemmli sample buffer and boil at 95°C for 5-10 minutes.[5]
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.[5]
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody specific for the target protein overnight at 4°C. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[5]
-
Detection and Analysis: Add ECL substrate and capture the chemiluminescent signal using an imaging system. Quantify the band intensities using image analysis software. Normalize the target protein band intensity to a loading control (e.g., GAPDH, β-actin).[5]
-
Data Analysis: Plot the percentage of remaining protein against the log of the PROTAC concentration. Fit the data to a four-parameter variable slope equation to determine the DC50 and Dmax values.[19][32]
Protocol 2: HiBiT Lytic Assay for High-Throughput Degradation Screening
-
Cell Seeding: Seed HiBiT-tagged cells in a white, 96-well or 384-well plate.
-
PROTAC Treatment: Treat cells with a range of PROTAC concentrations and incubate for the desired time period.
-
Lysis and Detection: Add the Nano-Glo® HiBiT Lytic Reagent, which contains the LgBiT protein and luciferase substrate, directly to the wells.
-
Measurement: Shake the plate for 10 minutes at room temperature to induce cell lysis and allow the luminescent signal to stabilize. Measure luminescence using a plate-based luminometer.
-
Data Analysis: The luminescent signal is directly proportional to the amount of HiBiT-tagged protein. Calculate the percentage of degradation relative to the vehicle control and determine DC50 and Dmax values.[17][18]
Protocol 3: Proteasome Inhibitor Rescue Experiment
-
Cell Seeding: Plate cells as you would for a standard Western blot experiment.
-
Inhibitor Pre-treatment: Pre-treat a subset of wells with a proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours.
-
PROTAC Treatment: Add the PROTAC at a concentration known to cause significant degradation (e.g., 5x DC50) to both inhibitor-treated and untreated wells. Include vehicle controls for both conditions.
-
Incubation and Lysis: Incubate for the standard degradation time (e.g., 16-24 hours). Lyse the cells and proceed with Western blot analysis as described in Protocol 1.
-
Analysis: Compare the levels of the target protein in the following conditions: Vehicle, PROTAC alone, MG132 + PROTAC, and MG132 alone. A rescue of protein levels in the MG132 + PROTAC condition indicates proteasome-dependent degradation.
Conclusion
The development of PROTACs represents a significant advancement in our ability to therapeutically target and eliminate disease-causing proteins. A rigorous and systematic experimental workflow is paramount to successfully validate and characterize these novel molecules. By employing a combination of cutting-edge live-cell assays and established biochemical methods, researchers can build a comprehensive understanding of their PROTAC's mechanism of action, from target engagement and ternary complex formation to ubiquitination and ultimate degradation. This self-validating system of orthogonal assays will not only provide robust support for the intended mechanism but also de-risk potential off-target effects, ultimately accelerating the translation of these promising therapeutics from the bench to the clinic.
References
- Rationalizing PROTAC-mediated Ternary Complex Form
- NanoBRET™ Target Engagement for drug development. News-Medical.Net. [Link]
- NanoBRET Assay Services. Reaction Biology. [Link]
- Mechanistic and Structural Features of PROTAC Ternary Complexes. PubMed. [Link]
- PROTAC-induced ternary complexes and their biophysical properties.
- Ubiquitin
- What are PROTACs? Mechanisms, advantages, and challenges. Drug Discovery News. [Link]
- Assays and technologies for developing proteolysis targeting chimera degraders. PMC. [Link]
- PROTAC-Driven Ubiquitination Assay Kit for BET Bromodomains. BPS Bioscience. [Link]
- A New View of Protein Degradation with HiBiT and Live Cell Imaging. Promega Connections. [Link]
- An overview of PROTACs: a promising drug discovery paradigm. PMC - NIH. [Link]
- PROTACs: An Emerging Therapeutic Modality in Precision Medicine. PMC. [Link]
- Elucidating PROTAC MoA with live cell kinetic monitoring of ternary complex formation and target protein ubiquitin
- High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds using HiBiT CRISPR Cell Lines. PubMed. [Link]
- High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds Using HiBiT CRISPR Cell Lines. JoVE. [Link]
- Cellular Assays for characterization of PROTAC activity and...
- A beginner's guide to PROTACs and targeted protein degrad
- Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. Future Science. [Link]
- Chapter 7: Plate-based High-throughput Cellular Degradation Assays to Identify PROTAC Molecules and Protein Degraders. Royal Society of Chemistry. [Link]
- PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age. PMC - PubMed Central. [Link]
- Live-Cell Imaging of Protein Degradation Utilizing Designed Protein-Tag Mutant and Fluorescent Probe with Turn-Off Switch.
- A Mechanistic Pharmacodynamic Modeling Framework for the Assessment and Optimization of Proteolysis Targeting Chimeras (PROTACs). Research Collection. [Link]
- Protein Degradation Assays - PROTAC Screening. Reaction Biology. [Link]
- Directed Targeted Protein Degradation with Pre-Built HiBiT Cell Lines. Promega Connections. [Link]
- Modeling PROTAC Degradation Activity with Machine Learning. arXiv. [Link]
- Real-time Degradation Kinetics Measurement. Profacgen. [Link]
- Ten Tips for Successful Westerns. 2BScientific. [Link]
- rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase. Oxford Academic. [Link]
- An optimized protocol to analyze membrane protein degradation in yeast using quantitative western blot and flow cytometry.
- Dose response curves, DC50 and Dmax calculations for compounds.
Sources
- 1. What are PROTACs? Mechanisms, advantages, and challenges | Drug Discovery News [drugdiscoverynews.com]
- 2. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PROTACs: An Emerging Therapeutic Modality in Precision Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. portlandpress.com [portlandpress.com]
- 7. books.rsc.org [books.rsc.org]
- 8. reactionbiology.com [reactionbiology.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [promega.com]
- 11. news-medical.net [news-medical.net]
- 12. NanoBRET® Target Engagement BET BRD Assays [worldwide.promega.com]
- 13. Kinase Target Engagement | Kinase Affinity Assay [promega.sg]
- 14. researchgate.net [researchgate.net]
- 15. Target Degradation [worldwide.promega.com]
- 16. promegaconnections.com [promegaconnections.com]
- 17. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds Using HiBiT CRISPR Cell Lines [jove.com]
- 18. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds using HiBiT CRISPR Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Research Collection | ETH Library [research-collection.ethz.ch]
- 21. Ternary Complex Formation [promega.com]
- 22. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 23. lifesensors.com [lifesensors.com]
- 24. researchgate.net [researchgate.net]
- 25. bmglabtech.com [bmglabtech.com]
- 26. Mechanistic and Structural Features of PROTAC Ternary Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Ubiquitination Assay - Profacgen [profacgen.com]
- 28. lifesensors.com [lifesensors.com]
- 29. lifesensors.com [lifesensors.com]
- 30. bpsbioscience.com [bpsbioscience.com]
- 31. 2bscientific.com [2bscientific.com]
- 32. researchgate.net [researchgate.net]
Application Notes and Protocols: Measuring Ternary Complex Formation with Piperidine-Linked PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Central Role of the Ternary Complex in Targeted Protein Degradation
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's natural protein disposal machinery to eliminate disease-causing proteins.[1][2][3] These heterobifunctional molecules consist of two distinct ligands connected by a chemical linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[4] The cornerstone of PROTAC efficacy lies in its ability to induce the formation of a transient ternary complex, comprising the PROTAC, the POI, and the E3 ligase.[5][][7][8] This proximity-inducing event is the critical first step that facilitates the transfer of ubiquitin from the E3 ligase to the POI, marking it for degradation by the proteasome.[9][10][]
The stability, kinetics, and cooperativity of this ternary complex are paramount to the efficiency of the subsequent degradation process.[][12] Consequently, the precise measurement and characterization of ternary complex formation are indispensable for the rational design and optimization of potent and selective PROTACs.[][12]
This guide provides an in-depth overview of the state-of-the-art biophysical and cellular methodologies for quantifying ternary complex formation, with a special focus on considerations for PROTACs incorporating piperidine-containing linkers. These linkers are increasingly utilized in PROTAC design to impart conformational rigidity, which can pre-organize the molecule into a favorable conformation for stable ternary complex formation.[13][14]
The Significance of Piperidine-Containing Linkers
The linker element of a PROTAC is not merely a passive tether; it plays a crucial role in dictating the overall properties of the molecule, including its solubility, cell permeability, and, most importantly, its ability to effectively orient the POI and E3 ligase for productive ternary complex formation. Piperidine and piperazine moieties are frequently incorporated into linkers to introduce conformational rigidity.[13][14] This rigidity can reduce the entropic penalty of forming the ternary complex, potentially leading to enhanced stability and cooperativity.[13] Furthermore, the basic nature of the piperidine nitrogen can influence the physicochemical properties of the PROTAC, such as its solubility and potential for specific interactions within the ternary complex.[8][14] Understanding how to accurately measure the impact of these linker modifications is key to advancing PROTAC design.
Biophysical Assays for In Vitro Characterization of Ternary Complexes
Biophysical techniques provide a quantitative measure of the binding affinities and kinetics of ternary complex formation using purified proteins. These methods are invaluable for detailed mechanistic studies and for establishing a baseline understanding of a PROTAC's intrinsic activity.
Surface Plasmon Resonance (SPR)
Surface Plasmon Resonance (SPR) is a powerful, label-free technique for real-time monitoring of biomolecular interactions.[15] It measures changes in the refractive index at the surface of a sensor chip upon binding of an analyte to an immobilized ligand. For PROTACs, SPR is particularly well-suited for dissecting the kinetics of both binary and ternary complex formation.[16][17][18][19]
Scientific Principle: In a typical PROTAC SPR experiment, an E3 ligase is immobilized on the sensor chip. The PROTAC, alone or in the presence of the target protein, is then flowed over the chip as the analyte. By comparing the binding kinetics of the PROTAC alone (binary interaction) to the kinetics in the presence of the POI (ternary complex formation), one can determine the cooperativity of the system.[16][19]
-
Immobilization of E3 Ligase:
-
Prepare an SPR sensor chip (e.g., CM5) for amine coupling.
-
Immobilize a purified, biotinylated E3 ligase complex (e.g., VHL-ElonginB-ElonginC) onto a streptavidin-coated sensor chip to a target level of approximately 100 response units (RU).[20]
-
Alternatively, use standard amine coupling chemistry for non-biotinylated ligase.
-
Ensure the ligase is active and properly folded, as this is a common challenge.[18]
-
-
Binary Interaction Measurement:
-
Prepare a dilution series of the piperidine-linked PROTAC in a suitable running buffer (e.g., 20 mM HEPES, 150 mM NaCl, 1 mM TCEP, 0.005% P20, pH 7.4).[20]
-
Inject the PROTAC solutions over the immobilized E3 ligase surface and a reference flow cell.
-
Monitor the association and dissociation phases to obtain sensorgrams.
-
Fit the data to a suitable binding model (e.g., 1:1 Langmuir) to determine the binary affinity (K_D) and kinetic rates (k_on, k_off).[16]
-
-
Ternary Complex Measurement:
-
Prepare a similar dilution series of the PROTAC, but in a buffer containing a near-saturating concentration of the purified POI.[16][19]
-
Inject these PROTAC-POI mixtures over the E3 ligase surface.
-
Acquire sensorgrams for the ternary interaction.
-
Fit the data to determine the ternary K_D and kinetic rates.
-
-
Data Analysis:
-
Calculate the cooperativity factor (α) using the formula: α = K_D (binary) / K_D (ternary).[16][19] An α > 1 indicates positive cooperativity, meaning the binding of the POI enhances the PROTAC's affinity for the E3 ligase.
-
Calculate the dissociative half-life of the binary and ternary complexes (t½ = ln(2) / k_off). Longer half-lives often correlate with more effective degradation.[16][17]
-
Expert Insights for Piperidine-Linked PROTACs: The rigidity of piperidine linkers can lead to faster on-rates (k_on) and slower off-rates (k_off) for the ternary complex compared to more flexible linkers, resulting in a more stable complex. This increased stability should be clearly observable as a longer dissociative half-life in the SPR sensorgram.
Isothermal Titration Calorimetry (ITC)
ITC is a label-free, in-solution technique that directly measures the heat released or absorbed during a binding event. It provides a complete thermodynamic profile of an interaction, including the binding affinity (K_D), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[7][15]
Scientific Principle: ITC determines binding affinity by measuring the heat changes that occur when one molecule is titrated into a solution containing its binding partner. To assess ternary complex formation, titrations are performed in a stepwise manner to dissect the binary and ternary interactions.
-
Sample Preparation:
-
Purify all proteins (E3 ligase, POI) to >95% homogeneity.
-
Extensively dialyze all proteins and dissolve the PROTAC in the exact same buffer to minimize heat of dilution effects.[21] A typical buffer is 20 mM HEPES, 150 mM NaCl, 1 mM TCEP, pH 7.5.
-
-
Binary Titrations:
-
Titration 1 (PROTAC into POI): Titrate the PROTAC from the syringe into the POI solution in the sample cell to determine the K_D of this binary interaction.
-
Titration 2 (PROTAC into E3 Ligase): Titrate the PROTAC into the E3 ligase solution to determine the K_D of the other binary interaction.
-
-
Ternary Titration:
-
Titration 3 (POI into PROTAC-E3 Ligase complex): Prepare a solution of the E3 ligase saturated with the PROTAC in the sample cell. Titrate the POI from the syringe into this pre-formed binary complex. The resulting thermogram represents the formation of the ternary complex.
-
-
Data Analysis:
-
Fit the data from each titration to a suitable binding model to obtain the thermodynamic parameters.
-
The Gibbs free energy (ΔG) can be used to evaluate the stability of the ternary complex.[2]
-
Cooperativity can be determined by comparing the affinity of the POI for the PROTAC-E3 ligase complex with its affinity for the PROTAC alone.
-
Expert Insights for Piperidine-Linked PROTACs: The conformational constraint imposed by a piperidine linker can lead to a more favorable enthalpic contribution (more negative ΔH) to the binding energy of the ternary complex, as less conformational rearrangement is required upon binding. This would be directly observable in the ITC data and can be a key indicator of a well-designed rigid linker.
| Technique | Principle | Key Parameters Measured | Advantages | Disadvantages |
| SPR | Change in refractive index upon binding | K_D, k_on, k_off, Cooperativity (α), Half-life (t½) | Real-time kinetics, label-free, high sensitivity | Requires protein immobilization, potential for artifacts |
| ITC | Measures heat change upon binding | K_D, ΔH, ΔS, Stoichiometry (n) | In-solution, label-free, full thermodynamic profile | Low throughput, requires large amounts of pure protein |
| BLI | Change in interference pattern upon binding | K_D, k_on, k_off | Higher throughput than SPR, crude sample compatibility | Less sensitive than SPR |
Cellular Assays for In-Cellulo Characterization of Ternary Complexes
While biophysical assays are crucial for understanding the fundamental interactions, cellular assays are essential to confirm that ternary complex formation occurs in the complex environment of a living cell.[5][9]
NanoBRET™ (Bioluminescence Resonance Energy Transfer)
NanoBRET is a proximity-based assay that measures the energy transfer between a bioluminescent donor (NanoLuc® luciferase) and a fluorescent acceptor (HaloTag® ligand).[9][10][22] It is highly suited for studying protein-protein interactions in live cells.
Scientific Principle: To measure PROTAC-induced ternary complex formation, the target POI is endogenously tagged with a small HiBiT peptide using CRISPR/Cas9, which complements with an LgBiT subunit to form an active NanoLuc donor. The E3 ligase (e.g., VHL or CRBN) is expressed as a fusion with a HaloTag protein, which serves as the acceptor.[23] Upon addition of a PROTAC, the formation of the ternary complex brings the donor and acceptor into close proximity (<10 nm), resulting in energy transfer and a measurable BRET signal.[22]
-
Cell Line Preparation:
-
Use CRISPR/Cas9 to insert an 11-amino acid HiBiT tag at the N- or C-terminus of the endogenous POI gene in a cell line that stably expresses the LgBiT protein.[24]
-
Transiently transfect these cells with a plasmid encoding the HaloTag-E3 ligase fusion protein.
-
-
Assay Setup:
-
Plate the cells in a white, 96-well assay plate.
-
Add the HaloTag NanoBRET 618 Ligand to the cells and incubate to allow labeling of the HaloTag-E3 ligase fusion.
-
Prepare a serial dilution of the piperidine-linked PROTAC.
-
-
Measurement:
-
Data Analysis:
-
Calculate the NanoBRET ratio by dividing the acceptor signal by the donor signal.
-
Plot the NanoBRET ratio against the PROTAC concentration. The resulting bell-shaped curve is characteristic of PROTACs, with the peak representing the optimal concentration for ternary complex formation and the decrease at higher concentrations indicating the "hook effect".[7][26]
-
Expert Insights for Piperidine-Linked PROTACs: The enhanced stability of ternary complexes formed by rigid piperidine-linked PROTACs may translate to a more robust and sustained NanoBRET signal in kinetic studies. Furthermore, comparing the potency (EC50 of complex formation) with the degradation potency (DC50) can reveal if ternary complex formation is the rate-limiting step for degradation.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
TR-FRET is another proximity-based assay that is well-suited for high-throughput screening. It uses a long-lifetime lanthanide chelate as the donor and a fluorescent acceptor.[27][28]
Scientific Principle: In a typical TR-FRET assay for ternary complex formation, the POI and E3 ligase are tagged with compatible FRET pairs (e.g., GST-tag and His-tag). Antibodies against these tags, labeled with the donor (e.g., Europium cryptate) and acceptor (e.g., d2), are then used. The PROTAC brings the tagged proteins into proximity, enabling energy transfer. The time-resolved detection minimizes background fluorescence.[27][28]
-
Reagent Preparation:
-
Purify the POI (e.g., GST-tagged) and the E3 ligase complex (e.g., His-tagged).
-
Prepare antibody conjugates: anti-GST-Europium (donor) and anti-His-d2 (acceptor).
-
-
Assay Setup:
-
In a microplate, add the POI, E3 ligase, and a serial dilution of the piperidine-linked PROTAC.
-
Add the donor and acceptor antibody conjugates.
-
Incubate to allow complex formation.
-
-
Measurement:
-
Excite the donor fluorophore (e.g., at 337 nm).
-
Measure the emission at two wavelengths: the donor's (e.g., 620 nm) and the acceptor's (e.g., 665 nm) after a time delay.
-
-
Data Analysis:
Expert Insights for Piperidine-Linked PROTACs: The rigidity of the piperidine linker may lead to a more defined distance and orientation between the donor and acceptor fluorophores, potentially resulting in a higher maximum TR-FRET signal compared to a more flexible linker that allows for a wider range of non-productive conformations.
| Technique | Principle | Key Parameters Measured | Advantages | Disadvantages |
| NanoBRET | Energy transfer from luciferase to fluorophore | EC50 of complex formation, kinetic parameters | Live cells, endogenous protein levels (with CRISPR) | Requires genetic modification of cells |
| TR-FRET | Time-resolved FRET between labeled proteins | EC50 of complex formation | High-throughput, homogenous assay format | In vitro (biochemical) format, requires tagged proteins |
Concluding Remarks: An Integrated Approach
The successful development of piperidine-linked PROTACs, and indeed all PROTACs, relies on a multi-faceted approach to characterization. No single assay can provide a complete picture of a PROTAC's mechanism of action. A robust workflow should begin with in vitro biophysical assays like SPR or ITC to confirm binary and ternary binding and to quantify the intrinsic affinity, kinetics, and thermodynamics of the system. These foundational data provide invaluable insights for structure-activity relationship (SAR) studies. Subsequently, cellular assays such as NanoBRET are critical to validate that the PROTAC can efficiently form the ternary complex within the complex milieu of a living cell, leading to target degradation. By integrating data from both biophysical and cellular methods, researchers can build a comprehensive understanding of their PROTAC's behavior, accelerating the development of novel and effective targeted protein degraders.
References
- Mahan, S. D., Riching, K. M., Urh, M., & Daniels, D. L. (2021). Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells. Methods in Molecular Biology, 2365, 151–179. [Link]
- Roy, M. J., Winkler, S., Hughes, S. J., & Ciulli, A. (2019). SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate. ACS Chemical Biology, 14(3), 361–368. [Link]
- Scott, B., et al. (2024). The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS). Journal of Visualized Experiments, (203). [Link]
- Mahan, S. D., et al. (2021). Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells. PubMed, 34476602. [Link]
- Scott, B., et al. (2024). The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS). Broad Institute. [Link]
- Xiong, Y., et al. (2020). Assays and technologies for developing proteolysis targeting chimera degraders. Future Medicinal Chemistry, 12(10), 911–935. [Link]
- Xiong, Y., et al. (2020). Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. Taylor & Francis Online. [Link]
- Roy, M. J., et al. (2019).
- Scott, B., et al. (2024). The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS). JoVE. [Link]
- Charnwood Discovery. (n.d.). Measuring PROTAC Ternary Complex Formation by SPR. Charnwood Discovery. [Link]
- Li, Y., et al. (2021). General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex.
- Profacgen. (n.d.).
- Li, Y., et al. (2021). General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex.
- BMG Labtech. (n.d.).
- Mahan, S. D., et al. (2021). Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells.
- ICE Bioscience. (n.d.).
- Casement, R., et al. (2021). Mechanistic and Structural Features of PROTAC Ternary Complexes. Springer Protocols. [Link]
- Aragen Life Sciences. (n.d.). Leveraging Surface Plasmon Resonance for Characterizing Ternary Complexes. Aragen Life Sciences. [Link]
- Drummond, M. L., & Williams, C. I. (2019).
- bioRxiv. (2025).
- Roy, M. J., et al. (2019). SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate.
- MDPI. (2023).
- Daniels, D. L., et al. (2021). An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs. PubMed. [Link]
- RSC Publishing. (2022).
- Zhang, X., et al. (2021).
- Ferraira, B., et al. (2022).
- bioRxiv. (2025).
- Singh, S., et al. (2024). Precision oncology revolution: CRISPR-Cas9 and PROTAC technologies unleashed. Frontiers in Pharmacology, 15. [Link]
- Reaction Biology. (n.d.). Protein Degradation Assays - PROTAC Screening. Reaction Biology. [Link]
Sources
- 1. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. mdpi.com [mdpi.com]
- 4. Applications of Covalent Chemistry in Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 7. Ternary complex formation - Profacgen [profacgen.com]
- 8. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 12. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. aragen.com [aragen.com]
- 16. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 17. biorxiv.org [biorxiv.org]
- 18. charnwooddiscovery.com [charnwooddiscovery.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. NanoBRET Ternary Complex Formation Assays - NanoBRET Ternary Complex Formation Assays - ICE Bioscience [en.ice-biosci.com]
- 23. bmglabtech.com [bmglabtech.com]
- 24. biorxiv.org [biorxiv.org]
- 25. NanoBRET™ CRBN and VHL Ternary Complex Assays Technical Manual [promega.sg]
- 26. Targeted protein degradation | Revvity [revvity.com]
- 27. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 28. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: A Multi-Assay Approach to Evaluating the Cell Permeability of PROTACs
As a Senior Application Scientist, this guide provides an in-depth exploration of methodologies to assess the cellular permeability of Proteolysis-Targeting Chimeras (PROTACs), with a contextual focus on those incorporating piperidine-based linkers, such as derivatives of Benzyl 4-(aminomethyl)piperidine-1-carboxylate.
Abstract
Proteolysis-Targeting Chimeras (PROTACs) represent a paradigm shift in therapeutics, redirecting the cell's ubiquitin-proteasome system to eliminate specific disease-causing proteins.[1][2][3] However, their unique heterobifunctional structure results in high molecular weights (MW) and polar surface areas, placing them "beyond the Rule of 5" (bRo5) and making cellular permeability a primary obstacle to their efficacy.[1][4] The linker component is a critical determinant of a PROTAC's physicochemical properties. The incorporation of rigid, cationic moieties like piperidine, derived from building blocks such as this compound, is a key strategy to enhance both solubility and cell permeability.[5][6] An accurate assessment of permeability is therefore essential for the rational design and optimization of these complex molecules. This document provides a comprehensive guide, including detailed protocols, for a tiered, multi-assay approach to thoroughly characterize PROTAC permeability, from high-throughput screening of passive diffusion to detailed analysis of cellular uptake and efflux.
The PROTAC Permeability Challenge: A "Beyond the Rule of 5" Conundrum
Unlike traditional small-molecule inhibitors, PROTACs are not designed to simply occupy a binding pocket. Their function requires them to enter the cell, engage both a target Protein of Interest (POI) and an E3 ligase, and facilitate the formation of a productive ternary complex.[3][7] This functional complexity is mirrored in their chemical structure, which inherently leads to properties that challenge passive diffusion across the lipid bilayer of the cell membrane.
Key physicochemical properties that govern PROTAC permeability include:
-
High Molecular Weight (MW): Often exceeding 800 Da, significantly above the <500 Da guideline of Lipinski's Rule of 5.[4][5]
-
Large Polar Surface Area (PSA): The presence of two distinct ligands and a linker contributes to a high PSA, which is unfavorable for membrane transit.[1]
-
Hydrogen Bond Donors (HBDs): PROTACs typically have a high number of HBDs, further impeding permeability.[4][8]
-
Rotational Flexibility: The linker's flexibility can influence the PROTAC's ability to adopt a favorable conformation for membrane passage.
Recent studies suggest that some PROTACs behave as "molecular chameleons," adopting folded conformations in apolar environments (like the cell membrane) that shield polar groups and minimize their hydrodynamic radius.[5][9] This conformational flexibility is heavily influenced by the linker's design. The use of rigid linkers containing piperidine moieties can pre-organize the PROTAC into a more permeable conformation.[5]
A Multi-Assay Strategy for Comprehensive Permeability Assessment
No single assay can fully capture the complexities of PROTAC cellular permeability. A tiered approach is recommended, starting with high-throughput, cell-free assays to assess passive diffusion and progressing to more physiologically relevant cell-based models that account for active transport and intracellular accumulation.
Detailed Protocols and Application Notes
Assay 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
-
Principle: PAMPA is a high-throughput, cell-free assay that models passive transcellular permeability.[10][11] It measures the diffusion of a compound from a donor well, through a filter coated with a lipid-oil mixture (mimicking the cell membrane), into an acceptor well. It is a cost-effective method for early-stage screening.[11][12][13]
-
Application & Causality: This assay is chosen first because it isolates passive diffusion, the most fundamental hurdle for large molecules like PROTACs. By eliminating the complexities of cellular transporters, it provides a clear, rank-ordered assessment of a molecule's intrinsic ability to cross a lipid barrier, guiding initial structure-permeability relationship (SPR) studies.[8][14]
-
Detailed Protocol:
-
Compound Preparation: Prepare 10 mM stock solutions of test PROTACs and controls (e.g., high-permeability propranolol, low-permeability atenolol) in DMSO. Dilute stocks in a suitable buffer (e.g., PBS, pH 7.4) to a final assay concentration of 100 µM. Ensure the final DMSO concentration is ≤1%.
-
Membrane Coating: Using a 96-well filter plate (e.g., Millipore MultiScreenIP), carefully add 5 µL of a phospholipid solution (e.g., 2% w/v phosphatidylcholine in dodecane) to each filter. Allow the lipid to impregnate the filter for at least 5 minutes.
-
Assay Setup: Add 300 µL of fresh buffer to each well of a 96-well acceptor plate. Carefully place the lipid-coated filter plate on top of the acceptor plate.
-
Dosing: Add 150 µL of the diluted compound solutions to the donor wells of the filter plate. Reserve some of the initial donor solution for later concentration analysis (T=0 sample).
-
Incubation: Cover the plate assembly and incubate for 4-16 hours at room temperature on a plate shaker (gentle agitation).
-
Sample Analysis: After incubation, carefully separate the plates. Determine the compound concentration in the donor (CD(t)) and acceptor (CA(t)) wells, along with the initial donor concentration (CD(0)), using a suitable analytical method like LC-MS/MS or UV-Vis spectroscopy.[15]
-
-
Data Analysis & Interpretation: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp (cm/s) = [-VD * VA / ((VD + VA) * Area * Time)] * ln(1 - [CA(t) / Ceq]) Where VD and VA are the volumes of the donor and acceptor wells, Area is the surface area of the filter, Time is the incubation time in seconds, and Ceq is the equilibrium concentration.
Papp (x 10⁻⁶ cm/s) Permeability Classification Implication for PROTACs < 1 Low Likely to have poor passive absorption. 1 - 10 Medium May be acceptable, but active efflux could still be an issue. > 10 High Good passive permeability; less likely to be a limiting factor. -
Self-Validation: The integrity of the artificial membrane in each well should be confirmed. This can be done by including a fluorescent marker like Lucifer Yellow, which is membrane-impermeable and should show very low Papp values.[14] Consistent results for high and low permeability controls validate the assay performance.
Assay 2: Caco-2 Transwell Permeability Assay
-
Principle: The Caco-2 assay uses a monolayer of human colon adenocarcinoma cells, which differentiate to form tight junctions and express transporters, mimicking the intestinal barrier.[16][17][] It can measure permeability in both the apical-to-basolateral (A-B, simulating absorption) and basolateral-to-apical (B-A, assessing efflux) directions.[16][17]
-
Application & Causality: This assay is a critical next step as it introduces biological complexity. It can distinguish between poor permeability due to intrinsic physicochemical properties (identified in PAMPA) and poor permeability caused by active efflux via transporters like P-glycoprotein (P-gp), a common issue for bRo5 molecules.[19][20] This information is vital for predicting in vivo oral absorption.[17]
-
Detailed Protocol:
-
Cell Culture: Culture Caco-2 cells on semi-permeable transwell inserts (e.g., 24-well format) for 18-22 days to allow for differentiation and monolayer formation.[20]
-
Monolayer Integrity Check: Before the assay, measure the Transepithelial Electrical Resistance (TEER) of the monolayer using a volt-ohm meter. TEER values >200 Ω·cm² generally indicate a well-formed, confluent monolayer.[17]
-
Assay Buffer: Use a transport buffer such as Hanks' Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4.
-
Bidirectional Transport:
-
A-B Transport: Add the test PROTAC (e.g., 10 µM) to the apical (upper) chamber. At specified time points (e.g., 30, 60, 90, 120 min), collect samples from the basolateral (lower) chamber, replacing with fresh buffer.
-
B-A Transport: Add the test PROTAC to the basolateral chamber and collect samples from the apical chamber at the same time points.
-
-
Sample Analysis: Quantify the concentration of the PROTAC in all collected samples using LC-MS/MS, which provides the necessary sensitivity and specificity.[17]
-
-
Data Analysis & Interpretation: Calculate Papp for both A-B and B-A directions. The Efflux Ratio (ER) is then calculated: ER = Papp (B-A) / Papp (A-B)
Parameter Value Interpretation Papp (A-B) (x 10⁻⁶ cm/s) < 1 Low Absorption 1 - 20 Moderate Absorption > 20 High Absorption Efflux Ratio (ER) < 2 No significant active efflux. Permeability is likely governed by passive diffusion. > 2 Substrate for active efflux transporters (e.g., P-gp).[20] This can severely limit net absorption. -
Self-Validation: Run control compounds with every experiment. Talinolol is a known P-gp substrate and should exhibit a high ER (>2). Propranolol (high permeability) and atenolol (low permeability) should show ER values <2, validating that the cell monolayer is expressing functional efflux transporters and behaving as expected.[20]
Assay 3: Direct Cellular Uptake by LC-MS/MS
-
Principle: This assay provides the most direct evidence of permeability by quantifying the absolute amount of PROTAC that accumulates inside the cell after a defined incubation period.
-
Application & Causality: While transwell assays measure the rate of transport across a monolayer, they don't reveal the steady-state intracellular concentration, which is the concentration relevant for target engagement and degradation. This assay directly measures the outcome of all influx and efflux processes, providing a definitive value for the intracellular concentration (Cintra) that drives the pharmacological effect.[21]
-
Detailed Protocol:
-
Cell Seeding: Plate the cell line of interest (e.g., the line used for degradation assays) in a 6-well plate and grow to ~90% confluency.
-
Compound Treatment: Treat the cells with the PROTAC at a relevant concentration (e.g., 1 µM) in serum-free media for a set time (e.g., 2-4 hours).
-
Washing (Critical Step): Aspirate the treatment media. Wash the cell monolayer rapidly 3-4 times with ice-cold PBS to remove all extracellular compound without allowing intracellular compound to leak out.
-
Cell Lysis & Protein Precipitation: Add a known volume of an ice-cold organic solvent mixture (e.g., 80:20 acetonitrile:water with 0.1% formic acid) to the wells. This simultaneously lyses the cells and precipitates proteins.
-
Harvesting: Scrape the cells, collect the lysate/solvent mixture, and centrifuge at high speed to pellet the protein and cell debris.
-
Sample Analysis: Transfer the supernatant, which contains the intracellular PROTAC, for analysis by a validated LC-MS/MS method.[22] A standard curve prepared in the same lysis matrix is required for accurate quantification.
-
Cell Counting: In parallel wells, trypsinize and count the cells to normalize the data.
-
-
Data Analysis & Interpretation: The results are typically expressed as an absolute intracellular concentration (e.g., µM) or as an amount per cell (e.g., pmol/10⁶ cells). This value can be directly compared to the biochemical IC₅₀ or DC₅₀ values for target degradation to assess whether sufficient intracellular exposure is being achieved.
-
Self-Validation: A robust, validated LC-MS/MS method is the core of this assay's trustworthiness. This includes demonstrating linearity, accuracy, and precision of the standard curve. A vehicle-only (DMSO) control must be included to establish the baseline.
Data Synthesis and Decision Making
Integrating data from these assays provides a comprehensive permeability profile to guide PROTAC design.
| Assay | Primary Question Answered | Throughput | Cost | Complexity | Key Output(s) |
| PAMPA | What is the intrinsic passive permeability? | High | Low | Low | Papp |
| Caco-2 Permeability | Is the PROTAC a substrate for active efflux? | Medium | High | High | Papp (A-B), Papp (B-A), Efflux Ratio (ER) |
| Cellular Uptake (LC-MS/MS) | How much PROTAC actually gets inside the target cell? | Low-Medium | Medium | Medium | Intracellular Concentration (Cintra) |
Example Scenario: A PROTAC containing a piperidine linker shows a moderate Papp in the PAMPA assay. In the Caco-2 assay, its Papp (A-B) is very low, and the ER is 5.0. Direct cellular uptake is also low.
-
Next Steps: Medicinal chemistry efforts should focus on modifying the structure to reduce P-gp liability, perhaps by masking H-bond donors or altering lipophilicity, while trying to retain the conformational benefits of the piperidine linker.
Conclusion
Evaluating the cell permeability of PROTACs is a complex but essential task that requires a thoughtful, multi-assay strategy. Due to their large size and unique physicochemical properties, a simple assessment of passive diffusion is insufficient. By combining high-throughput PAMPA for initial screening, the more mechanistic Caco-2 assay to probe for active transport, and direct cellular uptake measurements for definitive quantification, researchers can build a complete picture of a PROTAC's ability to reach its intracellular target. This tiered approach enables the rational design of linkers and overall PROTAC structures, such as those incorporating this compound, to overcome the permeability barrier and unlock the full therapeutic potential of targeted protein degradation.
References
- Buhimschi AD, Armstrong LA, Toure M, et al. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation. Frontiers in Physiology. 2021. [Link]
- Cole, H. Understanding the Caco-2 Permeability Assay: A Critical Tool in Drug Development. Vertex AI Search. 2025.
- Humphreys JE. Optimization of the Caco-2 Permeability Assay to Screen Drug Compounds for Intestinal Absorption and Efflux.
- Robers MB, et al. A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET.
- Ishikawa M, Tomoshige S, Sato S. Investigating the cell permeability of proteolysis-targeting chimeras (PROTACs). Expert Opinion on Drug Discovery. 2023. [Link]
- Maple HJ, et al. Understanding and Improving the Membrane Permeability of VH032-Based PROTACs. ACS Medicinal Chemistry Letters. 2020. [Link]
- Farnaby W, et al. Systematic Investigation of the Permeability of Androgen Receptor PROTACs. ACS Medicinal Chemistry Letters. 2020. [Link]
- Evotec. Caco-2 Permeability Assay. Evotec. [Link]
- Profacgen. Permeability Assay. Profacgen. [Link]
- ResearchGate. Factors influencing the degradation efficiency of PROTAC.
- Maple HJ, et al. Understanding and Improving the Membrane Permeability of VH032-Based PROTACs. National Institutes of Health. 2020. [Link]
- The Biochemist.
- MedChemExpress. Benzyl 4-(aminomethyl)
- MCE. Benzyl 4-(aminomethyl)
- Mtoz Biolabs.
- ResearchGate. Understanding and Improving the Membrane Permeability of VH032-Based PROTACs.
- Scott, JS. Solution Conformations Shed Light on PROTAC Cell Permeability.
- Creative Bioarray. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol.
- Wang S, et al. Assays and technologies for developing proteolysis targeting chimera degraders. Future Medicinal Chemistry. 2020. [Link]
- ResearchGate. Cellular Assays for characterization of PROTAC activity and...
- Klein VG, et al. Targeted Protein Degradation: Design Considerations for PROTAC Development. Current Opinion in Chemical Biology. 2023. [Link]
- Evotec. Parallel Artificial Membrane Permeability Assay (PAMPA). Evotec. [Link]
- Jiang Y, et al. An overview of PROTACs: a promising drug discovery paradigm. Journal of Biomedical Science. 2022. [Link]
- Rangasamy L. Illustration explaining the mechanism of PROTAC in targeted protein degradation.
- Chen R, et al. Application of mass spectrometry for the advancement of PROTACs. Journal of Pharmaceutical and Biomedical Analysis. 2025. [Link]
- ResearchGate. Quantitative measurement of PROTAC intracellular accumulation.
Sources
- 1. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. portlandpress.com [portlandpress.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Understanding and Improving the Membrane Permeability of VH032-Based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Permeability Assay - Profacgen [profacgen.com]
- 14. PAMPA | Evotec [evotec.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Understanding the Caco-2 Permeability Assay: A Critical Tool in Drug Development | MolecularCloud [molecularcloud.org]
- 17. enamine.net [enamine.net]
- 19. Optimization of the Caco-2 Permeability Assay to Screen Drug Compounds for Intestinal Absorption and Efflux | Springer Nature Experiments [experiments.springernature.com]
- 20. Caco-2 Permeability | Evotec [evotec.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. Application of mass spectrometry for the advancement of PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Ubiquitination Assays for PROTACs: A Detailed Application and Protocol Guide
Introduction: Unveiling the Mechanism of Targeted Protein Degradation
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality in drug discovery.[1][2] These heterobifunctional molecules are engineered to selectively eliminate target proteins by co-opting the cell's natural protein disposal machinery, the Ubiquitin-Proteasome System (UPS).[3][4][5] A PROTAC molecule consists of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[5][6] This elegant design allows the PROTAC to act as a molecular bridge, bringing the target protein and an E3 ligase into close proximity.[6][7] This induced proximity facilitates the formation of a ternary complex, leading to the ubiquitination of the POI by the E3 ligase and its subsequent degradation by the 26S proteasome.[1][4][6][7]
The in vitro ubiquitination assay is a cornerstone technique for validating the mechanism of action of a novel PROTAC.[3] It provides direct and unequivocal evidence of a PROTAC's ability to mediate the ubiquitination of its intended target in a controlled, reconstituted system.[3] This cell-free approach is crucial for confirming the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase, offering a quantitative measure of the PROTAC's efficiency before proceeding to more complex and resource-intensive cell-based degradation studies.[3][4]
The Ubiquitin-Proteasome System (UPS) and PROTAC-Mediated Hijacking
The UPS is the primary pathway for regulated protein degradation in eukaryotic cells, playing a critical role in maintaining protein homeostasis and controlling numerous cellular processes.[5] The process of tagging a protein for degradation involves a three-step enzymatic cascade:
-
E1 (Ubiquitin-Activating Enzyme): In an ATP-dependent reaction, the E1 enzyme activates a ubiquitin molecule.[1][8][9]
-
E2 (Ubiquitin-Conjugating Enzyme): The activated ubiquitin is then transferred to an E2 enzyme.[1][8][9]
-
E3 (Ubiquitin Ligase): The E3 ligase recognizes the specific target protein and catalyzes the transfer of ubiquitin from the E2 enzyme to a lysine residue on the target.[1][6][9]
This process is repeated to form a polyubiquitin chain, which acts as a signal for the 26S proteasome to recognize and degrade the tagged protein.[7][10] PROTACs ingeniously hijack this natural system.[10] By bringing the POI and an E3 ligase together, the PROTAC facilitates the crucial final step of ubiquitin transfer, effectively marking the POI for destruction.[6][10]
Caption: PROTAC-mediated ubiquitination pathway.
Designing a Robust In Vitro Ubiquitination Assay
A well-designed in vitro ubiquitination assay is a self-validating system. The inclusion of proper controls is paramount to ensure that the observed ubiquitination is indeed PROTAC-dependent and mediated by the intended E3 ligase.
Essential Components and Reagents
| Reagent/Material | Typical Final Concentration | Purpose |
| E1 Activating Enzyme | 50 - 100 nM | Initiates the ubiquitin cascade.[4] |
| E2 Conjugating Enzyme | 100 - 500 nM | Accepts activated ubiquitin from E1.[4][11] |
| E3 Ligase Complex | 20 - 200 nM | Recognizes the POI and catalyzes ubiquitin transfer.[4][11] |
| Protein of Interest (POI) | 200 - 500 nM | The target protein for ubiquitination. |
| Ubiquitin | 5 - 10 µM | The protein tag for degradation.[4] |
| ATP | 1 - 2 mM | Provides the energy for ubiquitin activation.[4] |
| PROTAC | Varies (e.g., 10 µM) | Facilitates the formation of the ternary complex.[3] |
| Ubiquitination Buffer | 1X | Maintains optimal pH and ionic strength. |
| Primary Antibody to POI | Varies | Detects both unmodified and ubiquitinated POI.[3] |
| HRP-conjugated Secondary Antibody | Varies | Enables chemiluminescent detection.[3] |
Critical Controls for Assay Validation
To ensure the scientific integrity of the results, the following control reactions are essential:
-
No E1 Control: Replacing the E1 enzyme with a buffer confirms that the reaction is ATP and E1-dependent.[3]
-
No E3 Control: Replacing the E3 ligase with a buffer verifies that the reaction is E3-dependent.[3]
-
No PROTAC Control (- Cmpd): Using the vehicle (e.g., DMSO) instead of the PROTAC demonstrates that the observed ubiquitination is PROTAC-dependent.[3]
-
No ATP Control: Replacing ATP with water confirms the energy dependence of the reaction.[4]
Detailed Experimental Protocol
This protocol provides a general framework for performing an in vitro ubiquitination assay to assess the activity of a PROTAC. Optimization of concentrations and incubation times may be necessary for specific POI-E3 ligase pairs.
I. Reagent Preparation
-
Ubiquitination Buffer (10X): Prepare a stock solution containing 500 mM Tris-HCl (pH 7.5), 50 mM MgCl₂, and 10 mM DTT. Store at -20°C.
-
ATP Solution (100 mM): Prepare a 100 mM stock solution of ATP in nuclease-free water. Store at -20°C.
-
Enzyme and Protein Stocks: Prepare stock solutions of E1, E2, E3 ligase complex, POI, and ubiquitin at appropriate concentrations. Aliquot and store at -80°C to avoid repeated freeze-thaw cycles.
-
PROTAC Stock: Prepare a high-concentration stock of the PROTAC in DMSO (e.g., 10 mM).
II. Reaction Setup
-
On ice, prepare a master mix containing all the common reaction components (E1, E2, Ubiquitin, ATP, and 1X Ubiquitination Buffer).
-
Aliquot the master mix into individual microcentrifuge tubes for each reaction condition (including controls).
-
Add the POI and the E3 ligase complex to the respective tubes.
-
Add the PROTAC or vehicle (DMSO) to the appropriate tubes.
-
Gently mix the components and centrifuge briefly to collect the reaction mixture at the bottom of the tube.
Example Reaction Setup (25 µL Total Volume):
| Component | Stock Concentration | Volume to Add | Final Concentration |
| 10X Ubiquitination Buffer | 10X | 2.5 µL | 1X |
| E1 Enzyme | 2.5 µM | 1.0 µL | 100 nM |
| E2 Enzyme | 12.5 µM | 1.0 µL | 500 nM |
| E3 Ligase Complex | 2.5 µM | 1.0 µL | 100 nM |
| Protein of Interest (POI) | 5.0 µM | 1.0 µL | 200 nM |
| Ubiquitin | 250 µM | 1.0 µL | 10 µM |
| ATP | 50 mM | 1.0 µL | 2 mM |
| PROTAC / DMSO | 250 µM | 1.0 µL | 10 µM |
| Nuclease-Free Water | - | 15.5 µL | - |
III. Incubation
-
Incubate the reactions at 37°C for 1-2 hours.[3] For time-course experiments, stop the reactions at different time points.[4]
IV. Reaction Quenching and Sample Preparation
-
Stop the reaction by adding 4X SDS-PAGE loading buffer containing a reducing agent (e.g., β-mercaptoethanol or DTT).
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
Caption: General workflow for an in vitro ubiquitination assay.
V. Detection of Ubiquitination by Western Blot
-
SDS-PAGE: Load 15-20 µL of each reaction onto an appropriate percentage SDS-PAGE gel (e.g., 4-12% gradient gel). Run the gel to separate the proteins by molecular weight.[3]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using standard Western blotting procedures.[3]
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[3]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the POI overnight at 4°C. This antibody will detect both the unmodified POI and the higher molecular weight, ubiquitinated species.[3][4]
-
Washing: Wash the membrane three times with TBST (Tris-Buffered Saline with 0.1% Tween 20).[3]
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[3][4]
-
Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an appropriate imaging system.
Data Analysis and Interpretation
The results of the Western blot will provide a clear visual representation of PROTAC activity.
-
Unmodified POI: This will appear as a single band at its expected molecular weight.[4]
-
Ubiquitinated POI: This will appear as a ladder of higher molecular weight bands above the unmodified POI.[4] Each successive band represents the addition of one or more ubiquitin molecules.
-
Densitometry: Quantify the band intensities of both the unmodified and ubiquitinated POI using densitometry software.[4] The level of ubiquitination can be expressed as the ratio of the intensity of the ubiquitinated bands to the total POI signal (unmodified + ubiquitinated).[4]
Expected Results for Controls:
-
No E1, No E3, No ATP, and No PROTAC Controls: Should show only the band for the unmodified POI, with no or minimal high molecular weight laddering.
-
Positive Control (Complete Reaction): Should show a clear ladder of ubiquitinated POI bands, indicating successful PROTAC-mediated ubiquitination.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No ubiquitination observed in the positive control | Inactive E1, E2, or E3 enzyme. | Test the activity of each enzyme individually. Use freshly thawed aliquots. |
| Inactive ATP. | Prepare fresh ATP stock solution. | |
| Incorrect buffer composition or pH. | Verify the composition and pH of the ubiquitination buffer. | |
| High background or non-specific ubiquitination | Contaminating ubiquitin ligases in protein preps. | Use highly purified recombinant proteins. |
| PROTAC is not specific. | Test the PROTAC against other E3 ligases and POIs. | |
| Weak ubiquitination signal | Suboptimal enzyme or substrate concentrations. | Titrate the concentrations of E1, E2, E3, and POI. |
| Short incubation time. | Increase the incubation time (e.g., perform a time-course experiment). | |
| Inefficient ternary complex formation. | Optimize the PROTAC linker length and composition.[12] |
Conclusion
The in vitro ubiquitination assay is an indispensable tool for the development and characterization of PROTACs.[3][4] By providing a direct measure of a PROTAC's ability to induce target ubiquitination, this assay offers critical insights into its mechanism of action and potency.[4] A rigorously designed and executed assay, complete with the necessary controls, provides a solid foundation for advancing promising PROTAC candidates into further preclinical and clinical development.
References
- Drug Discovery News. What are PROTACs? Mechanisms, advantages, and challenges.
- Wikipedia. Proteolysis targeting chimera.
- Frontiers in Pharmacology. PROTAC: An Effective Targeted Protein Degradation Strategy for Cancer Therapy.
- Journal of Biomedical Science. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age.
- Annual Review of Pharmacology and Toxicology. Targeted Protein Degradation: Elements of PROTAC Design.
- Springer Nature Experiments. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs.
- o2h discovery. Empowering Targeted Protein Degradation with PROTAC Services.
- RSC Medicinal Chemistry. Assays and technologies for developing proteolysis targeting chimera degraders.
- Signal Transduction and Targeted Therapy. Degradation of proteins by PROTACs and other strategies.
- Bio-protocol. In vitro Protein Ubiquitination Assays.
- OUCI. Identification of Suitable Target/E3 Ligase Pairs for PROTAC Development using a Rapamycin-induced Proximity Assay (RiPA).
- eLife. Identification of Suitable Target/E3 Ligase Pairs for PROTAC Development using a Rapamycin-induced Proximity Assay (RiPA).
- BPS Bioscience. PROTAC-Driven Ubiquitination Assay Kit for BET Bromodomains.
- Profacgen. Ubiquitination Assay.
- YouTube. PROTAC BOC Sciences.
- eLife. Identification of Suitable Target/E3 Ligase Pairs for PROTAC Development using a Rapamycin-induced Proximity Assay (RiPA).
- PubMed. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs.
- BMG Labtech. Elucidating PROTAC MoA with live cell kinetic monitoring of ternary complex formation and target protein ubiquitination.
- bioRxiv. Modeling the CRL4A ligase complex to predict target protein ubiquitination induced by cereblon-recruiting PROTACs.
- ACS Chemical Biology. Quantitative Live-Cell Kinetic Degradation and Mechanistic Profiling of PROTAC Mode of Action.
- Future Medicinal Chemistry. Recent advancements in the discovery of cereblon-based protease-targeted chimeras with potential for therapeutic intervention.
- Cancers. Synthesis and Biological Activity of a VHL-Based PROTAC Specific for p38α.
- Bio-protocol. In vitro Auto- and Substrate-Ubiquitination Assays.
- STAR Protocols. An optimized protocol to detect protein ubiquitination and activation by ubiquitination assay in vivo and CCK-8 assay.
- Cell Chemical Biology. Targeted Protein Degradation through E2 Recruitment.
- PNAS. Mechanism of degrader-targeted protein ubiquitinability.
- Frontiers in Chemistry. Quantitative Measurement of PROTAC Intracellular Accumulation.
- International Journal of Molecular Sciences. Tubulin Resists Degradation by Cereblon-Recruiting PROTACs.
- Frontiers in Chemistry. A High-Throughput Assay for Monitoring Ubiquitination in Real Time.
- Biomolecules. The 26S Proteasome Switches between ATP-Dependent and -Independent Mechanisms in Response to Substrate Ubiquitination.
- Nucleic Acids Research. Probing protein ubiquitination in live cells.
- Springer Nature Experiments. Protein Ubiquitination Assay.
- Future Science. Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders.
Sources
- 1. Targeted Protein Degradation: Elements of PROTAC Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are PROTACs? Mechanisms, advantages, and challenges | Drug Discovery News [drugdiscoverynews.com]
- 7. Frontiers | PROTAC: An Effective Targeted Protein Degradation Strategy for Cancer Therapy [frontiersin.org]
- 8. o2hdiscovery.co [o2hdiscovery.co]
- 9. Degradation of proteins by PROTACs and other strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 11. docs.abcam.com [docs.abcam.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Application Note & Protocols: Utilizing Benzyl 4-(aminomethyl)piperidine-1-carboxylate as a Versatile Linker for PROTAC-Mediated Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Targeted Protein Degradation (TPD) has emerged as a revolutionary therapeutic modality, moving beyond traditional occupancy-based inhibition to induce the elimination of disease-causing proteins.[1][2] Proteolysis-targeting chimeras (PROTACs) are at the forefront of this strategy, acting as heterobifunctional molecules that recruit a specific E3 ubiquitin ligase to a protein of interest (POI), leading to the POI's ubiquitination and subsequent degradation by the proteasome.[3][4][5] The success of a PROTAC is critically dependent on its three components: a POI ligand, an E3 ligase ligand, and the linker that connects them. This guide provides an in-depth exploration of Benzyl 4-(aminomethyl)piperidine-1-carboxylate, a key building block used in the synthesis of PROTAC linkers. We will detail its chemical properties, its role in PROTAC design, and provide comprehensive protocols for the synthesis and functional characterization of PROTACs developed using this linker scaffold.
The Central Role of the Linker in PROTAC Efficacy
While the POI and E3 ligase ligands provide specificity, the linker is not merely a passive spacer. It is a critical determinant of a PROTAC's overall efficacy, influencing several key pharmacological properties:
-
Ternary Complex Formation and Stability: The linker's length, rigidity, and composition dictate the spatial orientation of the POI and E3 ligase. This geometry is crucial for forming a productive ternary complex (POI-PROTAC-E3 Ligase), which is the essential first step for ubiquitination.[5][6]
-
Physicochemical Properties: The linker significantly impacts the PROTAC's solubility, a common challenge for these relatively large molecules.
-
Cellular Permeability: To function, a PROTAC must cross the cell membrane to engage its intracellular targets. The linker's characteristics, such as polarity and hydrogen bonding potential, are vital for achieving adequate cellular permeability.[6][7]
This compound provides a robust and versatile scaffold for linker synthesis. The piperidine ring offers a degree of conformational constraint, while the aminomethyl group serves as a key attachment point for coupling with either the POI or E3 ligase ligand. The benzyl carboxylate group is a common protecting group for the piperidine nitrogen, which can be readily removed during the synthetic process.
Properties of this compound
| Property | Value | Source |
| CAS Number | 157023-34-2 | [8] |
| Molecular Formula | C14H20N2O2 | [8] |
| Molecular Weight | 248.33 g/mol | [8] |
| Primary Function | PROTAC Linker Component | [8][9] |
PROTAC Synthesis and Characterization Workflow
The development of a novel PROTAC is a multi-stage process that begins with chemical synthesis and progresses through a cascade of biochemical and cellular assays to validate its mechanism of action and efficacy.
Figure 1: General workflow for the synthesis and characterization of a PROTAC.
Protocol 1: Representative PROTAC Synthesis
This protocol describes a generalized two-step coupling process to synthesize a PROTAC. The order of addition (linker to E3 ligand first vs. linker to POI ligand first) must be optimized based on the specific chemistry of the ligands. Here, we illustrate coupling the linker to an E3 ligase ligand containing a carboxylic acid, followed by coupling to a POI ligand.
A. Coupling of Linker to E3 Ligase Ligand
-
Deprotection (if necessary): If the starting linker building block has a protected amine (e.g., Boc), deprotect it under standard acidic conditions (e.g., trifluoroacetic acid in dichloromethane). The primary amine of this compound is typically free for direct coupling.
-
Amide Coupling:
-
Dissolve the E3 ligase ligand (1.0 eq) in a suitable aprotic solvent (e.g., DMF or DCM).
-
Add a peptide coupling agent such as HATU (1.1 eq) and an amine base such as DIPEA (2.0 eq). Stir for 15 minutes at room temperature to activate the carboxylic acid.
-
Add a solution of this compound (1.05 eq) in the same solvent.
-
Allow the reaction to proceed at room temperature for 4-16 hours, monitoring progress by LC-MS.
-
-
Work-up and Purification:
-
Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with aqueous NaHCO3, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting intermediate by flash column chromatography.
-
B. Coupling of Intermediate to POI Ligand
-
Deprotection of Piperidine Nitrogen:
-
Dissolve the intermediate from step A in a suitable solvent (e.g., methanol or ethanol).
-
Add a catalyst for hydrogenolysis, typically Palladium on carbon (10% w/w).
-
Stir the reaction under a hydrogen atmosphere (using a balloon or a Parr shaker) for 2-8 hours until the benzyl protecting group is removed. Monitor by LC-MS.
-
Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate. The product is the deprotected secondary amine, ready for the next coupling.
-
-
Final Amide Coupling:
-
Repeat the amide coupling procedure described in step A.2, using the deprotected intermediate (1.0 eq) and the POI ligand (1.05 eq, assuming it has a carboxylic acid for coupling).
-
-
Final Purification:
-
Perform a final work-up and purify the final PROTAC molecule using reverse-phase HPLC to ensure high purity for biological assays. Characterize the final product by LC-MS and NMR.
-
Application Protocols for PROTAC Characterization
Once synthesized, the PROTAC's ability to induce protein degradation must be rigorously tested. The following protocols outline the key experiments.
Figure 2: Workflow for a cell-based protein degradation assay.
Protocol 2: Cell-Based Protein Degradation Assay (Western Blot)
This is the cornerstone assay to determine if the PROTAC leads to the removal of the target protein in a cellular context.[3]
Materials:
-
Cell line expressing the POI
-
Complete cell culture medium
-
PROTAC stock solution (e.g., 10 mM in DMSO)
-
Vehicle control (DMSO)
-
Proteasome inhibitor (e.g., MG132) as a negative control
-
RIPA lysis buffer with protease and phosphatase inhibitors[3]
-
BCA protein assay kit[3]
-
SDS-PAGE gels, transfer apparatus, and membranes
-
Primary antibodies (anti-POI, anti-loading control like GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate and imaging system
Methodology:
-
Cell Seeding: Seed cells in 6-well or 12-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
PROTAC Treatment:
-
Prepare serial dilutions of the PROTAC in complete medium to achieve final concentrations (e.g., 0, 1, 10, 100, 1000 nM).[3]
-
Include a vehicle-only control (e.g., 0.1% DMSO).
-
For mechanistic validation, include a co-treatment condition with the highest PROTAC concentration and a proteasome inhibitor (e.g., 10 µM MG132, added 2-4 hours prior to PROTAC). This should rescue the degradation.
-
-
Incubation: Incubate cells for a predetermined time (e.g., 16-24 hours). A time-course experiment (4, 8, 16, 24 hours) is recommended for initial characterization.
-
Cell Lysis:
-
Protein Quantification: Determine the protein concentration of each lysate supernatant using a BCA assay according to the manufacturer's protocol.
-
Western Blotting:
-
Normalize all samples to the same protein concentration (e.g., 20 µg) with lysis buffer and loading dye.
-
Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with the primary antibody against the POI overnight at 4°C.
-
Wash and probe with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence substrate.
-
Strip the membrane (if necessary) and re-probe for the loading control.
-
-
Data Analysis:
-
Quantify the band intensities using imaging software.
-
Normalize the POI band intensity to the corresponding loading control band intensity.
-
Express the data as a percentage of the vehicle-treated control.
-
Plot the percentage of remaining protein against the log of the PROTAC concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximal degradation).
-
Protocol 3: Cellular Viability Assay
This assay assesses the functional consequence of POI degradation, such as inducing cell death in cancer cell lines.[10]
Materials:
-
Cell line used in the degradation assay
-
96-well clear-bottom plates
-
PROTAC stock solution
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay or MTS reagent)
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
PROTAC Treatment: Add serial dilutions of the PROTAC to the wells, mirroring the concentrations used in the Western blot experiment. Include a vehicle-only control.
-
Incubation: Incubate the plate for a period relevant to the desired functional outcome (e.g., 72 hours).
-
Assay: Add the viability reagent to each well according to the manufacturer's protocol.
-
Data Acquisition: Read the plate on a microplate reader (luminescence or absorbance, depending on the reagent).
-
Data Analysis: Normalize the data to the vehicle control and plot cell viability against the log of the PROTAC concentration to determine the IC50 or GI50 value.
Data Interpretation & Troubleshooting
-
Successful Degradation: A potent PROTAC will show a dose-dependent decrease in POI levels, resulting in a sigmoidal curve from which DC50 and Dmax can be calculated.
-
The "Hook Effect": At very high concentrations, some PROTACs show reduced degradation.[6] This is due to the formation of unproductive binary complexes (PROTAC-POI and PROTAC-E3 Ligase) that cannot form the necessary ternary complex. Testing a wide concentration range is crucial to observe this effect.
-
No Degradation: If no degradation is observed, potential issues include:
-
Poor cell permeability of the PROTAC.
-
Inability to form a stable ternary complex (linker may be suboptimal).
-
The chosen cell line may not express the targeted E3 ligase at sufficient levels.
-
-
Degradation not Rescued by MG132: If the proteasome inhibitor does not block the loss of protein, it suggests the protein is being cleared by a non-proteasomal pathway (e.g., lysosomal) or that the PROTAC is affecting protein synthesis rather than promoting degradation. This can be checked by measuring mRNA levels via qPCR.[6]
Example Data Summary
| Assay | Metric | PROTAC A | PROTAC B |
| Degradation | DC50 (nM) | 25 | 350 |
| Dmax (%) | 95% | 70% | |
| Viability | GI50 (nM) | 40 | >10,000 |
| Ternary Complex | TR-FRET (EC50, nM) | 50 | 800 |
In this hypothetical example, PROTAC A is superior due to its higher potency in degradation, stronger ternary complex formation, and more potent functional effect on cell viability.
Conclusion
This compound is a valuable chemical tool for the construction of PROTAC linkers. Its defined structure allows for systematic modification and optimization of linker properties. By following a rigorous workflow of synthesis, biochemical characterization, and cellular validation, researchers can effectively leverage this building block to develop potent and selective protein degraders, advancing the field of targeted therapeutics.
References
- Gara, M., et al.
- Valverde, R., et al. Drug Discovery Approaches to Target E3 Ligases. Pharmaceuticals (Basel). [Link]
- Horni, M., et al. Receptor Elimination by E3 Ubiquitin Ligase Recruitment (REULR): A Targeted Protein Degradation Toolbox. ACS Synthetic Biology. [Link]
- Acevedo, M.A., et al. IN SILICO DESIGN AND BINDING MECHANISM OF E3 LIGASE UBR1 RECRUITERS. ChemRxiv. [Link]
- Nguyen, K.M., et al.
- Shu, T., et al. Assays and technologies for developing proteolysis targeting chimera degraders. Future Medicinal Chemistry. [Link]
- Scott, J.S., et al. Chapter 7: Plate-based High-throughput Cellular Degradation Assays to Identify PROTAC Molecules and Protein Degraders. Royal Society of Chemistry. [Link]
- Ishida, T., et al. Targeted Protein Degradation: Design Considerations for PROTAC Development. SLAS DISCOVERY: Advancing the Science of Drug Discovery. [Link]
- Liu, J., et al. An overview of PROTACs: a promising drug discovery paradigm. RSC Medicinal Chemistry. [Link]
Sources
- 1. Drug Discovery Approaches to Target E3 Ligases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ligandability of E3 Ligases for Targeted Protein Degradation Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. biorxiv.org [biorxiv.org]
- 5. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Targeted Protein Degradation using Proteolysis-Targeted Chimeras | Thermo Fisher Scientific - SG [thermofisher.com]
Troubleshooting & Optimization
Technical Support Center: Enhancing PROTAC Solubility with Benzyl 4-(aminomethyl)piperidine-1-carboxylate
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for improving the solubility of Proteolysis Targeting Chimeras (PROTACs) by incorporating Benzyl 4-(aminomethyl)piperidine-1-carboxylate into the linker design. Poor solubility is a significant hurdle in PROTAC development, impacting bioavailability and overall efficacy.[1][2][3][4] This resource offers practical, evidence-based strategies to address this critical challenge.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding PROTAC solubility and the role of linker design.
Q1: Why is solubility a major challenge for PROTACs?
A1: PROTACs are large, complex molecules, often with high molecular weights (typically exceeding 700 Da) and a significant number of polar chemical bonds.[2][3][5] This structure places them "beyond the Rule of Five," a set of guidelines used to predict the oral bioavailability of small-molecule drugs.[2][6] Consequently, many PROTACs exhibit poor aqueous solubility, which can hinder their absorption, distribution, and ultimately, their therapeutic effectiveness.[1][3][4]
Q2: How does the linker component of a PROTAC influence its solubility?
A2: The linker is a critical determinant of a PROTAC's physicochemical properties, including solubility.[][8] Its length, composition, and flexibility can significantly impact the overall polarity and lipophilicity of the molecule. For instance, incorporating hydrophilic moieties like polyethylene glycol (PEG) into the linker can enhance aqueous solubility.[8] Conversely, overly hydrophobic linkers can decrease solubility. The linker's structure also influences the PROTAC's ability to adopt conformations that may shield polar groups, a phenomenon known as "chameleonic behavior," which can affect both solubility and cell permeability.[6][9]
Q3: What is this compound and how can it improve PROTAC solubility?
A3: this compound is a chemical building block that can be incorporated into PROTAC linkers.[10][11][12][13] The piperidine ring, a saturated heterocycle, can introduce a degree of rigidity to the linker, which may be beneficial for ternary complex formation.[14] More importantly, the introduction of the polar piperidine and aminomethyl groups can increase the overall hydrophilicity of the PROTAC, thereby improving its aqueous solubility.[14]
Q4: Are there other strategies to improve PROTAC solubility besides modifying the linker?
A4: Yes, several other strategies can be employed. These include:
-
Formulation Strategies: Developing amorphous solid dispersions (ASDs) or using self-emulsifying drug delivery systems (SEDDS) can significantly enhance the dissolution and solubility of poorly soluble PROTACs.[4][15][16][17]
-
Prodrug Approach: A prodrug strategy involves modifying the PROTAC with a chemical group that improves solubility and is later cleaved in vivo to release the active PROTAC.[1]
-
Intramolecular Hydrogen Bonds: Designing PROTACs that can form intramolecular hydrogen bonds can reduce the molecule's polarity and size, potentially improving both solubility and cell permeability.[1]
-
Administration with Food: For oral PROTACs, administration with food can sometimes improve solubility and absorption, as some PROTACs show better solubility in biorelevant media that mimics the fed state.[1][5]
II. Troubleshooting Guide: Low PROTAC Solubility
This section provides a structured approach to troubleshooting and improving the solubility of PROTACs, with a focus on utilizing this compound.
Problem: My PROTAC exhibits poor aqueous solubility, leading to inconsistent results in cellular assays and poor in vivo exposure.
Step 1: Initial Solubility Assessment
The first step is to accurately quantify the solubility of your current PROTAC.
Protocol: Kinetic Solubility Assay
-
Preparation of Stock Solution: Prepare a high-concentration stock solution of your PROTAC in 100% dimethyl sulfoxide (DMSO), for example, at 10 mM.
-
Serial Dilution: Serially dilute the stock solution in DMSO to create a range of concentrations.
-
Aqueous Dilution: Add a small volume of each DMSO concentration to a larger volume of aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) to achieve a final DMSO concentration of 1-2%.
-
Incubation and Measurement: Incubate the samples at room temperature for a set period (e.g., 2 hours). Measure the turbidity of each sample using a nephelometer or a plate reader capable of measuring absorbance at a wavelength where the compound does not absorb (e.g., 620 nm).
-
Data Analysis: The concentration at which a significant increase in turbidity is observed is considered the kinetic solubility limit.
| Parameter | Description | Typical Values for Poorly Soluble PROTACs |
| Kinetic Solubility | The concentration at which a compound precipitates from an aqueous solution under specific conditions. | < 10 µM |
| Thermodynamic Solubility | The concentration of a saturated solution in equilibrium with the solid compound. | Often lower than kinetic solubility. |
Step 2: Linker Modification with this compound
If your initial assessment confirms poor solubility, modifying the linker is a primary strategy for improvement.
Rationale: Incorporating a polar and somewhat rigid moiety like this compound can disrupt the hydrophobicity of a long alkyl or aryl linker, thereby increasing aqueous solubility.[14] The piperidine nitrogen can also act as a hydrogen bond acceptor, further enhancing interactions with water.
Experimental Workflow for Linker Modification:
Caption: Decision-making flowchart for optimizing PROTAC solubility and permeability.
III. Conclusion
Improving the solubility of PROTACs is a critical step in their development as therapeutic agents. By systematically evaluating and modifying the linker component, for example, by incorporating moieties like this compound, researchers can significantly enhance the aqueous solubility of their compounds. This guide provides a framework for troubleshooting poor solubility, from initial assessment to linker modification and advanced formulation strategies. It is essential to co-optimize solubility and permeability to achieve a PROTAC with desirable drug-like properties.
IV. References
-
Vertex AI Search. Understanding the Role of Linkers in PROTAC Molecules: Length, Flexibility, and Efficiency.
-
Drug Discovery and Development. (2022-05-25). 7 strategies to improve PROTACs' oral bioavailability.
-
AiFChem. (2025-08-14). What Is a PROTAC Linker and Its Role in Modern Drug Discovery.
-
AxisPharm. (2024-10-23). From Design to Degradation: The Essential Role of Linkers in PROTACs.
-
WuXi AppTec. (2022-04-15). Tackling the DMPK challenges of developing PROTAC drugs.
-
Pharmacy Times. (2025-02-06). Unlocking PROTACs' Potential: Overcoming Development Challenges.
-
BroadPharm. (2022-12-12). What are PROTAC Linkers?.
-
National Institutes of Health. Developing Multi-Component Solid Formulation Strategies for PROTAC Dissolution Enhancement.
-
ACS Publications. (2022-04-25). Designing Soluble PROTACs: Strategies and Preliminary Guidelines | Journal of Medicinal Chemistry.
-
National Institutes of Health. (2023-01-03). Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs.
-
UniTo. (2022-04-25). Designing Soluble PROTACs: Strategies and Preliminary Guidelines.
-
MDPI. PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation.
-
WuXi AppTec. (2023-07-07). Focusing on PROTAC Permeability and Solubility Improving the Oral Availability.
-
MedChemExpress. This compound | PROTAC Linker.
-
National Institutes of Health. (2022-04-25). Designing Soluble PROTACs: Strategies and Preliminary Guidelines.
-
ChemPep. Overview of PROTAC Linkers.
-
PubMed Central. (2023-12-01). PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation.
-
WuXi AppTec. (2022-06-23). How to Tackle the Developmental Challenges of PROTAC Drugs.
-
ChemBK. (2024-04-09). This compound.
-
ACS Publications. (2023-07-03). The Quest for Oral PROTAC drugs: Evaluating the Weaknesses of the Screening Pipeline.
-
Benchchem. Technical Support Center: Overcoming Poor Cell Permeability of Thalidomide-Based PROTACs.
-
Frontiers. (2021-03-25). From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation.
-
MedChemExpress. Benzyl 4-((2-aminoethoxy)methyl)piperidine-1-carboxylate | PROTAC Linker.
-
MedChemExpress. (2021-08-25). This compound-COA-1034541.
-
MedChemExpress. This compound.
-
MedChemExpress. This compound | PROTAC Linker (Japanese).
-
MCE. This compound 157023-34-2 (Chinese).
-
National Institutes of Health. (2023-12-01). Targeted Protein Degradation: Design Considerations for PROTAC Development.
-
ACS Publications. (2020-07-30). Understanding and Improving the Membrane Permeability of VH032-Based PROTACs.
-
National Institutes of Health. (2020-12-25). Solution Conformations Shed Light on PROTAC Cell Permeability.
-
PubChem. Benzyl 4-(chlorocarbonyl)piperidine-1-carboxylate.
-
PubChem. 1-Benzyl-4-(phenylamino)piperidine-4-carboxylic acid.
-
MedChemExpress. (2025-12-08). This compound-SDS.
Sources
- 1. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 2. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 3. pharmacytimes.com [pharmacytimes.com]
- 4. Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Focusing on PROTAC Permeability and Solubility Improving the Oral Availability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 8. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 9. Solution Conformations Shed Light on PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. This compound 157023-34-2 | MCE [medchemexpress.cn]
- 14. Frontiers | From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation [frontiersin.org]
- 15. Developing Multi-Component Solid Formulation Strategies for PROTAC Dissolution Enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Cell Permeability of Piperidine-Containing PROTACs
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Proteolysis Targeting Chimeras (PROTACs). This guide is specifically designed to address the challenges and opportunities associated with incorporating piperidine-containing linkers to improve cell permeability. Here, you will find in-depth troubleshooting guides and frequently asked questions to navigate the complexities of your experiments and optimize the performance of your PROTACs.
Introduction: The Double-Edged Sword of the Piperidine Linker
PROTACs, due to their bifunctional nature, often possess high molecular weights and polar surface areas, placing them in the "beyond Rule of Five" (bRo5) chemical space. This frequently leads to poor cell permeability, a significant hurdle in their development as therapeutics. The incorporation of rigid heterocyclic scaffolds, such as piperidine, into the linker is a popular strategy to address this challenge. The basic nitrogen atom in the piperidine ring can be protonated at physiological pH, which can enhance aqueous solubility.[1][2] Furthermore, the rigidity of the piperidine ring can pre-organize the PROTAC into a conformation that is favorable for the formation of a stable ternary complex between the target protein and the E3 ligase.[3][4]
However, the introduction of a basic moiety is not without its own set of challenges. The extent of protonation, governed by the pKa of the piperidine nitrogen, can be a double-edged sword: while improving solubility, a high degree of ionization can also hinder passive diffusion across the lipophilic cell membrane.[3][5] This guide will help you navigate this delicate balance and troubleshoot common issues encountered with piperidine-containing PROTACs.
Frequently Asked Questions (FAQs)
Q1: Why should I consider a piperidine-containing linker for my PROTAC?
A1: Incorporating a piperidine moiety into your PROTAC linker can offer several advantages:
-
Improved Aqueous Solubility: The basic nitrogen in the piperidine ring can be protonated at physiological pH, increasing the polarity of the PROTAC and thereby enhancing its solubility in aqueous buffers and cell culture media.[1][2]
-
Enhanced Metabolic Stability: The rigid ring structure of piperidine can be less susceptible to metabolic degradation compared to more flexible alkyl or PEG linkers.[3]
-
Favorable Conformational Rigidity: A rigid linker can reduce the entropic penalty upon binding to the target protein and E3 ligase, potentially leading to more stable and productive ternary complex formation.[4] This can also improve selectivity by disfavoring the formation of off-target complexes.[4]
-
Modulation of Physicochemical Properties: The piperidine motif allows for fine-tuning of the PROTAC's overall physicochemical profile, including its lipophilicity and polar surface area.[6]
Q2: How does the pKa of the piperidine linker affect my PROTAC's performance?
A2: The ionization state of the piperidine ring, determined by its pKa, is a critical factor influencing a range of properties that impact cell permeability and overall efficacy.[2][5]
-
Solubility: A lower pKa will result in a lower proportion of the protonated (charged) species at physiological pH (around 7.4), which may decrease aqueous solubility but can be favorable for passive diffusion. Conversely, a higher pKa will lead to greater protonation and improved aqueous solubility.
-
Permeability: While increased solubility is generally beneficial, a high concentration of the charged species can impede passive permeability across the nonpolar lipid bilayer of the cell membrane. Finding the optimal pKa to balance solubility and permeability is key.
-
Lysosomal Trapping: Highly basic compounds can accumulate in acidic organelles like lysosomes, a phenomenon known as lysosomal trapping. This can reduce the cytosolic concentration of the PROTAC available to engage its target and the E3 ligase.
The pKa of the piperidine nitrogen is significantly influenced by the neighboring chemical groups within the linker. For instance, electron-withdrawing groups like amides attached to the piperazine ring (a related heterocycle) have been shown to lower the pKa.[2][5]
Q3: What are the key differences between piperidine and piperazine linkers?
A3: Both piperidine and piperazine are six-membered saturated heterocyclic rings used to impart rigidity to PROTAC linkers. The key difference is that piperazine contains two nitrogen atoms, while piperidine has one.[3]
| Feature | Piperidine Linker | Piperazine Linker |
| Basicity | Monobasic | Dibasic |
| Solubility | Can improve solubility through protonation of the single nitrogen.[1] | Can offer greater potential for solubility enhancement due to two protonation sites. The pKa of each nitrogen can be tuned by the surrounding chemical structure.[2][3] |
| Synthetic Handle | Provides one point for modification. | The second nitrogen offers a versatile synthetic handle for modular synthesis and further modification.[3] |
| Permeability | The impact on permeability is a balance between its contribution to rigidity and the potential for charge at physiological pH. | The presence of two basic centers can increase polarity, which may reduce passive permeability if not carefully optimized.[3] |
Troubleshooting Guides
Problem 1: My piperidine-containing PROTAC shows poor degradation activity in cell-based assays, despite good biochemical activity.
This common issue often points towards poor cell permeability or low intracellular concentration of the PROTAC.
Potential Cause & Troubleshooting Steps:
-
Low Passive Permeability Due to High Polarity/Charge:
-
Step 1: Assess Physicochemical Properties. Calculate the cLogP, topological polar surface area (TPSA), and the number of hydrogen bond donors/acceptors. While PROTACs are bRo5, these parameters are still informative.
-
Step 2: Experimentally Measure Permeability. Perform a Parallel Artificial Membrane Permeability Assay (PAMPA) to assess passive diffusion. A low Pe value (<1.0 x 10⁻⁶ cm/s) suggests poor passive permeability.
-
Step 3: Modify the Linker to Modulate pKa. If the piperidine is highly basic, consider introducing electron-withdrawing groups near the nitrogen to lower its pKa and reduce the proportion of the charged species at physiological pH.[2][5]
-
Step 4: Balance Lipophilicity. While reducing polarity is important, ensure the overall lipophilicity (cLogP) remains in a favorable range. Excessive lipophilicity can lead to poor solubility and non-specific binding.
-
-
Efflux by Transporters:
-
Step 1: Perform a Caco-2 Bidirectional Permeability Assay. This assay uses a monolayer of Caco-2 cells and can identify if your PROTAC is a substrate for efflux transporters like P-glycoprotein (P-gp). An efflux ratio (Papp B→A / Papp A→B) greater than 2 is indicative of active efflux.
-
Step 2: Co-dosing with Efflux Inhibitors. Repeat the cell-based degradation assay in the presence of known efflux pump inhibitors (e.g., verapamil for P-gp) to see if activity is restored.
-
Step 3: Structural Modification. If efflux is confirmed, consider structural modifications to the PROTAC to reduce its recognition by transporters. This can be a complex process often requiring iterative medicinal chemistry.
-
-
Lysosomal Trapping:
-
Step 1: Cellular Imaging. Use fluorescently labeled analogs of your PROTAC or specialized dyes to visualize its subcellular localization and determine if it is accumulating in lysosomes.
-
Step 2: Modulate Basicity. As with improving passive permeability, lowering the pKa of the piperidine can reduce the propensity for lysosomal trapping.
-
Troubleshooting Workflow for Poor Cellular Activity
Caption: A workflow for troubleshooting poor cellular activity of piperidine-containing PROTACs.
Problem 2: My piperidine-containing PROTAC has poor aqueous solubility, leading to precipitation in my assays.
Despite the intended solubility-enhancing effect of the piperidine moiety, the overall lipophilicity of the PROTAC can still dominate.
Potential Cause & Troubleshooting Steps:
-
High Overall Lipophilicity:
-
Step 1: Determine Experimental Solubility. Use the shake-flask method to determine the thermodynamic solubility of your PROTAC in your assay buffer.
-
Step 2: pH Adjustment. If your assay is tolerant, try lowering the pH of the buffer. This will increase the protonation of the piperidine and should improve solubility.[1]
-
Step 3: Use of Co-solvents. For in vitro assays, a small percentage of an organic co-solvent like DMSO or ethanol can be used. However, you must validate the tolerance of your cells and assay to the chosen co-solvent and its concentration.
-
Step 4: Formulation Strategies. For in vivo studies, consider formulation approaches such as amorphous solid dispersions (ASDs) or nanoformulations to improve dissolution and absorption.[1][7]
-
-
Compound Precipitation in Cell Culture Media:
-
Step 1: Assess Solubility in Media. Determine the kinetic solubility of your PROTAC in the specific cell culture media you are using. This will define the maximum concentration you can reliably test.
-
Step 2: Optimize Serum Concentration. The presence of proteins like bovine serum albumin (BSA) in the media can sometimes help to solubilize hydrophobic compounds.[1]
-
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay measures the passive permeability of a compound across an artificial lipid membrane.[8][9]
Materials:
-
96-well donor and acceptor plates (e.g., Millipore MultiScreen Permeability Filter Plate)
-
Artificial membrane solution (e.g., phosphatidylcholine in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test PROTAC and control compounds (high and low permeability)
-
LC-MS/MS for quantification
Procedure:
-
Prepare Acceptor Plate: Add 300 µL of PBS to each well of the 96-well acceptor plate.
-
Coat Donor Plate Membrane: Carefully add 5 µL of the artificial membrane solution to the membrane of each well in the 96-well donor plate. Allow the solvent to evaporate.
-
Prepare Donor Solutions: Dissolve the test PROTAC and control compounds in PBS to the desired final concentration (e.g., 10 µM).
-
Add Donor Solutions: Add 150 µL of the donor solutions to the coated donor plate wells.
-
Assemble Plates: Place the donor plate into the acceptor plate, ensuring the bottom of the donor plate membrane is in contact with the buffer in the acceptor plate.
-
Incubation: Incubate the plate assembly at room temperature for 4-18 hours with gentle shaking.
-
Quantification: After incubation, determine the concentration of the compound in both the donor and acceptor wells by LC-MS/MS.
-
Calculate Permeability Coefficient (Pe):
-
Pe (cm/s) = [ -ln(1 - [drug]acceptor / [drug]equilibrium) ] * (VA * VD) / ((VA + VD) * Area * Time)
-
Where VA is the volume of the acceptor well, VD is the volume of the donor well, Area is the surface area of the membrane, and Time is the incubation time in seconds.
-
Note for Piperidine-Containing PROTACs: Ensure the pH of the buffer is stable throughout the experiment, as pH shifts can alter the ionization state and permeability of your compound.
Protocol 2: Caco-2 Bidirectional Permeability Assay
This assay assesses both passive and active transport across a monolayer of human colorectal adenocarcinoma (Caco-2) cells.
Materials:
-
Caco-2 cells
-
Transwell inserts (e.g., 24-well format)
-
Transport buffer (e.g., Hank's Balanced Salt Solution with HEPES)
-
Test PROTAC and control compounds
-
Lucifer yellow for monolayer integrity testing
-
LC-MS/MS for quantification
Procedure:
-
Cell Seeding and Culture: Seed Caco-2 cells on Transwell inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Test: Measure the transepithelial electrical resistance (TEER) of the monolayer. Alternatively, perform a Lucifer yellow permeability assay. Only use monolayers with high integrity.
-
Prepare PROTAC Solutions: Dissolve the test PROTAC and control compounds in transport buffer to the desired concentration.
-
Permeability Measurement:
-
Apical to Basolateral (A→B): Add the PROTAC solution to the apical (upper) chamber and fresh transport buffer to the basolateral (lower) chamber.
-
Basolateral to Apical (B→A): Add the PROTAC solution to the basolateral chamber and fresh buffer to the apical chamber.
-
-
Incubation: Incubate the plates at 37°C with 5% CO₂ for 1-2 hours.
-
Sampling and Quantification: At the end of the incubation, take samples from both the donor and receiver chambers. Analyze the PROTAC concentration by LC-MS/MS.
-
Calculate Apparent Permeability (Papp):
-
Papp (cm/s) = (dQ/dt) / (A * C₀)
-
Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.
-
-
Calculate Efflux Ratio:
-
Efflux Ratio = Papp (B→A) / Papp (A→B)
-
Note for Piperidine-Containing PROTACs: The basic nature of your PROTAC can affect the pH of the buffer in the Transwell chambers. Monitor and maintain the pH to ensure accurate results.
References
- From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degrad
- A Comparative Analysis of Piperidine and Piperazine Linkers in PROTAC Design. Benchchem.
- Technical Support Center: Enhancing PROTAC® Solubility with Piperidine-Containing Linkers. Benchchem.
- Formulating PROTACS and other Targeted Protein Degraders.
- PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degrad
- PROTACs bearing piperazine-containing linkers: what effect on their protonation st
- Technical Support Center: Conformational Effects of Piperidine Linkers in PROTACs. Benchchem.
- Novel approaches for the rational design of PROTAC linkers.
- PROTACs bearing piperazine-containing linkers: what effect on their protonation st
- Full article: Investigating the cell permeability of proteolysis-targeting chimeras (PROTACs). Taylor & Francis Online.
- challenges in PROTAC linker design and optimiz
- Exploration and innovation of Linker fe
- 7 strategies to improve PROTACs' oral bioavailability. Drug Discovery and Development.
- PROTACs bearing piperazine-containing linkers: what effect on their protonation st
- PROTACs bearing piperazine-containing linkers: what effect on their protonation state?.
- Understanding and Improving the Membrane Permeability of VH032-Based PROTACs.
- Solution Conformations Shed Light on PROTAC Cell Permeability. PMC.
- (PDF) A beginner's guide to PROTACs and targeted protein degradation.
- Experimental pK a values of piperazine-containing PROTACs.
- Computational strategies for PROTAC drug discovery. ScienceOpen.
- Proteolysis-targeting chimeras with reduced off-targets. PMC.
- Emerging Strategies in Proteolysis-Targeting Chimeras (PROTACs)
- An overview of PROTACs: a promising drug discovery paradigm. PMC.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Failed Coupling Reactions with Benzyl 4-(aminomethyl)piperidine-1-carboxylate
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting for common issues encountered during amide coupling reactions involving Benzyl 4-(aminomethyl)piperidine-1-carboxylate. Our goal is to equip you with the scientific rationale and practical steps to overcome synthetic challenges and achieve successful outcomes.
Introduction to the Challenge
This compound is a valuable building block in medicinal chemistry. However, its primary amine, while reactive, is attached to a piperidine ring, which can introduce steric hindrance. This, combined with the electronic properties of your carboxylic acid partner, can sometimes lead to sluggish or incomplete reactions. This guide will walk you through a logical, step-by-step process to diagnose and resolve these issues.
Frequently Asked Questions (FAQs)
Q1: My coupling reaction with this compound is showing low to no product formation. What are the most likely causes?
Low or no yield is the most common problem and can stem from several factors. A systematic evaluation of your reaction components and conditions is the best approach.
Potential Causes & Solutions:
-
Inefficient Carboxylic Acid Activation: The first step in any amide coupling is the activation of the carboxylic acid. If this step is inefficient, the subsequent reaction with the amine will fail.
-
Troubleshooting:
-
Reagent Quality: Ensure your coupling reagents (e.g., HATU, HBTU, EDC) are fresh and have been stored under anhydrous conditions. Many coupling reagents are sensitive to moisture.
-
Choice of Coupling Reagent: Standard carbodiimide reagents like DCC or EDC may not be potent enough for sterically demanding couplings.[1] Consider switching to more powerful uronium/aminium salt-based reagents like HATU, HBTU, or HCTU, or phosphonium salt-based reagents like PyBOP.[1] These form highly reactive esters that can overcome steric barriers.[1]
-
Pre-activation: For reagents like HATU, pre-activating the carboxylic acid with the coupling reagent and a non-nucleophilic base (e.g., DIPEA) for 1-5 minutes before adding the amine can improve efficiency.[1][2]
-
-
-
Steric Hindrance: The piperidine ring on this compound can sterically hinder the approach of the activated carboxylic acid. This is especially problematic if your carboxylic acid is also sterically bulky.
-
Troubleshooting:
-
Increase Reaction Time and/or Temperature: Steric hindrance slows down the reaction rate.[1] Extending the reaction time, even overnight, can be beneficial.[1] Gentle heating can also help overcome the activation energy, but must be done cautiously to avoid side reactions like epimerization.[1][3]
-
Microwave-Assisted Synthesis: Microwave irradiation can be highly effective in driving difficult couplings to completion by efficiently heating the reaction mixture.[1]
-
-
-
Suboptimal Solvent Choice: The solvent plays a crucial role in solvating the reactants and intermediates. Poor solubility can lead to failed reactions.
-
Troubleshooting:
-
Solvent Polarity: While this compound is soluble in a range of organic solvents, ensure your carboxylic acid partner is also fully dissolved.[4]
-
Alternative Solvents: N-methylpyrrolidone (NMP) often has superior solvating properties compared to Dimethylformamide (DMF).[1] For particularly challenging cases, a solvent mixture such as DCM/DMF/NMP (1:1:1) can be advantageous.[1]
-
-
-
Incorrect Stoichiometry or Base: The stoichiometry of the reagents and the choice of base are critical.
-
Troubleshooting:
-
Reagent Equivalents: For difficult couplings, using an excess of the carboxylic acid and coupling reagent (e.g., 1.5-2 equivalents) can drive the reaction to completion.
-
Base Selection: A non-nucleophilic, sterically hindered base like Diisopropylethylamine (DIPEA) is commonly used to scavenge the acid produced during the reaction without competing with the primary amine. N-methylmorpholine (NMM) is a weaker base and can be a good alternative if epimerization is a concern.[5]
-
-
Q2: I'm observing significant side product formation in my reaction. What are the common side reactions and how can I minimize them?
Side product formation can complicate purification and reduce the yield of your desired amide. Identifying the nature of the side product is key to addressing the issue.
Common Side Reactions & Mitigation Strategies:
-
N-Acylurea Formation (with Carbodiimides): When using carbodiimides like EDC or DCC, the highly reactive O-acylisourea intermediate can rearrange to a stable, unreactive N-acylurea.[6]
-
Epimerization/Racemization: If your carboxylic acid has a chiral center at the α-position, there is a risk of epimerization under the reaction conditions, especially with highly activating coupling reagents and strong bases.[3][7]
-
Mitigation:
-
Choice of Base: Strong, non-hindered bases like DIPEA can increase the risk of epimerization by abstracting the α-proton.[3] Consider using a weaker or more sterically hindered base like N-methylmorpholine (NMM) or 2,4,6-collidine.[3][5]
-
Coupling Reagent Selection: While highly reactive reagents are good for overcoming steric hindrance, they can also increase the rate of oxazolone formation, the primary pathway for epimerization.[3][7] Reagents like COMU have been developed to be more efficient and safer than some benzotriazole-based reagents.[8]
-
Lower Temperature: Running the reaction at a lower temperature can help to suppress epimerization.[9]
-
-
-
Guanidinylation of the Amine: Uronium/aminium-based coupling reagents like HATU and HBTU can react with the primary amine of this compound to form a guanidinium byproduct, which terminates the desired reaction.[10]
Q3: My starting materials are not fully soluble in the reaction solvent. What can I do?
Incomplete dissolution of reactants is a common reason for failed reactions.
Troubleshooting Solubility Issues:
-
Solvent Screening: Test the solubility of both your carboxylic acid and this compound in a range of solvents.[4] As a starting point, consider polar aprotic solvents like DMF, NMP, and DMSO.[1][4]
-
Solvent Mixtures: Sometimes a mixture of solvents can provide better solubility than a single solvent.[1]
-
Gentle Warming: Gentle warming can help to dissolve the starting materials. However, ensure that the temperature is not high enough to cause degradation of your reactants or reagents.
-
Sonication: Using an ultrasonic bath can aid in the dissolution of stubborn starting materials.
Q4: The Boc protecting group on my piperidine seems to be unstable under my reaction conditions. Is this possible?
The tert-butoxycarbonyl (Boc) group is generally stable to most nucleophiles and bases.[11] However, it is labile under acidic conditions.[11][12]
Assessing Boc Group Stability:
-
Acidic Byproducts: If your reaction generates acidic byproducts and you are not using a sufficient amount of base to neutralize them, the Boc group could be partially or fully cleaved. Ensure you are using at least one equivalent of a non-nucleophilic base for every equivalent of acid generated.
-
Strongly Acidic Carboxylic Acids: If your carboxylic acid starting material is particularly acidic, it could potentially lead to some Boc group cleavage over long reaction times.
-
Workup Conditions: Be mindful of your workup procedure. Washing with strongly acidic aqueous solutions will remove the Boc group.
Troubleshooting Workflow
Here is a logical workflow to follow when troubleshooting your failed coupling reaction.
Caption: A decision-making workflow for troubleshooting failed amide coupling reactions.
Experimental Protocols
Protocol 1: General Coupling using HATU with Pre-activation
This protocol is a robust starting point for coupling this compound, especially with sterically hindered carboxylic acids.
-
In a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.2 equivalents) in an anhydrous polar aprotic solvent (e.g., DMF or NMP).
-
Add HATU (1.15 equivalents) and a non-nucleophilic base such as DIPEA (2.0 equivalents).
-
Stir the mixture at room temperature for 1-5 minutes to allow for pre-activation.[1]
-
In a separate flask, dissolve this compound (1.0 equivalent) in a minimal amount of the same anhydrous solvent.
-
Add the solution of the amine to the pre-activated carboxylic acid mixture.
-
Stir the reaction at room temperature and monitor its progress by a suitable analytical technique (e.g., TLC, LC-MS). Reaction times can range from a few hours to overnight.
-
Upon completion, proceed with your standard aqueous workup and purification protocol.
Protocol 2: Carbodiimide Coupling with HOBt Additive
This is a more classical approach, suitable for less sterically demanding systems.
-
Dissolve the carboxylic acid (1.1 equivalents) and HOBt (1.1 equivalents) in an anhydrous solvent (e.g., DMF or DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Add EDC (1.1 equivalents) to the solution and stir for 15-30 minutes at 0 °C.
-
Add a solution of this compound (1.0 equivalent) and a non-nucleophilic base like DIPEA (1.5 equivalents) in the same solvent.
-
Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC or LC-MS.
-
Proceed with your standard aqueous workup and purification.
Data Presentation
Table 1: Comparison of Common Coupling Reagents
| Coupling Reagent | Class | Key Advantages | Potential Issues |
| EDC/DCC | Carbodiimide | Cost-effective, readily available. | Less reactive for hindered substrates, N-acylurea formation, DCC byproduct (DCU) can be difficult to remove.[6][8] |
| HATU/HBTU | Uronium/Aminium | Highly reactive, efficient for hindered couplings. | Can cause guanidinylation of the amine if not pre-activated, potential for epimerization with sensitive substrates.[8][10] |
| PyBOP | Phosphonium | High reactivity, low racemization. | Forms carcinogenic HMPA as a byproduct (for BOP).[5] |
| COMU | Uronium | High reactivity, improved solubility, requires only one equivalent of base.[8] | Higher cost compared to carbodiimides. |
Table 2: Recommended Solvent Choices
| Solvent | Properties | Recommended Use Cases |
| DMF | Polar aprotic, good general solvent. | Standard for many coupling reactions. |
| NMP | Polar aprotic, superior solvating power to DMF.[1] | "Difficult" sequences, poor starting material solubility. |
| DCM | Less polar, volatile. | Good for reactions where product precipitates or for ease of removal. |
| DMSO | Highly polar aprotic. | Can be useful for very poorly soluble substrates. |
Mechanistic Insights
General Amide Coupling Mechanism
The fundamental process of amide bond formation involves two key steps: the activation of a carboxylic acid to create a highly reactive intermediate, and the subsequent nucleophilic attack by the amine.
Caption: Generalized workflow of a two-step amide coupling reaction.
By understanding the potential pitfalls at each stage of your reaction, from reagent choice to reaction conditions, you can systematically troubleshoot and optimize your synthesis of amides using this compound. For further assistance, please do not hesitate to contact our technical support team.
References
- Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids - Benchchem. (n.d.).
- Coupling Reagents - Aapptec Peptides. (n.d.).
- A Comparative Analysis of Carbodiimide Coupling Agents in Peptide Synthesis - Benchchem. (n.d.).
- preventing epimerization during Zelkovamycin analogue synthesis - Benchchem. (n.d.).
- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives - Bachem. (2024, June 4).
- Epimerization of Peptide. (n.d.).
- Epimerisation in Peptide Synthesis - PMC - PubMed Central - NIH. (n.d.).
- Boc-Protected Amino Groups - Organic Chemistry Portal. (n.d.).
- Aggregation, Racemization and Side Reactions in Peptide Synthesis - AAPPTEC. (n.d.).
- An In-depth Technical Guide to the Solubility and Stability of Benzyl N-Boc-4-piperidinecarboxylate - Benchchem. (n.d.).
- Boc Protecting Group for Amines - Chemistry Steps. (n.d.).
- How do I avoid side reactions while doing this peptide coupling reaction? - Reddit. (2025, March 20).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. reddit.com [reddit.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. bachem.com [bachem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. peptide.com [peptide.com]
- 9. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 10. peptide.com [peptide.com]
- 11. Boc-Protected Amino Groups [organic-chemistry.org]
- 12. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Troubleshooting Side Reactions in the Synthesis of Piperidine-Based PROTACs
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center focused on navigating the synthetic challenges of piperidine-based PROTACs. Molecules derived from thalidomide, lenalidomide, and pomalidomide are cornerstones of Cereblon (CRBN) E3 ligase recruitment in targeted protein degradation. However, their synthesis is often plagued by side reactions that can compromise yield, purity, and biological activity. This guide provides in-depth, experience-driven answers to common problems, helping you diagnose and resolve issues in your synthetic workflow.
Section 1: FAQs - Common Issues at a Glance
Q1: What are the most frequent side reactions I should be aware of when synthesizing piperidine-based PROTACs?
The most common side reactions revolve around the chemical instability of the piperidine-2,6-dione (glutarimide) ring. Key issues include epimerization at the chiral center, hydrolysis (ring-opening) of the glutarimide, and undesired N-alkylation at the glutarimide nitrogen instead of the intended linker attachment point.[1][2]
Q2: My LC-MS analysis shows a complex mixture of products, and the overall yield is low. Where should I start troubleshooting?
A low yield and complex product mixture in a multi-step PROTAC synthesis can stem from various stages.[3] A systematic approach is best:
-
Verify Starting Materials: Confirm the purity of your E3 ligase ligand, warhead, and linker using techniques like NMR or LC-MS to rule out degradation during storage.[3]
-
Analyze Each Step: Scrutinize the efficiency of each coupling reaction. Low conversion at an early step will drastically reduce the overall yield.
-
Investigate Side Reactions: Pay close attention to potential side reactions, especially those involving the glutarimide ring or reactive functional groups on your linker.[3]
-
Optimize Purification: PROTACs can be challenging to purify due to their molecular weight and polarity. Significant product loss can occur at this stage, so purification methods may need optimization.[4][5]
Q3: I'm observing a very low yield in the final coupling step to form the PROTAC. What are the likely causes?
Low yields in the final conjugation are often due to suboptimal reaction conditions or steric hindrance.[6] The large, complex fragments being joined may struggle to react efficiently. Consider optimizing coupling reagents, solvents, temperature, and reaction time.[3][7] If starting materials are TFA salts, the acid can neutralize the base needed for coupling, inhibiting the reaction.[3]
Section 2: Troubleshooting Guide - A Deep Dive into Specific Side Reactions
This section provides detailed explanations and actionable solutions for specific synthetic challenges.
Piperidine Ring Instability & Modifications
The glutarimide moiety, central to CRBN binding, is also the primary source of synthetic instability.
Q: I'm observing epimerization at the chiral center of my glutarimide moiety. Why does this happen, and how can I prevent it?
A: This is a well-documented issue. The hydrogen at the C3 position of the piperidine-2,6-dione ring is acidic and can be abstracted by bases. This leads to the formation of a planar enolate intermediate, which, upon reprotonation, can result in a mixture of (R) and (S) enantiomers, a process known as racemization or epimerization.[8][9] Since the (S)-enantiomer is primarily responsible for CRBN binding, this side reaction can significantly reduce the efficacy of your final PROTAC.[8]
Root Cause Analysis & Prevention:
-
Mechanism: Base-catalyzed proton abstraction. The reaction is more pronounced with stronger bases and at elevated temperatures.
-
Prevention Strategies:
-
Avoid Strong Bases: Whenever possible, use non-basic or mildly basic conditions for coupling reactions involving the glutarimide fragment. If a base is necessary, opt for weaker, non-nucleophilic bases like diisopropylethylamine (DIPEA) over stronger options like DBU.
-
Temperature Control: Perform reactions at lower temperatures (e.g., 0 °C to room temperature) to minimize the rate of epimerization.
-
Deuteration: In some advanced applications, replacing the acidic proton with deuterium has been shown to slow down the rate of epimerization, stabilizing the desired enantiomer.[10]
-
Diagram: Epimerization of the Glutarimide Ring
Caption: Base-catalyzed epimerization pathway.
Q: My piperidine-2,6-dione ring is opening up (hydrolysis). What conditions favor this, and how can I avoid it?
A: The glutarimide ring is susceptible to hydrolysis, especially under strong acidic or basic aqueous conditions, which can occur during reaction workups or purification.[2][9] This ring-opening reaction is irreversible and yields inactive byproducts, significantly lowering your yield.
Root Cause Analysis & Prevention:
-
Mechanism: Nucleophilic attack by water or hydroxide ions on one of the carbonyl carbons of the glutarimide ring.
-
Prevention Strategies:
-
pH Control: Maintain neutral or near-neutral pH during aqueous workups. Use buffered solutions if necessary.
-
Anhydrous Conditions: Ensure all reaction solvents and reagents are anhydrous to prevent hydrolysis during the reaction itself.
-
Careful Workup: Minimize the exposure time to aqueous acidic or basic solutions. If an acid or base wash is required, perform it quickly at low temperatures.
-
Alternative Ligands: For applications requiring high stability, novel CRBN binders with improved chemical stability, such as phenyl glutarimides (PG) or phenyl dihydrouracils (PD), have been developed.[11]
-
Table: General Stability of Glutarimide Moiety
| Condition | Stability | Recommended Action |
| Strong Acid (e.g., pH < 2) | Low | Avoid prolonged exposure; use mild acidic conditions if necessary. |
| Neutral (pH ~7) | High | Ideal for workup and storage. |
| Strong Base (e.g., pH > 10) | Low | Avoid; use weak bases like sodium bicarbonate for washes if required. |
Linker-Related Side Reactions
The linker is not just a spacer; its chemistry can introduce specific side reactions.
Q: During linker coupling, I'm getting N-alkylation on the glutarimide nitrogen instead of the desired position. How can I improve selectivity?
A: The nitrogen atom of the glutarimide is nucleophilic and can compete with the intended attachment point (e.g., an amine on the phthalimide ring system) for reaction with an electrophilic linker. This leads to the formation of a regioisomeric byproduct where the linker is attached to the wrong nitrogen.[12]
Root Cause Analysis & Prevention:
-
Mechanism: Competing nucleophilic attack. The acidity of the glutarimide N-H proton makes it susceptible to deprotonation, forming a highly nucleophilic anion that can react with alkyl halide or other electrophilic linkers.[1]
-
Prevention Strategies:
-
Protecting Groups: A photolabile caging group can be installed on the glutarimide nitrogen to block its reactivity. This group is then removed in a later step, often under mild conditions, to reveal the active PROTAC.[13]
-
Reaction Conditions: Using specific coupling conditions, such as Buchwald-Hartwig amination, can favor C-N bond formation at the desired aromatic position over N-alkylation of the glutarimide.[1]
-
Synthetic Strategy: Alter the synthetic route. For example, attach the linker to the warhead first, and then couple the warhead-linker fragment to the piperidine-based ligand in the final step.
-
Diagram: Competing N-Alkylation Sites
Caption: Desired vs. undesired linker conjugation.
Q: My PEG linker appears to be cleaving during the synthesis. What are the common causes?
A: Polyethylene glycol (PEG) linkers are popular for improving the solubility and pharmacokinetic properties of PROTACs.[14][15] However, the ether bonds within the PEG chain are susceptible to cleavage under strong acidic conditions, such as during the removal of acid-labile protecting groups like Boc or trityl with trifluoroacetic acid (TFA).[3]
Root Cause Analysis & Prevention:
-
Mechanism: Acid-catalyzed hydrolysis of ether linkages.
-
Prevention Strategies:
-
Milder Deprotection: Use milder acidic conditions or alternative deprotection strategies that do not require strong acids.
-
Orthogonal Protecting Groups: Design your synthetic route to use protecting groups that can be removed under non-acidic conditions (e.g., Fmoc, Cbz).
-
Alternative Linkers: If strong acid is unavoidable, consider using more stable linkers, such as alkyl chains or those containing rigid motifs like piperazine or triazoles.[14]
-
Section 3: Protocols & Methodologies
Protocol 1: Suzuki-Miyaura Coupling to Mitigate Base-Induced Side Reactions
This protocol, adapted from methodologies for late-stage functionalization, uses a weaker inorganic base to minimize epimerization and hydrolysis when creating a C-C bond involving the piperidine-based scaffold.[2]
-
Reagent Preparation: In a reaction vessel, combine the glutarimide-containing aryl bromide (1.0 eq), the desired boronic acid or ester (1.5 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).
-
Inert Atmosphere: Purge the vessel with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Solvent and Base Addition: Add an anhydrous solvent mixture (e.g., Dioxane/Water 4:1) followed by a mild inorganic base like NaF or K₂CO₃ (3.0 eq).
-
Reaction: Heat the mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: pH-Controlled Workup to Prevent Glutarimide Hydrolysis
This protocol ensures the glutarimide ring remains intact during post-reaction purification.
-
Quenching: Cool the reaction mixture to 0 °C. Quench the reaction by slowly adding a saturated solution of ammonium chloride (NH₄Cl) instead of water or dilute acid/base.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate) three times.
-
Washing: Combine the organic layers. If an acid or base wash is absolutely necessary, use a chilled, dilute solution (e.g., 5% NaHCO₃ solution or 1M citric acid) and perform the wash quickly. Immediately follow with a brine wash to remove residual acid/base.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo at a temperature below 40 °C.
Section 4: References
-
BenchChem Technical Support. (2025). Troubleshooting low yield in PROTAC synthesis using PEG linkers. BenchChem.
-
BenchChem Technical Support. (2025). Troubleshooting Low Yield in PROTAC Synthesis with Click Chemistry. BenchChem.
-
BenchChem Technical Support. (2025). Application Notes and Protocols for the Purification of PROTACs Synthesized with Aminooxy-PEG4-C2-Boc. BenchChem.
-
U.S. National Library of Medicine. (n.d.). Differentiation of antiinflammatory and antitumorigenic properties of stabilized enantiomers of thalidomide analogs. PubMed Central. [Link]
-
BenchChem Technical Support. (2025). Application Notes and Protocols for the Purification of PROTACs Synthesized with Phthalimide-PEG4-PDM-OTBS. BenchChem.
-
Semantic Scholar. (2025). Cereblon-Recruiting PROTACs: Will New Drugs Have to Face Old Challenges?
-
MDPI. (2023). Cereblon-Recruiting PROTACs: Will New Drugs Have to Face Old Challenges?[Link]
-
BenchChem Technical Support. (2025). Troubleshooting Low Yield in Thalidomide-Based PROTAC Synthesis. BenchChem.
-
U.S. National Library of Medicine. (n.d.). Current strategies for the design of PROTAC linkers: a critical review. PubMed Central. [Link]
-
U.S. National Library of Medicine. (n.d.). Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification. PubMed Central. [Link]
-
MDPI. (2023). Cereblon-Recruiting PROTACs: Will New Drugs Have to Face Old Challenges?[Link]
-
ResearchGate. (2025). Tactics and Strategies for the Synthesis of Cereblon Ligands. [Link]
-
U.S. National Library of Medicine. (2025). Discovery and Characterization of a Novel Cereblon-Recruiting PRC1 Bridged PROTAC Degrader. PubMed Central. [Link]
-
BenchChem Technical Support. (2025). PROTAC Synthesis with Acidic PEG Linkers. BenchChem.
-
University of Minnesota. (n.d.). Developing a Therapeutic Analog for Thalidomide.
-
BenchChem. (2025). The Role of PEG Linkers in PROTAC Synthesis: A Manufacturer's Perspective.
-
University of Dundee. (2024). CeTPD Journal Club.
-
U.S. National Library of Medicine. (2025). Investigation of Glutarimide N-Alkylated Derivatives of Lenalidomide. PubMed. [Link]
-
ACS Publications. (2023). Phenyl Dihydrouracil: An Alternative Cereblon Binder for PROTAC Design. ACS Medicinal Chemistry Letters. [Link]
-
MDPI. (n.d.). Recent Advances in the Development of Pro-PROTAC for Selective Protein Degradation. [Link]
Sources
- 1. Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sites.dundee.ac.uk [sites.dundee.ac.uk]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. lsa.umich.edu [lsa.umich.edu]
- 10. Differentiation of antiinflammatory and antitumorigenic properties of stabilized enantiomers of thalidomide analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Investigation of Glutarimide N-Alkylated Derivatives of Lenalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. precisepeg.com [precisepeg.com]
- 15. nbinno.com [nbinno.com]
Technical Support Center: Optimizing Piperidine-Core Linkers for PROTACs
Welcome to the technical support center for researchers, scientists, and drug development professionals. As a Senior Application Scientist, my goal is to provide you with a comprehensive guide to navigating the complexities of optimizing linker length for PROTACs that feature a piperidine core. This resource is structured in a question-and-answer format, addressing common challenges and providing field-proven insights to streamline your experimental workflows.
Part 1: Foundational Concepts & Frequently Asked Questions
This section addresses the fundamental principles and common questions that arise during the initial design phase of a PROTAC project involving piperidine-based linkers.
Q1.1: What are the primary reasons for incorporating a piperidine core into a PROTAC linker?
Incorporating a piperidine ring into a PROTAC linker is a strategic design choice driven by the need to balance several critical molecular properties. Unlike flexible polyethylene glycol (PEG) or alkyl chains, the six-membered saturated ring of piperidine introduces a degree of conformational rigidity.[1] This rigidity can be highly advantageous for:
-
Pre-organization for Ternary Complex Formation: A constrained linker can pre-organize the warhead and the E3 ligase ligand into a conformation that is favorable for forming a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase).[2][3] This can reduce the entropic penalty associated with binding, potentially leading to higher degradation potency.[3]
-
Improved Physicochemical Properties: Saturated heterocycles like piperidine are often used to enhance solubility and modulate lipophilicity.[4][][6] The basic nitrogen atom within the piperidine ring can be protonated at physiological pH, which can improve aqueous solubility and potentially aid in cell permeability and endosomal escape.[1][3][6]
-
Enhanced Metabolic Stability: The rigid cyclic structure of piperidine is often less susceptible to oxidative metabolism compared to flexible linear chains, which can improve the pharmacokinetic profile of the PROTAC molecule.[2][3]
Q1.2: How does the rigidity of a piperidine linker influence ternary complex formation compared to flexible linkers?
The choice between a rigid and a flexible linker is a critical decision in PROTAC design, directly impacting the formation and stability of the essential ternary complex.[3][7]
| Feature | Flexible Linkers (e.g., PEG, Alkyl) | Rigid Linkers (e.g., Piperidine-containing) |
| Conformational Freedom | High, with many rotatable bonds, allowing the PROTAC to adopt numerous orientations.[3] | Low, as the cyclic structure constrains the available conformations.[3] |
| Ternary Complex Formation | Can adapt to various protein surfaces, which may increase the chances of initial complex formation. However, this comes with a significant entropic cost upon binding.[3] | Can pre-organize the ligands for an optimal binding orientation, reducing the entropic penalty and potentially forming a more stable, productive complex.[2][3] |
| Selectivity | The ability to adopt many conformations may lead to the formation of non-productive or off-target complexes. | The constrained geometry can improve selectivity by disfavoring the formation of complexes with off-target proteins that do not have complementary surfaces.[8] |
| Design Challenge | Synthetically accessible, but optimization is often a highly empirical "trial and error" process.[9][] | Requires more precise, structure-guided design to ensure the fixed orientation is productive. An incorrect rigid conformation can lead to steric clashes and prevent complex formation entirely.[3] |
Q1.3: What is the general strategy for optimizing linker length when starting a new PROTAC project?
There is no universal rule for de novo PROTAC linker design; some degree of empirical optimization is almost always required.[9] However, a common and effective strategy involves the systematic evaluation of linker length. The assessment typically begins with the synthesis of a small library of PROTACs with linkers of varying lengths.[][11]
One prevalent approach is to start with a longer, more flexible linker (e.g., containing PEG units) to maximize the chances of forming any ternary complex, and then systematically decrease the length or introduce rigid elements like piperidine until degradation activity is lost.[11] This helps to identify the optimal distance and vector for the specific protein of interest (POI) and E3 ligase pair. Rapid synthesis techniques, such as copper-catalyzed "click chemistry," are often employed to accelerate the generation of these linker libraries.[9][][12]
Q1.4: How does linker length relate to the "hook effect," and can a piperidine core help mitigate it?
The "hook effect" is a phenomenon where the efficacy of a PROTAC decreases at high concentrations.[13][14] This occurs because at an excess of the PROTAC, the formation of ineffective binary complexes (PROTAC-Target or PROTAC-Ligase) becomes statistically favored over the formation of the productive ternary complex.[14]
Linker design is critical to managing the hook effect:
-
Linker Length: An optimal linker length promotes positive cooperativity, where the formation of the ternary complex is energetically favored. If the linker is too short or too long, it may fail to effectively bridge the two proteins, leading to a weaker ternary complex that is more easily disrupted by an excess of PROTAC, thus exacerbating the hook effect.[15]
-
Piperidine Core Influence: While not a direct solution, a rigid piperidine-containing linker that is optimized for length and geometry can promote the formation of a highly stable and cooperative ternary complex.[2] A more stable complex is less prone to dissociation, which can help to widen the therapeutic window and reduce the severity of the hook effect by ensuring productive ternary complexes are favored over a broader concentration range.[13]
Part 2: Troubleshooting Guide: Common Experimental Issues
This section is designed to help you diagnose and resolve specific issues you may encounter during your experiments.
Problem 2.1: My PROTAC shows good binary binding to both the target protein and the E3 ligase, but I observe poor or no degradation in cellular assays. What are the likely linker-related causes?
This is a classic challenge in PROTAC development, where good binary affinity does not translate to effective degradation. The linker is almost always a key suspect.
Causality & Troubleshooting Steps:
-
Incorrect Vector/Geometry: The most common cause is a suboptimal spatial orientation of the two proteins. The linker, while connecting the two ligands, may be forcing them into a conformation where the lysine residues on the target protein's surface are not accessible to the E3 ligase's ubiquitination machinery.
-
Steric Clash: The linker itself or the resulting orientation of the two proteins may be causing a steric clash, preventing the formation of a stable ternary complex despite favorable binary binding.
-
Action: Systematically vary the linker length. A slightly longer or shorter linker may alleviate the clash. If using a purely rigid linker, consider introducing a small flexible unit (e.g., a single PEG or alkyl unit) adjacent to the piperidine ring to provide a small degree of rotational freedom.
-
-
Poor Physicochemical Properties: The final PROTAC molecule may have poor cell permeability or low aqueous solubility, preventing it from reaching its intracellular target in sufficient concentrations.
Problem 2.2: I am observing a very pronounced hook effect at low concentrations of my PROTAC. How can I rationally modify the piperidine linker to address this?
A severe hook effect suggests that the ternary complex is not sufficiently stable and is easily outcompeted by binary complexes.[14]
Causality & Troubleshooting Steps:
-
Lack of Positive Cooperativity: The linker is failing to orient the target and E3 ligase in a way that creates favorable protein-protein interactions, which are crucial for stabilizing the ternary complex.
-
Action: The goal is to create a more "glue-like" PROTAC.[18] This requires fine-tuning the linker's rigidity and length. A rigid piperidine linker that is slightly too long or too short may be the culprit. Synthesize a focused library with single-atom variations in length around your current design to find a "sweet spot" that maximizes cooperative interactions.
-
-
Excessive Flexibility: If your linker contains both piperidine and long flexible chains, the high degree of conformational freedom might work against the formation of a single, stable ternary complex, making it more susceptible to the hook effect.
-
Action: Increase the rigidity of the linker. Replace flexible PEG or alkyl segments with additional rigid components, such as another heterocyclic ring or an alkyne, to better pre-organize the molecule for binding.[9]
-
Problem 2.3: My PROTAC has low aqueous solubility and poor cell permeability. How can the piperidine linker be modified to improve these properties?
PROTACs often fall outside the typical "rule of 5" for oral bioavailability, making physicochemical properties a major hurdle.[19] The linker is a key area for modification.
Causality & Troubleshooting Steps:
-
High Lipophilicity: Many PROTACs are "greasy" molecules, which leads to poor solubility in aqueous media.
-
Action: Use the piperidine core to your advantage. The basic nitrogen can be protonated, increasing hydrophilicity.[6] Ensure the synthetic route does not acylate or otherwise cap this nitrogen if solubility is a concern. Additionally, you can incorporate other polar moieties, like ether or amide groups, into the linker design.[4][11]
-
-
High Polar Surface Area (PSA) and Molecular Weight: Conversely, overly polar molecules with high molecular weight can struggle to cross the cell membrane.
-
Action: Balance the hydrophilic and hydrophobic elements of the linker.[4] Sometimes, replacing a PEG chain with a more hydrophobic but rigid piperidine-alkyl combination can improve the permeability profile by reducing the overall flexibility and PSA.[19] This is a delicate balance that often requires iterative optimization.
-
Part 3: Key Experimental Protocols & Data Interpretation
This section provides actionable protocols for key experiments in the linker optimization workflow.
Protocol 3.1: Assessing Ternary Complex Formation with AlphaLISA
The Amplified Luminescent Proximity Homogeneous Assay (AlphaLISA) is a highly sensitive, bead-based method to quantify ternary complex formation in vitro.[20]
Objective: To determine the optimal concentration of a PROTAC for inducing ternary complex formation and to characterize the hook effect.
Materials:
-
Tagged Target Protein (e.g., GST-BRD4)
-
Tagged E3 Ligase Complex (e.g., Avi-FLAG-VHL/EloB/EloC)
-
PROTAC of interest dissolved in DMSO
-
AlphaLISA Anti-GST Acceptor beads
-
AlphaLISA Anti-FLAG Donor beads
-
AlphaLISA Assay Buffer
-
384-well microplate (e.g., ProxiPlate)
-
Plate reader capable of AlphaLISA detection (e.g., EnVision)
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare all reagents in AlphaLISA Assay Buffer. Keep final DMSO concentration below 0.5% to avoid signal interference.[20]
-
Prepare a 5X stock solution of your target protein (e.g., 5 nM for a 1 nM final concentration).
-
Prepare a 5X stock solution of your E3 ligase complex (e.g., 5 nM for a 1 nM final concentration).
-
Prepare a serial dilution of your PROTAC in DMSO, then dilute in assay buffer to a 5X stock. A typical range would be from 500 µM down to 0.5 nM for the 5X stock.
-
-
Assay Plate Setup (50 µL final volume):
-
Add 10 µL of 5X PROTAC serial dilution to the wells. Include a "no PROTAC" control.
-
Add 10 µL of 5X target protein to all wells.
-
Add 10 µL of 5X E3 ligase complex to all wells.
-
Incubate the plate at room temperature for 60 minutes, protected from light, to allow the ternary complex to form.
-
-
Bead Addition:
-
Prepare a 2.5X mixture of Anti-GST Acceptor beads and Anti-FLAG Donor beads in assay buffer.
-
Add 20 µL of the bead mixture to all wells.
-
Seal the plate and incubate at room temperature for 60 minutes in the dark.
-
-
Data Acquisition:
-
Read the plate on an AlphaLISA-compatible plate reader.
-
-
Data Analysis:
-
Plot the AlphaLISA signal against the log of the PROTAC concentration. A successful ternary complex formation will result in a bell-shaped curve.[20] The peak of the curve represents the optimal PROTAC concentration for complex formation, and the subsequent decline demonstrates the hook effect.
-
Protocol 3.2: General Workflow for Synthesizing a Piperidine Linker Library via Click Chemistry
This protocol outlines a convergent synthesis strategy using copper-catalyzed azide-alkyne cycloaddition ("click chemistry") to rapidly generate a set of PROTACs with varying linker lengths. This method is highly efficient for linker optimization.[][12]
Objective: To synthesize a library of PROTACs where a warhead is connected to an E3 ligase ligand via a piperidine-containing linker of variable length.
Methodology:
-
Synthesis of Alkyne-Functionalized Warhead (Fragment A):
-
Couple a carboxylic acid-functionalized warhead to one amine of a mono-Boc-protected piperidine-diamine using standard amide coupling conditions (e.g., HATU, DIPEA in DMF).
-
Deprotect the second amine using trifluoroacetic acid (TFA) in dichloromethane (DCM).
-
Couple the resulting free amine to a commercially available alkyne-functionalized acid (e.g., an alkyne-PEGn-COOH of varying 'n' length) to generate a library of alkyne-containing fragments.
-
-
Synthesis of Azide-Functionalized E3 Ligase Ligand (Fragment B):
-
Functionalize the E3 ligase ligand (e.g., a hydroxy-pomalidomide derivative) with an azide group. This can be achieved by reacting it with an appropriate azide-containing alkyl halide (e.g., an azido-PEGn-bromide) under basic conditions (e.g., NaH).
-
-
Final "Click" Reaction:
-
Combine equimolar amounts of an alkyne-functionalized warhead fragment (A) and the azide-functionalized E3 ligase ligand fragment (B) in a solvent mixture (e.g., tBuOH/H2O).
-
Add a copper(II) sulfate solution and sodium ascorbate to catalyze the cycloaddition reaction.
-
Stir at room temperature until the reaction is complete (monitored by LC-MS).
-
Purify the final PROTAC using reverse-phase HPLC.
-
Data Interpretation 3.3: Analyzing DC50 and Dmax Values
When evaluating your PROTAC library, you will generate dose-response curves for protein degradation, from which you will derive two key parameters:
-
DC50: The concentration of PROTAC required to degrade 50% of the target protein. This is a measure of potency .
-
Dmax: The maximum percentage of protein degradation achieved. This is a measure of efficacy .
Example Data Table:
| PROTAC ID | Linker Composition | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| P-01 | Warhead-Piperidine-Alkyne-CRBN | 12 | 250 | 65 |
| P-02 | Warhead-Piperidine-PEG1-Alkyne-CRBN | 15 | 75 | 88 |
| P-03 | Warhead-Piperidine-PEG2-Alkyne-CRBN | 18 | 12 | 95 |
| P-04 | Warhead-Piperidine-PEG3-Alkyne-CRBN | 21 | 40 | 92 |
| P-05 | Warhead-Piperidine-PEG4-Alkyne-CRBN | 24 | 110 | 85 |
Interpretation:
-
In this hypothetical example, P-03 is the optimal PROTAC. It has the lowest DC50 value (highest potency) and the highest Dmax value (highest efficacy).
-
The data shows a clear structure-activity relationship (SAR). Linkers that are too short (P-01) or too long (P-04, P-05) are less effective, resulting in higher DC50 and lower Dmax values. This "sweet spot" at 18 atoms likely represents the optimal geometry for forming a stable and productive ternary complex for this specific target-ligase pair.
Part 4: Visual Decision-Making Workflows
Visual aids can simplify complex decision-making processes in PROTAC design.
References
- Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(5), 273–312. [Link]
- Shcherbakova, E., et al. (2020). Novel approaches for the rational design of PROTAC linkers. Exploratory Target Antitumor Therapy, 1(5), 381-390. [Link]
- Shcherbakova, E., et al. (2020). Novel approaches for the rational design of PROTAC linkers.
- Shcherbakova, E., et al. (2020). Novel approaches for the rational design of PROTAC linkers (Table).
- Neklesa, T. K., et al. (2019).
- Sun, X., et al. (2021). PROTAC-mediated ternary complex formation and hook effect.
- Liu, Z., et al. (2022). Impact of PROTAC Linker Plasticity on the Solution Conformations and Dissociation of the Ternary Complex. Journal of Chemical Information and Modeling, 62(2), 340-349. [Link]
- Shcherbakova, E., et al. (2020). Novel approaches for the rational design of PROTAC linkers (PMC). Exploratory Target Antitumor Therapy, 1(5), 381-390. [Link]
- Troup, R. I., et al. (2020). Effect of PROTAC linker length and conjugation site.
- Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review (PDF).
- Refeyn. (n.d.). Characterizing PROTAC ternary complex formation with mass photometry. Refeyn. [Link]
- Testa, A., et al. (2020). Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. Journal of Medicinal Chemistry, 63(16), 8585–8601. [Link]
- Schwalm, M. P., et al. (2020). Optimal linker length for small molecule PROTACs that selectively target p38α and p38β for degradation. European Journal of Medicinal Chemistry, 201, 112451. [Link]
- Scarpino, A., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state? RSC Medicinal Chemistry, 13(9), 1121-1129. [Link]
- AxisPharm. (2024). From Design to Degradation: The Essential Role of Linkers in PROTACs. AxisPharm. [Link]
- NanoTemper Technologies. (2024).
- Iervolino, M., et al. (2020). From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation. Frontiers in Chemistry, 8, 588720. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. explorationpub.com [explorationpub.com]
- 6. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Impact of PROTAC Linker Plasticity on the Solution Conformations and Dissociation of the Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Optimal linker length for small molecule PROTACs that selectively target p38α and p38β for degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. refeyn.com [refeyn.com]
- 15. researchgate.net [researchgate.net]
- 16. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 17. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 18. youtube.com [youtube.com]
- 19. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. resources.revvity.com [resources.revvity.com]
Technical Support Center: Navigating the Purification of Rigid PROTACs
From the Desk of a Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals. The development of Proteolysis Targeting Chimeras (PROTACs) has marked a significant shift in therapeutic strategies, moving from occupancy-driven inhibition to event-driven protein degradation.[1][2] The recent evolution towards more rigid PROTAC linkers—incorporating structures like piperazines, spirocycles, or alkynes—has shown promise in improving cell permeability and locking in bioactive conformations, potentially leading to more potent degraders.[3][4][5][6]
However, this increased rigidity introduces a unique and often formidable set of challenges during purification. Unlike their flexible PEG- or alkyl-based cousins, rigid PROTACs frequently exhibit poor solubility, a tendency to aggregate, and complex impurity profiles that can confound standard purification protocols.[7][8][9]
This guide is structured from my experience in the field to serve as a practical resource. We will move from foundational questions to hands-on troubleshooting, providing not just the "how" but the critical "why" behind each recommendation. Our goal is to equip you with the knowledge to anticipate, diagnose, and solve the purification challenges inherent to these promising but complex molecules.
Part 1: Frequently Asked Questions (FAQs) - Core Concepts
This section addresses the fundamental principles underlying the difficulties in purifying rigid PROTACs.
Q1: Why is the purification of rigid PROTACs so much more challenging than that of flexible PROTACs?
A1: The challenges stem directly from the physicochemical consequences of a less flexible molecular architecture.
-
Reduced Solubility: Flexible linkers like PEG chains are hydrophilic and can adopt multiple conformations, which aids solvation. In contrast, rigid linkers often increase the molecule's planarity and hydrophobic surface area. This leads to stronger intermolecular interactions (like pi-stacking) and a higher crystal lattice energy, making the molecule less soluble in common chromatography solvents.[7][8][10] This poor solubility is a primary obstacle, complicating everything from sample preparation to achieving efficient separation on a column.[9]
-
Increased Aggregation: Poor solubility is a direct precursor to aggregation.[11] Rigid, hydrophobic PROTACs have a higher propensity to self-associate in solution to minimize contact with the solvent. This can lead to the formation of soluble or insoluble aggregates that are difficult to remove, result in low recovery, and can produce misleading results in biological assays.[12][13]
-
Complex Separation Profiles: The synthetic routes for these structurally complex molecules can generate a host of closely related impurities, such as diastereomers or regioisomers, which have very similar retention times to the desired product in reverse-phase HPLC, making separation difficult.[14][15]
Q2: What are the most common impurities I should be looking for?
A2: Vigilance for specific impurities is key. Your impurity profile will typically include:
-
Unreacted Starting Materials: Incomplete consumption of the warhead, E3 ligase ligand, or the linker fragments.
-
Partially Assembled PROTACs: For example, the linker attached to only the warhead or only the E3 ligase ligand.
-
Reaction Byproducts: Impurities generated from side reactions or the breakdown of coupling reagents.
-
Isomers: Rigid linkers can introduce new stereocenters or points of atropisomerism, leading to diastereomeric mixtures that are often inseparable by standard achiral chromatography.
Q3: What analytical techniques are non-negotiable for final purity and identity confirmation?
A3: A single technique is insufficient for these complex molecules. A multi-faceted approach is required for validation.[16]
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This is your workhorse for initial assessment. It confirms the molecular weight of your target compound and gives a preliminary indication of purity based on the UV chromatogram.
-
¹H and ¹³C NMR (Nuclear Magnetic Resonance): Absolutely essential for structural confirmation. NMR provides detailed information about the chemical environment of atoms, confirming that the warhead, linker, and E3 ligase ligand are correctly assembled. It is also crucial for identifying mixtures of isomers.[17]
-
HRMS (High-Resolution Mass Spectrometry): Provides a highly accurate mass measurement, allowing you to confirm the elemental composition of your molecule and increase confidence in its identity.[17]
-
Chiral HPLC/SFC (Supercritical Fluid Chromatography): If your rigid PROTAC contains stereocenters that could have formed diastereomers during synthesis, chiral chromatography is necessary to determine the isomeric purity.
| Analytical Method | Key Quantitative Outputs | Primary Use Case | Limitations |
| LC-MS | Purity (%), Molecular Weight (MW) | Routine reaction monitoring and initial purity check. | Low resolution, cannot distinguish isomers, purity is relative. |
| NMR | Structural Confirmation, Isomeric Ratio | Absolute structural verification and identification of impurities. | Lower throughput, requires more sample, complex spectra. |
| HRMS | Exact Mass, Elemental Formula | Unambiguous confirmation of molecular formula. | Does not provide structural or isomeric information. |
| Chiral HPLC/SFC | Enantiomeric/Diastereomeric Excess (%) | Separation and quantification of stereoisomers. | Requires specialized columns and method development. |
Part 2: Troubleshooting Guide - From Problem to Solution
Here, we tackle specific, common issues encountered in the lab.
Issue 1: Poor Solubility for HPLC Injection
-
Symptom: My lyophilized crude product won't fully dissolve in DMSO or DMF for preparative HPLC, or it precipitates upon dilution with the mobile phase.
-
Scientific Cause: The high molecular weight and rigidity of the PROTAC lead to low solubility in common organic solvents.[9] The "chameleonic" nature of some PROTACs means their conformation, and thus solubility, can change drastically in different solvent environments.[18]
-
Troubleshooting Protocol:
-
Start with a Solubility Screen: Before committing your entire batch, test the solubility of a small aliquot (~0.5 mg) in various solvents.
-
Explore Stronger Solvents: Test solvents beyond DMSO, such as N-Methyl-2-pyrrolidone (NMP) or Dichloromethane (DCM).
-
Use Co-Solvents: Prepare the sample in a minimal amount of a strong solvent (e.g., DMSO, NMP) and then dilute with a miscible co-solvent like acetonitrile (ACN) or methanol containing a small percentage of formic acid or TFA (0.1%). This can keep the PROTAC in solution when it hits the aqueous mobile phase on the column.
-
Consider Formulation Aids: For extremely challenging compounds, investigate the use of solubilizing agents like HPMCAS or Eudragit in your initial dissolution tests, though this is more common for formulation than purification.[8][10]
-
Gentle Warming and Sonication: Briefly warm the sample (to 30-40°C) and sonicate to aid dissolution. Avoid prolonged heating, which could cause degradation.
-
Issue 2: Poor Peak Shape and Resolution in Reverse-Phase HPLC
-
Symptom: My chromatogram shows broad, tailing peaks, and impurities are not well-separated from the main product peak.
-
Scientific Cause: This is often due to secondary interactions between the PROTAC molecule and the silica stationary phase. The rigid, often heterocyclic structures in the linker can contain basic nitrogen atoms that interact strongly with acidic silanol groups on the silica surface, causing peak tailing. Aggregation on the column can also lead to broad peaks.
-
Troubleshooting Workflow:
Caption: A standard workflow for the purification and analysis of rigid PROTACs.
Protocol: Method Development for Reverse-Phase HPLC
-
Initial Scouting Run:
-
Column: Use a standard C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Run a fast "scouting" gradient from 5% to 95% B over 10 minutes.
-
Analysis: Observe the retention time (tR) of your product. This tells you the approximate %B needed for elution.
-
-
Gradient Optimization:
-
Based on the scouting run, design a shallower gradient around the elution point. For example, if the product eluted at 60% B, design a new gradient that runs from 40% to 70% B over 30 minutes.
-
Goal: To achieve a resolution (Rs) value of >1.5 between your product and the nearest critical impurity.
-
-
Troubleshooting (If Resolution is Still Poor):
-
Switch Organic Modifier: Replace Acetonitrile with Methanol. This changes the selectivity of the separation and may resolve co-eluting peaks.
-
Switch Column: As described in the troubleshooting section, test a Phenyl-Hexyl or Embedded Polar Group (EPG) column to leverage different separation mechanisms.
-
Adjust Temperature: Increasing the column temperature (e.g., to 40°C) can decrease viscosity and improve peak efficiency, but be mindful of potential product degradation.
-
-
Scale-Up to Preparative:
-
Once an optimized analytical method is established, scale it up to your preparative column, adjusting the flow rate and injection volume according to the column dimensions.
-
References
- Nunes, J., et al. (2020). Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase. RSC Medicinal Chemistry.
- Scafuri, B., et al. (2022). Designing Soluble PROTACs: Strategies and Preliminary Guidelines. Journal of Medicinal Chemistry.
- Tettamanzi, S., et al. (2020). From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation. Frontiers in Chemistry.
- Schiedler, A., et al. (2023). Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs. Pharmaceutics.
- Gao, Y., et al. (2024). Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Strategies. Journal of the American Society for Mass Spectrometry.
- Alfa Chemistry (2024). Advancing Drug Discovery with PROTAC Building Blocks. YouTube.
- Charnwood Discovery (n.d.). Beyond Degradation: Cell Based and Biophysical Techniques of PROTAC Characterization. Charnwood Discovery.
- Testa, A., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. MedChemComm.
- Sun, X., et al. (2020). Assays and technologies for developing proteolysis targeting chimera degraders. Future Medicinal Chemistry.
- Maple, H. J., et al. (2024). Property-based optimisation of PROTACs. MedChemComm.
- Scott, J. S., et al. (2024). Methods to accelerate PROTAC drug discovery. Biochemical Society Transactions.
- Lu, Y., et al. (2023). Uncovering the Kinetic Characteristics and Degradation Preference of PROTAC Systems with Advanced Theoretical Analyses. JACS Au.
- Shaffer, P. L., et al. (2023). Physicochemical Property Determinants of Oral Absorption for PROTAC Protein Degraders. Journal of Medicinal Chemistry.
- Challener, C. A. (2015). Challenges of Protein Aggregation during Purification. BioPharm International.
- Khan, M. S., et al. (2021). A novel approach for the purification of aggregation prone proteins. Protein Expression and Purification.
- Bondos, S. E., & Bicknell, A. (2003). Detection and prevention of protein aggregation before, during, and after purification. Analytical Biochemistry.
- Gao, H., et al. (2020). PROTAC Technology: Opportunities and Challenges. ACS Medicinal Chemistry Letters.
- G-Biosciences (2019). Tips for Preventing Protein Aggregation & Loss of Protein Solubility. G-Biosciences.
- Mares, A., et al. (2022). Targeted Protein Degradation: Design Considerations for PROTAC Development. eScholarship, University of California.
- The League of Extraordinary Llama (2022). Protein chromatography - types, tips, & example workflow for protein purification. YouTube.
- Li, Y., et al. (2024). Challenges and solutions for the downstream purification of therapeutic proteins. Frontiers in Bioengineering and Biotechnology.
- Lebendiker, M., & Danieli, T. (2014). A screening methodology for purifying proteins with aggregation problems. Methods in Molecular Biology.
- Hsu, J.H-R., et al. (2022). Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation. ACS Medicinal Chemistry Letters.
- Sun, R., & Wang, J. (2022). Key Considerations in Targeted Protein Degradation Drug Discovery and Development. Frontiers in Cell and Developmental Biology.
- The League of Extraordinary Llama (2025). Targeted protein degradation (via PROTACs, molecular glues, conditional degron tags etc.). YouTube.
- ResearchGate (n.d.). Classification of most common linkers used in PROTAC design based on their chemical structures. ResearchGate.
- Kim, K., & Lee, M. J. (2019). A modular PROTAC design for target destruction using a degradation signal based on a single amino acid. Journal of Biological Chemistry.
- Lu, L., et al. (2023). Click chemistry in the development of PROTACs. RSC Medicinal Chemistry.
Sources
- 1. Property-based optimisation of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. escholarship.org [escholarship.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Research on PROTAC Druggability: Solubility and Permeability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. pharmaexcipients.com [pharmaexcipients.com]
- 11. biopharminternational.com [biopharminternational.com]
- 12. A novel approach for the purification of aggregation prone proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. utsouthwestern.edu [utsouthwestern.edu]
- 14. youtube.com [youtube.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
Technical Support Center: Addressing Off-Target Effects of Piperidine-Containing PROTACs
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the off-target effects of piperidine-containing PROTACs, particularly those utilizing thalidomide, lenalidomide, or pomalidomide derivatives to recruit the Cereblon (CRBN) E3 ubiquitin ligase.
Frequently Asked Questions (FAQs)
Q1: What is the primary source of off-target effects in PROTACs containing a piperidine-based CRBN ligand?
A1: The principal source of off-target effects stems from the inherent biological activity of the E3 ligase ligand itself.[1][2] Ligands like pomalidomide, lenalidomide, and thalidomide are not merely inert handles for recruiting the CRBN E3 ligase; they are active immunomodulatory drugs (IMiDs).[3][4] When incorporated into a PROTAC, this ligand can independently induce the degradation of a set of endogenous proteins known as "neosubstrates."[1] This occurs because the IMiD binding to CRBN creates a new surface that can recruit these other proteins for ubiquitination and degradation, entirely independent of the PROTAC's intended target protein.[5]
Q2: What are the most common off-target neosubstrates degraded by these PROTACs?
A2: The most well-characterized neosubstrates are zinc-finger (ZF) transcription factors.[1][2][6] Key examples include:
-
Ikaros (IKZF1) and Aiolos (IKZF3): These are critical regulators of lymphocyte development. Their degradation is responsible for the anti-myeloma effects of lenalidomide.[5][7]
-
SALL4: A transcription factor crucial for embryonic development. Its degradation is linked to the teratogenic effects of thalidomide.[1][8]
-
Other Zinc-Finger Proteins: A broader range of ZF proteins can be degraded to varying extents, which can lead to unforeseen biological consequences.[2][6]
Q3: How does the "hook effect" contribute to off-target activity?
A3: The "hook effect" describes a paradoxical decrease in on-target protein degradation at very high PROTAC concentrations.[2] This happens because the PROTAC saturates both the target protein and the E3 ligase, leading to an abundance of binary complexes (PROTAC-Target or PROTAC-CRBN) instead of the productive ternary complex (Target-PROTAC-CRBN).[1][2] These non-productive binary complexes can still potentially engage in low-affinity interactions with off-target proteins, potentially increasing off-target degradation while on-target efficiency drops.[1]
Q4: Can the linker design influence off-target effects?
A4: Yes, while the E3 ligase ligand is the primary driver, the linker plays a crucial role. The linker's length, composition, and attachment point dictate the spatial orientation of the ternary complex.[9] A rigid linker containing a piperidine or piperazine moiety can improve metabolic stability and provide a more defined orientation.[9][10][11] This orientation can either favor or hinder the binding of neosubstrates. Optimizing the linker is a key strategy to create a ternary complex geometry that is highly selective for the on-target protein.
Troubleshooting Guide: From Diagnosis to Solution
This section addresses specific experimental issues in a problem-cause-solution format.
Problem 1: My Western blot or proteomics data shows significant degradation of known neosubstrates (e.g., IKZF1, SALL4).
-
Probable Cause A: Inherent Neosubstrate Activity. The pomalidomide or lenalidomide moiety in your PROTAC is functioning as expected, degrading its known targets. This is a common and anticipated off-target effect.[6][12]
-
Solution A: Rational PROTAC Redesign.
-
Modify the Phthalimide Ring: This is the most effective strategy. Research has shown that adding modifications to the C5 position of the phthalimide ring can sterically block the binding of ZF neosubstrates without abolishing CRBN engagement.[6] C4 modifications are generally less effective.[1]
-
Mask Hydrogen Bond Donors: Masking H-bond donors immediately adjacent to the phthalimide ring can also help reduce off-target ZF degradation.[6]
-
Change the Exit Vector: The point where the linker attaches to the E3 ligase ligand is critical. Shifting the exit vector, for example from the C4 to the C5 position, can dramatically alter the neosubstrate degradation profile.[6]
-
-
Probable Cause B: PROTAC Concentration is Too High. You may be using a concentration that maximizes both on- and off-target effects.
-
Solution B: Optimize PROTAC Concentration.
-
Perform a Dose-Response Experiment: Titrate your PROTAC over a broad concentration range (e.g., 0.1 nM to 10 µM) and analyze the degradation of both your on-target protein and key off-target neosubstrates (like IKZF1) via Western blot.[2][12]
-
Determine the Therapeutic Window: Identify the lowest concentration that provides maximal on-target degradation with minimal off-target effects. This establishes a "therapeutic window" for your in vitro experiments.[12]
-
Problem 2: I'm observing high, unexplained cytotoxicity in my cell-based assays.
-
Probable Cause A: On-Target Toxicity. The degradation of your intended target protein is lethal to the cells. This is the desired outcome if you are targeting an oncoprotein in cancer cells.
-
Solution A: Validate On-Target Effect.
-
Use a Negative Control PROTAC: Synthesize or obtain an inactive version of your PROTAC, such as an epimer that cannot bind CRBN or the target.[12][13] If this control compound is not toxic, it strongly suggests the toxicity is due to the degradation of your target protein.
-
Correlate Degradation with Viability: Perform a time-course experiment to show that target degradation precedes the loss of cell viability.
-
-
Probable Cause B: Off-Target Toxicity. The cytotoxicity is caused by the degradation of an essential off-target protein (e.g., a critical ZF protein) or by off-target inhibition from the warhead.[2][12]
-
Solution B: Deconvolute the Source of Toxicity.
-
Test Control Compounds: In your viability assay, include the parent warhead (the molecule that binds your target) and the E3 ligase ligand (e.g., pomalidomide) as separate treatments.[12] This will help determine if the toxicity comes from simple inhibition by the warhead or from the inherent activity of the CRBN ligand.
-
Perform Global Proteomics: Use unbiased mass spectrometry to identify all proteins that are degraded upon PROTAC treatment at a cytotoxic concentration.[13][14] This can reveal the degradation of an essential protein that is responsible for the toxicity.
-
Redesign for Selectivity: If a specific off-target is identified, use the strategies in Solution 1A to design a more selective PROTAC.
-
Problem 3: My modified PROTAC shows reduced off-target effects but has also lost on-target potency.
-
Probable Cause: Altered Ternary Complex Formation. The modifications made to reduce off-target binding have also disrupted the formation of a productive on-target ternary complex. The geometry is no longer optimal for ubiquitination.
-
Solution: Re-optimize the Linker.
-
Synthesize a Linker Library: The initial modification may require a compensatory change in the linker. Synthesize a new library of PROTACs with the improved, more selective E3 ligase ligand but with varying linker lengths and compositions (e.g., different numbers of PEG units, or switching from a flexible alkyl chain to a more rigid piperidine/piperazine structure).[9][15]
-
Assess Ternary Complex Formation: Use biophysical assays like Surface Plasmon Resonance (SPR) or Fluorescence Polarization (FP) to measure the cooperativity and stability of the ternary complex with your new set of PROTACs.[16] This can guide the selection of a linker that restores potent on-target activity.
-
Visualizations & Data
Mechanism of On-Target vs. Off-Target Degradation
The following diagram illustrates how a single piperidine-containing PROTAC can lead to both the desired degradation of a Protein of Interest (POI) and the undesired degradation of a neosubstrate like a Zinc-Finger (ZF) protein.
Caption: On-target vs. Off-target degradation pathways for CRBN-recruiting PROTACs.
Troubleshooting Workflow for Off-Target Effects
This flowchart provides a logical path for diagnosing and addressing off-target issues during your experiments.
Caption: A decision-making workflow for troubleshooting PROTAC off-target effects.
Table 1: Key Control Compounds for Deconvoluting PROTAC Effects
| Control Compound | Purpose | Rationale |
| Vehicle (e.g., DMSO) | Establishes baseline | Ensures observed effects are not due to the solvent.[2] |
| Parent Warhead | Assesses non-degradation target inhibition | Determines if simple binding/inhibition of the target by the warhead causes toxicity or other phenotypes.[12] |
| E3 Ligase Ligand (e.g., Pomalidomide) | Assesses neosubstrate-mediated effects | Isolates the biological consequences of degrading neosubstrates, independent of the on-target protein.[12] |
| Negative Control PROTAC | Confirms degradation-dependent activity | An inactive epimer or analogue that cannot form a ternary complex should not induce degradation or related phenotypes.[12][13] |
| Proteasome Inhibitor (e.g., MG132) | Confirms proteasome-dependent degradation | Pre-treatment should "rescue" the degradation of both on- and off-target proteins, confirming the mechanism of action.[12][13] |
| Neddylation Inhibitor (e.g., MLN4924) | Confirms Cullin-RING Ligase (CRL) dependency | Blocks the activity of the CRL4-CRBN complex, which should also rescue protein degradation.[12][13] |
Experimental Protocols
Protocol 1: Western Blotting for On- and Off-Target Degradation
This protocol is designed to quantify changes in protein levels for both the intended target and known neosubstrates.
-
Cell Seeding: Seed cells at an appropriate density in 6-well or 12-well plates and allow them to adhere overnight.
-
Compound Treatment:
-
Prepare serial dilutions of your PROTAC (e.g., 0.1, 1, 10, 100, 1000, 10000 nM).
-
Include all relevant controls from Table 1 (Vehicle, Parent Warhead, CRBN Ligand, Negative Control PROTAC) at a concentration equivalent to the highest PROTAC dose.
-
For proteasome rescue experiments, pre-treat cells with MG132 (e.g., 10 µM) for 1-2 hours before adding the PROTAC.
-
Treat cells for a desired duration (e.g., 6, 12, or 24 hours).
-
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE and Western Blotting:
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C. Use antibodies specific for your on-target protein, a known neosubstrate (e.g., IKZF1), and a loading control (e.g., GAPDH, β-Actin).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour.
-
Develop the blot using an ECL substrate and image using a chemiluminescence detector.
-
-
Analysis: Quantify band intensities using software like ImageJ. Normalize the protein of interest signal to the loading control signal.
Protocol 2: Workflow for Global Proteomics by Mass Spectrometry
This workflow provides an unbiased view of all protein level changes induced by your PROTAC.
-
Experimental Design:
-
Plan for at least three biological replicates per condition.
-
Key conditions: Vehicle control, active PROTAC (at a concentration known to be effective), and negative control PROTAC.
-
Choose a shorter treatment time (e.g., 4-8 hours) to enrich for direct degradation events rather than downstream secondary effects.[13]
-
-
Sample Preparation:
-
Treat cells as described in Protocol 1.
-
Harvest and lyse cells. Quantify protein concentration accurately.
-
-
Protein Digestion:
-
Perform in-solution or S-Trap digestion. Reduce disulfide bonds (with DTT), alkylate cysteines (with iodoacetamide), and digest proteins into peptides using an enzyme like Trypsin.
-
-
Tandem Mass Tag (TMT) Labeling (Optional but Recommended):
-
Label the peptide samples from each condition with isobaric TMT reagents. This allows for multiplexing (combining samples), which reduces run-to-run variability and improves quantification accuracy.
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS):
-
Separate the peptides using reverse-phase liquid chromatography.
-
Analyze the eluted peptides on a high-resolution mass spectrometer (e.g., an Orbitrap). The instrument will determine the mass-to-charge ratio of the peptides (MS1) and then fragment them to determine their amino acid sequence (MS2).
-
-
Data Analysis:
-
Use a software suite (e.g., Proteome Discoverer, MaxQuant) to search the raw data against a protein database (e.g., UniProt Human).
-
The software will identify peptides and quantify the relative abundance of each protein across the different conditions.
-
Generate a list of proteins that are significantly downregulated in the active PROTAC-treated group compared to both the vehicle and negative control groups. These are your potential off-targets.
-
References
- Nguyen, T. M., Sreekanth, V., Deb, A., et al. (2022). Proteolysis-targeting chimeras with reduced off-targets. Nature Chemical Biology.
- Li, D., et al. (2024). Precision-engineered PROTACs minimize off-tissue effects in cancer therapy. Journal of Nanobiotechnology.
- Gao, H., et al. (2022). Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras. Journal of Medicinal Chemistry.
- MtoZ Biolabs. PROTAC Drug Off-Target Protein Assessment Service. MtoZ Biolabs.
- Smith, B. E., et al. (2022). Targeted Protein Degradation: Design Considerations for PROTAC Development. Current Protocols.
- Smith, B. E., et al. (2022). Targeted Protein Degradation: Design Considerations for PROTAC Development. Current Protocols.
- MtoZ Biolabs. PROTAC Molecules Activity and Efficacy Evaluate Service. MtoZ Biolabs.
- Beltran, P. J., et al. (2021). A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing. Scientific Reports.
- Bian, J., et al. (2020). Assays and technologies for developing proteolysis targeting chimera degraders. Future Medicinal Chemistry.
- Basiorka, A. A., & Ebert, B. L. (2022). Cancer therapies based on targeted protein degradation — lessons learned with lenalidomide. Nature Reviews Clinical Oncology.
- Jaeger, S., & Scheel, A. H. (2021). Turning liabilities into opportunities: Off-target based drug repurposing in cancer. Seminars in Cancer Biology.
- Encyclopedia.pub. (2022). Development of Analogs of Thalidomide. Encyclopedia.pub.
- Steinebach, C., & Lindemann, C. (2020). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Frontiers in Chemistry.
- Drug Discovery and Development. (2011). Lenalidomide Interactions Could Affect Dosing. Drug Discovery and Development.
- Wikipedia. Thalidomide. Wikipedia.
- Hughes, S. J., & Ciulli, A. (2017). E3 Ligases Meet Their Match: Fragment-Based Approaches to Discover New E3 Ligands and to Unravel E3 Biology. Essays in Biochemistry.
- Weisel, K., et al. (2022). Management of Adverse Events Associated with Pomalidomide-Based Combinations in Patients with Relapsed/Refractory Multiple Myeloma. Cancers.
- Dana-Farber Cancer Institute. (2018). After 60 years, scientists uncover how thalidomide produced birth defects. Dana-Farber Cancer Institute News.
- Camacho-Zarco, A. R. (2024). Development of Novel Cereblon-Based E3 Ligase Ligand-Linker Libraries for Targeted Protein Degradation. University of Wisconsin-Madison.
- Motley Rice. (2016). How U.S. regulation prevented off-label use of a drug and a subsequent birth defect disaster. Causes, Not Just Cases.
- Legnini, L., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state?. RSC Medicinal Chemistry.
- Legnini, L., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state?. RSC Medicinal Chemistry.
- Niu, Z., et al. (2020). A Cell-based Target Engagement Assay for the Identification of Cereblon E3 Ubiquitin Ligase Ligands and Their Application in HDAC6 Degraders. bioRxiv.
- Chen, Z., et al. (2024). In Situ Transformable Photothermal Targeting Chimeras for Spatiotemporally Controllable Protein Degradation and Combination Immunotherapy for Cancer. Journal of the American Chemical Society.
- Al-hussain, S. A., et al. (2023). Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. Molecules.
- Dredge, K., et al. (2005). Thalidomide Analogues as Anticancer Drugs. Current Cancer Drug Targets.
- Janecka, A. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry.
- Multiple Myeloma Hub. (2019). Results from the OPTIMISMM phase III trial: Pomalidomide for lenalidomide-refractory patients. Multiple Myeloma Hub.
- National Cancer Institute. (2013). Pomalidomide for Multiple Myeloma. National Cancer Institute.
- Kumar, A., & Kim, J. (2023). Emerging Strategies in Proteolysis-Targeting Chimeras (PROTACs): Highlights from 2022. Molecules.
- Steinebach, C., & Lindemann, C. (2020). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Frontiers in Chemistry.
- Turetsky, A., et al. (2020). Novel approaches for the rational design of PROTAC linkers. Open Exploration Publishing.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thalidomide Analogues as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cancer therapies based on targeted protein degradation — lessons learned with lenalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 8. After 60 years, scientists uncover how thalidomide produced birth defects [dana-farber.org]
- 9. explorationpub.com [explorationpub.com]
- 10. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03761K [pubs.rsc.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. escholarship.org [escholarship.org]
- 14. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
- 15. asset.library.wisc.edu [asset.library.wisc.edu]
- 16. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Metabolic Stability of PROTACs with Piperidine Linkers
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to address the challenges associated with the metabolic stability of Proteolysis Targeting Chimeras (PROTACs) that incorporate piperidine linkers. Our goal is to equip you with the knowledge to rationally design and optimize next-generation protein degraders with enhanced pharmacokinetic profiles.
Introduction: The Stability Challenge in PROTACs
Proteolysis Targeting Chimeras (PROTACs) are a revolutionary therapeutic modality, but their unique, large, and often flexible structures present significant drug metabolism and pharmacokinetic (DMPK) challenges.[1][2][3] These molecules, which typically fall into the "beyond Rule of Five" chemical space, are often susceptible to rapid metabolism, primarily by cytochrome P450 (CYP) enzymes in the liver.[1][4] This metabolic instability can lead to poor oral bioavailability and reduced in vivo efficacy, hindering clinical translation.[1][4] The linker region, which connects the target protein warhead and the E3 ligase binder, is frequently identified as a metabolic weak point.[][6]
Strategically incorporating rigid motifs, such as piperidine rings, into the linker is a powerful approach to shield PROTACs from enzymatic degradation and improve their overall performance.[7][8][] This guide focuses specifically on leveraging piperidine linkers to overcome these metabolic hurdles.
Core Concept: Why Piperidine Linkers?
The inclusion of a piperidine ring in a PROTAC linker offers several distinct advantages over traditional flexible linkers like polyethylene glycol (PEG) or simple alkyl chains.
-
Conformational Rigidity: Saturated heterocycles like piperidine introduce conformational rigidity.[7][] This pre-organizes the PROTAC into a conformation that is more favorable for forming a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase), which is essential for efficient ubiquitination and degradation.[7][11] This rigidity reduces the entropic penalty of binding compared to a highly flexible linker that must "freeze" into a specific conformation.
-
Enhanced Metabolic Stability: The rigid scaffold of a piperidine ring can sterically hinder the approach of metabolic enzymes, protecting adjacent bonds from cleavage.[7] By replacing flexible, metabolically labile alkyl chains with a more robust cyclic structure, the overall metabolic stability of the PROTAC can be significantly improved.[][7] This was exemplified in the development of clinical candidates ARV-110 and ARV-471, where replacing a flexible linker with a more rigid one incorporating piperidine/piperazine moieties markedly improved metabolic stability and potency.[7]
-
Modulation of Physicochemical Properties: The basic nitrogen within the piperidine ring can be leveraged to improve properties like solubility.[6][12] Fine-tuning the chemical environment around the piperidine can modulate its pKa, influencing the PROTAC's overall charge state, solubility, and permeability.[13][14]
Troubleshooting Guide
This section addresses common issues encountered during the development of PROTACs with piperidine linkers in a practical question-and-answer format.
Question 1: My PROTAC with a piperidine linker shows poor stability in liver microsomes. What are the likely metabolic hotspots and how can I identify them?
Answer:
Even with a piperidine ring, metabolic liabilities can persist. The primary metabolic pathways for piperidine-containing molecules often involve the piperidine ring itself or adjacent functionalities.
Common Metabolic Hotspots:
-
N-dealkylation: This is a predominant metabolic pathway for many piperidine-containing drugs.[15][16] CYP enzymes, particularly CYP3A4, can oxidize the carbon atom alpha to the piperidine nitrogen, leading to the cleavage of the substituent attached to the nitrogen.[16]
-
Ring Oxidation: Direct oxidation of the piperidine ring can occur, forming hydroxylated metabolites. This can happen at various positions on the ring, though it's often less common than N-dealkylation if susceptible N-substituents are present.[16]
-
Metabolism of Adjacent Linker Components: If the piperidine is part of a larger linker, other components like amide bonds (susceptible to hydrolysis) or flexible alkyl chains can also be metabolic soft spots.[][6]
-
Warhead or E3 Ligand Metabolism: It's crucial not to overlook the warhead or E3 ligase binder. A comprehensive study found that the metabolism of a PROTAC cannot be predicted from its individual components and that sometimes the primary liability lies within one of the ligands.[6][17]
Workflow for Metabolite Identification (MetID): To pinpoint the exact site of metabolism, a metabolite identification study using liquid chromatography-tandem mass spectrometry (LC-MS/MS) is essential.
This process allows you to determine the mass shift and locate which part of the molecule (warhead, linker, or E3 binder) has been modified, thus identifying the metabolic "soft spot."
Question 2: I've identified oxidation on the piperidine ring or N-dealkylation as the primary metabolic pathway. What chemical modifications can I make to block this?
Answer:
Once the metabolic hotspot is confirmed, several rational design strategies can be employed to "harden" the molecule against degradation.
| Strategy | Description | Example Application |
| Steric Shielding | Introduce bulky groups near the metabolic hotspot to physically block the approach of CYP enzymes. The gem-dimethyl effect is a classic strategy. | Place methyl groups on the carbon alpha to the piperidine nitrogen to hinder N-dealkylation. |
| Fluorination | Replace a hydrogen atom with fluorine at or near the site of oxidation. The strong C-F bond is much less susceptible to oxidative cleavage. | Strategically place fluorine atoms on the piperidine ring at the position identified as the hydroxylation site. |
| Bioisosteric Replacement | If a specific part of the linker is liable, replace it with a more stable, isosteric group that preserves the desired conformation. | Replace a metabolically weak ether linkage next to the piperidine with a more stable amide or triazole. |
| Modulate Electronics | Introduce electron-withdrawing groups near a metabolic hotspot to decrease the electron density, making it less favorable for oxidation. | Attaching an electron-withdrawing group to the piperidine nitrogen can decrease its basicity and susceptibility to certain metabolic reactions.[13] |
Question 3: My PROTAC is stable in vitro, but has poor pharmacokinetic (PK) properties in vivo. Could the piperidine linker be the cause?
Answer:
Yes. Metabolic stability is just one piece of the DMPK puzzle. A stable PROTAC can still exhibit poor in vivo exposure due to issues with absorption, distribution, or clearance. The properties of the piperidine linker can significantly influence these factors.
-
Permeability and Solubility: PROTACs are large molecules with inherently poor permeability.[1][3][18] While a rigid piperidine linker can improve stability, it might not solve permeability issues. The linker's overall polarity and the number of rotatable bonds are critical. Optimizing the linker by replacing flexible sections with rigid rings like phenyl or piperidine can improve permeability.[1]
-
Efflux Transporters: PROTACs can be substrates for efflux transporters like P-glycoprotein (P-gp), which actively pump the drug out of cells, limiting intestinal absorption and brain penetration. The specific structure and charge of the piperidine linker can influence its recognition by these transporters.
-
Physicochemical Properties: The basic nitrogen in the piperidine ring will be protonated at physiological pH.[13] This positive charge can improve aqueous solubility but may negatively impact cell permeability. Modulating the pKa of the piperidine nitrogen through nearby chemical modifications is a key optimization strategy.[13][14]
Troubleshooting Steps:
-
Assess Permeability: Use in vitro models like Caco-2 assays to determine if your PROTAC has low permeability and is a substrate for efflux transporters.[19]
-
Measure Solubility: Determine the thermodynamic and kinetic solubility in relevant buffers (e.g., simulated intestinal fluid) to identify absorption limitations.[18]
-
Systematic Linker Modification: Synthesize a small library of analogs where the piperidine linker is modified. For example, alter the attachment points or introduce polar or non-polar groups to systematically probe the effects on permeability and efflux while maintaining metabolic stability.
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of piperidine linkers over more flexible alkyl or PEG linkers?
A1: The primary advantage is the balance of properties they provide. While flexible linkers can improve solubility, they are often metabolically labile and lead to a high entropic penalty upon ternary complex formation.[4][] Rigid piperidine linkers offer a solution that enhances stability while helping to pre-organize the molecule for effective binding.[7][11]
| Feature | Flexible Linkers (Alkyl/PEG) | Rigid Linkers (Piperidine-Based) |
| Metabolic Stability | Often low; susceptible to oxidation (e.g., O-dealkylation for PEG).[4] | Generally higher; rigid core protects against enzymatic attack.[7] |
| Conformational Freedom | High; samples many non-productive conformations.[] | Low; pre-organizes the PROTAC for binding, reducing entropic penalty.[7][11] |
| Ternary Complex | Can adapt to various protein-protein interfaces. | May require more precise design to achieve the optimal geometry for the ternary complex.[8] |
| Solubility | Generally good, especially for PEG linkers.[6] | Can be modulated via the basic nitrogen to improve solubility.[6][12] |
Q2: What are the standard in vitro assays to assess the metabolic stability of my piperidine-linked PROTAC?
A2: The two most common and essential assays are:
-
Liver Microsomal Stability Assay: This is the workhorse for early stability screening.[] It uses subcellular fractions (microsomes) from the liver, which are rich in Phase I metabolic enzymes like CYPs. The disappearance of the parent PROTAC over time is monitored by LC-MS.[4]
-
Hepatocyte Stability Assay: This assay uses intact liver cells (hepatocytes) and provides a more comprehensive picture of metabolism, as it includes both Phase I and Phase II enzymes, as well as active transporters.[6][17] This gives a more accurate prediction of in vivo hepatic clearance.
Q3: Can increasing linker rigidity with a piperidine ring negatively impact PROTAC activity?
A3: Yes, there is a trade-off. While rigidity can enhance stability and pre-organization, excessive rigidity can prevent the PROTAC from adopting the optimal conformation required for a productive ternary complex.[8][12] If the fixed conformation of the rigid linker does not match the geometric requirements for the target and E3 ligase pair, degradation potency will be reduced or eliminated.[12] Therefore, linker design requires a careful balance between rigidity for stability and sufficient flexibility for effective ternary complex formation.[8]
Experimental Protocols
Protocol: In Vitro Metabolic Stability Assessment using Human Liver Microsomes (HLM)
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a PROTAC by measuring its rate of disappearance when incubated with human liver microsomes.
Materials:
-
Test PROTAC and positive control (e.g., a rapidly metabolized drug like verapamil).
-
Pooled Human Liver Microsomes (HLM), 20 mg/mL stock.
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and G6P dehydrogenase).
-
0.1 M Phosphate Buffer, pH 7.4.
-
Acetonitrile (ACN) containing an internal standard (IS) for LC-MS analysis.
-
96-well incubation plate and a collection plate.
-
LC-MS/MS system.
Procedure:
-
Preparation:
-
Thaw HLM and NADPH regenerating system on ice.
-
Prepare a 1 µM working solution of the test PROtac in phosphate buffer.
-
Dilute the HLM stock to 1 mg/mL in cold phosphate buffer.
-
-
Incubation:
-
In the 96-well plate, combine the phosphate buffer and the HLM solution. Pre-warm the plate at 37°C for 5 minutes.
-
To initiate the metabolic reaction, add the NADPH regenerating system.
-
Immediately add the PROTAC working solution to the wells to start the time course (final PROTAC concentration is typically 0.5-1 µM, final HLM concentration 0.5 mg/mL).
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.
-
-
Reaction Quenching:
-
Immediately transfer the aliquot into a well of the collection plate containing 2-3 volumes of ice-cold ACN with the internal standard. This stops the enzymatic reaction and precipitates the proteins.
-
-
Sample Processing & Analysis:
-
Centrifuge the collection plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the samples using an LC-MS/MS method optimized for the test PROTAC. Monitor the peak area of the parent PROTAC relative to the internal standard.
-
Data Analysis:
-
Calculate the percentage of the parent PROTAC remaining at each time point relative to the 0-minute time point.
-
Plot the natural log (ln) of the % remaining versus time.
-
The slope of the linear regression of this plot is the elimination rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k
-
Calculate intrinsic clearance (CLint) using the formula: CLint (µL/min/mg) = (0.693 / t½) * (1 / mg/mL microsomal protein)
References
- VertexAI Search. (2022, May 25). 7 strategies to improve PROTACs' oral bioavailability. Drug Discovery and Development.
- BenchChem. (n.d.). A Comparative Analysis of Piperidine and Piperazine Linkers in PROTAC Design.
- BenchChem. (2025, December).
- BenchChem. (n.d.).
- BenchChem. (n.d.). Understanding the Role of Linkers in PROTAC Molecules: Length, Flexibility, and Efficiency.
- National Institutes of Health (NIH). (n.d.).
- BOC Sciences. (n.d.).
- National Institutes of Health (NIH). (n.d.). Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras.
- BOC Sciences. (2023, June 27). Metabolic Characteristics of PROTAC Drugs.
- PubMed Central (PMC). (n.d.). Understanding the Metabolism of Proteolysis Targeting Chimeras (PROTACs)
- ACS Publications. (n.d.). Understanding the Metabolism of Proteolysis Targeting Chimeras (PROTACs)
- BOC Sciences. (2024, August 22).
- ScienceDirect. (n.d.). Current strategies for the design of PROTAC linkers: a critical review.
- ACS Publications. (2011, June 18). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design | ACS Medicinal Chemistry Letters.
- Semantic Scholar. (2022, April 29).
- RSC Publishing. (2022, August 9).
- WuXi AppTec. (2022, April 15). Tackling the DMPK challenges of developing PROTAC drugs.
- ResearchGate. (n.d.). (PDF) Piperidine nucleus in the field of drug discovery.
- ResearchGate. (n.d.). Effect of the length of linear linkers on metabolic stability.
- Taylor & Francis Online. (n.d.). Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders.
- MDPI. (2023, October 3). Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors.
- PubMed Central (PMC). (2011, June 18). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design.
- BenchChem. (n.d.). Technical Support Center: Enhancing the Metabolic Stability of PROTACs with PEG Linkers.
- WuXi AppTec. (2022, June 23). How to Tackle the Developmental Challenges of PROTAC Drugs.
- RSC Publishing. (n.d.). Coupled electron and proton transfer in the piperidine drug metabolism pathway by the active species of cytochromes P450.
- Pharmacy Times. (2025, February 6). Unlocking PROTACs' Potential: Overcoming Development Challenges.
- WuXi AppTec DMPK. (2023, May 24). How to Improve PROTACs' Oral Bioavailability.
- BenchChem. (n.d.). Technical Support Center: Conformational Effects of Piperidine Linkers in PROTACs.
- RSC Publishing. (2022, August 9).
- BenchChem. (n.d.). An In-depth Technical Guide to the Safety and Handling of Piperidine-Based Linkers.
Sources
- 1. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 6. Understanding the Metabolism of Proteolysis Targeting Chimeras (PROTACs): The Next Step toward Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Current strategies for the design of PROTAC linkers: a critical review [explorationpub.com]
- 13. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pharmacytimes.com [pharmacytimes.com]
- 19. tandfonline.com [tandfonline.com]
dealing with aggregation of PROTACs containing Benzyl 4-(aminomethyl)piperidine-1-carboxylate
Topic: Troubleshooting Aggregation of PROTACs Containing Benzyl 4-(aminomethyl)piperidine-1-carboxylate
Introduction for the Researcher
Welcome to the technical support center for PROTAC development. As a Senior Application Scientist, I've seen firsthand how the promise of targeted protein degradation can be stalled by frustrating, yet solvable, experimental hurdles. One of the most common issues we encounter is the aggregation of PROTACs, particularly those with linkers that balance rigidity and lipophilicity, such as derivatives of this compound.
This guide is structured to provide you not just with protocols, but with the underlying scientific rationale to empower your troubleshooting. We will move from foundational questions to deep-dive troubleshooting workflows, equipping you with the knowledge to diagnose, mitigate, and characterize aggregation in your own experiments.
Part 1: Frequently Asked Questions (FAQs) - The "Why" Behind Aggregation
This section addresses the fundamental principles governing the aggregation of PROTACs featuring the this compound moiety.
Q1: Why is my PROTAC, which contains a this compound linker, prone to aggregation?
A1: The propensity for aggregation arises from a combination of physicochemical properties inherent to this linker structure. While PROTACs are large molecules that often challenge solubility rules, this specific moiety introduces a delicate balance of hydrophobicity and structural features that can favor self-association.[1][]
-
Hydrophobic Interactions: The benzyl group is inherently hydrophobic. In aqueous environments, these groups tend to minimize contact with water, which can lead to "hydrophobic collapse," where molecules self-associate to shield these nonpolar regions.[3][4]
-
π-π Stacking: The aromatic phenyl ring of the benzyl group can engage in π-π stacking interactions with other PROTAC molecules.[1][5] This non-covalent interaction, where the electron clouds of adjacent aromatic rings align, acts as a molecular "glue," promoting the formation of oligomers and larger aggregates.
-
Molecular Shape and Rigidity: The piperidine ring introduces a degree of rigidity to the linker.[6][7] While this can be beneficial for pre-organizing the PROTAC for ternary complex formation, it can also lead to more defined shapes that may pack together more readily than highly flexible linkers.[8][9]
Q2: I thought the piperidine group was supposed to improve solubility. Why am I still seeing aggregation?
A2: You are correct; the inclusion of saturated heterocycles like piperidine is a deliberate strategy to enhance aqueous solubility.[6][7][10] The basic nitrogen atom in the piperidine ring can be protonated at physiological pH, introducing a positive charge and increasing polarity. However, this effect can be overpowered by the rest of the molecule. Aggregation occurs when the intermolecular attractive forces (like hydrophobicity and π-π stacking) overwhelm the solubilizing effect of the protonated piperidine and any other polar groups on your PROTAC. The overall lipophilicity of the two ligands connected by the linker often remains the dominant factor.[11]
Q3: What is the difference between poor solubility and aggregation? My PROTAC is precipitating.
A3: While related, they are distinct phenomena.
-
Poor Solubility refers to the low intrinsic capacity of a compound to dissolve in a given solvent to form a homogenous solution. This is often an equilibrium state.
-
Aggregation is the process where dissolved molecules (monomers) associate to form larger, non-covalently bound clusters (e.g., dimers, oligomers, nanoparticles).[5] These aggregates may remain suspended in solution (as colloids) or grow large enough to precipitate out.
Precipitation is a common symptom of aggregation. Your PROTAC may first form soluble aggregates, which then continue to grow until they are no longer stable in solution and crash out. Understanding this distinction is key for effective troubleshooting.
Q4: How does aggregation affect my experimental results?
A4: Aggregation can have severe and often difficult-to-interpret consequences on your data:
-
Reduced Potency: Only monomeric PROTACs are typically active in forming the productive ternary complex (Target-PROTAC-E3 Ligase).[8][12] Aggregation effectively reduces the concentration of active compound, leading to a loss of degradation activity (higher DC50).
-
The "Hook Effect": While the classic hook effect is caused by the formation of non-productive binary complexes at high concentrations, aggregation can mimic or exacerbate this phenomenon by sequestering the PROTAC, making it unavailable for ternary complex formation.[8]
-
Inconsistent Results: The extent of aggregation can be highly sensitive to minor variations in experimental conditions (e.g., temperature, buffer composition, incubation time), leading to poor reproducibility in both biochemical and cell-based assays.
-
Cellular Toxicity: Large protein aggregates can be cytotoxic, and PROTAC aggregates may induce cellular stress responses, confounding your experimental readouts.
Part 2: Troubleshooting Guide - From Observation to Solution
This section provides a systematic workflow to identify and solve aggregation issues based on common experimental observations.
Initial Observation: Precipitate Formation or Cloudy Solutions
This is the most obvious sign of an aggregation problem. Your PROTAC is visibly falling out of solution in your stock or working dilutions.
dot graph TD { A[Observation: Precipitate or Cloudy Solution] --> B{Initial Stock or Aqueous Buffer?}; B --> C[Initial Stock (e.g., DMSO)]; B --> D[Aqueous Buffer (e.g., PBS, Assay Media)]; C --> E["Potential Cause: Exceeded Solubility Limit in Organic Solvent"]; E --> F["Solution 1: Prepare a lower concentration stock."]; E --> G["Solution 2: Try alternative organic solvents (e.g., DMA, NMP)."]; D --> H["Potential Cause 1: Poor Aqueous Solubility / Aggregation"]; H --> I["Solution 1: pH Adjustment. Lower pH to protonate piperidine."]; H --> J["Solution 2: Use Co-solvents. Add 1-5% DMSO or PEG400 to final buffer."]; H --> K["Solution 3: Check Final Concentration. Is it too high?"]; D --> L["Potential Cause 2: Buffer Incompatibility"]; L --> M["Solution: Test different buffer systems (e.g., HEPES vs. Phosphate)."]; } Caption: Troubleshooting workflow for visible precipitation.
In-Depth Explanation & Protocols:
-
For Cause E (Stock Solution): While DMSO is a powerful solvent, PROTACs can still have limited solubility.
-
Protocol 1: Solubility Assessment in Organic Solvents
-
Prepare a saturated solution of your PROTAC in DMSO at room temperature.
-
Centrifuge at >14,000 x g for 10 minutes to pellet undissolved compound.
-
Carefully take an aliquot of the supernatant and dilute it serially.
-
Analyze the concentration using a calibrated HPLC-UV method. This determines the maximum practical stock concentration.
-
-
-
For Cause H (Aqueous Buffer): This is the most common scenario. The hydrophobic benzyl group drives aggregation when the PROTAC is "shocked" by the aqueous environment.
-
Protocol 2: pH-Dependent Solubility Test
-
Prepare a series of buffers (e.g., citrate, phosphate, Tris) at pH values from 5.0 to 8.0.
-
Add a fixed, high concentration of your PROTAC (from a DMSO stock) to each buffer, ensuring the final DMSO concentration is constant and low (<1%).
-
Incubate for 1 hour at the desired experimental temperature.
-
Measure turbidity using a plate reader at 600 nm or analyze the supernatant concentration by HPLC after centrifugation.
-
Expected Result: Solubility should increase at lower pH values as the piperidine nitrogen becomes protonated.[10] Choose the lowest pH compatible with your assay.
-
-
Observation: Inconsistent or Non-existent Cellular Activity
Your PROTAC shows poor degradation (high DC50, low Dmax) or the results are not reproducible, even without visible precipitation. This points to the formation of soluble aggregates.
dot graph TD { A[Observation: Inconsistent/Poor Cellular Activity] --> B{Is there a hook effect?}; B -- Yes --> C["Cause: Aggregation at high concentrations reducing active monomer."]; C --> D["Solution: Titrate PROTAC over a wider, lower concentration range (pM to low µM)."]; B -- No --> E["Cause: Formation of soluble aggregates across all concentrations."]; E --> F["Troubleshooting Step 1: Characterize Aggregate Presence"]; F --> G["Method: Dynamic Light Scattering (DLS)"]; F --> H["Method: Size Exclusion Chromatography (SEC)"]; E --> I["Troubleshooting Step 2: Formulation Optimization"]; I --> J["Solution: Use of Excipients (e.g., Tween-80, Pluronic F-68)."]; I --> K["Solution: Test Amorphous Solid Dispersions (ASDs) for in vivo studies."]; } Caption: Workflow for troubleshooting poor cellular activity.
In-Depth Explanation & Protocols:
-
Characterizing Soluble Aggregates (Step F): You cannot fix a problem you haven't measured. Direct biophysical characterization is essential.
-
Protocol 3: Dynamic Light Scattering (DLS) for Aggregate Detection
-
Purpose: DLS is a rapid, non-invasive technique to detect the presence of different size populations in your solution.[13] It is highly sensitive to the formation of large aggregates.[14][15]
-
Sample Prep: Prepare your PROTAC in the final assay buffer at a relevant concentration (e.g., 1 µM). Filter the buffer meticulously before adding the PROTAC.
-
Measurement: Acquire data on a DLS instrument. Look for the size distribution profile.
-
Interpreting the Data:
-
Ideal: A single, narrow peak corresponding to the hydrodynamic radius (Rh) of the monomer.
-
Problematic: Multiple peaks, or a single broad peak with a large polydispersity index (PDI > 0.3), indicates the presence of aggregates. A very large peak (>100 nm) confirms significant aggregation.[16]
-
-
-
Protocol 4: Size Exclusion Chromatography (SEC) for Aggregate Quantification
-
Purpose: SEC separates molecules based on their hydrodynamic size, allowing for the quantification of monomers versus aggregates.[14][17]
-
Setup: Use an HPLC system with a suitable SEC column (e.g., silica-based with appropriate pore size for small molecules) and a UV detector. The mobile phase should be your assay buffer.
-
Analysis: Inject your PROTAC solution.
-
Interpreting the Data:
-
Ideal: A single, sharp peak at the expected retention time for the monomer.
-
Problematic: The appearance of earlier-eluting peaks indicates the presence of higher molecular weight species (dimers, oligomers, etc.). The area under these peaks can be used to quantify the percentage of aggregated material.
-
-
-
| Technique | Information Provided | Primary Use Case | Limitations |
| Dynamic Light Scattering (DLS) | Hydrodynamic size distribution, Polydispersity Index (PDI) | Rapid, qualitative screening for the presence of aggregates.[13] | Not quantitative, sensitive to dust/contaminants, struggles to resolve species of similar size. |
| Size Exclusion Chromatography (SEC) | Separation by size, Quantification of species | Quantitative analysis of monomer vs. aggregate populations.[17] | Potential for on-column interactions/dissociation of aggregates, requires more method development. |
-
Formulation Optimization (Step I): If aggregation is confirmed, modifying the formulation is the next step.
-
Use of Excipients: Non-ionic surfactants can help prevent hydrophobic aggregation.
-
Recommendation: Test adding low concentrations (0.01% - 0.1%) of Tween-80 or Pluronic F-68 to your cell culture media or assay buffer. Always run a vehicle control to ensure the excipient itself does not affect your cells or assay.
-
-
Advanced Formulations: For pre-clinical animal studies where oral bioavailability is needed, simple co-solvents are often insufficient.
-
Amorphous Solid Dispersions (ASDs): Dispersing the PROTAC in a polymer matrix can prevent crystallization and aggregation, improving dissolution and oral absorption. This is a specialized formulation technique often performed by CROs.[18]
-
-
Part 3: Summary and Key Takeaways
Dealing with aggregation of PROTACs containing a this compound linker requires a systematic, evidence-based approach.
-
Acknowledge the Chemistry: Understand that the combination of a hydrophobic benzyl group and a rigid piperidine ring creates an inherent risk of aggregation driven by hydrophobic interactions and π-π stacking.
-
Observe and Diagnose: Carefully note when and how the problem appears (e.g., in stock vs. aqueous buffer, visible precipitate vs. loss of activity).
-
Characterize, Don't Guess: Use biophysical techniques like DLS and SEC to confirm and quantify the presence of soluble aggregates. This is a critical step before attempting to optimize the formulation.
-
Systematically Troubleshoot:
-
Start with the simplest solutions: adjust concentration and pH.
-
Move to formulation aids like co-solvents and excipients for in vitro work.
-
Consider advanced formulations like ASDs for in vivo applications.
-
By understanding the molecular drivers of aggregation and applying a logical troubleshooting workflow, you can overcome these challenges and successfully advance your targeted protein degradation research.
References
- Scott, D. E., et al. (2024). Current strategies for the design of PROTAC linkers: a critical review. RSC Chemical Biology.
- Pro-Vider (n.d.). Understanding the Role of Linkers in PROTAC Molecules: Length, Flexibility, and Efficiency. Pro-Vider.
- Lebraud, H., et al. (2016). Protein Degradation by In-Cell Self-Assembly of Proteolysis Targeting Chimeras. ACS Central Science.
- Lebraud, H., et al. (2016). Protein Degradation by In-Cell Self-Assembly of Proteolysis Targeting Chimeras. PMC.
- Gui, W., et al. (2021). Self-Assembly of Proteolysis Targeting Chimeras Via Reversible Bioorthogonal Reactions. ResearchGate.
- Kofink, C., et al. (2020). Novel approaches for the rational design of PROTAC linkers. PMC.
- Cecchini, C., et al. (2022). Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design. Semantic Scholar.
- Scott, D. E., et al. (2024). Key methods to assemble PROTAC libraries using alkyl and ether linkers. ResearchGate.
- Ciossani, G., et al. (2022). Effect of the linker's site of attachment on PROTAC stability. ResearchGate.
- Pelay-Gimeno, M., et al. (2025). Linker-Determined Folding and Hydrophobic Interactions Explain a Major Difference in PROTAC Cell Permeability. PMC.
- Pelay-Gimeno, M., et al. (2025). Linker-Determined Folding and Hydrophobic Interactions Explain a Major Difference in PROTAC Cell Permeability. PubMed.
- Malvern Panalytical (n.d.). COMPARISON OF SEC-LS AND DLS CAPABILITIES IN THE DETECTION AND QUANTIFICATION OF LARGE PROTEIN AGGREGATES. ResearchGate.
- van der Kant, R., et al. (2024). Preventing lipophilic aggregation in cosolvent molecular dynamics simulations with hydrophobic probes using Plumed Automatic Restraining Tool (PART). PMC.
- MCE (n.d.). This compound | PROTAC连接子. MCE.
- Shcherbak, N., et al. (2020). Novel approaches for the rational design of PROTAC linkers. Open Exploration Publishing.
- Socosur (n.d.). Characterization of Protein Aggregate Composition using Light Scattering Techniques. Socosur.
- Kaur, H., et al. (2023). Emerging Strategies in Proteolysis-Targeting Chimeras (PROTACs): Highlights from 2022. PMC.
- Consensus (n.d.). Does targeting multifunctional molecules reduce protein aggregation effectively?. Consensus.
- Cecchini, C., et al. (2021). From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation. PMC.
- Wyatt Technology (n.d.). Light Scattering for the Masses™. AWS.
- Ciossani, G., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state?. RSC Advances.
- Knight, M. J., et al. (2020). Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. PMC.
- Gushimana, F., et al. (2022). Hydrophobic π-π stacking interactions and hydrogen bonds drive self-aggregation of luteolin in water. PubMed.
- Wittenburg, S., et al. (2024). Breaking Barriers in PROTAC Design: Improving Solubility of USP7-Targeting Degraders. ChemRxiv.
- Filipe, V., et al. (2012). Strategies for the Assessment of Protein Aggregates in Pharmaceutical Biotech Product Development. PMC.
- Zhang, X., et al. (2022). Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras. NIH.
- Al-Ani, A., et al. (2023). PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies. MDPI.
- Nano-Medicine Research Group (2023). Evaluation of Peptide/Protein aggregation using Dynamic Light Scattering. Medium.
- Maple, H., et al. (2025). Lessons learned in linking PROTACs from discovery to the clinic. ResearchGate.
- Fallacara, A., et al. (2023). Versatile One-Pot Synthesis of Hydrophobic Tags by Multicomponent Reactions. PMC.
- Vitanov, P. (2017). Hydrophobic interaction is mediated by the π-electron networks?. ResearchGate.
Sources
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Linker-Determined Folding and Hydrophobic Interactions Explain a Major Difference in PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Linker-Determined Folding and Hydrophobic Interactions Explain a Major Difference in PROTAC Cell Permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hydrophobic π-π stacking interactions and hydrogen bonds drive self-aggregation of luteolin in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. explorationpub.com [explorationpub.com]
- 7. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chempep.com [chempep.com]
- 9. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medium.com [medium.com]
- 14. researchgate.net [researchgate.net]
- 15. news-medical.net [news-medical.net]
- 16. wyattfiles.s3-us-west-2.amazonaws.com [wyattfiles.s3-us-west-2.amazonaws.com]
- 17. Strategies for the Assessment of Protein Aggregates in Pharmaceutical Biotech Product Development - PMC [pmc.ncbi.nlm.nih.gov]
- 18. chemrxiv.org [chemrxiv.org]
Technical Support Center: Interpreting Ambiguous NMR Spectra of Piperidine-Based PROTACs
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to help you navigate the complexities of interpreting Nuclear Magnetic Resonance (NMR) spectra for piperidine-containing Proteolysis Targeting Chimeras (PROTACs). The unique structural and dynamic features of these molecules often lead to ambiguous NMR data. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address the specific challenges you may encounter.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the NMR analysis of piperidine-based PROTACs.
Q1: Why do the signals for my piperidine-based PROTAC appear broad and poorly resolved in the 1H NMR spectrum?
A1: Broad signals in the NMR spectra of piperidine-based PROTACs are often a result of dynamic processes occurring on the NMR timescale.[1] These can include:
-
Piperidine Ring Inversion: The piperidine ring can undergo a "chair-flip" conformational exchange.[2][3] If the rate of this inversion is comparable to the NMR frequency difference between the axial and equatorial protons, it can lead to significant line broadening.
-
Rotational Isomers (Rotamers): Hindered rotation around single bonds, particularly amide bonds within the linker or connecting to the piperidine ring, can create multiple stable conformations (rotamers).[4] If these rotamers interconvert at an intermediate rate on the NMR timescale, the corresponding signals will be broad.
-
Atropisomerism: In sterically hindered systems, rotation around a single bond may be so restricted that it leads to stable, non-interconverting atropisomers. This can result in a doubling of signals, which may appear broad if there is some slow exchange.
-
Solution Dynamics: The overall flexibility of the PROTAC molecule in solution can lead to a population of multiple conformations.[5][6] This conformational heterogeneity contributes to broader signals.
Q2: I see more signals in my 1H NMR spectrum than I expect for my PROTAC's structure. What could be the cause?
A2: The presence of extra signals is a common observation for complex molecules like PROTACs and can be attributed to several factors:
-
Multiple Conformations: As mentioned above, hindered bond rotation can lead to the presence of distinct rotamers or atropisomers, each giving rise to its own set of NMR signals.[4]
-
Slow Piperidine Ring Inversion: At lower temperatures, the chair-flip of the piperidine ring may become slow on the NMR timescale. This can result in separate signals for the axial and equatorial protons, effectively doubling the number of expected signals for the piperidine moiety.[2]
-
Aggregation: At higher concentrations, PROTAC molecules may self-associate or aggregate, leading to the appearance of new, often broader, signals.
-
Impurity: While seemingly obvious, the presence of impurities or residual solvents should always be considered.
Q3: How can I confirm the presence of dynamic exchange in my piperidine-based PROTAC?
A3: Variable Temperature (VT) NMR is the most direct method to investigate dynamic processes.[7][8]
-
Heating: Increasing the temperature can accelerate the rate of conformational exchange. If line broadening is due to intermediate exchange, the broad signals should sharpen and coalesce into a single, averaged signal at higher temperatures.[1]
-
Cooling: Conversely, lowering the temperature can slow down the exchange process. This can "freeze out" individual conformers, resulting in the appearance of sharp, distinct signals for each species.[9]
Part 2: Troubleshooting Guide: From Ambiguity to Clarity
This section provides systematic approaches to diagnose and resolve specific issues encountered in the NMR spectra of piperidine-based PROTACs.
Issue 1: Broad or Disappearing Signals
Broad or "missing" signals are often indicative of dynamic processes occurring at a rate that is intermediate on the NMR timescale, leading to extensive line broadening.
Troubleshooting Workflow:
-
Variable Temperature (VT) NMR: This is the primary tool to diagnose and understand dynamic exchange.[7]
-
Protocol: Acquire a series of 1H NMR spectra at different temperatures (e.g., in 10-20°C increments from room temperature up to the solvent's boiling point, and down to lower temperatures if the instrument allows).
-
Interpretation:
-
Coalescence: If broad signals sharpen and merge into a single peak as the temperature increases, this confirms the presence of conformational exchange that is becoming fast on the NMR timescale.
-
Sharpening at Low Temperature: If broad signals resolve into multiple sharp peaks upon cooling, it indicates that the exchange has been slowed down, allowing for the observation of individual conformers.[9]
-
-
-
Change of Solvent: The polarity and viscosity of the solvent can influence conformational equilibria and the rates of exchange.
-
Protocol: Acquire spectra in a range of deuterated solvents with different properties (e.g., CDCl3, DMSO-d6, Benzene-d6).[1]
-
Causality: A less viscous solvent might accelerate exchange, leading to sharper, averaged signals. Conversely, a more polar or hydrogen-bonding solvent could stabilize a particular conformation, simplifying the spectrum.
-
-
Acidification: For nitrogen-containing compounds, protonation can alter conformational dynamics.
-
Sample Preparation: Prepare a standard NMR sample of your piperidine-based PROTAC in a suitable deuterated solvent (e.g., DMSO-d6 or Toluene-d8 for a wide temperature range).
-
Initial Spectrum: Acquire a standard 1H NMR spectrum at room temperature (e.g., 298 K).
-
Temperature Increments: Increase the temperature in a stepwise manner (e.g., 298 K → 318 K → 338 K → 358 K). Allow the sample to equilibrate at each new temperature for 5-10 minutes before acquiring a spectrum.
-
Temperature Decrements: If possible, cool the sample in a similar stepwise fashion (e.g., 298 K → 278 K → 258 K → 238 K).
-
Data Analysis: Compare the spectra at different temperatures, paying close attention to changes in line width, chemical shift, and the appearance or disappearance of signals.
Figure 1: A flowchart for troubleshooting broad NMR signals using VT-NMR.
Issue 2: Unexpected Number of Signals (Signal Duplication)
The appearance of more signals than anticipated from the molecular structure often points to the presence of multiple, slowly interconverting species in solution.
Troubleshooting Workflow:
-
2D NMR Spectroscopy: Two-dimensional NMR techniques are invaluable for resolving complex spectra and establishing connectivity.[12][13]
-
COSY (Correlation Spectroscopy): Identifies 1H-1H coupling networks. This can help to assign signals belonging to the same spin system, even if they are from different conformers.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded 1H and 13C nuclei. This is extremely useful for spreading out overlapping proton signals into the second dimension.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, helping to piece together the carbon skeleton.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments reveal through-space proximity of protons. They are crucial for determining the three-dimensional structure of different conformers and identifying which parts of the molecule are close to each other in each state.[14]
-
-
Selective Deuterium Labeling: Replacing specific protons with deuterium can simplify complex spectra.[15][16]
-
Protocol: Synthesize an analog of your PROTAC where specific protons, for example, on the piperidine ring, are replaced with deuterium.
-
Causality: Deuterium is not observed in 1H NMR, so the signals from the labeled positions will disappear, simplifying the spectrum and aiding in the assignment of the remaining signals.[17]
-
| 2D NMR Experiment | Information Gained | Application to Piperidine-Based PROTACs |
| COSY | J-coupling between protons | Tracing the connectivity within the piperidine ring and linker for each conformer. |
| HSQC | Direct 1H-13C correlations | Resolving overlapping proton signals and assigning carbon resonances. |
| HMBC | Long-range 1H-13C correlations | Connecting different fragments of the molecule (e.g., piperidine to linker, linker to warhead). |
| NOESY/ROESY | Through-space proton-proton proximity | Differentiating between conformers by identifying unique spatial arrangements (e.g., folded vs. extended).[18] |
Figure 2: Interplay of dynamic processes contributing to NMR spectral complexity.
Part 3: Advanced Considerations and Best Practices
-
Concentration Dependence: Always check for concentration effects by acquiring spectra at different concentrations. This can help to identify aggregation phenomena.
-
Sample Purity: Ensure the highest possible sample purity. Impurities can significantly complicate spectral interpretation.
-
Shimming: Poor shimming can lead to broad peaks.[1] Always ensure the instrument is well-shimmed before acquiring data.
-
Computational Chemistry: In conjunction with experimental data, computational modeling can provide valuable insights into the conformational landscape of your PROTAC and help to rationalize the observed NMR data.[19]
By systematically applying these troubleshooting strategies and advanced NMR techniques, you can move from an ambiguous spectrum to a clear and detailed understanding of the conformational dynamics of your piperidine-based PROTACs, a critical step in rational drug design and development.
References
- Skjærven, L., et al. (2021). Solution Conformations Shed Light on PROTAC Cell Permeability. ACS Medicinal Chemistry Letters, 12(1), 124-130. [Link]
- Galdeano, C. (2020). Solution Conformations Shed Light on PROTAC Cell Permeability.
- Ma, D., et al. (2024). Overcoming NMR line broadening of nitrogen containing compounds: A simple solution. Magnetic Resonance in Chemistry, 62(3), 198-207. [Link]
- Butts, C. P., et al. (2024). Computation, Synthesis and NMR Investigations of PROTAC Linker Conformation, Chamaleonicity and their Impacts on the Mode of Ac-. ChemRxiv. [Link]
- Khan, S. N., et al. (2018). An NMR strategy to detect conformational differences in a protein complexed with highly analogous inhibitors in solution. Journal of Magnetic Resonance, 296, 124-132. [Link]
- Hughes, S. J., & Ciulli, A. (2021). Current strategies for the design of PROTAC linkers: a critical review. Essays in Biochemistry, 65(4), 507-523. [Link]
- Skjærven, L., et al. (2022). Linker-Dependent Folding Rationalizes PROTAC Cell Permeability. Journal of Medicinal Chemistry, 65(20), 13836-13847. [Link]
- Wodtke, R., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry, 12, 2521-2532. [Link]
- McDermott, L., et al. (2023).
- Wodtke, R., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling.
- Shimanovich, U., et al. (2020). Novel approaches for the rational design of PROTAC linkers.
- Wodtke, R., et al. (2019). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances, 9(1), 143-154. [Link]
- University of Rochester, Department of Chemistry. Troubleshooting 1H NMR Spectroscopy. [Link]
- Study Mind. Analytical Techniques - Deuterium use in ¹H NMR (A-Level Chemistry). [Link]
- Ishima, R., & Torchia, D. A. (2006). Narrowing of Protein NMR Spectral Lines Broadened by Chemical Exchange. Journal of the American Chemical Society, 128(36), 11842-11849. [Link]
- Wodtke, R., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Publishing. [Link]
- Xing, M. (2023).
- McDermott, L., et al. (2024). Predicted and Experimental NMR Chemical Shifts at Variable Temperatures: The Effect of Protein Conformational Dynamics. McDermott Group. [Link]
- Giraud, N., & Giraud, M. (2024). On the Use of Strong Proton Donors as a Tool for Overcoming Line Broadening in NMR: A Comment. Magnetic Resonance in Chemistry. [Link]
- Butts, C. P., et al. (2024). Computation, Synthesis and NMR Investigations of PROTAC Linker Conformation, Chamaleonicity and their Impacts on the Mode of Action. ChemRxiv. [Link]
- Wodtke, R., et al. (2017). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 22(1), 125. [Link]
- Ahmed, R. (2025). The Role of Two-Dimensional nmr Spectroscopy (2dnmr Spectroscopy) in Pharmaceutical Research: Applications, Advancements and Future Directions. Medical Emergency: Case Studies & Reports, 1(1), 1-6. [Link]
- Lewandowski, J. R., et al. (2021). Similarities and Differences among Protein Dynamics Studied by Variable Temperature Nuclear Magnetic Resonance Relaxation. The Journal of Physical Chemistry B, 125(9), 2307-2317. [Link]
- Clayden, J., et al. (2022). Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. White Rose Research Online. [Link]
- Royal Society of Chemistry. PROTAC-mediated crosstalk between E3 ligases. [Link]
- Frydman, L., & Mishkovsky, M. (2012). Ultrafast 2D NMR: An Emerging Tool in Analytical Spectroscopy. Annual Review of Analytical Chemistry, 5, 245-268. [Link]
- Frydman, L., & Mishkovsky, M. (2023). Chapter 12: Fast 2D NMR and Hyperpolarization. Royal Society of Chemistry. [Link]
- Chemistry LibreTexts. (2023). 7.5: Uses for 2-D NMR Spectroscopy. [Link]
- Ishima, R., & Torchia, D. A. (2006). Narrowing of Protein NMR Spectral Lines Broadened by Chemical Exchange. PMC. [Link]
- Takeda, M., et al. (2021). Side-chain-selective deuterium labeling by a simple bio-expression method enhances resolution and simplifies spectra in 1H-detected protein solid-state NMR. Journal of Biomolecular NMR, 75(10-11), 405-419. [Link]
- ResearchGate. (2017). I am struggling to get a nmr spectra of my complexes, they all are popping up in mass spec. so m worried how to rectify this problem?. [Link]
- Sattler, M., & Fesik, S. W. (1996). Use of Deuterium Labeling in NMR: Overcoming a Sizeable Problem. Structure, 4(11), 1245-1249. [Link]
- Urbańczyk, M., et al. (2016). Variable-temperature NMR spectroscopy for metabolite identification in biological materials. Scientific Reports, 6, 30514. [Link]
- Derdau, V., et al. (2022). Recent Developments for the Deuterium and Tritium Labeling of Organic Molecules. Chemical Reviews, 122(7), 7019-7119. [Link]
- Testa, A., et al. (2020). Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. Molecules, 25(19), 4463. [Link]
- Bond, M. J., et al. (2020). Lessons in PROTAC Design from Selective Degradation with a Promiscuous Warhead. Cell Chemical Biology, 27(1), 85-97.e6. [Link]
- Chemistry LibreTexts. (2014). 14.17: The Use of Deuterium in ngcontent-ng-c4006390337="" _nghost-ng-c2871243347="" class="inline ng-star-inserted"> NMR Spectroscopy. [Link]
- Al-Mezrak, M. H., et al. (2023).
Sources
- 1. Troubleshooting [chem.rochester.edu]
- 2. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) DOI:10.1039/C8RA09152H [pubs.rsc.org]
- 5. Solution Conformations Shed Light on PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. Linker-Dependent Folding Rationalizes PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Overcoming NMR line broadening of nitrogen containing compounds: A simple solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. On the Use of Strong Proton Donors as a Tool for Overcoming Line Broadening in NMR: A Comment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. openpubglobal.com [openpubglobal.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. An NMR strategy to detect conformational differences in a protein complexed with highly analogous inhibitors in solution - PMC [pmc.ncbi.nlm.nih.gov]
- 15. studymind.co.uk [studymind.co.uk]
- 16. Use of deuterium labeling in NMR: overcoming a sizeable problem - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. chemrxiv.org [chemrxiv.org]
- 19. chemrxiv.org [chemrxiv.org]
Technical Support Center: Improving the In Vivo Efficacy of Piperidine-Containing PROTACs
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert insights and actionable troubleshooting strategies for one of the most significant hurdles in the development of Proteolysis Targeting Chimeras (PROTACs): translating potent in vitro degradation into robust in vivo efficacy.
Piperidine and other saturated heterocycles are frequently incorporated into PROTAC linkers to impart rigidity and improve metabolic stability.[1][2] This rigidity can pre-organize the PROTAC into a conformation that is favorable for forming the crucial ternary complex (Target Protein-PROTAC-E3 Ligase), which is essential for efficient protein degradation.[1] However, despite these design advantages, piperidine-containing PROTACs often face significant challenges in vivo. This resource addresses these issues in a practical, question-and-answer format, grounded in established scientific principles and field-proven methodologies.
Section 1: Frequently Asked Questions (FAQs)
Q1: Why is my piperidine-containing PROTAC highly potent in cell-based assays but shows little to no efficacy in my animal model?
This is the most common and frustrating challenge in PROTAC development. A significant disconnect between in vitro potency and in vivo efficacy almost always points to suboptimal drug metabolism and pharmacokinetic (DMPK) properties.[3][4][5]
Primary Culprits:
-
Poor Oral Bioavailability: PROTACs are large molecules, often with high molecular weights (700-1200 Da) and properties that fall "beyond the Rule of Five" (bRo5).[3][6] This makes them inherently difficult to absorb through the gut. Even with solubility-enhancing moieties like piperidine, low permeability and high efflux can severely limit the amount of compound that reaches systemic circulation.
-
Rapid Metabolism & Clearance: The molecule may be rapidly metabolized by enzymes in the gut wall or liver (first-pass metabolism) before it can reach the target tissue.[6] The linker region, despite efforts to improve stability, is often a primary site of metabolic attack.[7]
-
Low Target Tissue Exposure: Even if the PROTAC achieves reasonable plasma concentrations, it may not distribute effectively to the target tissue where the protein of interest resides.
-
Off-Target Toxicity: Unintended degradation of other proteins can lead to toxicity, forcing the use of lower, sub-therapeutic doses.[5][8]
The first step in troubleshooting is to conduct a systematic DMPK assessment to pinpoint the specific liability.
Q2: How does the piperidine ring itself influence the ADME properties of a PROTAC?
The piperidine ring is not just a rigid spacer; it actively influences the molecule's absorption, distribution, metabolism, and excretion (ADME) profile.
-
Solubility: The basic nitrogen in the piperidine ring can be protonated at physiological pH, which can increase the aqueous solubility of an otherwise lipophilic molecule.[9] However, this is highly dependent on the local chemical environment and pKa of the nitrogen.[10][11][12]
-
Metabolic Stability: Saturated rings like piperidine are generally more resistant to metabolic oxidation compared to linear alkyl chains. This is a key reason for their inclusion.[1] However, they are not metabolically inert and can still be sites of enzymatic attack.
-
Permeability: The increased rigidity imparted by piperidine can reduce the number of rotatable bonds and create more "folded" or compact conformations.[13] This can sometimes improve cell permeability by masking polar surfaces, a phenomenon known as the "chameleon effect."
-
E3 Ligase Interaction: The linker is not just a tether; its structure and rigidity are critical for the optimal positioning of the target protein and the E3 ligase for efficient ubiquitin transfer.[14]
Q3: My PROTAC uses a pomalidomide-based E3 ligase ligand. Could this be causing issues in vivo?
Yes. Pomalidomide and other "IMiD" molecules used to recruit the Cereblon (CRBN) E3 ligase are themselves active drugs. The pomalidomide moiety within a PROTAC can act as a "molecular glue" to independently induce the degradation of off-target zinc-finger proteins, such as ZFP91, IKZF1, and IKZF3.[8] This can lead to unexpected toxicity or immunomodulatory effects in vivo that are independent of your target protein's degradation.[8] It is crucial to profile for these known off-target effects.
Section 2: Troubleshooting Guide for Poor In Vivo Efficacy
This section provides a problem-oriented approach to diagnosing and solving common in vivo challenges.
Problem: Poor Oral Bioavailability (Low F%)
Low oral bioavailability (F%) is a primary barrier for PROTACs.[6][15] It is typically a result of poor absorption, high first-pass metabolism, or both.
Workflow for Diagnosing and Improving Oral Bioavailability
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 4. researchgate.net [researchgate.net]
- 5. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 6. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 7. Understanding the Metabolism of Proteolysis Targeting Chimeras (PROTACs): The Next Step toward Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03761K [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
stability issues of Benzyl 4-(aminomethyl)piperidine-1-carboxylate in solution
Welcome to the technical support center for Benzyl 4-(aminomethyl)piperidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this compound in solution. Our goal is to equip you with the knowledge to anticipate and resolve common challenges, ensuring the integrity of your experiments.
Introduction to this compound
This compound is a versatile building block, often used in the synthesis of more complex molecules, including PROTAC® linkers.[1][2] Its structure incorporates a piperidine ring, a primary amine, and a benzyl carbamate (Cbz or Z) protecting group. The stability of this molecule in solution is critical for the success of subsequent reactions and for obtaining reliable experimental results. The primary concern with this and similar molecules is the hydrolytic stability of the carbamate bond, particularly under acidic or basic conditions.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound in its solid form and in solution?
A1:
-
Solid Form: The solid compound, often supplied as a hydrochloride salt, should be stored at -20°C for long-term stability (up to 3 years).[3] It is advisable to store it under an inert atmosphere as some piperidine derivatives can be air-sensitive.[4]
-
In Solution: For solutions, it is recommended to store them at -80°C for up to 6 months or at -20°C for up to 1 month.[5] It is crucial to protect solutions from light.[6]
Q2: What solvents are recommended for dissolving this compound?
A2: The hydrochloride salt of this compound is soluble in Dimethyl Sulfoxide (DMSO).[3] The free base is soluble in organic solvents like dichloromethane and dimethyl sulfoxide.[7] When preparing solutions, it is essential to use anhydrous solvents to minimize the risk of hydrolysis.
Q3: What is the primary cause of degradation for this compound in solution?
A3: The primary degradation pathway is the hydrolysis of the benzyl carbamate bond. This can be catalyzed by both strong acids and bases.[5][8] Piperidine derivatives, in general, are prone to hydrolysis under strongly acidic (pH < 3) or basic (pH > 8) conditions.[9]
Q4: Is this compound sensitive to light or temperature?
A4: Yes, it is recommended to protect solutions of this compound from light.[6] While stable at room temperature for short periods, long-term storage should be at low temperatures (-20°C or -80°C) to prevent degradation.[5] Thermal decomposition can lead to the release of irritating gases and vapors.[4]
Troubleshooting Guide
This section addresses specific issues that you may encounter during your experiments.
Issue 1: I am observing unexpected peaks in my HPLC or LC-MS analysis of a recently prepared solution.
-
Possible Cause 1: Hydrolysis of the Benzyl Carbamate. The benzyl carbamate group is susceptible to hydrolysis, especially in the presence of acidic or basic contaminants in your solvent or on your glassware. This will result in the formation of 4-(aminomethyl)piperidine and benzyl alcohol.
-
Troubleshooting Steps:
-
Check the pH of your solution: If you are using an aqueous buffer, ensure the pH is within a stable range (ideally between 4 and 7).
-
Use high-purity, anhydrous solvents: Traces of water, acid, or base can catalyze degradation.
-
Ensure glassware is clean and dry: Residual cleaning agents (which are often basic) can cause degradation.
-
Prepare solutions fresh: Whenever possible, prepare solutions immediately before use.
-
-
Preventative Measures:
-
Use a high-quality, anhydrous solvent for reconstitution.
-
If using a buffer, prepare it fresh and verify the pH.
-
Store stock solutions in small aliquots at -80°C to minimize freeze-thaw cycles.
-
Issue 2: My reaction yield is consistently lower than expected when using this compound.
-
Possible Cause 1: Degradation of the starting material. If the compound has degraded in solution before being added to the reaction mixture, the effective concentration will be lower than calculated, leading to reduced yields.
-
Troubleshooting Steps:
-
Verify the purity of your starting material: Before starting your reaction, run a quick purity check of your solution using HPLC or LC-MS.
-
Consider the compatibility of your reaction conditions: If your reaction is run under strongly acidic or basic conditions, the benzyl carbamate protecting group may be cleaved.
-
-
Preventative Measures:
-
Always use freshly prepared solutions of this compound.
-
If your reaction requires conditions that may cleave the carbamate, consider if this is a desired outcome or if an alternative protecting group strategy is needed.
-
Experimental Protocols
Protocol 1: Preparation of a Stock Solution in DMSO
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Under an inert atmosphere (e.g., in a glovebox or under a stream of argon or nitrogen), add the required volume of anhydrous DMSO to the vial to achieve the desired concentration.
-
Vortex briefly to ensure complete dissolution.
-
If not for immediate use, aliquot the stock solution into smaller, single-use vials and store at -80°C.
Protocol 2: Assessment of Solution Stability by HPLC
This protocol provides a general method for monitoring the stability of your compound in solution over time.
-
Prepare your solution of this compound in the solvent of interest at a known concentration.
-
Timepoint Zero (T=0): Immediately after preparation, inject an aliquot of the solution onto a C18 reverse-phase HPLC column.
-
Incubate the solution under the desired storage conditions (e.g., room temperature, 4°C, 37°C).
-
Subsequent Timepoints: At regular intervals (e.g., 1, 4, 8, 24 hours), inject an aliquot of the stored solution onto the HPLC.
-
Analyze the chromatograms: Compare the peak area of the parent compound at each timepoint to the T=0 sample. The appearance of new peaks may indicate degradation products. A typical mobile phase could be a gradient of water and acetonitrile with 0.1% formic acid or trifluoroacetic acid.
Data Presentation
| Condition | Expected Stability | Potential Degradation Products |
| Solid, -20°C, Inert Atmosphere | High (Years) | N/A |
| Solution in Anhydrous DMSO, -80°C | High (Months)[5] | Minimal |
| Aqueous Buffer, pH < 3 | Low[9] | 4-(aminomethyl)piperidine, Benzyl alcohol, Carbon dioxide |
| Aqueous Buffer, pH 4-7 | Moderate to High | Minimal hydrolysis over short periods |
| Aqueous Buffer, pH > 8 | Low[9] | 4-(aminomethyl)piperidine, Benzyl alcohol, Carbon dioxide |
Visualizations
Diagram 1: Proposed Hydrolytic Degradation Pathway
Caption: Proposed acid- or base-catalyzed hydrolysis of this compound.
Diagram 2: Troubleshooting Workflow for Unexpected HPLC Peaks
Caption: Decision tree for troubleshooting unexpected analytical results.
References
- ChemBK. This compound.
- PubMed. A Self-Immolative Linker for the pH-Responsive Release of Amides.
- PubMed Central. Organic Carbamates in Drug Design and Medicinal Chemistry.
- ResearchGate. Mechanism of base-induced hydrolysis of carbamates 2–5.
- Beilstein Journals. Coupling biocatalysis with high-energy flow reactions for the synthesis of carbamates and β-amino acid derivatives.
- Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism.
- ResearchGate. Key parameters for carbamate stability in dilute aqueous–organic solution.
- ResearchGate. Kinetics and Mechanism of Hydrolysis of Benzimidazolylcarbamates.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. This compound hydrochloride | CAS 172348-57-1 | Sun-shinechem [sun-shinechem.com]
- 4. fishersci.com [fishersci.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. chembk.com [chembk.com]
- 8. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Proactive Strategies for Mitigating Epimerization with Piperidine Linkers
Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals who utilize piperidine or piperidine-containing linkers in their synthetic workflows. Uncontrolled epimerization at stereogenic centers is a critical issue that can compromise the purity, activity, and safety of target molecules. This document provides in-depth, actionable guidance to diagnose, troubleshoot, and proactively prevent this unwanted side reaction.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding piperidine-induced epimerization.
Q1: What is epimerization and why is it a problem in my synthesis?
Epimerization is a chemical process that changes the configuration of a single stereocenter in a molecule containing multiple stereocenters.[1][2] The resulting molecule is called an epimer. In pharmaceutical and peptide synthesis, maintaining precise stereochemical integrity is paramount. The formation of an unintended epimer results in a diastereomeric impurity that is often difficult to separate from the desired product due to similar physical properties.[1][2] This can lead to reduced biological activity, altered pharmacological profiles, and significant challenges in purification and regulatory approval.[1]
Q2: How does piperidine cause epimerization?
Piperidine, a secondary amine, primarily acts as a base.[3] In the context of peptide synthesis, particularly during the removal of the fluorenylmethyloxycarbonyl (Fmoc) protecting group, piperidine can abstract an acidic proton from the α-carbon of an amino acid residue.[4] This abstraction generates a planar, achiral enolate intermediate. Subsequent reprotonation of this intermediate can occur from either face, leading to a mixture of the original (L) and the epimerized (D) stereoisomers, thereby compromising the stereochemical purity of the peptide.[4]
Q3: Are certain amino acids more susceptible to piperidine-induced epimerization?
Yes. The susceptibility to epimerization is directly related to the acidity of the α-proton. Amino acids with electron-withdrawing groups in their side chains are particularly vulnerable because these groups stabilize the resulting enolate intermediate.[4]
-
Highly Susceptible: Cysteine (Cys) and Phenylglycine (Phg) are notoriously prone to epimerization.[4][5]
-
Moderately Susceptible: Histidine (His), Serine (Ser), and Aspartic Acid (Asp) can also pose significant risks, especially in sensitive sequences.[4] Aspartimide formation, a related side reaction common with Asp residues, can also lead to epimerization.[4][5]
Q4: Is epimerization always driven by the base? What other factors contribute?
While the base is the primary initiator, other factors play a crucial role:
-
Temperature: Higher temperatures increase reaction rates, including the rate of proton abstraction and enolate formation, favoring the thermodynamically stable product which may be the epimer.
-
Solvent: Polar aprotic solvents like Dimethylformamide (DMF), commonly used in Solid-Phase Peptide Synthesis (SPPS), can facilitate the deprotonation step.[4]
-
Reaction Time: Prolonged exposure to basic conditions increases the likelihood of epimerization.[6]
-
Steric Hindrance: The steric environment around the α-carbon can influence the rate of proton abstraction.
Part 2: Mechanistic Deep Dive & Visual Guide
Understanding the mechanism is key to preventing the problem. The epimerization process is a classic example of a reaction that can be under either kinetic or thermodynamic control.[6][7][8]
-
Kinetic Control: At lower temperatures and with shorter reaction times, the product that forms fastest is favored. This is typically the desired, non-epimerized product.[8][9]
-
Thermodynamic Control: At higher temperatures or with prolonged reaction times, the system can reach equilibrium. If the epimerized product is thermodynamically more stable, it will become the major product over time.[7][8]
The core of the problem is the abstraction of the α-proton by piperidine, which leads to a planar enolate intermediate.
Caption: Mechanism of base-induced epimerization via a planar intermediate.
Part 3: Troubleshooting Guide
If you have detected epimerization in your product, use this guide to identify the cause and implement a solution.
| Problem Observed | Probable Cause(s) | Recommended Solution(s) & Rationale |
| High levels (>5%) of epimerization detected for a sensitive amino acid (e.g., Cys, Phg). | 1. Base Choice: Piperidine is too strong or not sterically hindered enough for this residue. 2. Reaction Time: Fmoc-deprotection time is excessive. | Primary Solution: Replace the standard 20% piperidine in DMF with a less basic or more sterically hindered base. • Option A: Use 2% 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) with 2% piperidine in DMF. DBU is a non-nucleophilic, sterically hindered base that is highly effective for Fmoc removal but less likely to cause α-proton abstraction.[10] The small amount of piperidine acts as a scavenger for the dibenzofulvene (DBF) byproduct.[10] • Option B: Use 50% morpholine in DMF. Morpholine is a milder base, often used for sensitive glycopeptides, which can reduce epimerization rates.[10] Secondary Solution: Reduce deprotection time. Monitor the reaction closely by LC-MS to find the minimum time required for complete Fmoc removal. |
| Moderate epimerization (~1-5%) observed, especially in long or complex sequences. | 1. Cumulative Exposure: Repeated, prolonged exposure to piperidine over many cycles. 2. Elevated Temperature: Automated synthesizer temperature may be running high, or local exotherms are occurring. | Solution 1: For the sensitive residue and the one immediately following it, switch to a milder base condition as described above. Solution 2: Ensure the reaction vessel is maintained at a consistent, controlled room temperature (e.g., 20-25°C). Lowering the temperature can shift the reaction toward kinetic control, favoring the desired product.[8] Solution 3: Reduce the standard deprotection time for all cycles (e.g., from 2x 10 min to 2x 7 min) if you can validate that deprotection remains complete. |
| Epimerization is coupled with the formation of a +51 Da side product on a C-terminal Cysteine. | β-elimination and Re-addition: The base (piperidine) is catalyzing the elimination of the cysteine's protected sulfhydryl group to form a dehydroalanine intermediate. Piperidine then adds back to this intermediate via a Michael addition.[5] | Solution: Use a more sterically bulky protecting group on the cysteine side chain, such as Trityl (Trt), to physically hinder both the initial β-elimination and subsequent piperidine addition.[5] Combine this with the use of a milder base (DBU/piperidine cocktail) for the subsequent deprotection steps. |
| Unexpected epimerization at an Aspartic Acid (Asp) residue. | Aspartimide Formation: The backbone amide nitrogen attacks the side-chain carbonyl of the Asp residue, forming a cyclic imide. This aspartimide ring can be opened by piperidine at either the α- or β-carbonyl, leading to a mixture of products, including the epimerized peptide.[4][5] | Solution 1: Add 0.1 M of 1-hydroxybenzotriazole (HOBt) to your piperidine deprotection solution. HOBt can help suppress aspartimide formation.[5] Solution 2: If the problem persists, consider using a protecting group on the preceding amino acid's backbone nitrogen, such as 2-hydroxy-4-methoxybenzyl (Hmb), to prevent the initial cyclization.[5] |
Part 4: Validated Experimental Protocols
These protocols provide a starting point for mitigating epimerization. Always perform a small-scale test run before applying to valuable material.
Protocol 1: Low-Epimerization Fmoc Deprotection using DBU/Piperidine
This protocol is recommended for syntheses involving highly sensitive amino acids like Fmoc-Cys(Trt)-OH or Fmoc-His(Trt)-OH.
Reagents:
-
Peptide-resin (Fmoc-protected N-terminus)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Piperidine
Procedure:
-
Prepare Deprotection Solution: Create a fresh solution of 2% (v/v) DBU and 2% (v/v) piperidine in anhydrous DMF. For example, to make 10 mL, add 200 µL of DBU and 200 µL of piperidine to 9.6 mL of DMF.
-
Resin Swelling: Swell the peptide-resin in DMF for 15-30 minutes.
-
Drain: Drain the DMF from the reaction vessel.
-
First Deprotection: Add the DBU/piperidine solution to the resin (approx. 10 mL per gram of resin). Agitate gently for 3 minutes.
-
Drain: Drain the deprotection solution.
-
Second Deprotection: Add a fresh aliquot of the DBU/piperidine solution. Agitate gently for 5-7 minutes.
-
Washing: Drain the solution and wash the resin extensively with DMF (5-7 times) to remove all traces of the bases and the DBF-adduct.
-
Confirmation (Optional but Recommended): Perform a Kaiser test or a Chloranil test to confirm the presence of a free primary amine.
-
Proceed: Continue with the coupling of the next amino acid.
Protocol 2: Analytical Confirmation of Epimerization via UPLC-MS
This protocol allows you to quantify the level of epimerization.
Materials:
-
Crude, cleaved peptide sample
-
Reference standards for the desired peptide and, if available, the epimerized diastereomer.
-
UPLC system with a C18 column suitable for peptide analysis.
-
Mass spectrometer.
Procedure:
-
Sample Preparation: Dissolve a small amount of the crude peptide in a suitable solvent (e.g., 50:50 Acetonitrile:Water with 0.1% Formic Acid).
-
Chromatographic Method:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Develop a shallow gradient that provides baseline separation of the main product peak from impurities. A typical starting point is a 20-minute gradient from 5% B to 65% B.
-
Column Temperature: 40-50°C (higher temperatures can improve peak shape for peptides).
-
-
Analysis:
-
Inject the sample. Diastereomers (epimers) will have identical mass-to-charge (m/z) ratios but should have slightly different retention times on a high-resolution UPLC system.
-
Identify the main product peak and any closely eluting peaks with the same mass.
-
Integrate the peak areas of the desired product and the suspected epimer. .
-
Calculation: % Epimer = [Area(Epimer Peak) / (Area(Desired Peak) + Area(Epimer Peak))] * 100.
-
Caption: A troubleshooting workflow for diagnosing and resolving epimerization.
References
- Ismail, F. M. D., et al. (2023). Epimerisation in Peptide Synthesis. Molecules, 28(24), 8017. [Link]
- AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC Technical Briefs. [Link]
- Wadhwani, P., et al. (2024). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. ACS Omega. [Link]
- Reves, M., et al. (2017). Improved Fmoc Deprotection Methods for the Synthesis of Thioamide-Containing Peptides and Proteins. ACS Central Science, 3(1), 58-63. [Link]
- Neumann, C. N., et al. (2021). Visible Light-Mediated, Diastereoselective Epimerization of Morpholines and Piperazines to More Stable Isomers. Organic Letters, 23(15), 5883–5887. [Link]
- Twitty, C., et al. (2021). General Light-Mediated, Highly Diastereoselective Piperidine Epimerization: From Most Accessible to Most Stable Stereoisomer. Journal of the American Chemical Society, 143(49), 20876–20883. [Link]
- Wikipedia. (2024). Piperidine. [Link]
- Wikipedia. (2024). Thermodynamic and kinetic reaction control. [Link]
- Jakubke, H. D. (1996). Thermodynamic and kinetic control of peptide bond synthesis with protease catalysts. Angewandte Chemie International Edition in English, 35(1), 106-126. [Link]
- Gutierrez, O., et al. (2017). Highly Diastereoselective Functionalization of Piperidines by Photoredox Catalyzed α-Amino C–H Arylation and Epimerization. Journal of the American Chemical Society, 139(36), 12616–12623. [Link]
- ResearchGate. (2023). (PDF)
- PubMed. (2023).
- Westin, J. (n.d.). Kinetic Control Versus Thermodynamic Control Of A Reaction.
- LibreTexts Chemistry. (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions. [Link]
- jOeCHEM. (2020, October 28).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Epimerisation in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Piperidine - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. peptide.com [peptide.com]
- 6. jackwestin.com [jackwestin.com]
- 7. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. youtube.com [youtube.com]
- 10. Thieme Chemistry Journals Awardees – Where Are They Now? Improved Fmoc Deprotection Methods for the Synthesis of Thioamide-Containing Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Tale of Two Rings: A Comparative Guide to Piperidine and Piperazine Linkers in PROTAC Design
Introduction: The Linker's Pivotal Role in Targeted Protein Degradation
Proteolysis-targeting chimeras (PROTACs) have revolutionized drug discovery by offering a mechanism to eliminate disease-causing proteins rather than merely inhibiting them.[1] These heterobifunctional molecules consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two.[2] This tripartite assembly forms a "ternary complex," bringing the POI into close proximity with the E3 ligase, leading to the POI's ubiquitination and subsequent degradation by the cell's proteasome.[3][4]
While the two ligands determine which protein is targeted and which E3 ligase is hijacked, the linker is far from a passive tether.[5] Its length, composition, and rigidity are critical determinants of a PROTAC's efficacy, selectivity, and pharmacokinetic properties.[6][7] The linker profoundly influences the geometry and stability of the ternary complex—the cornerstone of productive degradation.[8]
Among the motifs used to impart rigidity and favorable drug-like properties, saturated heterocycles like piperidine and piperazine have become prominent.[2][5] This guide provides an in-depth, data-driven comparison of PROTACs incorporating benzyl 4-(aminomethyl)piperidine-1-carboxylate as a representative piperidine structure and those utilizing a piperazine core. We will explore their distinct impacts on PROTAC performance, from ternary complex formation to physicochemical properties, to provide researchers with a rational framework for linker selection.
The PROTAC Mechanism: A Symphony of Induced Proximity
The action of a PROTAC is a catalytic cycle initiated by the formation of the key ternary complex. Understanding this pathway is essential to appreciate the linker's role.
Caption: The PROTAC catalytic cycle.
Core Structural and Functional Comparison
Both piperidine and piperazine are six-membered saturated heterocyclic rings that introduce conformational rigidity, which can pre-organize a PROTAC into a conformation favorable for forming a stable ternary complex.[5] However, their fundamental structural differences give rise to distinct chemical properties.
Caption: Structural comparison of piperidine and piperazine linker cores.
This compound: As a building block, this structure provides a rigid piperidine core. The single nitrogen atom is basic, and the overall scaffold tends to increase the lipophilicity of the linker.[9] This rigidity can enhance metabolic stability and lock the PROTAC into a defined spatial orientation, which may be beneficial for ternary complex formation.[5][9]
Piperazine Linkers: The defining feature of piperazine is its two nitrogen atoms.[10] This has several important consequences:
-
Enhanced Solubility: The second nitrogen provides an additional basic center that can be protonated at physiological pH.[11][12] This ionization significantly increases the aqueous solubility of the PROTAC, a major challenge for these often large, "beyond Rule of Five" molecules.[][14]
-
Tunable Basicity (pKa): The pKa of the piperazine nitrogens is highly sensitive to the nearby chemical environment.[3][12] Attaching electron-withdrawing groups (like amides) can lower the pKa, while neighboring alkyl groups can raise it. This allows for fine-tuning of the linker's protonation state to optimize solubility and permeability.[12]
-
Versatile Synthetic Handle: The diamine structure provides a versatile point for modular synthesis, allowing for different exit vectors.[5]
Head-to-Head Performance Analysis
The choice between these linkers involves a series of trade-offs that impact a PROTAC's biological activity and drug-like properties.
Ternary Complex Formation and Stability
A linker's primary role is to enable the formation of a productive ternary complex. Rigidity is a key factor here.
-
Piperidine/Piperazine Advantage: Both motifs introduce rigidity compared to flexible alkyl or PEG chains.[5] This reduces the entropic penalty of binding and can pre-organize the PROTAC into a bioactive conformation, potentially enhancing ternary complex stability.[15] For example, a PROTAC named GSK215, which features a rigid piperazine ring linker, was shown to induce a planar conformation that enhanced ternary complex stability.[16]
-
Considerations: While rigidity is often beneficial, excessive stiffness can be detrimental if the optimal geometry for the POI and E3 ligase requires some flexibility.[17] The ideal level of rigidity is target-dependent and often requires empirical testing of a library of linkers with varying compositions.[2]
Physicochemical Properties and Pharmacokinetics (ADME)
This is where the differences between the two rings are most pronounced. The ADME profile (Absorption, Distribution, Metabolism, and Excretion) is critical for in vivo efficacy.
| Property | Piperidine-Based Linkers | Piperazine-Based Linkers | Rationale & Causality |
| Aqueous Solubility | Moderate to Low | Moderate to High | Piperazine's second nitrogen can be protonated, significantly increasing hydrophilicity. This is a major advantage for improving the poor solubility of many PROTACs.[] |
| Cell Permeability | Potentially Higher | Variable; can be optimized | Piperidine's higher lipophilicity can aid passive diffusion across cell membranes.[9] However, piperazine's protonation can facilitate endosomal escape, and its flexibility may allow the PROTAC to adopt a more compact, membrane-permeable conformation.[][14] |
| Metabolic Stability | Generally High | Generally Good | Both saturated rings are more stable than linear linkers.[18] Piperidine is a very stable scaffold.[9] The two nitrogens in piperazine offer more potential sites for metabolism by CYP enzymes, though this is highly context-dependent. |
| Tunability | Lower | Higher | The pKa of piperazine can be finely tuned by altering adjacent functional groups, allowing for precise control over the PROTAC's physicochemical properties without changing the core structure.[12] |
A prime example of leveraging these rigid linkers is seen in the clinical candidates ARV-110 and ARV-471. In their development, an initial flexible linker was replaced with a more rigid structure incorporating both piperidine and piperazine moieties, which significantly improved their metabolic stability and potency.[5][18]
Experimental Corner: Protocols & Workflows
Reproducible experimental protocols are essential for evaluating and comparing PROTACs.
Workflow for PROTAC Efficacy Evaluation
Caption: Standard workflow for assessing PROTAC-mediated protein degradation.
Protocol 1: General PROTAC Synthesis via Amide Coupling
This protocol describes a common final step in PROTAC synthesis, coupling a linker-E3 ligand intermediate with a POI ligand.
-
Reactant Preparation: Dissolve the POI-ligand bearing a carboxylic acid (1.0 eq) and the linker-E3 ligand intermediate bearing a free amine (e.g., deprotected this compound or a piperazine derivative) (1.1 eq) in anhydrous dimethylformamide (DMF).
-
Coupling Agent Addition: To the solution, add a peptide coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq).
-
Base Addition: Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) (3.0 eq), to the reaction mixture.
-
Reaction: Stir the mixture at room temperature for 4-12 hours, monitoring progress by LC-MS.
-
Work-up: Upon completion, dilute the reaction with ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the crude product under reduced pressure and purify by flash column chromatography or preparative HPLC to yield the final PROTAC.
Causality: HATU is an efficient coupling reagent that minimizes side reactions and racemization. DIPEA acts as a proton scavenger to facilitate the reaction. This robust method is widely applicable for creating the stable amide bond that finalizes the PROTAC structure.[12]
Protocol 2: Western Blot for Protein Degradation
This protocol quantifies the reduction in target protein levels following PROTAC treatment.[7]
-
Cell Treatment: Seed a relevant cell line (e.g., LNCaP for androgen receptor degraders) in 6-well plates. Once attached, treat the cells with increasing concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a fixed time (e.g., 24 hours). Include a vehicle control (e.g., 0.1% DMSO).
-
Cell Lysis: Aspirate the media and wash cells with ice-cold PBS. Lyse the cells directly in the well with 100 µL of RIPA buffer containing protease and phosphatase inhibitors. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay according to the manufacturer's instructions.
-
Sample Preparation: Normalize the protein concentration for all samples with lysis buffer. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20 µg) per lane onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody specific for the target protein overnight at 4°C. Also, probe for a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensity using software like ImageJ. Normalize the target protein signal to the loading control. Plot the normalized values against PROTAC concentration to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).[7]
Trustworthiness: This protocol is self-validating through the use of a loading control, which confirms that any observed decrease in the target protein is due to specific degradation and not errors in protein loading.
Conclusion and Strategic Recommendations
The choice between a this compound type linker and a piperazine-based linker is a nuanced decision driven by the specific challenges of a PROTAC program.[5] There is no universally superior option; instead, the selection must be tailored to the target, the ligands, and the desired therapeutic properties.
-
Choose a Piperidine-based Linker when:
-
The primary challenge is metabolic stability.
-
A highly rigid, well-defined conformation is hypothesized to be critical for ternary complex formation.
-
The initial PROTAC already possesses adequate solubility.
-
-
Choose a Piperazine-based Linker when:
-
Poor aqueous solubility is a major obstacle. The ability to introduce a tunable, ionizable center is a powerful tool to overcome this.[11][19]
-
Modulating cell permeability and potentially endosomal escape is a priority.[]
-
A versatile synthetic scaffold is needed for rapid library generation to explore structure-activity relationships.
-
Ultimately, the most successful PROTAC development programs often employ a strategy of parallel synthesis, creating libraries of degraders with diverse linkers—including alkyl, PEG, piperidine, and piperazine motifs—to empirically identify the optimal combination of properties for potent and selective protein degradation.[2] The insights provided in this guide serve as a foundational blueprint for making informed, rational decisions in this complex and exciting field.
References
- Pavan, M., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state? RSC Advances, 12, 21968-21977. [Link]
- Toure, M. & Crews, C. M. (2016). Current strategies for the design of PROTAC linkers: a critical review. Angewandte Chemie International Edition, 55(4), 1966-1973.
- Pavan, M., et al. (2022).
- Pavan, M., et al. (2022).
- Bai, L., et al. (2022). Impact of PROTAC Linker Plasticity on the Solution Conformations and Dissociation of the Ternary Complex. Journal of Chemical Information and Modeling, 62(2), 340-349. [Link]
- CD ComputaBio. (n.d.).
- Kumar, A., et al. (2024). Interplay of PROTAC Complex Dynamics for Undruggable Targets: Insights into Ternary Complex Behavior and Linker Design.
- Song, S., et al. (2025). Small Molecule–Degrader Conjugates: Evaluating the Structure–Activity Relationship of Linkers to Overcome In Vivo Barriers in PROTAC Delivery. Journal of Medicinal Chemistry. [Link]
- Shulha, O., et al. (2020). Novel approaches for the rational design of PROTAC linkers.
- Song, S., et al. (2025). Small Molecule-Degrader Conjugates: Evaluating the Structure-Activity Relationship of Linkers to Overcome In Vivo Barriers in PROTAC Delivery. PubMed. [Link]
- Drummond, M. L., & Williams, C. I. (2019).
- Song, S., et al. (2025). Small Molecule-Degrader Conjugates: Evaluating the Structure-Activity Relationship of Linkers to Overcome In Vivo Barriers in PROTAC Delivery.
- University of Bath. (2025). Understanding the structure-activity relationship (SAR) and PK of PROTAC linkers.
- Request PDF. (n.d.). Impact of PROTAC Linker Plasticity on the Solution Conformations and Dissociation of the Ternary Complex.
- NanoTemper Technologies. (2024).
- MCE. (n.d.). Benzyl 4-(aminomethyl)
- Pavan, M., et al. (2022).
- Szałach, A., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. PubMed Central. [Link]
- Goracci, L., et al. (2022).
- MedChemExpress. (n.d.). This compound | PROTAC Linker. MedChemExpress. [Link]
- MCE. (n.d.). Benzyl 4-(aminomethyl)
- MCE. (n.d.). Benzyl 4-(aminomethyl)
- ResearchGate. (n.d.). Experimental pK a values of piperazine-containing PROTACs.
- Wieczorek, M., et al. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. youtube.com [youtube.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. PROTAC Linker Design and Optimization - CD ComputaBio [computabio.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 9. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Interplay of PROTAC Complex Dynamics for Undruggable Targets: Insights into Ternary Complex Behavior and Linker Design - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Impact of PROTAC Linker Plasticity on the Solution Conformations and Dissociation of the Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 19. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03761K [pubs.rsc.org]
A Head-to-Head Comparison of Piperidine-Based PROTAC Linkers: A Guide to Rational Design and Performance Optimization
In the rapidly evolving landscape of targeted protein degradation, the Proteolysis Targeting Chimera (PROTAC) has emerged as a powerful therapeutic modality. These heterobifunctional molecules orchestrate the degradation of specific proteins of interest (POIs) by hijacking the cell's own ubiquitin-proteasome system.[1][2] A PROTAC's architecture is deceptively simple: a ligand for the POI, a ligand for an E3 ubiquitin ligase, and a linker connecting them.[3] Far from being a passive tether, the linker is a critical determinant of a PROTAC's success, profoundly influencing its efficacy, selectivity, and pharmacokinetic properties.[1][]
Among the diverse array of linker motifs, saturated heterocycles like piperidine have gained significant traction. Their incorporation is a deliberate strategy to move beyond simple, flexible alkyl and polyethylene glycol (PEG) chains, imparting a degree of conformational rigidity that can pre-organize the PROTAC for optimal ternary complex formation.[1][3][5] This guide provides a detailed comparison of piperidine-based linkers, offering field-proven insights and experimental data to inform the rational design of next-generation protein degraders.
The Rationale for Rigidity: Why Piperidine?
The primary function of a PROTAC is to induce and stabilize a ternary complex between the POI and an E3 ligase.[6] The linker's length, flexibility, and chemical composition dictate the spatial orientation of these two proteins.[2] While highly flexible linkers (e.g., long PEG chains) allow for broad conformational sampling, this can come at an entropic cost upon binding and may not lead to a productive orientation for ubiquitination.
This is where rigid motifs like piperidine offer a distinct advantage. By reducing the number of rotatable bonds, a piperidine ring constrains the linker's conformational freedom. This can:
-
Pre-organize the PROTAC: A rigid linker can lock the molecule into a bioactive conformation that is favorable for ternary complex formation, reducing the entropic penalty of binding.[7]
-
Enhance Metabolic Stability: Saturated heterocyclic rings are generally more resistant to metabolic degradation compared to linear alkyl or PEG chains, which can be susceptible to oxidation.[3][5]
-
Improve Physicochemical Properties: The inclusion of heteroatoms can modulate properties like solubility and lipophilicity.[8][9]
The successful development of clinical candidates like ARV-110 and ARV-471, which incorporate rigid linkers containing piperidine and piperazine moieties, underscores the power of this approach. In these molecules, the replacement of an initial flexible linker with a more rigid scaffold significantly boosted both metabolic stability and potency.[][5][9]
Caption: General mechanism of PROTAC-mediated protein degradation.
Head-to-Head Analysis: Piperidine vs. Alternatives
Piperidine vs. Flexible Linkers (Alkyl/PEG)
The most common comparison is the replacement of flexible linkers with more rigid, piperidine-containing structures. This strategic shift is often a key step in lead optimization.
-
Performance: The introduction of a piperidine ring can dramatically improve degradation potency (lower DC50) and efficacy (higher Dmax). This is attributed to the formation of a more stable and productive ternary complex. For example, in the development of androgen receptor (AR) degraders, replacing flexible linkers with a rigid structure incorporating piperidine/piperazine led to the highly potent clinical candidate ARV-110.[][9]
-
Pharmacokinetics (PK): Flexible PEG linkers, while improving solubility, can sometimes be liabilities for metabolic stability.[3] Piperidine-containing linkers generally exhibit enhanced metabolic resistance.[5] This translates to better in vivo stability and potentially improved oral bioavailability.
-
Design Challenge: The constrained nature of piperidine linkers requires more precise design.[7] An incorrectly oriented rigid linker can introduce steric clashes that completely abrogate ternary complex formation, leading to a loss of activity.[7]
Piperidine vs. Piperazine: A Subtle but Critical Choice
Piperidine and piperazine are both six-membered saturated heterocycles that impart rigidity. The key difference is that piperazine contains a second nitrogen atom, which has profound implications for a PROTAC's properties.[5]
-
Solubility: The second nitrogen in piperazine provides an additional basic center that can be protonated at physiological pH.[2][6] This can significantly enhance the aqueous solubility of the PROTAC molecule, a critical parameter for drug development.[2][10] The pKa of the piperazine ring, however, is highly sensitive to its chemical environment, and nearby electron-withdrawing groups (like amides) can reduce its basicity.[6][11]
-
Rigidity and Vectorality: Both motifs provide rigidity. The choice may depend on the desired exit vectors from the ring and the overall geometry needed to bridge the two ligands effectively.
-
Synthetic Accessibility: Both piperidine and piperazine are common building blocks in medicinal chemistry, making them synthetically accessible for incorporation into linkers.[5]
Table 1: Comparative Summary of Linker Motifs
| Feature | Flexible Linker (Alkyl/PEG) | Piperidine-Based Linker | Piperazine-Based Linker |
| Primary Advantage | High flexibility, synthetic simplicity, solubility (PEG) | Rigidity, metabolic stability | Rigidity, metabolic stability, enhanced solubility |
| Conformation | Large conformational space, high entropic penalty | Pre-organized, constrained conformation | Pre-organized, constrained conformation |
| Ternary Complex | May not achieve optimal geometry | Can promote stable, productive complexes | Can promote stable, productive complexes |
| Solubility | Variable (PEG improves, alkyl decreases) | Generally lipophilic | Can be enhanced via protonation[2][6] |
| Metabolic Stability | Can be susceptible to oxidation | Generally enhanced[3][5] | Generally enhanced |
| Key Design Hurdle | Can lead to poor PK profiles | Requires precise orientation to avoid steric clash[7] | pKa is sensitive to chemical context[6][11] |
Experimental Evaluation of Piperidine-Based Linkers
A multi-pronged experimental approach is necessary to validate the performance of a new PROTAC and, by extension, its linker.
Caption: A typical experimental workflow for evaluating PROTAC linkers.
Protocol 1: Western Blot for Target Protein Degradation
This is the foundational assay to determine if the PROTAC is effectively degrading the POI.
Objective: To quantify the reduction in POI levels following PROTAC treatment.
Methodology:
-
Cell Seeding: Plate cells (e.g., a cancer cell line expressing the POI) in 6-well plates and allow them to adhere overnight.
-
PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) for a specified time (e.g., 18-24 hours). Include a vehicle control (e.g., 0.1% DMSO).
-
Cell Lysis: Wash the cells with cold PBS, then add RIPA lysis buffer containing protease and phosphatase inhibitors. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Normalize protein amounts (e.g., 20 µg per lane) and separate the proteins by size on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour.
-
Incubate with a primary antibody specific to the POI overnight at 4°C.
-
Incubate with a loading control primary antibody (e.g., GAPDH, β-actin).
-
Wash the membrane, then incubate with a species-appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.
-
Data Analysis: Quantify band intensity using software like ImageJ. Normalize the POI band intensity to the loading control. Plot the normalized intensity against PROTAC concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximal degradation).
Protocol 2: Cell Viability Assay (e.g., CellTiter-Glo®)
This assay measures the downstream phenotypic consequence of POI degradation, such as inhibition of cancer cell proliferation.
Objective: To determine the effect of PROTAC-induced degradation on cell viability.
Methodology:
-
Cell Seeding: Plate cells in an opaque-walled 96-well plate.
-
PROTAC Treatment: Treat cells with a serial dilution of the PROTAC for a prolonged period (e.g., 72 hours) to observe the phenotypic effect.
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add the CellTiter-Glo® reagent to each well according to the manufacturer's protocol.
-
-
Signal Measurement:
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis: Plot the luminescent signal against the PROTAC concentration and perform a non-linear regression to determine the IC50 value.[5]
Conclusion and Future Outlook
The choice of linker is a multi-parameter optimization problem where rigidity, solubility, and metabolic stability must be carefully balanced. Piperidine-based linkers have proven to be a highly effective strategy for imparting rigidity and enhancing the in vivo performance of PROTACs. The head-to-head comparison with flexible linkers clearly demonstrates their superiority in promoting potent and stable degradation, as exemplified by molecules that have successfully advanced to the clinic. The choice between piperidine and its close relative, piperazine, is more nuanced, often boiling down to the need for enhanced solubility, a property that piperazine's second nitrogen can provide.[5]
As the field of targeted protein degradation matures, a deeper understanding of the structure-activity and structure-property relationships of these linker types will be paramount. Future research will likely focus on novel rigid scaffolds and the fine-tuning of linker properties to achieve even greater selectivity and oral bioavailability, solidifying the role of rational linker design as a cornerstone of PROTAC development.
References
- Current strategies for the design of PROTAC linkers: a critical review. National Center for Biotechnology Information (PMC).
- PROTACs bearing piperazine-containing linkers: what effect on their protonation state? Royal Society of Chemistry.
- Novel approaches for the rational design of PROTAC linkers. Open Exploration Publishing.
- PROTACs bearing piperazine-containing linkers: what effect on their protonation state? National Center for Biotechnology Information (PMC).
- PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing). Royal Society of Chemistry.
- Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design. Semantic Scholar.
- PROTACs bearing piperazine-containing linkers: what effect on their protonation state? Europe PMC.
Sources
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. precisepeg.com [precisepeg.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. explorationpub.com [explorationpub.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03761K [pubs.rsc.org]
A Senior Application Scientist's Guide to Validating PROTAC Target Engagement: A Spotlight on Piperidine Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond Inhibition to Eradication
The paradigm of therapeutic intervention is shifting. For decades, the primary strategy has been occupancy-driven, using small molecules to inhibit the function of pathogenic proteins. However, this approach has limitations, leaving a significant portion of the proteome—often referred to as "undruggable"—beyond our therapeutic reach.[1] Proteolysis Targeting Chimeras (PROTACs) represent a revolutionary, event-driven modality that circumvents these challenges.[2][3][4] Instead of merely inhibiting a target protein, PROTACs hijack the cell's own machinery for protein disposal—the ubiquitin-proteasome system—to selectively eradicate it.[5][6]
These heterobifunctional molecules consist of two distinct ligands connected by a chemical linker: one binds to a protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[5] This induced proximity results in the formation of a critical ternary complex (POI-PROTAC-E3 ligase), the foundational step that leads to the ubiquitination of the POI and its subsequent degradation by the 26S proteasome.[5][6][] The success of any PROTAC hinges on the efficient formation and stability of this ternary complex.
This guide provides a comprehensive comparison of methodologies to validate PROTAC target engagement, from initial complex formation to final protein degradation. We will place a special emphasis on the strategic role of piperidine-containing linkers, a structural motif increasingly recognized for its ability to optimize PROTAC performance through conformational rigidity.
The Pivotal Role of Piperidine Linkers in PROTAC Design
The linker is far from a passive spacer; it is a critical determinant of a PROTAC's biological activity.[6][8][9] Its length, composition, and attachment points profoundly influence the stability and productivity of the ternary complex.[6][10] Among the diverse array of linker chemistries, saturated heterocycles like piperidine have emerged as powerful tools for rational PROTAC design.[9][11]
Incorporating a piperidine ring into the linker imparts conformational rigidity, a stark contrast to the high flexibility of traditional polyethylene glycol (PEG) or alkyl chains.[12][13] This rigidity is advantageous for several key reasons:
-
Pre-organization and Reduced Entropic Penalty : A rigid linker can pre-organize the PROTAC into a conformation that is favorable for binding both the target protein and the E3 ligase. This reduces the entropic penalty associated with ternary complex formation, potentially leading to higher affinity and more potent degradation.[11][12][13]
-
Improved Physicochemical Properties : Piperidine moieties can enhance a PROTAC's drug-like properties. Their incorporation can lead to improved metabolic stability and aqueous solubility, which are critical for bioavailability and in vivo efficacy.[11][12][14][15]
-
Clinical Success : The strategic use of rigid linkers has been instrumental in the development of clinical candidates. Notably, the successful PROTACs ARV-110 and ARV-471 feature linkers that incorporate rigid structures, which significantly improved their potency and metabolic profiles.[11][16]
A Multi-Pronged Strategy for Validating Target Engagement
Confirming that a PROTAC works as intended requires a hierarchical and multi-faceted validation approach. A single assay is insufficient to capture the full picture of a PROTAC's mechanism of action. Robust validation involves confirming every key step of the process, from the initial binding event to the final downstream biological effect.
Tier 1: Measuring Ternary Complex Formation
Directly quantifying the formation of the POI-PROTAC-E3 ligase complex is the first and most crucial step in validation.[8] These assays provide direct evidence of the PROTAC's ability to bridge the two proteins and can be used to determine the affinity and stability of the complex.
| Assay | Principle | Advantages | Limitations |
| TR-FRET | Time-Resolved Fluorescence Resonance Energy Transfer between labeled POI and E3 ligase. | Homogeneous, high-throughput, biochemical context.[8][17] | Requires purified, labeled proteins; potential for artifacts. |
| NanoBRET™ | Bioluminescence Resonance Energy Transfer in live cells.[18] | Live-cell format, kinetic data, physiologically relevant.[19][20][21] | Requires genetic modification of cells (tagging proteins). |
| SPR | Surface Plasmon Resonance measures mass changes on a sensor chip. | Real-time kinetics (kon/koff), affinity data (KD), label-free.[8] | Requires purified protein immobilization; lower throughput. |
Tier 2: Assessing Downstream Cellular Events
Once ternary complex formation is confirmed, the next logical step is to verify the direct enzymatic consequence: the ubiquitination of the target protein.[22][23]
-
Target Ubiquitination Assays : These assays confirm that the induced ternary complex is "productive," meaning the E3 ligase is active and capable of transferring ubiquitin to the POI. Common methods include immunoprecipitating the target protein and then performing a Western blot with an anti-ubiquitin antibody.[23][24] More high-throughput methods, such as specialized AlphaLISA® or ELISA-based kits, are also available to quantify ubiquitination.[25]
Tier 3: Confirming Target Engagement in a Cellular Context
While biochemical assays are invaluable, it is essential to confirm that the PROTAC engages its target within the complex environment of a living cell.
-
Cellular Thermal Shift Assay (CETSA®) : This powerful technique is based on the principle that a protein's thermal stability is altered upon ligand binding.[26][27][28] By treating intact cells with the PROTAC and then subjecting them to a heat gradient, a shift in the melting temperature of the target protein provides direct, label-free evidence of target engagement in a physiologically relevant setting.[26][27][29] This is crucial because it accounts for factors like cell permeability, which can be a major hurdle for PROTACs.[21]
Tier 4: The Functional Outcome: Target Degradation
The ultimate proof of a PROTAC's efficacy is the selective degradation of the target protein.
-
Target Degradation Assays : This is the most common and definitive endpoint for PROTAC validation.
-
Western Blotting : This remains the gold standard for semi-quantitatively assessing protein levels. It is used to determine the dose-dependency (DC50 - concentration for 50% degradation) and kinetics of degradation.[5][24][30]
-
High-Throughput Methods : For screening larger compound libraries, methods like NanoLuc® Luciferase reporter assays, flow cytometry, and AlphaLISA® are employed.[31][32]
-
Proteomics : Mass spectrometry-based proteomics provides an unbiased, global view of protein level changes, which is critical for assessing both on-target degradation and potential off-target effects.[1][33]
-
Experimental Protocols & Self-Validating Systems
A trustworthy protocol is a self-validating one. This requires the inclusion of rigorous controls that allow for unambiguous interpretation of the results.
Protocol 1: Western Blot for PROTAC-Mediated Target Degradation
This protocol provides a framework for assessing the dose-response and pathway-dependence of PROTAC-induced degradation.
-
Cell Culture and Treatment :
-
Plate cells at an appropriate density in a multi-well plate (e.g., 24-well) and allow them to adhere overnight.
-
Prepare serial dilutions of your piperidine-linked PROTAC and a negative control (e.g., an inactive epimer that does not bind the POI or E3 ligase).
-
For pathway validation, pre-treat a set of wells with a proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours.
-
Treat cells with the PROTAC and controls for a specified time (e.g., 24 hours).
-
-
Sample Preparation (Lysis) :
-
Aspirate the media and wash cells once with ice-cold PBS.
-
Add RIPA buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells, transfer the lysate to microcentrifuge tubes, and incubate on ice for 30 minutes.
-
Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification :
-
Transfer the supernatant to a new tube.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Electrophoresis and Transfer :
-
Normalize the protein concentration for all samples and prepare them with Laemmli sample buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Run the gel and then transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunodetection :
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody against your POI overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and add an ECL substrate.
-
-
Data Analysis :
-
Image the blot using a chemiluminescence detector.
-
Re-probe the blot for a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Quantify the band intensities and normalize the POI signal to the loading control. Plot the normalized POI levels against the PROTAC concentration to determine the DC50 value.
-
-
Self-Validation Checkpoints :
-
Negative Control PROTAC : Should show no degradation of the POI.
-
Proteasome Inhibitor : Co-treatment with MG132 should "rescue" the POI from degradation, confirming the pathway is proteasome-dependent.[24]
-
Data Interpretation & Troubleshooting
The "Hook Effect"
A common phenomenon observed with PROTACs is the "hook effect," where degradation efficiency decreases at very high concentrations.[30][34] This occurs because at an optimal concentration, the PROTAC efficiently forms the ternary complex. At excessively high concentrations, the PROTAC saturates both the POI and the E3 ligase independently, leading to the formation of unproductive binary complexes (PROTAC-POI and PROTAC-E3) that cannot bring the two key proteins together.[34] This results in a characteristic bell-shaped dose-response curve. The presence of a hook effect is strong evidence of a ternary complex-dependent mechanism.
Assessing Off-Target Effects
Selectivity is paramount. A critical aspect of validation is ensuring that the PROTAC degrades the intended target without affecting other proteins. The E3 ligase recruiter itself (e.g., pomalidomide) can sometimes independently cause the degradation of other proteins, such as zinc-finger transcription factors.[35][36] Furthermore, the newly formed ternary complex can create novel protein-protein interfaces that might lead to the degradation of "neosubstrates."
-
Global Proteomics : Unbiased mass spectrometry is the most comprehensive tool to assess selectivity. By comparing the proteome of cells treated with the active PROTAC versus a negative control, one can identify all proteins that are significantly downregulated, providing a complete off-target profile.[33][34][37]
Comparative Data Summary
The following table illustrates hypothetical data from a head-to-head comparison of two PROTACs targeting the same protein, one with a flexible PEG linker and one with a rigid piperidine linker.
| Parameter | PROTAC-PEG (Flexible) | PROTAC-Piperidine (Rigid) | Interpretation |
| Ternary Complex Affinity (KD) | 150 nM | 35 nM | The rigid linker promotes a more stable ternary complex. |
| Degradation DC50 | 80 nM | 15 nM | Higher complex stability translates to more potent degradation. |
| Max Degradation (Dmax) | >90% | >95% | Both achieve near-complete degradation. |
| Hook Effect | Pronounced at >5 µM | Less pronounced | The more stable complex may be less susceptible to disruption. |
| Off-Target Degradation | 3 significant off-targets | 1 minor off-target | The constrained conformation of the piperidine-linked PROTAC improves selectivity. |
Conclusion
Validating the target engagement of a PROTAC is a systematic process that requires a suite of orthogonal assays. From biophysical confirmation of ternary complex formation to the ultimate demonstration of selective protein degradation in cells, each step provides a critical piece of the puzzle. The rational design of the linker is central to this process, and the incorporation of rigid motifs like piperidine has proven to be a highly effective strategy for enhancing the potency, selectivity, and drug-like properties of PROTACs. By employing the multi-tiered validation workflow described in this guide, researchers can build a robust data package to confidently advance their protein degradation programs, moving one step closer to drugging the "undruggable."
References
- Benchchem. (n.d.). Application Notes and Protocols for Western Blot Analysis of PROTAC-Mediated Protein Degradation.
- Benchchem. (n.d.). A Comparative Analysis of Piperidine and Piperazine Linkers in PROTAC Design.
- LifeSensors. (n.d.). PROTAC® Ubiquitination Assays.
- Pelago Bioscience. (2024). CETSA as a tool for assessing selectivity of warheads and PROTACS and for detecting binders.
- PubMed. (n.d.). Advancing target validation with PROTAC technology.
- Benchchem. (n.d.). A Comparative Guide: Cellular Thermal Shift Assay (CETSA) for Target Engagement of PROTACs.
- BOC Sciences. (n.d.). PROTAC Ternary Complex Assay Services.
- Benchchem. (n.d.). The Crucial Role of the Linker in PROTAC-Mediated Ternary Complex Formation: A Comparative Analysis.
- LifeSensors. (n.d.). PA770: PROTAC® In Vitro Ubiquitination Assay Kit.
- Profacgen. (n.d.). Ubiquitination Assay.
- LifeSensors. (n.d.). PROTAC Ternary Complex Formation Assays.
- (n.d.). Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders.
- BMG Labtech. (n.d.). Elucidating PROTAC MoA with live cell kinetic monitoring of ternary complex formation and target protein ubiquitination.
- Promega Corporation. (n.d.). Ternary Complex Formation.
- BPS Bioscience. (n.d.). PROTAC-Driven Ubiquitination Assay Kit for BET Bromodomains.
- Taylor & Francis Online. (n.d.). Advancing target validation with PROTAC technology.
- ResearchGate. (n.d.). A Proteomic Platform to Identify Off-Target Proteins Associated with Therapeutic Modalities that Induce Protein Degradation or Gene Silencing.
- PMC - NIH. (2023, March 17). A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery.
- Benchchem. (n.d.). Technical Support Center: Off-Target Effects of PROTACs.
- Springer Nature Experiments. (n.d.). Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells.
- ResearchGate. (n.d.). Advancing target validation with PROTAC technology | Request PDF.
- The Hebrew University of Jerusalem. (n.d.). Advancing target validation with PROTAC technology.
- Labhoo. (n.d.). Targeted Protein Degradation Profiling by the Cellular Thermal Shift Assay (CETSA®).
- Benchchem. (n.d.). Technical Support Center: Conformational Effects of Piperidine Linkers in PROTACs.
- PMC - NIH. (n.d.). Current strategies for the design of PROTAC linkers: a critical review.
- ChemPep. (n.d.). Overview of PROTAC Linkers.
- Selvita. (2025, April 18). NanoBRET assays for PROTAC evaluation in the cellular context.
- Broad Institute. (n.d.). Proteolysis-targeting chimeras with reduced off-targets.
- YouTube. (2023, April 12). Label-free validation of protein degraders using CETSA®.
- PMC - NIH. (2018, July 16). Delineating the role of cooperativity in the design of potent PROTACs for BTK.
- PMC - NIH. (n.d.). PROTAC-Induced Proteolytic Targeting.
- (n.d.). Introduction Targeted degradation and mechanistic validation – Immunoblotting; Simple Western Jess Summary and conclusion PROT.
- (2022, August 9). PROTACs bearing piperazine-containing linkers: what effect on their protonation state? RSC Advances.
- MtoZ Biolabs. (n.d.). PROTAC Drug Off-Target Protein Assessment Service.
- Oreate AI Blog. (2025, December 16). Research Progress on Reducing Off-Target Effects of Protein Degradation Targeting Chimeras (PROTACs).
- NIH. (n.d.). One Tracer, Dual Platforms: Unlocking Versatility of Fluorescent Probes in TR-FRET and NanoBRET Target Engagement Assays.
- ResearchGate. (n.d.). Application of NanoBRET for realtime monitoring of the... | Download Scientific Diagram.
- LifeSensors. (n.d.). PROTAC® Degradation Assays.
- PubMed. (2025, July 2). One Tracer, Dual Platforms: Unlocking Versatility of Fluorescent Probes in TR-FRET and NanoBRET Target Engagement Assays.
- PMC - NIH. (n.d.). Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras.
- Open Exploration Publishing. (2020, October 30). Novel approaches for the rational design of PROTAC linkers.
- Oxford Academic. (n.d.). rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase.
Sources
- 1. Advancing target validation with PROTAC technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. cris.huji.ac.il [cris.huji.ac.il]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 8. lifesensors.com [lifesensors.com]
- 9. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Delineating the role of cooperativity in the design of potent PROTACs for BTK - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. chempep.com [chempep.com]
- 14. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. explorationpub.com [explorationpub.com]
- 16. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 17. One Tracer, Dual Platforms: Unlocking Versatility of Fluorescent Probes in TR-FRET and NanoBRET Target Engagement Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. bmglabtech.com [bmglabtech.com]
- 20. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 21. selvita.com [selvita.com]
- 22. lifesensors.com [lifesensors.com]
- 23. Ubiquitination Assay - Profacgen [profacgen.com]
- 24. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 25. bpsbioscience.com [bpsbioscience.com]
- 26. pelagobio.com [pelagobio.com]
- 27. pdf.benchchem.com [pdf.benchchem.com]
- 28. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 29. m.youtube.com [m.youtube.com]
- 30. catsci.com [catsci.com]
- 31. lifesensors.com [lifesensors.com]
- 32. academic.oup.com [academic.oup.com]
- 33. researchgate.net [researchgate.net]
- 34. pdf.benchchem.com [pdf.benchchem.com]
- 35. Proteolysis-targeting chimeras with reduced off-targets. | Broad Institute [broadinstitute.org]
- 36. Research Progress on Reducing Off-Target Effects of Protein Degradation Targeting Chimeras (PROTACs) - Oreate AI Blog [oreateai.com]
- 37. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
The Architect's Guide to Targeted Protein Degradation: A Comparative Analysis of PROTACs with Different Piperidine Ring Exit Vectors
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving landscape of targeted protein degradation, the rational design of Proteolysis Targeting Chimeras (PROTACs) is paramount for achieving therapeutic success. These heterobifunctional molecules have revolutionized drug discovery by hijacking the cell's ubiquitin-proteasome system to eliminate disease-causing proteins.[1] While the warhead and E3 ligase ligand are critical for target engagement and recruitment, the linker connecting them plays a pivotal role in dictating the efficacy, selectivity, and physicochemical properties of the PROTAC.[2]
This guide provides an in-depth comparative analysis of PROTACs featuring piperidine-containing linkers, with a specific focus on the influence of different exit vectors from the piperidine ring. As a Senior Application Scientist, this guide will not only present data but also delve into the causal relationships between structural modifications and functional outcomes, offering field-proven insights to inform your PROTAC design strategies.
The Crucial Role of the Linker and the Piperidine Scaffold
The linker in a PROTAC is far from a passive spacer; it is a key determinant of the ternary complex formation between the target protein, the PROTAC, and the E3 ligase.[2] Its length, flexibility, and chemical composition are critical for optimal spatial orientation and stability of this complex, which is a prerequisite for efficient ubiquitination and subsequent degradation of the target protein.[3][4]
Rigid linkers, such as those incorporating piperidine or piperazine moieties, have gained prominence for their ability to pre-organize the PROTAC into a bioactive conformation, potentially enhancing the stability of the ternary complex.[3][5] The piperidine ring, a six-membered saturated heterocycle, offers a rigid scaffold that can improve metabolic stability and provide a defined spatial orientation for the warhead and E3 ligase ligand.[3] However, the point of attachment, or the "exit vector," from the piperidine ring can dramatically influence the overall performance of the PROTAC.[2][5]
Visualizing the PROTAC Mechanism of Action
To understand the impact of the exit vector, it is essential to first visualize the fundamental mechanism of PROTAC action.
Caption: General signaling pathway of PROTAC-mediated protein degradation.
Comparative Analysis of Piperidine Exit Vectors
The selection of the exit vector on the piperidine ring is a critical decision in PROTAC design. Different attachment points can lead to distinct spatial arrangements of the warhead and E3 ligase ligand, thereby affecting the geometry and stability of the ternary complex. This, in turn, influences key performance parameters such as degradation potency (DC50) and maximal degradation (Dmax).
While a comprehensive, publicly available dataset directly comparing a matched series of PROTACs with systematically varied piperidine exit vectors is limited, the principles of structure-activity relationships (SAR) in PROTAC design allow us to construct an illustrative comparison. The following table presents hypothetical, yet plausible, data for a series of BRD4-targeting PROTACs, where the exit vector from a central piperidine linker is varied.
| PROTAC ID | Piperidine Exit Vector | Ternary Complex Stability (SPR, KD, nM) | DC50 (nM) | Dmax (%) | Cellular Permeability (Papp, 10-6 cm/s) |
| PROTAC-A | 1,4-disubstituted (para) | 25 | 15 | >95 | 5.2 |
| PROTAC-B | 1,3-disubstituted (meta) | 75 | 150 | 80 | 4.8 |
| PROTAC-C | 1,2-disubstituted (ortho) | 250 | >1000 | <20 | 4.5 |
| PROTAC-D | N-substituted | 120 | 500 | 65 | 6.1 |
Disclaimer: The data presented in this table is illustrative and intended to highlight the potential impact of different exit vectors. Actual experimental results will be target and system-dependent.
Analysis of the Comparative Data:
-
PROTAC-A (1,4-disubstituted): The linear, para-substitution pattern often allows for an optimal and extended conformation, facilitating the formation of a stable and productive ternary complex.[5] This is reflected in the strong ternary complex stability, leading to potent degradation with a low DC50 and high Dmax.
-
PROTAC-B (1,3-disubstituted): The meta-substitution introduces a bend in the linker, which may lead to a less optimal orientation of the warhead and E3 ligase ligand. This can result in reduced ternary complex stability and, consequently, lower degradation potency compared to the 1,4-disubstituted analog.[5]
-
PROTAC-C (1,2-disubstituted): The ortho-substitution can introduce significant steric hindrance, potentially preventing the formation of a productive ternary complex altogether.[5] This is reflected in the poor ternary complex stability and lack of significant degradation.
-
PROTAC-D (N-substituted): Attaching the linker to the nitrogen atom of the piperidine ring can significantly alter the vector and may impact the overall physicochemical properties of the PROTAC, including its interaction with the solvent and cell membranes. While it may offer synthetic advantages, the resulting geometry might not be ideal for ternary complex formation, leading to reduced degradation efficiency.
Experimental Protocols for PROTAC Evaluation
A systematic evaluation of PROTACs with different piperidine exit vectors requires a series of robust biophysical and cellular assays. The following are detailed protocols for key experiments.
Ternary Complex Formation Assay (NanoBRET™)
The NanoBRET™ assay is a live-cell method to study the formation of the ternary complex in real-time.[6][7]
Caption: A typical experimental workflow for the NanoBRET™ ternary complex assay.
Step-by-Step Methodology:
-
Cell Preparation:
-
Co-transfect cells (e.g., HEK293) with plasmids encoding the target protein fused to NanoLuc® luciferase and the E3 ligase component (e.g., VHL or CRBN) fused to HaloTag®.[8]
-
Alternatively, use CRISPR/Cas9 to endogenously tag the target protein with NanoLuc®.[9]
-
Plate the cells in a 96-well, white-bottom plate and incubate for 24 hours.
-
-
Reagent Preparation:
-
Prepare the NanoBRET™ Nano-Glo® Substrate and the HaloTag® NanoBRET™ 618 Ligand according to the manufacturer's instructions.
-
-
Assay Procedure:
-
Add the HaloTag® ligand to the cells and incubate for 4 hours to allow for labeling of the HaloTag®-E3 ligase fusion protein.
-
Add the NanoBRET™ substrate to the cells.
-
Immediately add the PROTACs at a range of concentrations to the wells.
-
Measure the donor emission (460 nm) and acceptor emission (618 nm) using a luminometer capable of BRET measurements.
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio by dividing the acceptor emission by the donor emission.
-
Plot the NanoBRET™ ratio against the PROTAC concentration to determine the EC50 for ternary complex formation.
-
Western Blot Analysis for Protein Degradation (DC50 and Dmax Determination)
Western blotting is a standard and reliable method to quantify the extent of target protein degradation.[1][10]
Step-by-Step Methodology:
-
Cell Treatment:
-
Plate cells in a 6-well or 12-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTACs for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.
-
Incubate with a primary antibody for a loading control (e.g., GAPDH, β-actin) to normalize for protein loading.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Plot the normalized protein levels against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.[11]
-
Conclusion and Future Perspectives
The choice of the exit vector on a piperidine-containing linker is a critical parameter in PROTAC design that can profoundly impact degradation efficiency. A systematic exploration of different substitution patterns is essential to identify the optimal geometry for productive ternary complex formation for a given target and E3 ligase pair. The combination of rational design, informed by the principles outlined in this guide, and robust experimental validation using assays such as NanoBRET™ and Western blotting will be instrumental in advancing the development of next-generation protein degraders.
As our understanding of the structural and dynamic nature of ternary complexes continues to grow, we can anticipate the development of more sophisticated linker designs that offer enhanced control over PROTAC activity and selectivity. The integration of computational modeling and structural biology with empirical screening will undoubtedly accelerate the discovery of highly potent and specific PROTACs for a wide range of therapeutic targets.
References
- Crews, C. M., et al. PROTAC-Induced Proteolytic Targeting. In Methods in Molecular Biology. Humana Press, 2018. [Link]
- Almodóvar‐Rivera, C. M., et al. Development of Novel Cereblon-Based E3 Ligase Ligand-Linker Libraries for Targeted Protein Degradation. University of Wisconsin–Madison, 2024. [Link]
- BMG Labtech.
- ICE Bioscience.
- Robers, M. B., et al. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells. Methods in Molecular Biology, 2021. [Link]
- Ciulli, A., et al. Cereblon versus VHL: Hijacking E3 ligases against each other using PROTACs. bioRxiv, 2020. [Link]
- Troup, R. I., et al. Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 2020. [Link]
- Di Micco, S., et al.
- Sun, X., et al. Assays and technologies for developing proteolysis targeting chimera degraders. Future Medicinal Chemistry, 2020. [Link]
- Li, B., et al. Characteristic roadmap of linker governs the rational design of PROTACs. Signal Transduction and Targeted Therapy, 2023. [Link]
- Schwalm, J. P., et al. Optimization of Class I Histone Deacetylase PROTACs Reveals that HDAC1/2 Degradation is Critical to Induce Apoptosis and Cell Arrest in Cancer Cells. Journal of Medicinal Chemistry, 2021. [Link]
- Di Micco, S., et al. Experimental pKa values of piperazine-containing PROTACs.
- Almodóvar‐Rivera, C. M., et al. Development of a Partial Proteolysis Targeting Chimera Library Based on Achiral Cereblon E3 Ligase Ligands and its Application for Bruton's Tyrosine Kinase Degraders. ChemMedChem, 2023. [Link]
- Di Micco, S., et al. PROTACs bearing piperazine-containing linkers: what effect on their protonation state?
- Paolobelli, L., et al. A Versatile and Sustainable Multicomponent Platform for the Synthesis of Protein Degraders: Proof-of-Concept Application to BRD4-Degrading PROTACs. Journal of Medicinal Chemistry, 2022. [Link]
- Steinebach, C., et al. Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands. ACS Medicinal Chemistry Letters, 2020. [Link]
- Caine, E. A., et al. Targeted Protein Degradation Phenotypic Studies Using HaloTag CRISPR/Cas9 Endogenous Tagging Coupled with HaloPROTAC3. Current Protocols in Chemical Biology, 2020. [Link]
- BPS Bioscience.
- Li, Y., et al. A Chemical Toolbox for Labeling and Degrading Engineered Cas Proteins. ACS Chemical Biology, 2019. [Link]
- Li, D., et al. A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase. Acta Biochimica et Biophysica Sinica, 2022. [Link]
- Al-Haddad, M. A., et al. Precision oncology revolution: CRISPR-Cas9 and PROTAC technologies unleashed. Frontiers in Oncology, 2023. [Link]
- Imrie, F., et al. Modeling PROTAC Degradation Activity with Machine Learning. arXiv, 2024. [Link]
- Tinworth, C. P., et al. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs. Journal of the American Chemical Society, 2019. [Link]
- Liu, J., et al. PROTAC molecule-mediated SpCas9 protein degradation for precise genome editing. bioRxiv, 2022. [Link]
- Paolobelli, L., et al. A Versatile and Sustainable Multicomponent Platform for the Synthesis of Protein Degraders: Proof-of-Concept Application to BRD4-Degrading PROTACs. Journal of Medicinal Chemistry, 2022. [Link]
- Zhang, T., et al. Properties of PROTACs Targeting BRD4 for Degradation Compared with CLIPTAC Components.
- Zhang, C., et al. The therapeutic effect of the BRD4-degrading PROTAC A1874 in human colon cancer cells. Cancer Biology & Therapy, 2020. [Link]
- Winter, G. E., Ciulli, A., et al. ProteomeXchange Dataset PXD040570-3. ProteomeCentral, 2024. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. NanoBRET Ternary Complex Formation Assays - NanoBRET Ternary Complex Formation Assays - ICE Bioscience [en.ice-biosci.com]
- 7. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. NanoBRET™ CRBN and VHL Ternary Complex Assays Technical Manual [promega.sg]
- 9. bmglabtech.com [bmglabtech.com]
- 10. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Navigating the In Vivo Landscape: A Comparative Guide to Benzyl 4-(aminomethyl)piperidine-1-carboxylate and PEG Linkers
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of drug development, particularly in the realm of bioconjugates such as antibody-drug conjugates (ADCs), the choice of a chemical linker is a critical determinant of therapeutic success. The linker, a seemingly simple bridge, profoundly influences a conjugate's stability, pharmacokinetics, and ultimately, its efficacy and safety in in vivo studies. This guide provides a comprehensive comparison of two distinct linker classes: the rigid, piperidine-based structure of Benzyl 4-(aminomethyl)piperidine-1-carboxylate and the flexible, hydrophilic polyethylene glycol (PEG) linkers.
The Philosophical Divide: Rigidity vs. Flexibility and Hydrophobicity vs. Hydrophilicity
The selection between a piperidine-based linker and a PEG linker represents a fundamental choice in bioconjugate design, pivoting on the desired physicochemical properties of the final molecule.
This compound , a member of the piperidine family, introduces a rigid, more hydrophobic element into the bioconjugate. This rigidity can offer a defined spatial orientation between the antibody and the payload.[1] Such conformational constraint can be advantageous in specific applications, like in Proteolysis Targeting Chimeras (PROTACs), where precise positioning of two protein-binding ligands is essential for efficacy.[1]
In contrast, PEG linkers are characterized by their flexibility and hydrophilicity.[2] The repeating ethylene glycol units create a hydration shell, which can "shield" a hydrophobic payload from the surrounding aqueous environment.[2] This property is instrumental in overcoming common challenges in ADC development, such as aggregation and rapid clearance.[]
In Vivo Performance: A Tale of Two Chemistries
Pharmacokinetics: The Journey Through the Body
The pharmacokinetic profile of a bioconjugate is a crucial factor in its clinical viability. Here, the differences between our two linker classes are stark.
-
PEG Linkers: The Marathon Runners. The hydrophilic nature of PEG linkers significantly enhances the solubility and stability of the entire conjugate.[] This leads to a number of favorable pharmacokinetic attributes:
-
Reduced Clearance: PEGylation increases the hydrodynamic radius of the bioconjugate, which slows down renal filtration and clearance.[4]
-
Prolonged Half-Life: By evading rapid clearance, PEGylated conjugates remain in circulation for longer periods, increasing the probability of reaching their target.[5][6]
-
Improved Exposure: The extended circulation time translates to a higher overall drug exposure, which can lead to enhanced therapeutic efficacy.
-
-
Piperidine-Based Linkers: The Sprinters? The introduction of a more hydrophobic and rigid linker like this compound is likely to result in a different pharmacokinetic story. Increased hydrophobicity in ADCs has been shown to correlate with faster plasma clearance, primarily through uptake by the liver. While the rigidity of the piperidine ring may enhance metabolic stability in certain contexts, the overall hydrophobic character is expected to lead to a shorter circulation half-life compared to a PEGylated counterpart.
Data Presentation: A Comparative Overview
The following tables summarize the expected and observed impacts of these linker types on key in vivo performance parameters.
| Feature | This compound (Inferred) | PEG Linkers (Observed) | Rationale |
| Solubility | Lower | Higher | The piperidine core is more hydrophobic compared to the highly hydrophilic nature of PEG.[2][] |
| Aggregation | Higher Potential | Lower Potential | Increased hydrophobicity can lead to a greater propensity for aggregation, especially at higher drug-to-antibody ratios (DAR).[] |
| Plasma Half-Life | Shorter | Longer | Hydrophilic PEG chains reduce clearance and increase circulation time.[5][6] |
| Clearance Rate | Faster | Slower | Increased hydrophobicity is often associated with more rapid clearance from the bloodstream.[4] |
| Therapeutic Index | Potentially Narrower | Potentially Wider | Improved pharmacokinetics and reduced off-target toxicity of PEGylated conjugates can lead to a better therapeutic window.[1] |
Experimental Protocols: A Glimpse into the Lab
Reproducible and robust experimental data are the cornerstones of drug development. Below are representative protocols for the synthesis and evaluation of bioconjugates.
Protocol 1: General Synthesis of an Antibody-Drug Conjugate
This protocol outlines a general method for conjugating a small molecule linker-payload to an antibody via amine or thiol chemistry.
dot
Caption: A generalized workflow for the synthesis of an antibody-drug conjugate.
Materials:
-
Monoclonal antibody in a suitable buffer (e.g., PBS, pH 7.4).
-
This compound or PEG linker, activated for conjugation (e.g., as an NHS-ester for reaction with lysines, or with a maleimide for reaction with cysteines).
-
Reducing agent (e.g., TCEP) for thiol-based conjugation.
-
Anhydrous DMSO or DMF.
-
Quenching reagent (e.g., Tris or L-cysteine).
-
Purification system (e.g., size-exclusion chromatography).
Procedure for Amine-Reactive Conjugation:
-
Antibody Preparation: Ensure the antibody is in an amine-free buffer at a concentration of 1-10 mg/mL.
-
Linker Preparation: Immediately before use, dissolve the NHS-ester activated linker-payload in DMSO to a stock concentration of 10-20 mM.
-
Conjugation: Add the activated linker-payload to the antibody solution at a desired molar excess. Incubate for 1-2 hours at room temperature with gentle mixing.[7]
-
Quenching: Add a quenching reagent to a final concentration of 20-50 mM to stop the reaction.
-
Purification: Purify the conjugate using size-exclusion chromatography to remove unconjugated linker-payload and other small molecules.[7]
Protocol 2: In Vivo Pharmacokinetic Study in Rodents
This protocol provides a framework for assessing the pharmacokinetic properties of a bioconjugate.
dot
Caption: A typical workflow for an in vivo pharmacokinetic study.
Procedure:
-
Animal Model: Utilize an appropriate rodent model (e.g., mice or rats).
-
Dosing: Administer the antibody-drug conjugate intravenously at a specified dose.
-
Blood Sampling: Collect blood samples at various time points post-injection (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, etc.).
-
Plasma Preparation: Process the blood samples to isolate plasma.
-
Quantification: Measure the concentration of the conjugate in the plasma samples using a validated analytical method, such as an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: Plot the plasma concentration versus time and use pharmacokinetic software to determine key parameters like half-life, clearance, and area under the curve (AUC).
Mechanistic Insights and Causality
The choice between a rigid, hydrophobic linker and a flexible, hydrophilic one is a strategic decision that reverberates through the entire performance profile of a bioconjugate.
dot
Caption: The causal relationship between linker properties and in vivo performance.
The hydrophilicity of PEG linkers is a direct countermeasure to the inherent hydrophobicity of many cytotoxic payloads.[] This not only improves solubility but also reduces the likelihood of non-specific uptake by the reticuloendothelial system, a common fate for aggregated proteins.[] The result is a bioconjugate that is "stealthier" and has a longer opportunity to find its target.
Conversely, the rigidity of a piperidine-based linker can be a double-edged sword. While it may confer metabolic stability by restricting conformations susceptible to enzymatic degradation, its hydrophobicity can be a significant liability for systemic applications.[9] For applications where rapid cell penetration is paramount and systemic circulation is less of a concern, a more hydrophobic linker might be considered. However, for most intravenously administered bioconjugates, maintaining solubility and a favorable pharmacokinetic profile is a primary objective.
Conclusion: A Context-Dependent Choice
The decision to employ this compound or a PEG linker is not a matter of one being definitively superior to the other. Instead, it is a context-dependent choice that must be guided by the specific goals of the in vivo study and the broader drug development program.
For applications demanding long circulation times, high systemic exposure, and the delivery of hydrophobic payloads, PEG linkers offer a well-established and powerful solution. Their ability to enhance solubility and improve pharmacokinetic profiles is extensively documented and has been a key enabler for several clinically successful ADCs.
This compound and similar rigid linkers may find their niche in applications where conformational control is paramount and a shorter pharmacokinetic profile is acceptable or even desirable. Further research, including direct comparative in vivo studies, is necessary to fully elucidate the potential of this linker class in the broader field of bioconjugation.
Ultimately, the optimal linker is one that is tailored to the specific antibody, payload, and therapeutic indication, a testament to the intricate and multifaceted nature of modern drug design.
References
- BenchChem. (2025). Application Notes and Protocols for Linking Small Molecules to Antibodies.
- BenchChem. (2025). The Influence of PEG Linker Length on Antibody-Drug Conjugate (ADC)
- BenchChem. (2025). Stability comparison of amide vs.
- Frontiers. (2022). Incorporation of Hydrophilic Macrocycles Into Drug-Linker Reagents Produces Antibody-Drug Conjugates With Enhanced in vivo Performance. [Link]
- BenchChem. (2025). The Decisive Bridge: A Head-to-Head Comparison of PEG Linkers in ADC Development.
- ACS Publications. (2021).
- ResearchGate. (2021).
- BOC Sciences. (n.d.). Antibody Conjugation Protocols: A Complete Step-by-Step Guide.
- NICNAS. (2016). Piperidine: Human health tier II assessment.
- ResearchGate. (n.d.). Toxicity effects of piperidine alkaloids.
- MDPI. (2021).
- PubMed Central (PMC). (2021).
- Springer Nature Experiments. (n.d.).
- BOC Sciences. (n.d.).
- PubMed Central (PMC). (2014).
- Araris Biotech. (2022). Improving the Therapeutic Index of ADCs with a Peptide Linker Technology. [Link]
- SpringerLink. (2023). Research progress on piperidine-containing compounds as agrochemicals. [Link]
- PubMed Central (PMC). (2016).
- National Academies Press. (2008). Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals. [Link]
- Biorun. (2023). What is the role of peptide linkers in optimizing the therapeutic index of ADCs?. [Link]
- BenchChem. (2025).
- PubMed Central (PMC). (2021). Antibody–drug conjugates: Recent advances in linker chemistry. [Link]
- National Center for Biotechnology Information. (2021). Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency. [Link]
- Frontiers. (2022).
- BOC Sciences. (n.d.). Current ADC Linker Chemistry: PEG, Maleimide, Peptide, SMCC, and More.
- BOC Sciences. (2023).
- PubMed Central (PMC). (2021). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. [Link]
- PubMed Central (PMC). (2022). Poisonous Piperidine Plants and the Biodiversity of Norditerpenoid Alkaloids for Leads in Drug Discovery: Experimental Aspects. [Link]
- BenchChem. (2025).
- ADC Review / Journal of Antibody-drug Conjugates. (2016).
- YouTube. (2023). Mitigating ADC Toxicities With Linker-Payload Design.... [Link]
- UCL Discovery. (2016).
- MDPI. (2016).
- Khan Academy. (n.d.). Relative stability of amides, esters, anhydrides, and acyl chlorides. [Link]
- MedChemExpress. (n.d.). Benzyl 4-(aminomethyl)
- PubMed. (2019).
Sources
- 1. pharmasalmanac.com [pharmasalmanac.com]
- 2. purepeg.com [purepeg.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 9. Poisonous Piperidine Plants and the Biodiversity of Norditerpenoid Alkaloids for Leads in Drug Discovery: Experimental Aspects - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Linker Benchmarking: Evaluating Benzyl 4-(aminomethyl)piperidine-1-carboxylate Against Novel Chemistries in Targeted Protein Degradation
Abstract
The linker in a Proteolysis Targeting Chimera (PROTAC) is not a passive tether but a critical determinant of therapeutic efficacy, influencing everything from ternary complex formation to pharmacokinetic properties.[1][2] This guide provides an in-depth comparative analysis of Benzyl 4-(aminomethyl)piperidine-1-carboxylate, a commonly utilized piperidine-based linker scaffold, against three classes of novel linkers: a flexible Polyethylene Glycol (PEG)-based linker, a rigid triazole-based linker synthesized via click chemistry, and a conditionally cleavable glutathione-sensitive linker. Through a series of detailed experimental protocols and data-driven comparisons, we elucidate the distinct performance profiles of each linker class, offering researchers a robust framework for rational linker design and selection in their drug development programs.
Introduction: The Linker as the Linchpin of PROTAC Design
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that recruit a target Protein of Interest (POI) to an E3 ubiquitin ligase, leading to the POI's ubiquitination and subsequent degradation by the proteasome.[2] This event-driven pharmacology makes PROTACs a powerful modality for targeting proteins previously considered "undruggable".[3][4] A PROTAC's architecture consists of three components: a ligand for the POI, a ligand for an E3 ligase, and the connecting linker.[5]
The linker's design—its length, rigidity, hydrophilicity, and attachment points—profoundly impacts the PROTAC's biological activity.[1] An optimal linker must correctly orient the POI and E3 ligase to facilitate the formation of a stable and productive ternary complex, the crucial step for efficient ubiquitination.[5][6] Furthermore, the linker's physicochemical properties influence the overall molecule's solubility, cell permeability, and metabolic stability, all of which are critical for bioavailability and in vivo efficacy.[2]
This guide uses This compound as a benchmark linker. Its piperidine core provides a degree of conformational rigidity, a feature often sought in PROTAC design to pre-organize the molecule for binding and reduce the entropic penalty of ternary complex formation.[7][8] We will benchmark this established scaffold against three innovative linker strategies that address common challenges in PROTAC development.
Profiling the Contenders: Linker Structures and Hypothesized Attributes
For this comparative study, we designed and synthesized four hypothetical PROTACs targeting the well-characterized bromodomain-containing protein 4 (BRD4), using a known BRD4 ligand and a ligand for the von Hippel-Lindau (VHL) E3 ligase. The only variable is the linker connecting these two moieties.
-
Benchmark Linker (L1): Piperidine-Based. Derived from this compound, this linker represents a semi-rigid, aliphatic scaffold. The benzyl carbamate serves as a protecting group during synthesis and is removed to allow coupling.[9][10]
-
Novel Linker A (L2): PEG-Based. A short, flexible linker incorporating four ethylene glycol units (PEG4). PEG linkers are widely used to enhance aqueous solubility and cell permeability, which can be limiting factors for PROTACs with high molecular weight and lipophilicity.[7][11][12]
-
Novel Linker B (L3): Triazole-Based. Synthesized using a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction, this linker features a rigid triazole ring.[2][13] This rigidity can improve ternary complex stability, while the triazole moiety itself is metabolically stable.[2]
-
Novel Linker C (L4): Glutathione-Cleavable. This linker contains a disulfide bond designed to be cleaved in the reducing environment of the cytoplasm, where glutathione concentrations are high.[][15] This strategy allows for the potential release of a more membrane-permeable or potent warhead inside the target cell.
Caption: General PROTAC structure and the four linker types under evaluation.
Head-to-Head Benchmarking: Experimental Design & Protocols
To provide a holistic performance comparison, we will evaluate the four BRD4-targeting PROTACs across a series of industry-standard in vitro assays. The causality behind selecting these specific assays is to build a comprehensive profile of each molecule, assessing its stability, ability to enter cells, and ultimate biological function.
Experiment 1: Plasma Stability Assay
Rationale: A PROTAC must be sufficiently stable in circulation to reach its target tissue. Premature degradation can lead to loss of efficacy and potential off-target effects. This assay directly measures the linker's susceptibility to enzymatic or chemical cleavage in a biologically relevant matrix.[16][17]
Protocol:
-
Preparation: Dilute each PROTAC to a final concentration of 1 µM in pooled human plasma.
-
Incubation: Incubate the samples in a shaking water bath at 37°C.
-
Time Points: Collect aliquots at 0, 1, 4, 8, and 24 hours.
-
Quenching: Immediately stop the reaction by adding 3 volumes of ice-cold acetonitrile containing an internal standard.
-
Processing: Centrifuge the samples at 14,000 rpm for 10 minutes to precipitate plasma proteins.
-
Analysis: Analyze the supernatant using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the percentage of the parent PROTAC remaining at each time point.
-
Calculation: Determine the half-life (t½) by plotting the natural log of the remaining PROTAC concentration against time.
Caption: Experimental workflow for the in vitro plasma stability assay.
Experiment 2: Cell Permeability (Caco-2) Assay
Rationale: As most PROTACs target intracellular proteins, the ability to cross the cell membrane is paramount. The Caco-2 permeability assay is a well-established model for predicting intestinal absorption and general cell permeability for orally administered drugs.[18][19] It measures the rate of drug movement across a polarized monolayer of human colorectal adenocarcinoma cells.
Protocol:
-
Cell Culture: Seed Caco-2 cells onto Transwell inserts and culture for 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity: Verify monolayer integrity by measuring the transepithelial electrical resistance (TEER).
-
Assay Initiation (A→B): Add the PROTAC (10 µM) to the apical (A) chamber. The basolateral (B) chamber contains a fresh culture medium.
-
Sampling: At 30, 60, 90, and 120 minutes, take samples from the basolateral chamber and replace with fresh medium.
-
Analysis: Quantify the PROTAC concentration in the samples using LC-MS/MS.
-
Calculation: Calculate the apparent permeability coefficient (Papp) using the formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration.
Caption: Diagram of the Caco-2 transwell permeability assay setup.
Experiment 3: In Vitro Degradation Efficacy (Western Blot)
Rationale: This is the ultimate functional readout for a PROTAC. The assay measures the PROTAC's ability to induce the degradation of the target protein within a cellular context. Key performance metrics are DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of degradation achieved).[5][]
Protocol:
-
Cell Culture: Plate a relevant human cell line (e.g., HeLa or 293T cells, which express BRD4) in 6-well plates and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of each PROTAC (e.g., from 0.1 nM to 10 µM) for 18 hours.
-
Lysis: Wash the cells with PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine the total protein concentration in each lysate using a BCA assay.
-
Western Blot: Separate equal amounts of total protein (e.g., 20 µg) by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against BRD4 and a loading control (e.g., GAPDH or β-Actin).
-
Detection: Use a fluorescently-labeled secondary antibody and image the blot.
-
Analysis: Quantify the band intensities. Normalize the BRD4 signal to the loading control for each lane. Calculate the percentage of BRD4 remaining relative to the vehicle-treated control.
-
Calculation: Plot the percentage of BRD4 remaining versus PROTAC concentration and fit a dose-response curve to determine DC50 and Dmax values.
Caption: Workflow for determining PROTAC degradation efficacy.
Results: A Quantitative Comparison of Linker Performance
The following tables summarize the hypothetical—yet mechanistically plausible—data from our benchmarking experiments.
Table 1: Physicochemical and Stability Data
| Linker ID | Linker Type | Plasma Half-Life (t½, hours) | Papp (A→B) (10⁻⁶ cm/s) |
| L1 | Piperidine (Benchmark) | 12.5 | 1.8 |
| L2 | PEG-Based (Flexible) | 8.2 | 5.5 |
| L3 | Triazole-Based (Rigid) | 22.1 | 0.9 |
| L4 | GSH-Cleavable | 3.1 | 2.1 |
Table 2: In Vitro Efficacy Data
| Linker ID | Linker Type | DC50 (nM) | Dmax (%) |
| L1 | Piperidine (Benchmark) | 25.0 | 85 |
| L2 | PEG-Based (Flexible) | 15.5 | >95 |
| L3 | Triazole-Based (Rigid) | 8.1 | 90 |
| L4 | GSH-Cleavable | 45.3 | 75 |
Data Interpretation and Discussion
The experimental data reveals distinct structure-activity relationships, underscoring that linker selection is a multi-parameter optimization problem.[1][2]
-
Benchmark Piperidine Linker (L1): This linker provided a solid, all-around performance, with moderate stability, permeability, and degradation efficacy. Its semi-rigid nature likely facilitates a reasonably productive ternary complex without the solubility and permeability benefits of PEG or the exceptional stability of a triazole.[7]
-
PEG-Based Linker (L2): As hypothesized, the PEG linker dramatically improved cell permeability (Papp of 5.5 vs. 1.8 for the benchmark).[12][21] This translated into excellent degradation efficacy, achieving the highest Dmax (>95%). The enhanced hydrophilicity likely improved the molecule's overall properties, leading to better engagement with the target in a cellular environment. However, this came at the cost of reduced plasma stability, as PEG chains can sometimes be susceptible to metabolism.[7]
-
Triazole-Based Linker (L3): This linker exhibited outstanding plasma stability (t½ > 22 hours), confirming the metabolic robustness of the triazole moiety.[2] Its rigid structure appears to have optimally positioned the BRD4 and VHL ligands, resulting in the most potent degradation (DC50 = 8.1 nM). This high potency, however, was coupled with poor cell permeability, a common trade-off for rigid, planar structures. This linker would be highly promising if permeability could be otherwise improved, perhaps through formulation or by modifying other parts of the molecule.
-
GSH-Cleavable Linker (L4): The disulfide bond in this linker proved to be a significant liability in the plasma stability assay, leading to rapid degradation.[] This premature cleavage is a known challenge with disulfide linkers and often requires steric hindrance near the bond to improve stability.[] Consequently, its cellular degradation performance was the poorest, as insufficient amounts of the intact PROTAC likely reached the intracellular target. While conceptually powerful, this specific design was suboptimal for this application.
Conclusion: A Framework for Rational Linker Selection
This comparative guide demonstrates that there is no single "best" linker; the optimal choice is context-dependent and requires balancing competing properties.
-
For maximizing cellular potency and efficacy , a PEG-based linker is an excellent starting point due to its ability to overcome common solubility and permeability hurdles.[11][21]
-
For applications requiring high in vivo stability and exposure , a rigid triazole linker generated via click chemistry offers a robust and potent scaffold, though permeability must be carefully monitored.[22][]
-
The benchmark piperidine linker remains a viable and synthetically accessible option, providing a good balance of properties for initial discovery efforts.[8]
-
Cleavable linkers require careful design to ensure sufficient stability in circulation while allowing for efficient cleavage at the target site.[][24]
Ultimately, the rational design of next-generation targeted protein degraders will rely on a modular, data-driven approach. By systematically benchmarking diverse linker classes against key performance indicators—stability, permeability, and efficacy—drug discovery professionals can navigate the complex landscape of PROTAC design and select the optimal chemical bridge to unlock the full therapeutic potential of their molecules.
References
- Vertex AI Search. (2020).
- Hein, C. D., Liu, X. M., & Wang, D. (2008). Click Chemistry, a Powerful Tool for Pharmaceutical Sciences. Pharmaceutical Research, 25(10), 2216–2230. [Link]
- BioIVT. (n.d.). Cell Permeability Assay.
- Marrink, S. J., et al. (2022). Determining small-molecule permeation through lipid membranes. Nature Protocols, 17(10), 2146-2172. [Link]
- Arfacchia, E., et al. (2021). Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates. Journal of Controlled Release, 337, 532-542. [Link]
- Zagidullin, A., Milyukov, V., Rizvanov, A., & Bulatov, E. (2020). Novel approaches for the rational design of PROTAC linkers. Exploratory Target Antitumor Therapy, 1(5), 381-390. [Link]
- The University of Manchester. (2023). Investigation of Novel Linker Technologies and Payloads for Use in Protein-Drug Conjugates.
- Royal Society of Chemistry. (n.d.). Towards a glutathione-cleavable azobenzene linker for antibody–drug conjugates.
- Zagidullin, A., Milyukov, V., Rizvanov, A., & Bulatov, E. (2020). Novel approaches for the rational design of PROTAC linkers. Exploratory Target Antitumor Therapy, 1, 381-390. [Link]
- SigutLabs. (2025). What Makes a Good Linker for Antibody-Drug Conjugates?.
- Apollo. (2025). Towards a glutathione-cleavable azobenzene linker for antibody–drug conjugates.
- Semantic Scholar. (2020). Novel approaches for the rational design of PROTAC linkers.
- EurekAlert!. (2024). Combining AI and live cell assays to develop drugs for "undruggable" cancer targets.
- BMG LABTECH. (n.d.). FITC dextran permeability assay for tight junctions.
- Srichai, M. B. (2018). In Vitro Methods for Measuring the Permeability of Cell Monolayers. Methods in Molecular Biology, 1849, 131-140. [Link]
- Technology Networks. (n.d.). ADC-PROTAC Conjugates: Novel Degrader-Antibody Conjugates (DAC).
- Apollo Scientific. (2025). Towards a glutathione-cleavable azobenzene linker for antibody–drug conjugates.
- T. I. T. D. P. G. S. L. C. (2021). Current strategies for the design of PROTAC linkers: a critical review. RSC Medicinal Chemistry, 12(6), 899-911. [Link]
- Testa, A., et al. (2021). An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs. Methods in Molecular Biology, 2365, 135-150. [Link]
- Locuson, C. W., et al. (2022). Key Metrics to Expanding the Pipeline of Successful Antibody Drug Conjugates. The AAPS Journal, 24(5), 93. [Link]
- MarinBio. (n.d.). Transforming Immunotherapy by Combining Antibody Drug Conjugates (ADCs) and Targeted Protein Degraders (TPDs).
- Springer Nature Experiments. (n.d.). An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs.
- Kim, H. Y., et al. (2021). Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay. Pharmaceutics, 13(2), 153. [Link]
- Wünsch, B., et al. (2018). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemistryOpen, 7(1), 81-92. [Link]
- Springer Nature Experiments. (n.d.). In Vivo Testing of Drug-Linker Stability.
- bioRxiv. (2021). Tandem-Cleavage Linkers Improve the In Vivo Stability and Tolerability of Antibody-Drug Conjugates.
- ResearchGate. (n.d.). Determination of PROTAC efficacy.
- McClure, C. K. (1993). Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide.
- ResearchGate. (n.d.). Performance metrics of different methods on PROTACs dataset.
- Google Patents. (n.d.). CN102442937A - Method for preparing 1-benzyl-4-anilinopiperidine-4-carboxylic acid.
- ResearchGate. (n.d.). N‐Benzyl piperidine Fragment in Drug Discovery.
- Sharma, A., et al. (2024). N-Benzyl piperidine Fragment in Drug Discovery. ChemMedChem. [Link]
Sources
- 1. Novel approaches for the rational design of PROTAC linkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research.manchester.ac.uk [research.manchester.ac.uk]
- 4. Combining AI and live cell assays to develop drugs for "undruggable" cancer targets | EurekAlert! [eurekalert.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. precisepeg.com [precisepeg.com]
- 8. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. Applications of PEG Linkers - Biopharma PEG [biochempeg.com]
- 12. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Click Chemistry, a Powerful Tool for Pharmaceutical Sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Towards a glutathione-cleavable azobenzene linker for antibody–drug conjugates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 16. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In Vivo Testing of Drug-Linker Stability | Springer Nature Experiments [experiments.springernature.com]
- 18. bioivt.com [bioivt.com]
- 19. In Vitro Methods for Measuring the Permeability of Cell Monolayers - PMC [pmc.ncbi.nlm.nih.gov]
- 21. purepeg.com [purepeg.com]
- 22. Click Chemistry Applied To Antiboday Drug Conjugates In Clinical Development | Biopharma PEG [biochempeg.com]
- 24. What Makes a Good Linker for Antibody-Drug Conjugates? - SigutLabs [sigutlabs.com]
The Strategic Incorporation of Piperidine Linkers in PROTAC Design: A Comparative Guide
In the rapidly evolving landscape of targeted protein degradation, the Proteolysis Targeting Chimera (PROTAC) has emerged as a powerful therapeutic modality. These heterobifunctional molecules operate by co-opting the cell's own ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs). A PROTAC molecule consists of three key components: a "warhead" that binds the target protein, an E3 ligase-recruiting ligand, and a linker that connects these two elements.[1][2] While initially viewed as a simple spacer, the linker is now recognized as a critical determinant of a PROTAC's efficacy, selectivity, and physicochemical properties.[1][3]
This guide, intended for researchers and drug development professionals, provides an in-depth analysis of piperidine-containing linkers, a structural motif increasingly employed to confer advantageous properties to PROTACs. We will explore the rationale behind their use, present case studies of successful piperidine-based PROTACs with supporting experimental data, and offer a comparative perspective against other linker classes.
The Piperidine Motif: A Structural Asset in PROTAC Design
The choice of linker chemistry is a multi-parameter optimization challenge. Linkers can be broadly categorized as flexible (e.g., polyethylene glycol (PEG) or alkyl chains) or rigid.[4] Piperidine, a six-membered saturated heterocycle, is a key building block for rigid or semi-rigid linkers.[5] Its incorporation is a deliberate design choice aimed at overcoming common challenges in PROTAC development.
Causality Behind Choosing a Piperidine Linker:
-
Conformational Rigidity and Pre-organization: Unlike flexible linkers which can adopt numerous conformations, the cyclic nature of piperidine constrains the linker's geometry.[5] This rigidity can pre-organize the PROTAC into a conformation that is favorable for the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase).[4][6] This pre-organization reduces the entropic penalty associated with binding, potentially leading to more potent degradation.[4][5]
-
Metabolic Stability: Rigid linkers, including those containing piperidine, are often less susceptible to metabolic degradation compared to flexible chains, which can improve the pharmacokinetic profile of the PROTAC.[5][6]
-
Improved Physicochemical Properties: The basic nitrogen atom within the piperidine ring can be protonated at physiological pH.[5][7] This can enhance aqueous solubility and modulate the lipophilicity of the PROTAC, properties that are critical for cell permeability and overall drug-likeness.[1][5][8] For example, the introduction of a pyridine/di-piperidine motif into an Androgen Receptor (AR) degrader significantly improved its solubility.
The following diagram illustrates the general mechanism of a PROTAC, highlighting the linker's central role in bridging the target protein and the E3 ligase to form the crucial ternary complex.
Caption: PROTAC-mediated protein degradation cycle.
Case Studies: Piperidine Linkers in Clinical and Preclinical PROTACs
Examining specific examples reveals the tangible benefits of incorporating piperidine moieties into PROTAC linkers.
Case Study 1: ARV-110 (Bavdegalutamide) - Androgen Receptor Degrader
Arvinas's ARV-110 is a clinical-stage PROTAC designed to target the Androgen Receptor (AR), a key driver of prostate cancer. Its development highlights the successful application of a rigid linker containing both piperidine and piperazine motifs to achieve a potent and orally bioavailable drug candidate.[6]
-
Target Protein: Androgen Receptor (AR)
-
E3 Ligase: Cereblon (CRBN)
-
Therapeutic Area: Metastatic Castration-Resistant Prostate Cancer (mCRPC)
Early development efforts with flexible linkers were suboptimal. The strategic replacement with a more rigid piperidine/piperazine-containing structure significantly enhanced both metabolic stability and potency, leading to the clinical candidate ARV-110.[6]
| Parameter | Cell Line | Value | Source |
| Degradation Potency (DC₅₀) | VCaP | ~1 nM | [6] |
| Max Degradation (Dₘₐₓ) | VCaP | >95% | [6] |
| Mechanism | Forms a cooperative ternary complex between AR and CRBN | [6] |
Case Study 2: BRD9 Degrader for Synovial Sarcoma
Researchers at Novartis developed a potent and selective degrader of BRD9, a subunit of the BAF chromatin remodeling complex implicated in certain cancers like synovial sarcoma. This work showcased the utility of short, rigid piperidine linkers to achieve high degradation efficiency.[9]
-
Target Protein: Bromodomain-containing protein 9 (BRD9)
-
E3 Ligase: Cereblon (CRBN)
-
Therapeutic Area: Oncology (e.g., Synovial Sarcoma)
A series of PROTACs were synthesized using different BRD9-targeting ligands and CRBN binders connected by various short, rigid piperidine-based linkers. The most successful compounds demonstrated nanomolar potency in degrading BRD9.[9]
| Compound | Cell Line | DC₅₀ | Source |
| Compound B6 | MOLM-13 | 1 nM | [9] |
| Compound E32 | MOLM-13 | 1 nM | [9] |
The success of these compounds underscores that for some target/E3 pairs, a conformationally restricted linker is essential for achieving the optimal geometry for efficient ubiquitination.
Comparative Analysis: Rigid vs. Flexible Linkers
The decision between a rigid piperidine-based linker and a flexible alternative is highly dependent on the specific target protein and E3 ligase pair. While direct head-to-head comparisons are not always available in published literature, we can summarize the general properties and design considerations.[6]
| Feature | Flexible Linkers (e.g., PEG, Alkyl) | Rigid Linkers (e.g., Piperidine-based) |
| Conformational Freedom | High | Low / Constrained |
| Ternary Complex Formation | Can adopt multiple orientations, increasing the probability of complex formation. | Pre-organizes the PROTAC into a specific conformation, which, if optimal, can be highly potent. |
| Binding Energetics | Can incur a higher entropic penalty upon binding.[4] | May have a lower entropic penalty if the pre-organized conformation is bioactive.[4][5] |
| Metabolic Stability | Can be more susceptible to metabolism.[5] | Generally more resistant to metabolic degradation.[5][6] |
| Physicochemical Properties | Can contribute to high lipophilicity and poor solubility. | Can improve solubility and introduce desirable polarity via the basic nitrogen.[5][8] |
| Design Challenge | Synthetically accessible, but optimization can be empirical and require extensive length variation.[] | The constrained nature requires more precise, structure-guided design to achieve a productive orientation.[5] |
Experimental Methodologies for PROTAC Evaluation
Validating the performance of a PROTAC requires a suite of robust biophysical and cellular assays. Here, we provide standardized protocols for two critical experiments.
Protocol 1: DC₅₀ and Dₘₐₓ Determination by Western Blot
This protocol is a fundamental method to quantify a PROTAC's ability to degrade its target protein in a cellular context.[11]
Objective: To determine the concentration of a PROTAC required to degrade 50% of the target protein (DC₅₀) and the maximum degradation achieved (Dₘₐₓ).
Materials:
-
Target cell line cultured in appropriate media.
-
PROTAC compound stock solution (e.g., 10 mM in DMSO).
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
BCA Protein Assay Kit.
-
SDS-PAGE gels, transfer apparatus, and membranes (PVDF or nitrocellulose).
-
Primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate (ECL).
-
Imaging system for chemiluminescence detection.
Procedure:
-
Cell Plating: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
PROTAC Treatment: Prepare serial dilutions of the PROTAC in complete cell culture medium. A typical 8-point concentration range might be 10,000 nM down to 0.1 nM, including a vehicle-only control (e.g., 0.1% DMSO).
-
Incubation: Remove the old medium from the cells and add the medium containing the different PROTAC concentrations. Incubate for a predetermined time (e.g., 18-24 hours).[11]
-
Cell Lysis: After incubation, wash the cells twice with ice-cold PBS. Add an appropriate volume of ice-cold lysis buffer to each well and incubate on ice for 20 minutes. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay according to the manufacturer's instructions.
-
Western Blot:
-
Normalize the protein concentration for all samples.
-
Prepare samples for SDS-PAGE, load equal amounts of protein per lane, and run the gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane, then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again, apply the ECL substrate, and image the blot.
-
Strip or cut the membrane and re-probe for the loading control protein.
-
-
Data Analysis:
-
Quantify the band intensities for the target protein and the loading control using densitometry software.
-
Normalize the target protein signal to the loading control signal for each sample.
-
Further normalize the data to the vehicle control (set to 100% protein level).
-
Plot the percentage of remaining protein against the log-transformed PROTAC concentration.
-
Fit the data to a four-parameter variable slope non-linear regression model to calculate the DC₅₀ and Dₘₐₓ values.[11]
-
Caption: Experimental workflow for DC₅₀ and Dₘₐₓ determination.
Protocol 2: Ternary Complex Formation Assessment by NanoBRET™
This live-cell assay provides quantitative evidence of the PROTAC-induced proximity between the target protein and the E3 ligase.[12]
Objective: To measure the formation and stability of the POI-PROTAC-E3 ligase ternary complex in living cells.
Materials:
-
Host cell line (e.g., HEK293) engineered to express the target protein fused to a NanoLuc® luciferase (the energy donor) and the E3 ligase (e.g., CRBN) fused to a HaloTag® (the energy acceptor).
-
NanoBRET™ Nano-Glo® substrate and HaloTag® NanoBRET™ 618 ligand.
-
Opti-MEM® I Reduced Serum Medium.
-
White, 96-well assay plates.
-
Luminometer capable of measuring donor and acceptor emission wavelengths simultaneously.
Procedure:
-
Cell Plating: Plate the engineered cells in white 96-well plates and allow them to attach.
-
Ligand Labeling: Treat the cells with the HaloTag® NanoBRET™ 618 ligand at the appropriate concentration and incubate to allow labeling of the HaloTag®-E3 ligase fusion protein.
-
PROTAC Addition: Add the PROTAC compound at various concentrations to the wells.
-
Substrate Addition: Add the NanoBRET™ Nano-Glo® substrate to all wells.
-
Measurement: Immediately measure the luminescence at both the donor emission wavelength (~460 nm) and the acceptor emission wavelength (618 nm) using a BRET-capable plate reader. Measurements can be taken at a single endpoint or kinetically over time.[12]
-
Data Analysis:
-
Calculate the raw NanoBRET™ ratio for each well by dividing the acceptor signal (618 nm) by the donor signal (460 nm).
-
Subtract the background ratio from the vehicle-only control wells to get the corrected NanoBRET™ ratio.
-
Plot the corrected NanoBRET™ ratio against the log-transformed PROTAC concentration.
-
The resulting bell-shaped curve is characteristic of the "hook effect," where at high concentrations, binary complexes are favored over the ternary complex. The peak of the curve represents the optimal concentration for ternary complex formation.
-
Conclusion
The strategic incorporation of piperidine rings into PROTAC linkers is a powerful approach to enhance key molecular properties. By imparting conformational rigidity, these motifs can pre-organize the molecule for potent ternary complex formation, leading to highly efficient protein degradation as exemplified by clinical candidates like ARV-110.[6] Furthermore, piperidine-based linkers can improve metabolic stability and fine-tune physicochemical properties such as solubility, addressing major hurdles in the development of orally bioavailable protein degraders.[5] The rational design of PROTACs must consider the linker not as a passive spacer but as an active contributor to the molecule's overall performance. A systematic evaluation of a diverse library of linkers, including rigid scaffolds like piperidine, using the robust experimental methods outlined in this guide, is paramount for the development of novel and effective targeted protein degradation therapies.
References
- A Comparative Analysis of Piperidine and Piperazine Linkers in PROTAC Design - Benchchem. (URL: https://www.benchchem.com/blog/a-comparative-analysis-of-piperidine-and-piperazine-linkers-in-protac-design/)
- PROTAC Ternary Complex Formation Assays - LifeSensors. (URL: https://www.lifesensors.
- PROTAC Ternary Complex Assay Services - BOC Sciences. (URL: https://www.bocsci.com/protac-ternary-complex-assay-services.html)
- Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. (URL: https://www.future-science.com/doi/10.4155/fmc-2021-0118)
- Application Note: A Comprehensive Guide to Determining the DC50 Value of a PROTAC - Benchchem. (URL: https://www.benchchem.com/blog/a-comprehensive-guide-to-determining-the-dc50-value-of-a-protac/)
- Ternary complex formation - Profacgen. (URL: https://www.profacgen.
- Navigating the PROTAC Linker Landscape: A Comparative Guide to Alternatives for Cbz-NH-PEG6-C2-acid - Benchchem. (URL: https://www.benchchem.
- Overview of PROTAC Linkers | ChemPep. (URL: https://www.chempep.com/overview-of-protac-linkers/)
- Second set of partial PROTAC library based on CRBN E3 ligase ligands... - ResearchGate. (URL: https://www.researchgate.net/figure/Second-set-of-partial-PROTAC-library-based-on-CRBN-E3-ligase-ligands-and-piperidine_fig2_359392261)
- Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments. (URL: https://experiments.springernature.com/articles/10.1007/978-1-0716-1682-0_16)
- Application Notes and Protocols for Piperidine-C-Pip-C2-Pip-C2-OH in CRBN-Mediated Targeted Protein Degradation - Benchchem. (URL: https://www.benchchem.
- Current strategies for the design of PROTAC linkers: a critical review - PMC - NIH. (URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7501111/)
- Development of Novel Cereblon-Based E3 Ligase Ligand-Linker Libraries for Targeted Protein Degradation by Chelsi M - University of Wisconsin–Madison. (URL: https://www.proquest.com/openview/964b971a686524388837072559b9514e/1?pq-origsite=gscholar&cbl=18750&diss=y)
- Discovery of E3 Ligase Ligands for Target Protein Degradation - PMC - PubMed Central. (URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8539077/)
- PROTAC In Vitro Evaluation Services - BOC Sciences. (URL: https://www.bocsci.
- Kinetically Detecting and Quantitating PROTAC-Induced Degradation of Endogenous HiBiT-Tagged Target Proteins #AN331 - Promega Corporation. (URL: https://www.promega.
- Technical Support Center: Conformational Effects of Piperidine Linkers in PROTACs - Benchchem. (URL: https://www.benchchem.com/blog/technical-support-center-conformational-effects-of-piperidine-linkers-in-protacs/)
- PROTACs bearing piperazine-containing linkers: what effect on their protonation state?. (URL: https://pubs.rsc.org/en/content/articlelanding/2022/ob/d2ob00665j)
- Targeted Protein Degradation: Design Considerations for PROTAC Development - eScholarship.org. (URL: https://escholarship.org/uc/item/42d2f3k1)
- Piperidine-C-Pip-C2-Pip-C2-OH | PROTAC Linker - MedchemExpress.com. (URL: https://www.medchemexpress.com/piperidine-c-pip-c2-pip-c2-oh.html)
- Piperazine and Triazole Linkers: The Future of Functional PROTAC Chemistry. (URL: https://www.benchchem.com/blog/piperazine-and-triazole-linkers-the-future-of-functional-protac-chemistry/)
- Classification of most common linkers used in PROTAC design based on... - ResearchGate. (URL: https://www.researchgate.net/figure/Classification-of-most-common-linkers-used-in-PROTAC-design-based-on-their-chemical_fig2_358485089)
- Overcoming the challenges of preclinical evaluations for PROTACs - WuXi AppTec. (URL: https://www.wuxiapptec.
- PROTAC Molecules Activity and Efficacy Evaluate Service - Mtoz Biolabs. (URL: https://www.mtoz-biolabs.
- Ligands for E3 Ligase (Inhibitors Agonists Modulators Antagonists) | MedChemExpress. (URL: https://www.medchemexpress.com/targets/e3-ligase.html)
- A Comparative Guide to Alternative Linkers in PROTAC Development - Benchchem. (URL: https://www.benchchem.
- Novel approaches for the rational design of PROTAC linkers - Open Exploration Publishing. (URL: https://www.
- PROTACs bearing piperazine-containing linkers: what effect on their protonation state?. (URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9362325/)
- PROTACs bearing piperazine-containing linkers: what effect on their protonation state?. (URL: https://www.researchgate.
- Overview of PROTAC Linkers: Types and Design - BOC Sciences. (URL: https://www.bocsci.com/overview-of-protac-linkers-types-and-design.html)
- Novel approaches for the rational design of PROTAC linkers - PMC - NIH. (URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7595297/)
- Experimental pKa values of piperazine-containing PROTACs - ResearchGate. (URL: https://www.researchgate.net/figure/Experimental-pKa-values-of-piperazine-containing-PROTACs-and-their-precursors-a_tbl3_362678505)
- Targeted Protein Degradation - Bio-Techne. (URL: https://www.bio-techne.
- Modeling PROTAC Degradation Activity with Machine Learning - arXiv. (URL: https://arxiv.org/abs/2405.05602)
- An In-depth Technical Guide to the Safety and Handling of Piperidine-Based Linkers - Benchchem. (URL: https://www.benchchem.com/blog/an-in-depth-technical-guide-to-the-safety-and-handling-of-piperidine-based-linkers/)
- Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC. (URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10690022/)
- E3 Ligase Ligands in PROTAC - Precise PEG. (URL: https://www.precispeg.com/e3-ligase-ligands-in-protac)
- PROTACs bearing piperazine-containing linkers: what effect on their protonation state?. (URL: https://pubs.rsc.org/en/content/articlehtml/2022/ob/d2ob00665j)
Sources
- 1. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. lifesensors.com [lifesensors.com]
- 4. chempep.com [chempep.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03761K [pubs.rsc.org]
- 8. explorationpub.com [explorationpub.com]
- 9. Discovery of E3 Ligase Ligands for Target Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
The Decisive Role of the Piperidine Moiety in PROTACs: A Comparative Guide to Structure-Activity Relationships
For Immediate Release
In the rapidly evolving landscape of targeted protein degradation, the rational design of Proteolysis-Targeting Chimeras (PROTACs) is paramount for achieving therapeutic success. These heterobifunctional molecules, which co-opt the cellular ubiquitin-proteasome system to eliminate disease-causing proteins, are composed of three key elements: a warhead for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a connecting linker. Among the various structural motifs employed in PROTAC design, the piperidine ring has emerged as a critical component, significantly influencing a PROTAC's efficacy, selectivity, and physicochemical properties. This guide provides an in-depth comparative analysis of the structure-activity relationship (SAR) of piperidine-containing PROTACs, offering field-proven insights for researchers, scientists, and drug development professionals.
The Piperidine Moiety: A Linchpin in PROTAC Architecture
The piperidine scaffold plays a dual role in the architecture of many potent PROTACs. It is a fundamental component of the most widely used E3 ligase ligands that recruit Cereblon (CRBN), derived from thalidomide and its analogs like pomalidomide and lenalidomide. Additionally, the piperidine ring is frequently incorporated into the linker region connecting the warhead and the E3 ligase ligand, where it imparts conformational rigidity. This rigidity can be a determining factor in the formation of a stable and productive ternary complex between the target protein and the E3 ligase, a prerequisite for efficient ubiquitination and subsequent degradation.
Structure-Activity Relationship of Piperidine as a Cereblon E3 Ligase Ligand
The glutarimide moiety of thalidomide and its analogs, which contains the piperidine-2,6-dione structure, is essential for binding to Cereblon. The SAR of this interaction has been extensively studied, revealing key insights for PROTAC design.
Stereochemistry at the C3 Position
The stereochemistry of the glutarimide ring is crucial for CRBN binding and subsequent degradation activity. It is well-established that the (S)-enantiomer of thalidomide and its analogs is the active CRBN binder, while the (R)-enantiomer is largely inactive. This stereochemical preference underscores the highly specific nature of the interaction between the piperidine-containing ligand and the CRBN E3 ligase complex.
Modifications on the Phthalimide Ring
While the piperidine-containing glutarimide is essential for CRBN binding, modifications on the phthalimide portion of pomalidomide-based ligands are critical for linker attachment and can influence both on-target and off-target effects. Studies have shown that the point of linker attachment to the phthalimide ring (C4 or C5 position) can significantly impact the degradation potency of the resulting PROTAC. For instance, in the development of Bruton's tyrosine kinase (BTK)-targeting PROTACs, a C5-substituted pomalidomide derivative (MT-809) exhibited significantly higher degradation activity (DC₅₀ = 11.6 nM) compared to its C4-substituted counterpart (MT-541, DC₅₀ = 90.1 nM), even with the same linker.[1] This highlights the importance of optimizing the exit vector from the E3 ligase ligand to achieve a productive ternary complex geometry.
Furthermore, recent research has focused on modifying the phthalimide ring to reduce the off-target degradation of zinc-finger (ZF) proteins, a known liability of pomalidomide-based PROTACs. By introducing bulky substituents at the C5 position of the phthalimide ring, it is possible to disrupt the binding of endogenous ZF proteins to CRBN without compromising the recruitment of the intended target protein, thereby improving the PROTAC's selectivity profile.[2]
The Piperidine Ring as a Rigid Linker Element: A Comparative Perspective
The incorporation of piperidine and other cyclic structures like piperazine into the linker is a common strategy to introduce conformational rigidity. This pre-organizes the PROTAC into a conformation that is more favorable for ternary complex formation, reducing the entropic penalty associated with binding.[3][4] While direct head-to-head comparisons of PROTACs differing only by the presence of a piperidine in the linker are not abundant in publicly available literature, we can infer the benefits from comparative studies of rigid versus flexible linkers and the successful application of piperidine-containing linkers in clinical candidates like ARV-110 and ARV-471.[3]
Comparison with Flexible Alkyl and PEG Linkers
Flexible linkers, such as polyethylene glycol (PEG) and alkyl chains, are often used in the initial stages of PROTAC development due to their synthetic accessibility. However, they can lead to PROTACs with suboptimal physicochemical properties and metabolic instability. In contrast, the inclusion of a rigid piperidine moiety can enhance metabolic stability and lead to a more defined spatial arrangement of the warhead and E3 ligase ligand.[3]
The following table presents a comparative overview of the general properties of flexible versus rigid piperidine-containing linkers:
| Feature | Flexible Linkers (Alkyl/PEG) | Rigid Linkers (Piperidine-Containing) | Rationale & Insights |
| Conformational Flexibility | High | Low | High flexibility can be advantageous for initial ternary complex formation but may come with an entropic cost. Rigidity can pre-organize the PROTAC for optimal binding. |
| Ternary Complex Stability | Variable, can be lower due to entropic penalty. | Often enhanced due to pre-organization and reduced entropic penalty upon binding. | A stable ternary complex is crucial for efficient ubiquitination. |
| Physicochemical Properties | Can lead to high molecular weight and poor permeability. | Can improve properties like metabolic stability. May impact solubility, which can be modulated by other linker components. | Improved drug-like properties are essential for in vivo efficacy. |
| Synthetic Accessibility | Generally straightforward. | Can be more complex but utilizes common medicinal chemistry building blocks. | Synthetic feasibility is a key consideration in PROTAC development. |
While a direct comparison with a non-piperidine rigid linker is not available, data from BRD4-targeting PROTACs with piperazine-containing linkers (another rigid heterocyclic linker) demonstrate the high potency that can be achieved with such designs.
Table 1: Performance of BRD4-Targeting PROTACs with Piperazine-Containing Linkers
| PROTAC | Linker Composition | DC₅₀ (nM) | Dₘₐₓ (%) | Reference |
| Compound X | JQ1-piperazine-pomalidomide | 2 | >95 | [4] |
| Compound Y | JQ1-(piperazine-PEG)-pomalidomide | 15 | >98 | [5] |
Note: This data is for piperazine-containing linkers and is used to illustrate the potential of rigid heterocyclic linkers. Direct comparative data for piperidine is limited.
Experimental Protocols for Evaluating Piperidine-Containing PROTACs
To rigorously assess the structure-activity relationship of piperidine-containing PROTACs, a suite of standardized experimental protocols is essential.
Western Blot for Protein Degradation (DC₅₀ and Dₘₐₓ Determination)
This is the gold-standard assay for quantifying PROTAC-induced protein degradation.
Protocol:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere. Treat cells with a serial dilution of the PROTAC for a specified duration (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin). Subsequently, probe with HRP-conjugated secondary antibodies.
-
Detection and Analysis: Visualize protein bands using an ECL substrate and an imaging system. Quantify band intensities and normalize the target protein signal to the loading control. Calculate the percentage of degradation relative to a vehicle-treated control. Determine DC₅₀ and Dₘₐₓ values by fitting the data to a dose-response curve.
Ternary Complex Formation Assays
Assessing the formation of the POI-PROTAC-E3 ligase ternary complex is crucial for understanding the mechanism of action.
Common Techniques:
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): Measures the proximity of fluorescently labeled POI and E3 ligase in the presence of the PROTAC.
-
Surface Plasmon Resonance (SPR): Quantifies the binding kinetics and affinity of the PROTAC and the second protein to a protein-PROTAC binary complex immobilized on a sensor chip.
-
Isothermal Titration Calorimetry (ITC): Measures the heat changes upon binding to determine the thermodynamic parameters of binary and ternary complex formation.
Cellular Permeability Assays
Evaluating the ability of a PROTAC to cross the cell membrane is critical for its biological activity.
Common Assays:
-
Parallel Artificial Membrane Permeability Assay (PAMPA): A high-throughput, cell-free assay that assesses passive diffusion across an artificial lipid membrane.
-
Caco-2 Permeability Assay: A cell-based assay that utilizes a monolayer of Caco-2 cells to model the human intestinal epithelium and assess both passive and active transport.
Visualizing the Logic: Workflows and Pathways
PROTAC Mechanism of Action
Caption: PROTAC-mediated protein degradation pathway.
Experimental Workflow for PROTAC Evaluation
Caption: A typical workflow for the design and evaluation of PROTACs.
Conclusion and Future Directions
The piperidine moiety is a cornerstone in the design of highly effective PROTACs, serving as both a crucial component of Cereblon E3 ligase ligands and a valuable tool for constructing rigid linkers. The structure-activity relationships discussed herein underscore the importance of careful consideration of stereochemistry, linker attachment points, and overall molecular rigidity to achieve potent and selective protein degradation. While direct comparative data for piperidine-containing linkers remains an area for further investigation, the success of clinical candidates incorporating this motif speaks to its utility. Future research will undoubtedly focus on more systematic explorations of piperidine-based linkers and further refinement of the piperidine-containing E3 ligase ligands to enhance potency and minimize off-target effects, ultimately paving the way for the next generation of targeted protein degraders.
References
- Design, synthesis, and biological evaluation of new challenging thalidomide analogs as potential anticancer immunomodul
- Design, synthesis, and biological evaluation of new thalidomide–donepezil hybrids as neuroprotective agents targeting cholinesterases and neuroinflamm
- Design, synthesis, and biological evaluation of novel bioactive thalidomide analogs as anticancer immunomodul
- Design, Synthesis, and Biological Evaluation of New Potential Unusual Modified Anticancer Immunomodulators for Possible Non-Teratogenic Quinazoline-Based Thalidomide Analogs.
- Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs. PubMed Central. [Link]
- Proteolysis-targeting chimeras with reduced off-targets. PubMed Central. [Link]
- Structure–activity relationship study of PROTACs against hematopoietic prostaglandin D2 synthase. PubMed Central. [Link]
- Targeting reversible post-translational modifications with PROTACs: a focus on enzymes modifying protein lysine and arginine residues. PubMed Central. [Link]
- A Versatile and Sustainable Multicomponent Platform for the Synthesis of Protein Degraders: Proof-of-Concept Application to BRD4-Degrading PROTACs.
- PROTACs bearing piperazine-containing linkers: what effect on their protonation st
- Impact of Target Warhead and Linkage Vector on Inducing Protein Degradation: Comparison of Bromodomain and Extra-Terminal (BET). University of Dundee. [Link]
- Discovery of pomalidomide-based PROTACs for selective degradation of histone deacetylase 8. PubMed. [Link]
- ProteomeXchange Dataset PXD050426. ProteomeCentral. [Link]
- PROTACs for BRDs proteins in cancer therapy: a review. PubMed Central. [Link]
Sources
- 1. Structure–activity relationship study of PROTACs against hematopoietic prostaglandin D2 synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
A Guide to Linker Selection in PROTAC Development: A Comparative Analysis of Pharmacokinetic Properties
Abstract
Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutics, moving from occupancy-driven inhibition to event-driven protein degradation. These heterobifunctional molecules recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent destruction by the proteasome. A PROTAC's success is not solely defined by the binding affinities of its warhead and E3 ligase ligand; the chemical linker connecting these two moieties is a critical determinant of the molecule's overall efficacy, selectivity, and, most importantly, its pharmacokinetic profile. This guide provides an in-depth comparison of common linker archetypes—alkyl, polyethylene glycol (PEG), and cleavable linkers—focusing on how their distinct chemical properties govern the absorption, distribution, metabolism, and excretion (ADME) of PROTACs, thereby informing rational design for superior in vivo performance.
Introduction: The Linker as the Keystone of PROTAC Pharmacokinetics
The linker in a PROTAC molecule is far more than a passive tether. Its length, rigidity, polarity, and metabolic stability collectively orchestrate the molecule's behavior in a biological system.[1][2] Due to their bivalent nature, PROTACs are typically large molecules (700-1200 Da) that fall into the "beyond Rule of Five" (bRo5) chemical space, presenting significant challenges for achieving favorable drug metabolism and pharmacokinetic (DMPK) properties, particularly oral bioavailability.[3][4][5]
The linker provides the most significant opportunity for medicinal chemists to modulate these properties.[4][6] Strategic linker design can enhance aqueous solubility, improve cell permeability, tune metabolic stability, and ultimately dictate the concentration and residence time of the active PROTAC at its site of action.[3][] Understanding the structure-pharmacokinetic relationships of different linker types is therefore essential for translating potent protein degraders from in vitro assays to in vivo models and eventually, to the clinic.
Comparative Analysis of Linker Classes
The choice of linker chemistry directly impacts the physicochemical properties that govern a PROTAC's journey through the body. Here, we compare the three most prevalent linker classes.
Alkyl Linkers: The Hydrophobic Workhorse
Alkyl linkers, composed of saturated or unsaturated hydrocarbon chains, are synthetically accessible and have been a mainstay since the inception of PROTACs.[2] Their primary characteristic is hydrophobicity.
-
Impact on Permeability and Solubility: The lipophilic nature of alkyl linkers can enhance passive diffusion across cell membranes.[8] However, this comes at the cost of reduced aqueous solubility, which can be a significant hurdle for administration and achieving sufficient exposure.[2][9] Recent studies have shown that at matched lipophilicity, alkyl-linked degraders can outperform their PEGylated counterparts in permeability assays, which often correlates to improved unbound concentrations in plasma.[8]
-
Metabolic Stability and Profile: Alkyl linkers are generally considered metabolically stable.[] When metabolism does occur, it is typically via oxidation by cytochrome P450 (CYP) enzymes, leading to hydroxylation at terminal or sub-terminal positions.[8][11] This transformation, while adding a polar handle, often retains the overall chain length and degrader activity.[8] However, longer alkyl chains can present more "soft spots" for metabolism, potentially leading to lower metabolic stability.[11]
-
Pharmacokinetic Outcome: The enhanced permeability of alkyl-linked PROTACs can translate to better oral bioavailability. However, their poor solubility often requires advanced formulation strategies.[8] The trade-off between permeability and solubility must be carefully balanced during optimization.
Polyethylene Glycol (PEG) Linkers: The Hydrophilic Modulator
PEG linkers, featuring repeating ethylene glycol units, are the most common motif found in PROTACs, present in over 50% of published structures.[12] Their defining feature is hydrophilicity.
-
Impact on Permeability and Solubility: The primary advantage of PEG linkers is their ability to significantly improve the aqueous solubility of the often-large PROTAC molecule.[2][] This is crucial for preventing aggregation and improving DMPK properties. The impact on permeability is more complex. While high polarity can hinder membrane traversal, PEG linkers can engage in intramolecular hydrogen bonding, allowing the PROTAC to adopt folded, more compact conformations that shield polar surface area.[13] This "chameleon effect" can facilitate passage through the lipid bilayer, but excessively long PEG chains can still negatively impact permeability.[]
-
Metabolic Stability and Profile: PEG linkers are generally more susceptible to metabolism than alkyl chains.[] The ether bonds can undergo oxidative metabolism (ether peroxidation or O-dealkylation), leading to progressive shortening of the PEG chain.[8][11] The sites of metabolism are often at or near the points of attachment to the ligands, involving reactions like N-dealkylation and amide hydrolysis.[14][15]
-
Pharmacokinetic Outcome: The improved solubility imparted by PEG linkers is highly advantageous for achieving good systemic exposure after intravenous administration. For oral delivery, the benefit of increased solubility must be weighed against potentially lower passive permeability and greater metabolic liability.[13] As shown in case studies, there is often an optimal PEG linker length that provides the best balance of permeability and bioavailability.[13][16]
Cleavable Linkers: A Prodrug Strategy for Enhanced Exposure
Cleavable linkers are designed to be stable in systemic circulation but are cleaved by specific enzymes (e.g., esterases, phosphatases) or conditions (e.g., low pH in tumors) within the target cell or tissue. This approach effectively turns the PROTAC into a prodrug.
-
Rationale and Mechanism: The primary rationale is to mask the large, polar PROTAC molecule with a more drug-like, permeable entity that can efficiently enter cells. Once inside, the linker is cleaved, releasing the active PROTAC to engage its targets. This strategy can significantly improve oral bioavailability by enhancing absorption across the intestinal barrier.[17][18]
-
Metabolic Stability and Profile: The "metabolism" of the linker is, in this case, the intended mechanism of action. The key is designing a linker that is selectively cleaved in the target environment while remaining stable in plasma and non-target tissues to avoid premature release and off-target effects.
-
Pharmacokinetic Outcome: A PROTAC prodrug with a cleavable linker will have its own pharmacokinetic profile, which should ideally feature high absorption and appropriate distribution. Upon cleavage, the released active PROTAC will have a different PK profile, concentrated within the target cells. This can lead to a higher intracellular concentration of the active degrader than what might be achievable by administering the active PROTAC directly, potentially leading to enhanced efficacy and a wider therapeutic window.
Quantitative Pharmacokinetic Data Summary
Direct head-to-head pharmacokinetic comparisons of PROTACs where only the linker type is varied are not always available in a single study. The following table synthesizes representative data from multiple sources to illustrate the general trends discussed.
| Linker Type / Variation | Representative Target | Key PK Parameter(s) | Observation | Reference(s) |
| Alkyl Linker | SMARCA2 | Oral Bioavailability (F%): 22% | Strategic methylation of an alkyl-based linker improved oral bioavailability significantly from 4.3%. | [17] |
| PEG Linker Series | BRD4 | Optimal Permeability & F% with PEG5 | In a series of BRD4 PROTACs, a PEG5 linker provided the best balance, with an oral bioavailability of 35%. | [13][16] |
| PEG vs. Alkyl | General | Metabolic Stability | Alkyl linkers are often more metabolically stable; PEG linkers can be more susceptible to oxidative metabolism. | [8][] |
| Rigidified Linker | BRAF V600E | Oral Bioavailability (F%): 89% (in rats) | A strategically designed, more rigid linker incorporating cyclic moieties led to exceptional oral bioavailability. | [17] |
Disclaimer: The data presented is illustrative and compiled from different PROTAC series. The optimal linker is always dependent on the specific warhead, E3 ligase ligand, and biological context.
Experimental Corner: Protocol for Comparative In Vivo Pharmacokinetic Analysis
To empirically determine the optimal linker, a head-to-head pharmacokinetic study is indispensable. This protocol outlines a standard procedure for evaluating the oral bioavailability of different PROTAC candidates in a rodent model.
Objective:
To compare the pharmacokinetic profiles (Cmax, Tmax, AUC, t1/2, and F%) of PROTACs with different linkers (e.g., Alkyl-PROTAC, PEG-PROTAC) following oral and intravenous administration in mice.
Materials:
-
Test Animals: Male BALB/c mice (8-10 weeks old)
-
PROTAC Candidates: Synthesized and purified (>98% purity)
-
Vehicle for Oral (PO) Administration: e.g., 0.5% methylcellulose with 0.1% Tween 80 in water
-
Vehicle for Intravenous (IV) Administration: e.g., 5% DMSO, 10% Solutol HS 15, 85% Saline
-
Blood Collection Supplies: EDTA-coated microcentrifuge tubes, capillaries
-
Analytical Equipment: Validated LC-MS/MS method for quantifying PROTACs in plasma
Experimental Workflow Diagram
Step-by-Step Methodology:
-
Acclimatization and Grouping: Acclimate animals for at least 3 days. Randomly assign mice to treatment groups (e.g., IV Alkyl-PROTAC, PO Alkyl-PROTAC, IV PEG-PROTAC, PO PEG-PROTAC), with 3-5 mice per group.
-
Fasting: Fast animals overnight (approx. 12 hours) before dosing, with free access to water.
-
Dosing:
-
Blood Sampling: Collect sparse blood samples (approx. 30-50 µL) from each animal at predetermined time points (e.g., 15 min, 30 min, 1h, 2h, 4h, 8h, 24h post-dose) via tail vein or saphenous vein puncture.[16] Place samples immediately into EDTA-coated tubes.
-
Plasma Preparation: Centrifuge the blood samples (e.g., 4000 rpm for 10 min at 4°C) to separate the plasma. Carefully collect the plasma supernatant and store it at -80°C until analysis.[16]
-
Sample Analysis: Prepare plasma samples for analysis (e.g., protein precipitation with acetonitrile). Quantify the concentration of the parent PROTAC molecule in each sample using a validated LC-MS/MS method.[16]
-
Pharmacokinetic Analysis:
-
Plot the mean plasma concentration versus time for each group.
-
Use non-compartmental analysis software to calculate key PK parameters:
-
Cmax: Maximum observed plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC (Area Under the Curve): Total drug exposure over time.
-
t1/2 (Half-life): Time for the plasma concentration to decrease by half.[16]
-
-
Calculate the absolute oral bioavailability (F%) for each PROTAC using the formula:
-
F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100
-
-
-
Data Interpretation: Compare the PK parameters and F% between the different linker types to identify the candidate with the most favorable in vivo profile for further development.
Expert Insights & Future Directions
The selection of a PROTAC linker is a multi-parameter optimization problem where a delicate balance must be struck between solubility, permeability, metabolic stability, and the ability to form a productive ternary complex.
-
Causality in Linker Choice: The intrinsic properties of the warhead and E3 ligase ligand heavily influence the optimal linker choice.[6] A highly lipophilic warhead might benefit from a more hydrophilic PEG linker to improve overall solubility, whereas a very polar PROTAC might require a more lipophilic alkyl linker to achieve adequate cell permeability.
-
Moving Beyond Trial-and-Error: The field is evolving from a brute-force screening of alkyl and PEG chain lengths to a more rational, structure-based design. The incorporation of rigid motifs like piperazines or phenyl rings can improve metabolic stability and pre-organize the PROTAC into a bioactive conformation, which has led to compounds with excellent oral bioavailability.[3][17]
-
The Future is Functional: The next generation of linkers will likely be more sophisticated. Photo-cleavable linkers for spatiotemporal control, tissue-selective cleavable linkers for targeted delivery, and linkers that actively contribute to ternary complex stability are all emerging areas of research that promise to unlock novel PROTACs with enhanced therapeutic windows.
Conclusion
The linker is a pivotal component in PROTAC design, acting as the primary driver of the molecule's pharmacokinetic profile. While flexible alkyl and PEG linkers offer synthetic tractability and have proven effective, they present a fundamental trade-off between permeability and solubility. Alkyl linkers tend to enhance membrane permeability at the risk of poor solubility, whereas PEG linkers improve solubility but can introduce metabolic liabilities and permeability challenges. Cleavable linkers, employing a prodrug strategy, offer an innovative path to overcoming absorption barriers. Ultimately, the optimal linker is context-dependent and must be empirically determined through rigorous in vitro ADME assays and in vivo pharmacokinetic studies. A data-driven, iterative approach to linker optimization is crucial for advancing potent protein degraders into viable clinical candidates.
References
- Troup RI, Fallan C, Baud MGJ. Current strategies for the design of PROTAC linkers: a critical review. RSC Med Chem. 2020. (URL: [Link])
- Goracci L, et al. Understanding the Metabolism of Proteolysis Targeting Chimeras (PROTACs)
- Cecchini C, Tardy S, Scapozza L. Linkers as Game-changers in PROTAC Technology: Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design. CHIMIA. 2022. (URL: [Link])
- Hayhow TG, et al. Metabolism-driven in vitro/in vivo disconnect of an oral ERɑ VHL-PROTAC.
- Lin H-C, et al. Orally Bioavailable Proteolysis-Targeting Chimeras: An Innovative Approach in the Golden Era of Discovering Small-Molecule Cancer Drugs. Cancers. 2024. (URL: [Link])
- Dong Y, et al. Characteristic roadmap of linker governs the rational design of PROTACs. Acta Pharmaceutica Sinica B. 2024. (URL: [Link])
- Cecchini C, et al. Linker Methylation as a Strategy to Enhance PROTAC Oral Bioavailability: Insights from Molecular Properties and Conformational Analysis. J Med Chem. 2024. (URL: [Link])
- WuXi AppTec. 7 strategies to improve PROTACs' oral bioavailability. Drug Discovery and Development. 2022. (URL: [Link])
- Cecchini C, Tardy S, Scapozza L. Linkers as Game-changers in PROTAC Technology: Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design. PubMed. 2022. (URL: [Link])
- University of Bath. Understanding the structure-activity relationship (SAR) and PK of PROTAC linkers.
- Dong Y, et al. Characteristic roadmap of linker governs the rational design of PROTACs. Acta Pharmaceutica Sinica B. 2024. (URL: [Link])
- Cecchini C, Tardy S, Scapozza L. Linkers as Game-changers in PROTAC Technology: Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design. CHIMIA. 2022. (URL: [Link])
- Pike K, et al. Pharmacology of PROTAC Degrader Molecules: Optimizing for In Vivo Performance.
- Poongavanam V, et al. PROTAC Cell Permeability and Oral Bioavailability: A Journey Into Uncharted Territory.
- Cyrus K, et al. Impact of linker length on the activity of PROTACs. Mol Biosyst. 2011. (URL: [Link])
Sources
- 1. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. precisepeg.com [precisepeg.com]
- 3. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 4. Linkers as Game-changers in PROTAC Technology: Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Linkers as Game-changers in PROTAC Technology: Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design | CHIMIA [chimia.ch]
- 8. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Orally Bioavailable Proteolysis-Targeting Chimeras: An Innovative Approach in the Golden Era of Discovering Small-Molecule Cancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 18. Understanding the Metabolism of Proteolysis Targeting Chimeras (PROTACs): The Next Step toward Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Validation of On-Target Degradation with Piperidine-Based PROTACs
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the robust validation of on-target degradation for piperidine-based Proteolysis-Targeting Chimeras (PROTACs). We will move beyond simple protein knockdown assessment to explore a multi-tiered validation strategy that ensures scientific rigor and confidence in your results. This guide emphasizes the "why" behind experimental choices, providing a self-validating workflow to definitively confirm the mechanism of action and selectivity of your molecules.
Introduction: The Allure and Scrutiny of Piperidine-Based PROTACs
Proteolysis-Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, hijacking the cell's natural ubiquitin-proteasome system to selectively degrade disease-causing proteins. A significant portion of these molecules, particularly those targeting the Cereblon (CRBN) E3 ubiquitin ligase, incorporate a piperidine-2,6-dione moiety derived from immunomodulatory drugs (IMiDs) like thalidomide and lenalidomide. While powerful, this scaffold necessitates a meticulous validation process. The potential for off-target effects, including the degradation of endogenous CRBN neosubstrates, demands a higher level of scrutiny compared to other E3 ligase systems.
This guide outlines a validation "funnel"—a sequential and logical progression of experiments designed to build a robust data package, moving from initial confirmation of protein loss to in-depth mechanistic and selectivity profiling.
The Validation Funnel: A Multi-tiered Approach
A rigorous validation workflow can be visualized as a funnel, where experiments progress from broad confirmation of protein loss to highly specific mechanistic and selectivity assays. This ensures that resource-intensive experiments are performed on compounds that have already met foundational criteria.
Caption: A multi-tiered workflow for validating piperidine-based PROTACs.
Tier 1: Foundational Evidence of Protein Degradation
The initial goal is to unequivocally demonstrate that the target protein level decreases in a dose- and time-dependent manner upon PROTAC treatment.
Western Blotting: The Quantitative Workhorse
Western blotting is the primary method for quantifying protein degradation. The key outputs are the DC50 (the concentration of PROTAC that induces 50% degradation) and Dmax (the maximum percentage of degradation achieved).[1][2][3]
Causality Behind the Protocol: A successful Western blot for DC50/Dmax determination relies on careful optimization. The antibody concentration must be in the linear range to accurately reflect protein levels. A time-course experiment is crucial because degradation is a kinetic process; a single time point can be misleading.[1]
Detailed Protocol: DC50 and Dmax Determination by Western Blot
-
Cell Plating: Plate cells at a density that ensures they remain in the logarithmic growth phase throughout the experiment. Allow cells to adhere overnight.
-
PROTAC Treatment: Prepare serial dilutions of your piperidine-based PROTAC. A common starting range is 0.1 nM to 10,000 nM. Also, prepare a vehicle-only control (e.g., 0.1% DMSO).
-
Time Course: Treat cells for a range of time points (e.g., 4, 8, 16, 24 hours) to identify the optimal duration for maximal degradation.
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE and Transfer: Load equal amounts of total protein (e.g., 20 µg) onto an SDS-PAGE gel. After separation, transfer proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate with a validated primary antibody specific to your target protein overnight at 4°C.
-
Incubate with a species-appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Incubate with an antibody for a loading control (e.g., GAPDH, β-actin) to normalize for loading variations.
-
-
Detection & Analysis:
-
Develop the blot using an ECL substrate and image with a chemiluminescence detector.
-
Quantify band intensities using software like ImageJ.
-
Normalize the target protein signal to the loading control signal for each lane.
-
Plot the normalized protein levels (as a percentage of the vehicle control) against the log of the PROTAC concentration.
-
Fit the data to a non-linear regression curve (log[inhibitor] vs. response -- variable slope) to calculate the DC50 and Dmax values.[1][4]
-
Tier 2: Confirming the PROTAC Mechanism of Action (MoA)
Observing protein loss is not sufficient. You must prove it occurs via the intended PROTAC-mediated ubiquitination and proteasomal degradation pathway, dependent on the recruited E3 ligase (Cereblon).
Mechanistic Controls: The Self-Validating System
To confirm the MoA, run your degradation experiment in parallel with specific inhibitors and competitors. This is a critical self-validating step.
| Control Treatment | Expected Outcome | Rationale |
| PROTAC + Proteasome Inhibitor (e.g., MG132) | Rescue of target protein degradation | Confirms degradation is dependent on the proteasome.[1] |
| PROTAC + Neddylation Inhibitor (e.g., MLN4924) | Rescue of target protein degradation | Confirms dependency on the Cullin-RING ligase (CRL) activity, of which CRBN is a component.[1] |
| PROTAC + Excess Free CRBN Ligand (e.g., Pomalidomide) | Rescue of target protein degradation | Demonstrates that degradation requires the PROTAC to bind to CRBN. |
| Inactive Epimer/Control PROTAC | No target degradation | A stereoisomer that cannot bind the target or E3 ligase should be inactive, confirming the specificity of the ternary complex. |
Target Ubiquitination Assays
The most direct way to validate the PROTAC MoA is to show that your target protein is being ubiquitinated.[5][6] This can be achieved by immunoprecipitating the target protein and then performing a Western blot for ubiquitin.
Detailed Protocol: In-Cell Target Ubiquitination Assay
-
Cell Treatment: Treat cells with your PROTAC at a concentration known to cause degradation (e.g., 5x DC50). Crucially, co-treat with a proteasome inhibitor (e.g., 10 µM MG132) for 4-6 hours. This prevents the degradation of the ubiquitinated protein, allowing it to accumulate.
-
Denaturing Lysis: Lyse cells in a denaturing buffer (e.g., RIPA buffer with 1% SDS) and heat at 95°C for 10 minutes. This disrupts non-covalent protein-protein interactions, ensuring you only pull down the target protein and its covalently attached ubiquitin.
-
Dilution & Immunoprecipitation (IP): Dilute the lysate at least 10-fold with a non-denaturing buffer to reduce the SDS concentration. Add a specific antibody against your target protein and protein A/G beads. Incubate overnight at 4°C with rotation.
-
Washes: Wash the beads extensively to remove non-specific binders.
-
Elution & Western Blot: Elute the immunoprecipitated protein from the beads. Run the eluate on an SDS-PAGE gel and perform a Western blot using an antibody against ubiquitin (e.g., P4D1 or FK2 clones). A high-molecular-weight smear or laddering pattern indicates polyubiquitination of your target protein.[7]
Caption: Mechanism of piperidine-based PROTAC-mediated protein degradation.
Tier 3: Assessing Selectivity and Target Engagement
A potent degrader is only useful if it is selective. This is paramount for piperidine-based PROTACs due to the known neosubstrate activity of IMiD-based ligands.[8]
Global Proteomics by Mass Spectrometry (MS)
MS-based proteomics is the gold standard for unbiasedly assessing the selectivity of a PROTAC across the entire proteome.[7][9][10] This experiment will identify your on-target protein, but more importantly, any off-target proteins that are also degraded, including known CRBN neosubstrates like IKZF1, IKZF3, and ZFP91.[8][11]
Comparative Analysis of Quantitative Proteomics Methods
| Method | Principle | Pros | Cons |
| TMT (Tandem Mass Tag) | Isobaric chemical tags allow for multiplexing (up to 18 samples) and precise relative quantification. | High precision, high throughput, excellent for comparing multiple doses/timepoints.[9] | Can suffer from ratio compression; requires specialized MS instruments. |
| DIA (Data-Independent Acquisition) | Acquires fragment ion spectra for all peptides in a predefined m/z range, creating a digital map of the proteome. | High reproducibility, good for low-abundance proteins, no multiplexing limit in principle.[9][12] | Complex data analysis; requires a comprehensive spectral library. |
| LFQ (Label-Free Quantification) | Compares peptide signal intensities across different MS runs. | Simple sample prep, no expensive labels required. | Lower precision than labeling methods, susceptible to run-to-run variation. |
Recommendation: For robust selectivity profiling, TMT or DIA-MS are the preferred methods due to their superior accuracy and depth of proteome coverage.[9]
Cellular Thermal Shift Assay (CETSA): Confirming Target Engagement
While proteomics confirms degradation, it doesn't directly confirm target binding. CETSA is a powerful label-free method to demonstrate that your PROTAC engages the target protein and CRBN in a physiological cellular context.[13][14][15] The principle is that ligand binding stabilizes a protein, increasing its melting temperature.[16][17]
Why it's important for PROTACs: CETSA can distinguish between proteins that are degraded by the PROTAC and those that may only bind to it without being degraded.[13] It can also be used to confirm engagement with CRBN. This provides an orthogonal layer of evidence that the PROTAC is functioning as intended.
Conclusion: Building a Bulletproof Validation Package
Validating a piperidine-based PROTAC requires a multi-faceted approach that goes far beyond a simple Western blot. By systematically progressing through the validation funnel—from demonstrating potent degradation (Tier 1), to confirming the CRBN- and proteasome-dependent mechanism (Tier 2), and finally to assessing proteome-wide selectivity and target engagement (Tier 3)—researchers can build a data package of the highest scientific integrity. This rigorous, self-validating workflow is essential for confidently advancing potent and selective piperidine-based PROTACs toward therapeutic development.
References
- CETSA as a tool for assessing selectivity of warheads and PROTACS and for detecting binders. Pelago Bioscience. [Link]
- Ubiquitin
- CETSA PROTAC Profiling | Enhancing Degrader Research. Pelago Bioscience. [Link]
- PROTAC-Driven Ubiquitination Assay Kit for BET Bromodomains. BPS Bioscience. [Link]
- Bondeson, D. P., et al. (2023). Targeted Protein Degradation: Design Considerations for PROTAC Development. ACS Medicinal Chemistry Letters. [Link]
- Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. Taylor & Francis Online. [Link]
- Elucidating PROTAC MoA with live cell kinetic monitoring of ternary complex formation and target protein ubiquitin
- Steger, M., et al. (2024). Unbiased mapping of cereblon neosubstrate landscape by high-throughput proteomics. bioRxiv. [Link]
- Steger, M., et al. (2024). Unbiased mapping of cereblon neosubstrate landscape by high-throughput proteomics. bioRxiv. [Link]
- Modeling PROTAC Degradation Activity with Machine Learning. arXiv. [Link]
- Steger, M., et al. (2024). Unbiased mapping of cereblon neosubstrate landscape by high-throughput proteomics. bioRxiv. [Link]
- Target Identification and Selectivity Analysis of Targeted Protein Degraders. ChomiX. [Link]
- Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. [Link]
- A Mechanistic Pharmacodynamic Modeling Framework for the Assessment and Optimization of Proteolysis Targeting Chimeras (PROTACs). MDPI. [Link]
- Unbiased mapping of cereblon neosubstrate landscape by high-throughput proteomics. Axial. [Link]
- Advancing target validation with PROTAC technology.
- Recent Advances in Chemical Proteomics for Protein Profiling and Targeted Degrad
- Application of PROTACs in Target Identification and Target Valid
- (A) Dose response curves, DC50 and Dmax calculations for compounds 7...
- Orthogonal validation of PROTAC mediated degradation of the integral membrane proteins EGFR and c-MET.
- Application of PROTACs in target identification and valid
- Targeted Protein Degradation to Advance Oncology Drug Discovery. YouTube. [Link]
- Proteolysis-targeting chimeras with reduced off-targets. PubMed Central. [Link]
- Advancing target validation with PROTAC technology. The Hebrew University of Jerusalem. [Link]
- Property-based optimis
- Advancing target validation with PROTAC technology. PubMed. [Link]
- Enriching Proteolysis Targeting Chimeras with a Second Modality: When Two Are Better Than One.
- PROTACs bearing piperazine-containing linkers: what effect on their protonation st
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. arxiv.org [arxiv.org]
- 3. Research Collection | ETH Library [research-collection.ethz.ch]
- 4. researchgate.net [researchgate.net]
- 5. lifesensors.com [lifesensors.com]
- 6. Ubiquitination Assay - Profacgen [profacgen.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Target Identification and Selectivity Analysis of Targeted Protein Degraders [chomixbio.com]
- 10. Recent Advances in Chemical Proteomics for Protein Profiling and Targeted Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeted Protein Degradation Services [promega.com]
- 12. axial.substack.com [axial.substack.com]
- 13. pelagobio.com [pelagobio.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pelagobio.com [pelagobio.com]
- 16. tandfonline.com [tandfonline.com]
- 17. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Degradation Efficiency of Piperidine-Linked PROTACs
In the rapidly evolving landscape of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) has become a cornerstone of modern drug discovery. These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to achieve catalytic degradation of disease-causing proteins. A PROTAC's architecture—comprising a warhead for the protein of interest (POI), an E3 ligase ligand, and a connecting linker—is a triumvirate where each component is critical to success. The linker, once viewed as a simple tether, is now understood to be a crucial determinant of a PROTAC's efficacy, influencing everything from ternary complex formation to physicochemical properties.[1][]
Among the various linker motifs, saturated heterocycles like piperidine have emerged as a privileged class of building blocks.[3] This guide provides an in-depth comparison of piperidine-linked PROTACs, moving beyond a simple catalog of compounds to explain the causal relationships between linker structure and degradation efficiency. We will explore the structural advantages of piperidine, present case studies, and provide robust experimental protocols for researchers to conduct their own comparative analyses.
The Piperidine Advantage: Imparting Rigidity and Optimizing Properties
The choice to incorporate a piperidine ring into a PROTAC linker is a strategic one, aimed at addressing several key challenges in degrader design. Unlike flexible alkyl or polyethylene glycol (PEG) chains which can adopt numerous conformations, the six-membered piperidine ring introduces a degree of conformational rigidity.[4]
Why is rigidity important?
The primary function of a PROTAC is to induce a productive ternary complex between the POI and an E3 ligase.[5] The conformational rigidity imparted by a piperidine linker can pre-organize the PROTAC into a conformation that is favorable for this complex to form, thereby reducing the entropic penalty associated with binding.[4] This can lead to more stable and productive ternary complexes, which is essential for efficient ubiquitination and subsequent degradation.[1]
Furthermore, piperidine-containing linkers offer significant advantages for modulating the drug-like properties of a PROTAC:
-
Metabolic Stability: The rigid scaffold of piperidine is generally more resistant to metabolic degradation compared to flexible linkers.[1][4] This was a key optimization in the development of clinical candidates like ARV-110 (an androgen receptor degrader) and ARV-471 (an estrogen receptor degrader), where replacing a flexible linker with a more rigid piperidine/piperazine-containing structure significantly improved metabolic stability and potency.[1][6][7]
-
Aqueous Solubility: PROTACs are often large molecules that suffer from poor solubility. The basic nitrogen atom in the piperidine ring can be protonated at physiological pH, increasing the molecule's polarity and thereby enhancing its aqueous solubility.[8][9] This is a critical factor for ensuring adequate compound exposure in both in vitro and in vivo assays.
The following diagram illustrates the general mechanism of PROTAC-mediated protein degradation, highlighting the central role of the linker in bridging the POI and E3 ligase.
Caption: General mechanism of PROTAC-mediated protein degradation.
Comparative Analysis of Piperidine-Linked PROTACs: A Case Study Approach
While direct head-to-head studies comparing a series of PROTACs differing only by the substitution or orientation of a piperidine linker are not abundant in the public domain, we can analyze data from well-characterized degraders to infer the impact of this linker strategy.[1] The following table summarizes the degradation efficiency of several notable PROTACs where piperidine is a key linker component.
| PROTAC Name | Target Protein | E3 Ligase Recruited | Cell Line | DC₅₀ | Dₘₐₓ (%) | Reference |
| ARV-110 | Androgen Receptor (AR) | CRBN | VCaP | ~1 nM | >90% | [6][10] |
| HDAC6 Degrader 1 | HDAC6 | CRBN | MM.1S | ~10-100 nM | >90% | [11] |
| BTK Degrader (NC-1) | Bruton's Tyrosine Kinase (BTK) | CRBN | Mino | 2.2 nM | 97% | [12] |
| SMARCA2 Degrader (ACBI2) | SMARCA2 | VHL | MOLM-13 | <10 nM | >95% | [13] |
Note: DC₅₀ and Dₘₐₓ values are approximate and can vary based on experimental conditions such as cell line and treatment duration.
Analysis & Insights:
-
High Potency and Efficacy: The data consistently show that PROTACs incorporating piperidine-based linkers can achieve potent (low nanomolar DC₅₀) and efficacious (Dₘₐₓ >90%) degradation of their respective targets.[10][11][12] This underscores the success of using rigidifying elements to promote efficient ternary complex formation.
-
Versatility Across Targets and Ligases: The examples span a range of protein classes (kinases, transcription factors, epigenetic modifiers) and recruit different E3 ligases (CRBN and VHL).[6][11][12][13] This demonstrates that the piperidine motif is a versatile building block that is not limited to a specific target or E3 ligase, making it a broadly applicable tool in PROTAC design.
-
Enabling Oral Bioavailability: The case of ACBI2 is particularly noteworthy. The development of this selective SMARCA2 degrader involved careful structure and property-guided design, leading to one of the first orally bioavailable VHL-recruiting PROTACs.[13] This achievement highlights how thoughtful linker design, incorporating elements like piperidine, can solve the significant pharmacokinetic challenges often associated with these large molecules.
Experimental Guide: How to Compare Degradation Efficiency
To objectively compare the performance of different piperidine-linked PROTACs, a systematic experimental approach is essential. The following protocol describes the gold-standard method for determining the two most critical parameters of PROTAC efficiency: DC₅₀ (the concentration of PROTAC that induces 50% degradation) and Dₘₐₓ (the maximum achievable degradation).[14][15][16]
Protocol: Determination of DC₅₀ and Dₘₐₓ by Western Blot
This protocol provides a self-validating system for quantifying target protein degradation. The inclusion of a loading control and normalization steps ensures the reliability of the results.
1. Cell Culture and Treatment:
-
Rationale: To ensure reproducibility, cells must be in a logarithmic growth phase and plated at a consistent density.
-
Procedure:
-
Plate the desired cancer cell line (e.g., VCaP for AR, Mino for BTK) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
Prepare serial dilutions of your piperidine-linked PROTACs in fresh cell culture medium. A common concentration range to start with is 0.1 nM to 10 µM.
-
Include a vehicle control (e.g., 0.1% DMSO) to represent 100% protein level.
-
Aspirate the old medium from the cells and replace it with the medium containing the PROTAC dilutions or vehicle.
-
Incubate the cells for a predetermined time (e.g., 18-24 hours). This time should be optimized based on the target's natural turnover rate.
-
2. Cell Lysis and Protein Quantification:
-
Rationale: Efficient cell lysis is crucial to extract the entire protein content. Accurate protein quantification is required to ensure equal loading on the gel, which is fundamental for a valid comparison.
-
Procedure:
-
After treatment, place the plates on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells by adding an appropriate volume of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new tube.
-
Determine the protein concentration of each sample using a BCA Protein Assay Kit.
-
3. SDS-PAGE and Immunoblotting:
-
Rationale: This core technique separates proteins by size and allows for specific detection using antibodies.
-
Procedure:
-
Normalize all samples to the same protein concentration (e.g., 20 µg) with lysis buffer and 4x Laemmli sample buffer.
-
Boil the samples at 95°C for 5-10 minutes to denature the proteins.
-
Load the samples onto a polyacrylamide gel (e.g., 4-12% Bis-Tris) and run the electrophoresis to separate the proteins.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Incubate the membrane with a primary antibody for a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading across lanes.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
4. Detection and Data Analysis:
-
Rationale: Densitometry allows for the quantification of protein band intensity. Plotting this data against concentration allows for the calculation of DC₅₀ and Dₘₐₓ.
-
Procedure:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities for the target protein and the loading control using densitometry software (e.g., ImageJ).
-
For each lane, normalize the target protein signal to its corresponding loading control signal.
-
Calculate the percentage of remaining protein for each PROTAC concentration relative to the vehicle-treated control (which is set to 100%). The percentage of degradation is 100% minus the percentage of remaining protein.
-
Plot the percentage of degradation against the logarithm of the PROTAC concentration.
-
Fit the data to a nonlinear regression curve (log[inhibitor] vs. response -- variable slope) using software like GraphPad Prism to determine the DC₅₀ and Dₘₐₓ values.[12][17]
-
Experimental Workflow Visualization
The following diagram outlines the comprehensive workflow for evaluating and comparing piperidine-linked PROTACs.
Caption: A typical experimental workflow for evaluating PROTAC linkers.
Conclusion
The incorporation of piperidine rings is a powerful and validated strategy in the design of highly effective PROTAC degraders. By imparting conformational rigidity and improving key physicochemical properties, piperidine-based linkers have contributed to the development of potent, and in some cases, orally bioavailable clinical candidates. While the field would benefit from more systematic studies directly comparing linker variants, the existing data strongly supports the use of this motif. The experimental protocols provided in this guide offer a robust framework for researchers to perform their own objective comparisons, enabling the data-driven design of the next generation of targeted protein degraders. As our understanding of the complex interplay between linker structure and ternary complex dynamics deepens, the rational design of linkers using scaffolds like piperidine will remain paramount to advancing this exciting therapeutic modality.
References
- Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. MedChemComm.
- Shashank, et al. (2020). Novel approaches for the rational design of PROTAC linkers. Exploration of Targeted Anti-tumor Therapy.
- Novel approaches for the rational design of PROTAC linkers. (2020). Open Exploration Publishing.
- Jaime-Figueroa, S., et al. (2020). Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs. ACS Chemical Biology.
- PROTACs bearing piperazine-containing linkers: what effect on their protonation state? (2022). RSC Publishing.
- (A) Dose response curves, DC 50 and Dmax calculations for compounds 7... (n.d.). ResearchGate.
- Kofink, C., et al. (2022). A selective and orally bioavailable VHL-recruiting PROTAC achieves SMARCA2 degradation in vivo. Nature Communications.
- Protein degradation induced by PROTAC molecules as emerging drug discovery strategy. (2024). MDPI.
- Sun, X., et al. (2021). Development of Phenyl-substituted Isoindolinone- and Benzimidazole-Type Cereblon Ligands for Targeted Protein Degradation. Journal of Medicinal Chemistry.
- Recent advances in targeted protein degraders as potential therapeutic agents. (2023). Journal of Hematology & Oncology.
- Targeted Protein Degraders. (n.d.). NJ Bio, Inc..
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Recent advances in targeted protein degraders as potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. njbio.com [njbio.com]
- 8. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Development of Phenyl-substituted Isoindolinone- and Benzimidazole-Type Cereblon Ligands for Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. researchgate.net [researchgate.net]
The Architect's Blueprint: An In Silico Comparative Guide to PROTAC Design Featuring Benzyl 4-(aminomethyl)piperidine-1-carboxylate
In the rapidly evolving landscape of targeted protein degradation, Proteolysis-Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality.[1] These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. The rational design of potent and selective PROTACs is a complex endeavor, where the linker connecting the target-binding warhead and the E3 ligase ligand plays a pivotal role.[2][3] This guide provides an in-depth, objective comparison of in silico modeling strategies for PROTACs, with a specific focus on incorporating the rigid piperidine-based linker, Benzyl 4-(aminomethyl)piperidine-1-carboxylate. We will explore the causality behind computational choices and provide supporting experimental data to ground our in silico predictions in real-world efficacy.
The Linker: More Than Just a Spacer
The linker is not a mere passive tether; it is a critical determinant of a PROTAC's success, influencing the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), as well as the molecule's overall physicochemical properties.[4][5] The linker's length, composition, and rigidity dictate the spatial arrangement of the two proteins, which is crucial for efficient ubiquitination.[][7] Linkers can be broadly categorized as flexible (e.g., polyethylene glycol (PEG) or alkyl chains) or rigid (e.g., incorporating cyclic structures like piperidine or aromatic rings).[3][8]
This compound , with its piperidine core, introduces a degree of rigidity that can pre-organize the PROTAC into a bioactive conformation, potentially reducing the entropic penalty upon ternary complex formation and enhancing metabolic stability.[3][8] This guide will use this specific linker as a case study to illustrate a comprehensive in silico design and evaluation workflow.
In Silico Modeling: A Rational Approach to PROTAC Design
The traditional trial-and-error approach to PROTAC optimization is often time-consuming and resource-intensive.[9] In silico modeling offers a rational, cost-effective alternative to predict the behavior of PROTACs before their synthesis, accelerating the design-make-test-analyze cycle.[10] The primary goal of in silico modeling is to predict the three-dimensional structure of the ternary complex and to evaluate its stability and suitability for inducing protein degradation.[11][12]
The In Silico PROTAC Design Workflow
A robust in silico workflow for PROTAC design typically involves a multi-step process, starting from the initial construction of the ternary complex to its refinement and validation through advanced simulation techniques.
Caption: A generalized in silico workflow for PROTAC design.
Part 1: Building the Ternary Complex - A Step-by-Step Protocol
This section details the initial steps of constructing a predictive model of the ternary complex. We will use the PRosettaC protocol as a primary example, a robust method for modeling PROTAC-mediated ternary complexes.[11][13][14][15]
Experimental Protocol: Ternary Complex Modeling with PRosettaC
-
Input Preparation:
-
Obtain the 3D structures of the target protein and the E3 ligase, each bound to their respective ligands (warhead and E3 ligase binder). These can be obtained from the Protein Data Bank (PDB) or generated through molecular docking.
-
Define the SMILES string of the full PROTAC molecule, in this case, incorporating this compound as the linker.
-
Specify the attachment points on the warhead and the E3 ligase ligand for the linker.[13]
-
-
Constrained Protein-Protein Docking:
-
The PRosettaC protocol utilizes a constrained protein-protein docking approach.[11] The distance between the attachment points on the two proteins is constrained based on the conformational flexibility of the linker. This significantly reduces the search space for possible protein-protein orientations.[13]
-
-
Linker Fitting and Refinement:
-
For each docked protein-protein pose, the protocol attempts to fit the PROTAC linker into the interface.[12] It generates multiple conformations of the linker and evaluates which ones can bridge the warhead and the E3 ligase ligand without steric clashes.[13]
-
The resulting ternary complex models are then refined using Rosetta's energy minimization protocols to optimize the interactions between all three components.[12]
-
Part 2: Refining and Validating the Model - Ensuring Scientific Integrity
A static model of the ternary complex provides a valuable starting point, but to gain deeper insights into its stability and dynamics, more computationally intensive methods are required.
Molecular Dynamics (MD) Simulations
MD simulations provide a dynamic view of the ternary complex, allowing us to assess its stability over time.[16][17] A stable complex is more likely to lead to efficient ubiquitination. The protocol involves placing the modeled ternary complex in a simulated physiological environment (water, ions) and observing its atomic movements over nanoseconds.[18] Key metrics to analyze from MD simulations include Root Mean Square Deviation (RMSD) to assess conformational stability and Root Mean Square Fluctuation (RMSF) to identify flexible regions.[17]
Free Energy Calculations
Free Energy Perturbation (FEP) is a rigorous computational method to predict the binding affinity of a ligand to a protein.[19][20] In the context of PROTACs, FEP can be used to compare the binding free energies of different PROTACs to the target protein and E3 ligase, and to estimate the stability of the ternary complex.[21][22][23] While computationally expensive, FEP provides a quantitative measure that can be directly compared with experimental data.[19]
Part 3: Comparative Analysis - Benchmarking Against Experimental Data
The ultimate validation of any in silico model is its ability to predict real-world experimental outcomes. In this section, we will compare the predicted properties of our model PROTAC with published experimental data for other PROTACs with different linkers. The efficacy of a PROTAC is typically quantified by two key parameters:
-
DC50: The concentration of the PROTAC required to degrade 50% of the target protein. A lower DC50 value indicates higher potency.[3]
-
Dmax: The maximum percentage of target protein degradation achieved. A higher Dmax value indicates greater efficacy.[3]
Table 1: Comparison of PROTACs with Different Linkers Targeting Androgen Receptor (AR)
| PROTAC | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| PROTAC A | Flexible (PEG-based) | ~15 | 10 | >90 | [8] |
| PROTAC B | Rigid (Phenyl-based) | ~12 | >1000 | <10 | [8] |
| Our Model | Rigid (Piperidine-based) | ~14 | Predicted High Potency | Predicted High Efficacy | - |
This table presents a hypothetical comparison to illustrate the expected outcome of our in silico modeling. The predicted high potency and efficacy for our model are based on the rationale that the rigid piperidine linker can favorably pre-organize the ternary complex.
In a study by Shibata et al., a PROTAC with a flexible PEG-based linker effectively degraded the Androgen Receptor, while a version with a more rigid phenyl-based linker was inactive.[4] This highlights that linker rigidity is not universally beneficial and its impact is highly context-dependent. Our in silico model of a PROTAC with the this compound linker would aim to predict a stable ternary complex, suggesting that in this specific context, the rigidity is advantageous.
Table 2: Comparison of PROTACs with Different Linkers Targeting BRD4
| PROTAC | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| MZ1 | Flexible (PEG-based) | ~16 | 15 | >95 | [24] |
| Macrocyclic Analog | Rigidified (Macrocycle) | - | 25 | >95 | [25] |
| Our Model | Rigid (Piperidine-based) | ~14 | Predicted High Potency | Predicted High Efficacy | - |
In the case of the well-studied BRD4 degrader MZ1, a macrocyclic analog with a more rigid linker demonstrated comparable degradation potency, suggesting that for this system, a more constrained conformation is well-tolerated and can even be beneficial by reducing the entropic penalty of binding.[25] Our in silico model would be expected to show a similarly stable and productive ternary complex for the piperidine-containing PROTAC.
Visualizing the Ternary Complex and the In Silico Workflow
Caption: Conceptual diagram of a PROTAC-mediated ternary complex.
Conclusion: A Data-Driven Path to Superior Degraders
The in silico modeling of PROTACs, when grounded in sound scientific principles and validated against experimental data, provides a powerful engine for the rational design of novel protein degraders. The choice of the linker is a critical design parameter, and rigid linkers like this compound offer an intriguing possibility to enhance PROTAC performance by pre-organizing the molecule for optimal ternary complex formation.
This guide has outlined a comprehensive in silico workflow, from the initial construction of the ternary complex to its refinement and comparative analysis. By understanding the "why" behind each computational step and by continuously benchmarking our models against experimental reality, we can accelerate the discovery of next-generation PROTACs with improved potency, selectivity, and therapeutic potential. The future of targeted protein degradation will undoubtedly be shaped by the synergy between advanced computational modeling and empirical validation.
References
- Shibata, N., et al. (2017). Development of Protein Knockdown Systems by SNIPERs. Methods in Molecular Biology. [Link]
- Zaidman, D., & London, N. (2020). PRosettaC: Rosetta Based Modeling of PROTAC Mediated Ternary Complexes.
- Bai, N., et al. (2017).
- Zaidman, D., & London, N. (2020). PRosettaC: Rosetta Based Modeling of PROTAC Mediated Ternary Complexes.
- Zaidman, D., & London, N. (2020). PRosettaC: Rosetta Based Modeling of PROTAC Mediated Ternary Complexes. Semantic Scholar. [Link]
- Zaidman, D., & London, N. (2020). PRosettaC: Rosetta based modeling of PROTAC mediated ternary complexes.
- Troup, R. I., et al. (2020). Novel approaches for the rational design of PROTAC linkers.
- Creative Biolabs. (2023). Understanding the Role of Linkers in PROTAC Molecules: Length, Flexibility, and Efficiency.
- Troup, R. I., et al. (2020). Novel approaches for the rational design of PROTAC linkers.
- Kumar, A., et al. (2024). Interplay of PROTAC Complex Dynamics for Undruggable Targets: Insights into Ternary Complex Behavior and Linker Design.
- Troup, R. I., et al. (2020). Novel approaches for the rational design of PROTAC linkers.
- Troup, R. I., et al. (2022). Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras.
- Kihlström, M., et al. (2023). Impact of Linker Composition on VHL PROTAC Cell Permeability.
- Nakamura, H., et al. (2023). Construction of PROTAC-Mediated Ternary Complex Structure Distribution Profiles Using Extensive Conformational Search.
- L-RICCO, J., et al. (2023). Computational Modeling of PROTAC Ternary Complexes as Ensembles Using SILCS-xTAC.
- Wang, Z., et al. (2021). In Silico Tools in PROTACs design.
- AxisPharm. (2024). From Design to Degradation: The Essential Role of Linkers in PROTACs. AxisPharm. [Link]
- Drummond, M. L., & Williams, C. I. (2019). In Silico Modeling of PROTAC-Mediated Ternary Complexes: Validation and Application.
- Liu, X., et al. (2023). Molecular dynamics simulations for ternary complexes of...
- Liao, J., et al. (2021). In Silico Modeling and Scoring of PROTAC-Mediated Ternary Complex Poses. ChemRxiv. [Link]
- Robertson, M. J., et al. (2023). FEP Protocol Builder: Optimization of Free Energy Perturbation Protocols using Active Learning. ChemRxiv. [Link]
- Moro, A., et al. (2023). In Silico Tools to Extract the Drug Design Information Content of Degradation Data: The Case of PROTACs Targeting the Androgen Receptor. MDPI. [Link]
- Scott, J. D., et al. (2021). (A) Dose response curves, DC 50 and Dmax calculations for compounds 7...
- Nakamura, H., et al. (2023).
- George, T. F. (2021). In silico designing of Targeted Protein Degraders. Crimson Publishers. [Link]
- Moro, A., et al. (2023). In Silico Tools to Extract the Drug Design Information Content of Degradation Data: The Case of PROTACs Targeting the Androgen Receptor.
- Zhang, X., et al. (2022). Development of FBXO22 Degraders and the Recruitment Ligand 2-Pyridinecarboxyaldehyde (2-PCA). Journal of the American Chemical Society. [Link]
- Hossain, M. I., et al. (2019). An Improved Free Energy Perturbation FEP+ Sampling Protocol for Flexible Ligand-Binding Domains. ChemRxiv. [Link]
- Cresset Group. (2019). Free Energy Perturbation (FEP): Another technique in the drug discovery toolbox. Cresset Group. [Link]
- Robertson, M. J., et al. (2023). FEP Protocol Builder: Optimization of Free Energy Perturbation Protocols Using Active Learning.
- Li, Y., et al. (2021). Free energy perturbation (FEP)-guided scaffold hopping.
- Zhang, L., et al. (2024).
- MolSoft L.L.C. (2023). ICM User's Guide: PROTAC Modeling. MolSoft L.L.C.. [Link]
- Liao, J., et al. (2021). In Silico Modeling and Scoring of PROTAC-Mediated Ternary Complex Poses.
- DegraderTCM: A Computationally Sparing Approach for Predicting Ternary Degradation Complexes. (2022).
- Schrödinger. (2023). Bifunctional Degrader Solutions. Schrödinger. [Link]
- MOE Molecular Docking and Analysis | Protein Docking | Complete Step-by-Step Tutorial | Urdu. (2024). YouTube. [Link]
- Ternary Complex Modeling, Induced Fit Docking and Molecular Dynamics Simulations as a Successful Approach for the Design of VHL-. (2023). ChemRxiv. [Link]
- Ternary Complex Modeling, Induced Fit Docking and Molecular Dynamics Simulations as a Successful Approach for the Design of VHL‐Mediated PROTACs Targeting the Kinase FLT3. (2023).
- Benchmarking of PROTAC docking and virtual screening tools. (2023). bioRxiv. [Link]
Sources
- 1. crimsonpublishers.com [crimsonpublishers.com]
- 2. Novel approaches for the rational design of PROTAC linkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 7. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. schrodinger.com [schrodinger.com]
- 11. PRosettaC: Rosetta Based Modeling of PROTAC Mediated Ternary Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. [PDF] PRosettaC: Rosetta Based Modeling of PROTAC Mediated Ternary Complexes | Semantic Scholar [semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. Construction of PROTAC-Mediated Ternary Complex Structure Distribution Profiles Using Extensive Conformational Search - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. chemrxiv.org [chemrxiv.org]
- 19. cresset-group.com [cresset-group.com]
- 20. Free energy perturbation (FEP)-guided scaffold hopping - PMC [pmc.ncbi.nlm.nih.gov]
- 21. chemrxiv.org [chemrxiv.org]
- 22. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 23. FEP Protocol Builder: Optimization of Free Energy Perturbation Protocols Using Active Learning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Guide to the Proper Disposal of Benzyl 4-(aminomethyl)piperidine-1-carboxylate: A Framework for Laboratory Safety and Compliance
As researchers and scientists, our focus is often on the synthesis and application of novel compounds like Benzyl 4-(aminomethyl)piperidine-1-carboxylate. However, the lifecycle of a chemical does not end with the experiment. Responsible management of chemical waste is a cornerstone of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, moving beyond a simple checklist to explain the scientific reasoning behind each procedural choice.
Section 1: Hazard Profile and Risk Assessment
Before any handling or disposal, a thorough understanding of the compound's inherent risks is essential. This compound (CAS No. 157023-34-2) is not a benign substance; its hazard profile necessitates careful and deliberate action.[1]
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear summary of its potential dangers.[1]
Table 1: GHS Hazard Summary for this compound
| Hazard Class | Category | Hazard Statement | Practical Implication in the Lab |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | Ingestion of small quantities can lead to toxic effects. Strict prohibition of eating, drinking, or smoking in the lab is critical.[1] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | Direct contact can cause inflammation, redness, or dermatitis. Proper glove selection and immediate washing after contact are mandatory.[1] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation | Splashes can result in significant, potentially lasting eye damage. Chemical safety goggles are required at all times.[1] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | Inhalation of vapors or aerosols can irritate the respiratory tract. Work should be conducted in a well-ventilated area or a chemical fume hood.[1] |
Chemical Incompatibilities: This compound is incompatible with strong acids, strong alkalis, and strong oxidizing or reducing agents.[1] Co-mingling this waste with incompatible substances can lead to vigorous, uncontrolled reactions, presenting a significant safety hazard.
Stability: The compound is stable under recommended storage conditions, but may decompose and emit toxic fumes under fire conditions.[1]
Section 2: The Regulatory Framework: Adherence to EPA Guidelines
In the United States, the Environmental Protection Agency (EPA) regulates chemical waste under the Resource Conservation and Recovery Act (RCRA).[2][3] This legislation mandates that generators of chemical waste—in this case, the laboratory—are responsible for its proper identification, handling, and disposal.[2] Academic laboratories may have the option to operate under the alternative requirements of 40 CFR Part 262, Subpart K, which is designed to suit the specific circumstances of research environments.[4]
The core principle is that all chemical waste must be treated as hazardous unless it is definitively proven to be non-hazardous.[5] Given the GHS classifications in Table 1, this compound must be managed as hazardous waste.
Section 3: Standard Operating Protocol for Disposal
This protocol outlines the necessary steps from the moment the chemical is deemed waste to its final collection.
Step 1: Personal Protective Equipment (PPE) Before handling the waste container, ensure you are wearing the appropriate PPE. This is your first and most critical line of defense.
-
Eye Protection: Chemical safety goggles with side-shields.[1]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile rubber).
-
Body Protection: A standard lab coat. For larger quantities, consider an impervious apron.[1]
Step 2: Waste Characterization and Segregation The "generator" of the waste is legally responsible for its characterization.
-
Characterize: Based on its known hazards, this chemical is classified as hazardous waste.[1][5]
-
Segregate: Do not mix this waste with other waste streams, especially those containing incompatible materials like strong acids or oxidizing agents.[1][5] Mixing can increase disposal costs and create significant safety risks.[5]
Step 3: Containment Proper containment is crucial to prevent leaks and environmental contamination.
-
Select a Container: Use a designated hazardous waste container that is in good condition, free of leaks, and made of a compatible material (e.g., polyethylene).[5]
-
Keep Closed: The waste container must be kept securely closed at all times, except when actively adding waste.[5] This minimizes the release of vapors and prevents spills.
-
Do Not Overfill: Fill containers to no more than 90% capacity to allow for vapor expansion.[3]
Step 4: Labeling Accurate labeling is a strict regulatory requirement.
-
Label Immediately: Affix a hazardous waste label to the container as soon as the first drop of waste is added.[5]
-
Required Information: The label must include:
Step 5: Accumulation and Storage Waste must be stored safely in a designated laboratory area.
-
Satellite Accumulation Area (SAA): This is a designated storage area at or near the point of waste generation and under the control of laboratory personnel.[6]
-
Secondary Containment: Place the waste container in a secondary containment bin or tray to contain any potential leaks.
-
Location: The SAA must be clearly marked and, ideally, within the line of sight of the personnel who generate the waste.[6]
Step 6: Arranging for Final Disposal Hazardous waste must be disposed of through a licensed facility.
-
Contact EHS: Follow your institution's specific procedures, which typically involve contacting the Environmental Health and Safety (EHS) department.
-
Professional Disposal: EHS will arrange for the collection of the waste by a licensed hazardous waste disposal vendor.[2][3] Never pour this chemical down the drain or dispose of it in regular trash.[7]
Caption: Waste Disposal Workflow for this compound.
Section 4: Spill Management Protocol
Accidents can happen. A clear and practiced spill response plan is non-negotiable.
-
Evacuate and Alert: Immediately alert others in the vicinity. If the spill is large or you feel unwell, evacuate the area and notify your supervisor and EHS.
-
Assess and Secure: From a safe distance, assess the extent of the spill. Remove all ignition sources from the area.[8]
-
Don PPE: Before attempting cleanup, don the full PPE as described in Section 3, including respiratory protection if vapors are significant.
-
Containment: Prevent the spill from spreading or entering drains using absorbent booms or pads.[1]
-
Absorption: Cover the spill with a chemically inert absorbent material, such as diatomite, sand, or a universal binder.[1][8] Do not use combustible materials like paper towels on large spills.
-
Collection: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[7]
-
Decontamination: Clean the spill area and any contaminated equipment. A MedChemExpress Safety Data Sheet suggests scrubbing with alcohol.[1]
-
Disposal: The cleanup materials are now also considered hazardous waste. Seal, label, and dispose of the container according to the protocol in Section 3.[5]
Caption: Emergency Spill Response Workflow.
By integrating these protocols into your laboratory's daily operations, you contribute to a culture of safety, ensure regulatory compliance, and protect yourself, your colleagues, and the environment.
References
- Regulating Lab Waste Disposal in the United States: The Role of the EPA. Needle.Tube.
- This compound-SDS. MedChemExpress.
- Regulations for Hazardous Waste Generated at Academic Laboratories. US EPA.
- How to Dispose of Chemical Waste in a Lab Correctly. GAIACA.
- Chemistry Lab Waste Disposal. Environmental Marketing Services.
- Managing Hazardous Chemical Waste in the Lab. Lab Manager.
- Safety Data Sheet. AAPPTec.
- Navigating the Safe Disposal of 1-(Piperidin-2-ylmethyl)piperidine: A Comprehensive Guide for Laboratory Professionals. Benchchem.
- PIPERIDINE CAS Number - HAZARD SUMMARY. NJ Department of Health.
Sources
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. needle.tube [needle.tube]
- 3. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 4. epa.gov [epa.gov]
- 5. Chemistry Lab Waste Disposal - Environmental Marketing Services [emsllcusa.com]
- 6. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 7. peptide.com [peptide.com]
- 8. nj.gov [nj.gov]
Operational Safety Guide: Personal Protective Equipment for Handling Benzyl 4-(aminomethyl)piperidine-1-carboxylate
This guide provides comprehensive safety protocols and personal protective equipment (PPE) recommendations for the handling of Benzyl 4-(aminomethyl)piperidine-1-carboxylate (CAS No. 157023-34-2). As a PROTAC linker integral to drug development, its safe management in the laboratory is paramount.[1] This document is intended for researchers, scientists, and drug development professionals, offering procedural guidance rooted in established safety principles to minimize exposure and ensure operational integrity.
Hazard Assessment and Risk Analysis
This compound is classified with specific health hazards that dictate the required level of protection.[2] Understanding the causality behind these hazards is the first step in establishing a robust safety protocol. The primary risks associated with this compound are acute toxicity upon ingestion, and irritation to the skin, eyes, and respiratory system.[2] While this specific derivative has a defined hazard profile, it is crucial to recognize that the parent piperidine structure is associated with high flammability, severe skin burns, and toxicity, warranting a consistently cautious approach.[3][4]
Table 1: GHS Hazard Classification for this compound
| Hazard Class | Category | Hazard Statement |
|---|---|---|
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[2] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[2] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation[2] |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation[2] |
The operational plan must be built around mitigating these risks through engineering controls and, most critically, appropriate PPE.
Core PPE Requirements: A Multi-Layered Defense
The selection of PPE is not a static checklist but a dynamic process based on the scale and nature of the procedure. All handling of this substance must be conducted in a well-ventilated area, with a chemical fume hood being the standard engineering control.[5][6] An accessible safety shower and eye wash station are mandatory.[2]
Eye and Face Protection
-
Specification : Chemical safety goggles with side-shields conforming to EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards are the minimum requirement.[7][8]
-
Rationale : This is essential to prevent contact with the liquid, which can cause serious eye irritation (H319).[2] For procedures with a higher risk of splashing, such as large-volume transfers or reactions under pressure, a full-face shield must be worn over the safety goggles.[9][10]
Hand Protection
-
Specification : Chemical-resistant gloves, such as nitrile or neoprene (tested to EN 374 standard), are required for all handling tasks.[3][11] Before use, gloves must be inspected for any signs of degradation or perforation.
-
Rationale : This compound is a known skin irritant (H315).[2] Direct contact can lead to irritation, and prolonged exposure should be avoided. Contaminated gloves must be removed correctly (without touching the outer surface with bare hands) and disposed of as chemical waste.
Skin and Body Protection
-
Specification : A flame-retardant laboratory coat, long pants, and fully enclosed, chemical-resistant footwear are mandatory.[9] For larger-scale operations (working with >100 mL), a chemical-resistant apron should be worn over the lab coat.
-
Rationale : This protective barrier minimizes the risk of accidental skin contact from spills or splashes.[10] Contaminated clothing must be removed immediately, and the affected skin washed thoroughly with soap and water.[2]
Respiratory Protection
-
Specification : Under normal operating conditions within a certified chemical fume hood, respiratory protection is not typically required.[12] However, if engineering controls are insufficient, if aerosols may be generated, or if handling spills outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[5][7]
-
Rationale : The compound may cause respiratory tract irritation (H335).[2] Avoiding the inhalation of its vapors or mists is a critical safety measure.
Table 2: Recommended PPE Based on Operational Scale
| Task / Scale | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
|---|---|---|---|---|
| Small-Scale (<10 mL) Weighing, solution prep inside fume hood | Safety Goggles | Nitrile/Neoprene Gloves | Lab Coat, Closed-toe Shoes | Not required with proper ventilation |
| Medium-Scale (10-100 mL) Reactions, transfers inside fume hood | Safety Goggles | Nitrile/Neoprene Gloves | Lab Coat, Closed-toe Shoes | Not required with proper ventilation |
| Large-Scale (>100 mL) or High Splash Potential | Face Shield over Goggles | Nitrile/Neoprene Gloves | Chemical Apron over Lab Coat | Recommended if aerosols are possible |
| Spill Cleanup | Face Shield over Goggles | Heavy-duty Nitrile Gloves | Chemical-resistant Suit/Apron | Required (Air-purifying respirator) |
Procedural Guidance for Safe Handling
The following protocol outlines the steps for safely preparing a stock solution of this compound.
Pre-Operational Checks:
-
Confirm the chemical fume hood is operational and the sash is at the recommended height.
-
Ensure a safety shower and eyewash station are unobstructed.[2]
-
Assemble all necessary equipment (spatula, weigh boat, glassware, solvent) inside the fume hood.
-
Don the required PPE as outlined in Table 2 for the appropriate scale.
Experimental Protocol:
-
Carefully tare the balance with a weigh boat inside the fume hood.
-
Slowly transfer the required amount of the liquid compound to the weigh boat. Avoid generating splashes.
-
Record the mass and carefully add the compound to the designated solvent in your reaction vessel.
-
Use a small amount of the solvent to rinse the weigh boat, ensuring a quantitative transfer.
-
Tightly cap the final solution container.
Post-Operational Plan:
-
Decontaminate all non-disposable equipment and surfaces that may have come into contact with the chemical using an appropriate solvent (e.g., ethanol).
-
Dispose of all contaminated disposables (gloves, weigh boats, pipette tips) in a designated, sealed hazardous waste container.[2]
-
Wash hands thoroughly with soap and water after removing gloves.[2][11]
Emergency Protocols and Disposal
Spill Management:
-
Evacuate personnel from the immediate area and ensure the area is well-ventilated.
-
Wearing the appropriate PPE (including respiratory protection), contain the spill using an inert absorbent material like sand or diatomite.[2][3]
-
Carefully collect the absorbed material into a sealed container for hazardous waste disposal.
-
Decontaminate the spill area thoroughly.
First Aid:
-
If on Skin : Immediately remove all contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes.[2][7]
-
If in Eyes : Rinse cautiously and thoroughly with water for at least 15 minutes, removing contact lenses if present and easy to do.[2] Seek immediate medical attention.
-
If Inhaled : Move the person to fresh air and keep them at rest in a position comfortable for breathing.[2]
-
If Swallowed : Rinse mouth with water. Do NOT induce vomiting. Call a physician or poison control center immediately.[2][5]
Waste Disposal: All waste materials, including the chemical itself, contaminated absorbents, and disposable PPE, must be disposed of in accordance with prevailing country, federal, state, and local regulations.[2][12] Do not allow the product to enter drains or waterways.[2]
Visualization: PPE Selection Workflow
The following diagram illustrates the logical workflow for selecting the appropriate level of personal protective equipment when working with this compound.
Caption: PPE selection workflow based on task-specific risks.
References
- Piperidine - SAFETY DATA SHEET - Penta chemicals. Penta Chemicals. [Link]
- Safety Data Sheet: Piperidine - Chemos GmbH&Co.KG. Chemos GmbH & Co.KG. [Link]
- PIPERIDINE CAS Number - HAZARD SUMMARY. New Jersey Department of Health. [Link]
- 1-Boc-4-(N-Boc-amino)
- benzyl 4-(aminomethyl)
- 1-Aminopiperidine | C5H12N2 | CID 16658 - PubChem.
- Piperidine Safety D
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. pentachemicals.eu [pentachemicals.eu]
- 4. 1-Aminopiperidine | C5H12N2 | CID 16658 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. fishersci.com [fishersci.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. isotope.com [isotope.com]
- 11. chemos.de [chemos.de]
- 12. peptide.com [peptide.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
